Tan-67
説明
a non-peptidic selective delta-opioid receptor agonist; structure given in first source
特性
CAS番号 |
148545-09-9 |
|---|---|
分子式 |
C23H24N2O |
分子量 |
344.4 g/mol |
IUPAC名 |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1 |
InChIキー |
LEPBHAAYNPPRRA-WMZHIEFXSA-N |
異性体SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O |
正規SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
同義語 |
3-((4aS,12aR)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridin-4a-yl)phenol dihydrobromide |
製品の起源 |
United States |
Foundational & Exploratory
TAN-67: A Technical Guide to a Selective Delta-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic small molecule, has emerged as a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, distinct from traditional opioid analgesics that primarily target the mu-opioid receptor, has positioned it as a compound of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding and functional activity, the intricate signaling pathways it modulates, and standardized protocols for its preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of selective delta-opioid receptor agonists.
Introduction
The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating pain, mood, and other physiological processes.[1] Unlike mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, dependence, and constipation, selective delta-opioid agonists like this compound offer the potential for potent analgesia with a more favorable safety profile.[2] this compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, was developed through rational drug design.[3] This guide will delve into the technical aspects of this compound's pharmacology, providing the necessary data and methodologies to facilitate further research and development.
Receptor Binding Profile of this compound
The affinity and selectivity of this compound for the delta-opioid receptor have been extensively characterized through radioligand binding assays. These studies consistently demonstrate its high potency and remarkable selectivity over other opioid receptor subtypes.
Quantitative Binding Data
The following table summarizes the binding affinity (Ki) of this compound for human delta- and mu-opioid receptors.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (δ/μ) | Reference |
| Human δ-opioid | This compound | 0.647 | >1000-fold | [4] |
| Human μ-opioid | This compound | >1000 | [4] |
Table 1: Binding Affinity of this compound for Human Opioid Receptors
Functional Activity of this compound
This compound acts as a full agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been primarily assessed through its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Functional Data
The following table summarizes the functional potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation in cells expressing human delta- and mu-opioid receptors.
| Cell Line | Receptor Expressed | Assay | EC50 (nM) | Reference |
| CHO | Human δ-opioid | cAMP Inhibition | 1.72 | |
| B82 Mouse Fibroblast | Human μ-opioid | cAMP Inhibition | 1520 |
Table 2: Functional Potency of this compound at Human Opioid Receptors
Signaling Pathways of the Delta-Opioid Receptor
Activation of the delta-opioid receptor by an agonist like this compound triggers a complex network of intracellular signaling pathways. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o) and can also involve G-protein-independent mechanisms, such as β-arrestin recruitment.
G-Protein Dependent Signaling
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gαi/o family. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to the delta-opioid receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. Some studies suggest that this compound exhibits biased agonism, with a lower efficacy for β-arrestin recruitment compared to other delta-opioid agonists, which may contribute to its favorable side-effect profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human delta-opioid receptor.
-
[³H]-Naltrindole (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled naltrindole (10 µM final concentration, for non-specific binding) or this compound dilution.
-
50 µL of [³H]-Naltrindole (final concentration ~1 nM).
-
100 µL of cell membrane suspension (10-20 µg protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.
-
This compound.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
96-well cell culture plates.
Procedure:
-
Seed CHO-δ-opioid receptor cells in 96-well plates and grow to confluence.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in serum-free medium for 15 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for a further 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
In Vivo Analgesia Assessment: Mouse Tail-Flick Test
This protocol describes a common method to evaluate the antinociceptive effects of this compound in mice.
Materials:
-
Male ICR mice (20-25 g).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Tail-flick analgesia meter.
Procedure:
-
Acclimatize the mice to the testing environment and the restraining device.
-
Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-4 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Express the analgesic effect as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conclusion
This compound stands out as a highly selective and potent delta-opioid receptor agonist with a promising preclinical profile. Its distinct mechanism of action, primarily through the Gαi/o pathway with potentially biased signaling away from β-arrestin recruitment, suggests a therapeutic potential for pain management and possibly other CNS disorders with a reduced risk of the adverse effects associated with conventional opioids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacology of this compound and to accelerate the development of the next generation of delta-opioid-based therapeutics.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
TAN-67: A Technical Guide to a Selective Delta-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic small molecule, has emerged as a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile, distinct from traditional opioid analgesics that primarily target the mu-opioid receptor, has positioned it as a compound of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding and functional activity, the intricate signaling pathways it modulates, and standardized protocols for its preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of selective delta-opioid receptor agonists.
Introduction
The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating pain, mood, and other physiological processes.[1] Unlike mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression, dependence, and constipation, selective delta-opioid agonists like this compound offer the potential for potent analgesia with a more favorable safety profile.[2] this compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, was developed through rational drug design.[3] This guide will delve into the technical aspects of this compound's pharmacology, providing the necessary data and methodologies to facilitate further research and development.
Receptor Binding Profile of this compound
The affinity and selectivity of this compound for the delta-opioid receptor have been extensively characterized through radioligand binding assays. These studies consistently demonstrate its high potency and remarkable selectivity over other opioid receptor subtypes.
Quantitative Binding Data
The following table summarizes the binding affinity (Ki) of this compound for human delta- and mu-opioid receptors.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (δ/μ) | Reference |
| Human δ-opioid | This compound | 0.647 | >1000-fold | [4] |
| Human μ-opioid | This compound | >1000 | [4] |
Table 1: Binding Affinity of this compound for Human Opioid Receptors
Functional Activity of this compound
This compound acts as a full agonist at the delta-opioid receptor, initiating a cascade of intracellular signaling events. Its functional potency has been primarily assessed through its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Functional Data
The following table summarizes the functional potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation in cells expressing human delta- and mu-opioid receptors.
| Cell Line | Receptor Expressed | Assay | EC50 (nM) | Reference |
| CHO | Human δ-opioid | cAMP Inhibition | 1.72 | |
| B82 Mouse Fibroblast | Human μ-opioid | cAMP Inhibition | 1520 |
Table 2: Functional Potency of this compound at Human Opioid Receptors
Signaling Pathways of the Delta-Opioid Receptor
Activation of the delta-opioid receptor by an agonist like this compound triggers a complex network of intracellular signaling pathways. These pathways are primarily mediated by the activation of inhibitory G-proteins (Gαi/o) and can also involve G-protein-independent mechanisms, such as β-arrestin recruitment.
G-Protein Dependent Signaling
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins of the Gαi/o family. This results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to the delta-opioid receptor can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. Some studies suggest that this compound exhibits biased agonism, with a lower efficacy for β-arrestin recruitment compared to other delta-opioid agonists, which may contribute to its favorable side-effect profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human delta-opioid receptor.
-
[³H]-Naltrindole (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled naltrindole (10 µM final concentration, for non-specific binding) or this compound dilution.
-
50 µL of [³H]-Naltrindole (final concentration ~1 nM).
-
100 µL of cell membrane suspension (10-20 µg protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a functional assay to measure the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.
-
This compound.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
96-well cell culture plates.
Procedure:
-
Seed CHO-δ-opioid receptor cells in 96-well plates and grow to confluence.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) in serum-free medium for 15 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forsklin (an adenylyl cyclase activator, e.g., 10 µM) and incubate for a further 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
In Vivo Analgesia Assessment: Mouse Tail-Flick Test
This protocol describes a common method to evaluate the antinociceptive effects of this compound in mice.
Materials:
-
Male ICR mice (20-25 g).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Tail-flick analgesia meter.
Procedure:
-
Acclimatize the mice to the testing environment and the restraining device.
-
Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-4 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Express the analgesic effect as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Conclusion
This compound stands out as a highly selective and potent delta-opioid receptor agonist with a promising preclinical profile. Its distinct mechanism of action, primarily through the Gαi/o pathway with potentially biased signaling away from β-arrestin recruitment, suggests a therapeutic potential for pain management and possibly other CNS disorders with a reduced risk of the adverse effects associated with conventional opioids. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore the pharmacology of this compound and to accelerate the development of the next generation of delta-opioid-based therapeutics.
References
- 1. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. G-protein coupling of delta-opioid receptors in brains of mu-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of TAN-67 Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a nonpeptidic delta-opioid receptor agonist, presents a fascinating case of stereoisomer-differentiated pharmacology. The levorotatory enantiomer, (-)-TAN-67, is a potent and selective delta-opioid receptor (DOR) agonist with demonstrated antinociceptive and cardioprotective effects. In stark contrast, the dextrorotatory enantiomer, (+)-TAN-67, exhibits virtually no agonist activity at the delta-opioid receptor and produces hyperalgesic and nociceptive responses in vivo. This guide provides a comprehensive overview of the pharmacological properties of the this compound enantiomers, detailing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. The distinct signaling pathways and potential mechanisms of action for each enantiomer are also explored.
Introduction
The quest for potent and selective opioid receptor modulators with improved therapeutic profiles has led to the exploration of novel chemical scaffolds. This compound, or (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, emerged from a rational drug design approach based on the message-address concept and accessory site theory.[1] While the racemic mixture of this compound displayed high-affinity binding to delta-opioid receptors, its in vivo analgesic activity was unexpectedly weak.[1] This observation prompted the resolution of its constituent enantiomers, revealing a striking divergence in their pharmacological activities.[2]
This technical guide synthesizes the available scientific literature to provide a detailed comparison of the pharmacological properties of (+)-TAN-67 and (-)-TAN-67, offering valuable insights for researchers in opioid pharmacology and drug development.
Synthesis and Stereochemistry
The racemic mixture of this compound can be synthesized and subsequently resolved into its individual enantiomers. The separation of (+/-)-TAN-67 into its optically pure compounds is achieved through the synthesis of each enantiomer from the corresponding optically active 6-oxodecahydroisoquinoline. This key intermediate is obtained by fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.[2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and its enantiomers at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) | Reference |
| (±)-TAN-67 | 1.12 | 2320 | 1790 | ~2070-fold | ~1600-fold | [3] |
| (±)-TAN-67 | 0.647 | >1000 | Not Reported | >1000-fold | Not Reported | |
| (-)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| (+)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Potency (IC50/EC50, nM) | Efficacy | Reference |
| (±)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 6.61 | Agonist | |
| (±)-TAN-67 | cAMP Accumulation | Human δ-Opioid | 1.72 | Agonist | |
| (±)-TAN-67 | cAMP Accumulation | Human μ-Opioid | 1520 | Low Potency Agonist | |
| (-)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 3.65 | Full Agonist | |
| (+)-TAN-67 | Mouse Vas Deferens | δ-Opioid | Almost No Activity | - |
Table 3: In Vivo Activity
| Compound | Test | Route of Administration | Effect | Reference |
| (-)-TAN-67 | Mouse Tail-Flick | Intrathecal | Antinociception | |
| (+)-TAN-67 | Mouse Tail-Flick | Intrathecal | Hyperalgesia | |
| (+)-TAN-67 | Behavioral Observation | Intrathecal | Nociceptive Behaviors (scratching, biting, licking) |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol describes a general method for determining the binding affinity of this compound enantiomers to opioid receptors using a competitive radioligand binding assay.
-
Receptor Source: Membranes prepared from guinea pig brain or cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptor.
-
Radioligands:
-
δ-Opioid Receptor: [³H]-Naltrindole
-
μ-Opioid Receptor: [³H]-DAMGO
-
κ-Opioid Receptor: [³H]-U-69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compound ((-)-TAN-67, (+)-TAN-67, or (±)-TAN-67).
-
In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For determination of total binding, omit the test compound.
-
For determination of non-specific binding, include a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mouse Vas Deferens Bioassay
This ex vivo functional assay assesses the agonist or antagonist activity of compounds on the presynaptic opioid receptors in the mouse vas deferens, which are predominantly of the delta subtype.
-
Tissue Preparation:
-
Humanely euthanize a male mouse.
-
Dissect the vasa deferentia and suspend them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
The tissues are subjected to electrical field stimulation to elicit twitch contractions, which are measured using an isometric force transducer.
-
-
Procedure:
-
After a stabilization period, add cumulative concentrations of the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) to the organ bath.
-
Record the inhibition of the electrically evoked twitch contractions.
-
-
Data Analysis:
-
Express the inhibitory effect as a percentage of the maximal inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
-
Intrathecal Injection and Tail-Flick Test in Mice
This in vivo assay is used to assess the spinal antinociceptive or pronociceptive effects of compounds.
-
Intrathecal Injection:
-
Briefly anesthetize the mouse (e.g., with isoflurane).
-
Insert a fine-gauge needle between the L5 and L6 vertebrae to deliver the test compound directly into the cerebrospinal fluid.
-
-
Tail-Flick Test:
-
Gently restrain the mouse.
-
Apply a focused beam of radiant heat to a specific point on the mouse's tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time is pre-determined to prevent tissue damage.
-
-
Procedure:
-
Measure the baseline tail-flick latency before drug administration.
-
Administer the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) intrathecally.
-
Measure the tail-flick latency at various time points after injection.
-
-
Data Analysis:
-
An increase in tail-flick latency indicates an antinociceptive (analgesic) effect.
-
A decrease in tail-flick latency indicates a hyperalgesic (pronociceptive) effect.
-
The data can be expressed as the percentage of the maximum possible effect (%MPE).
-
Signaling Pathways and Mechanisms of Action
(-)-TAN-67: A Delta-Opioid Receptor Agonist
(-)-TAN-67 acts as a potent agonist at the δ1-opioid receptor. Like other opioid receptors, the δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
Activation of the δ-opioid receptor by (-)-TAN-67 leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels: This decreases calcium influx, which is crucial for neurotransmitter release.
Collectively, these actions result in a reduction in the release of excitatory neurotransmitters, leading to the observed antinociceptive effects. Studies have also implicated the involvement of Gi/o proteins and ATP-sensitive potassium (KATP) channels in the cardioprotective effects of this compound.
(+)-TAN-67: A Complex Pharmacological Profile
The mechanism underlying the hyperalgesic and nociceptive effects of (+)-TAN-67 is less clear and appears to be multifactorial.
-
Lack of δ-Opioid Agonism: (+)-TAN-67 shows almost no agonist activity at the δ-opioid receptor.
-
Potential Interaction with δ-Opioid Receptors: Interestingly, the nociceptive effects of (+)-TAN-67 can be blocked by the non-selective delta-opioid antagonist naltrindole (NTI) and by (-)-TAN-67 itself, suggesting a complex interaction at or related to the delta-opioid receptor. This could imply that (+)-TAN-67 may act as a partial agonist or an antagonist at a site on the delta receptor that, when occupied, leads to a pronociceptive signal, or it may interact with a δ-receptor heterodimer.
-
Mas-related G protein-coupled Receptor X2 (MRGPRX2) Agonism: Recent evidence suggests that this compound is an agonist at MRGPRX2, a receptor expressed on mast cells. Notably, MRGPRX2 often shows a preference for dextro-enantiomers of ligands, and (+)-TAN-67 is more potent than the racemic mixture at this receptor. Activation of MRGPRX2 on mast cells can lead to degranulation and the release of pro-inflammatory and pronociceptive mediators, which could contribute to the observed hyperalgesia.
-
Possible Nociceptin/Orphanin FQ (NOP/ORL-1) Receptor Antagonism: There is some indication that (+)-TAN-67 may have an antagonistic effect on nociceptin/orphanin FQ-induced antinociception. Antagonism of the NOP receptor can, under certain conditions, lead to pronociceptive effects.
Conclusion
The enantiomers of this compound exhibit remarkably distinct and opposing pharmacological profiles. (-)-TAN-67 is a classic, potent δ-opioid receptor agonist with clear therapeutic potential for analgesia and cardioprotection. Conversely, (+)-TAN-67, while largely inactive as an agonist at opioid receptors, induces pain-like behaviors through a more complex and not fully elucidated mechanism that may involve interactions with the δ-opioid receptor in a non-agonistic manner, activation of MRGPRX2 on mast cells, and potential antagonism of the NOP receptor. This stereochemical dichotomy underscores the intricate nature of ligand-receptor interactions and highlights the importance of chiral separation in drug development. Further research is warranted to fully characterize the molecular targets of (+)-TAN-67 to better understand its pronociceptive effects and to explore the full therapeutic potential of (-)-TAN-67.
References
- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of TAN-67 Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a nonpeptidic delta-opioid receptor agonist, presents a fascinating case of stereoisomer-differentiated pharmacology. The levorotatory enantiomer, (-)-TAN-67, is a potent and selective delta-opioid receptor (DOR) agonist with demonstrated antinociceptive and cardioprotective effects. In stark contrast, the dextrorotatory enantiomer, (+)-TAN-67, exhibits virtually no agonist activity at the delta-opioid receptor and produces hyperalgesic and nociceptive responses in vivo. This guide provides a comprehensive overview of the pharmacological properties of the this compound enantiomers, detailing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization. The distinct signaling pathways and potential mechanisms of action for each enantiomer are also explored.
Introduction
The quest for potent and selective opioid receptor modulators with improved therapeutic profiles has led to the exploration of novel chemical scaffolds. This compound, or (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, emerged from a rational drug design approach based on the message-address concept and accessory site theory.[1] While the racemic mixture of this compound displayed high-affinity binding to delta-opioid receptors, its in vivo analgesic activity was unexpectedly weak.[1] This observation prompted the resolution of its constituent enantiomers, revealing a striking divergence in their pharmacological activities.[2]
This technical guide synthesizes the available scientific literature to provide a detailed comparison of the pharmacological properties of (+)-TAN-67 and (-)-TAN-67, offering valuable insights for researchers in opioid pharmacology and drug development.
Synthesis and Stereochemistry
The racemic mixture of this compound can be synthesized and subsequently resolved into its individual enantiomers. The separation of (+/-)-TAN-67 into its optically pure compounds is achieved through the synthesis of each enantiomer from the corresponding optically active 6-oxodecahydroisoquinoline. This key intermediate is obtained by fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.[2]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and its enantiomers at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Selectivity (δ vs. μ) | Selectivity (δ vs. κ) | Reference |
| (±)-TAN-67 | 1.12 | 2320 | 1790 | ~2070-fold | ~1600-fold | [3] |
| (±)-TAN-67 | 0.647 | >1000 | Not Reported | >1000-fold | Not Reported | |
| (-)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| (+)-TAN-67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Functional Activity
| Compound | Assay | Receptor | Potency (IC50/EC50, nM) | Efficacy | Reference |
| (±)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 6.61 | Agonist | |
| (±)-TAN-67 | cAMP Accumulation | Human δ-Opioid | 1.72 | Agonist | |
| (±)-TAN-67 | cAMP Accumulation | Human μ-Opioid | 1520 | Low Potency Agonist | |
| (-)-TAN-67 | Mouse Vas Deferens | δ-Opioid | 3.65 | Full Agonist | |
| (+)-TAN-67 | Mouse Vas Deferens | δ-Opioid | Almost No Activity | - |
Table 3: In Vivo Activity
| Compound | Test | Route of Administration | Effect | Reference |
| (-)-TAN-67 | Mouse Tail-Flick | Intrathecal | Antinociception | |
| (+)-TAN-67 | Mouse Tail-Flick | Intrathecal | Hyperalgesia | |
| (+)-TAN-67 | Behavioral Observation | Intrathecal | Nociceptive Behaviors (scratching, biting, licking) |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol describes a general method for determining the binding affinity of this compound enantiomers to opioid receptors using a competitive radioligand binding assay.
-
Receptor Source: Membranes prepared from guinea pig brain or cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptor.
-
Radioligands:
-
δ-Opioid Receptor: [³H]-Naltrindole
-
μ-Opioid Receptor: [³H]-DAMGO
-
κ-Opioid Receptor: [³H]-U-69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compound ((-)-TAN-67, (+)-TAN-67, or (±)-TAN-67).
-
In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For determination of total binding, omit the test compound.
-
For determination of non-specific binding, include a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mouse Vas Deferens Bioassay
This ex vivo functional assay assesses the agonist or antagonist activity of compounds on the presynaptic opioid receptors in the mouse vas deferens, which are predominantly of the delta subtype.
-
Tissue Preparation:
-
Humanely euthanize a male mouse.
-
Dissect the vasa deferentia and suspend them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
The tissues are subjected to electrical field stimulation to elicit twitch contractions, which are measured using an isometric force transducer.
-
-
Procedure:
-
After a stabilization period, add cumulative concentrations of the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) to the organ bath.
-
Record the inhibition of the electrically evoked twitch contractions.
-
-
Data Analysis:
-
Express the inhibitory effect as a percentage of the maximal inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
-
Intrathecal Injection and Tail-Flick Test in Mice
This in vivo assay is used to assess the spinal antinociceptive or pronociceptive effects of compounds.
-
Intrathecal Injection:
-
Briefly anesthetize the mouse (e.g., with isoflurane).
-
Insert a fine-gauge needle between the L5 and L6 vertebrae to deliver the test compound directly into the cerebrospinal fluid.
-
-
Tail-Flick Test:
-
Gently restrain the mouse.
-
Apply a focused beam of radiant heat to a specific point on the mouse's tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time is pre-determined to prevent tissue damage.
-
-
Procedure:
-
Measure the baseline tail-flick latency before drug administration.
-
Administer the test compound (e.g., (-)-TAN-67 or (+)-TAN-67) intrathecally.
-
Measure the tail-flick latency at various time points after injection.
-
-
Data Analysis:
-
An increase in tail-flick latency indicates an antinociceptive (analgesic) effect.
-
A decrease in tail-flick latency indicates a hyperalgesic (pronociceptive) effect.
-
The data can be expressed as the percentage of the maximum possible effect (%MPE).
-
Signaling Pathways and Mechanisms of Action
(-)-TAN-67: A Delta-Opioid Receptor Agonist
(-)-TAN-67 acts as a potent agonist at the δ1-opioid receptor. Like other opioid receptors, the δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).
Activation of the δ-opioid receptor by (-)-TAN-67 leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels: This decreases calcium influx, which is crucial for neurotransmitter release.
Collectively, these actions result in a reduction in the release of excitatory neurotransmitters, leading to the observed antinociceptive effects. Studies have also implicated the involvement of Gi/o proteins and ATP-sensitive potassium (KATP) channels in the cardioprotective effects of this compound.
(+)-TAN-67: A Complex Pharmacological Profile
The mechanism underlying the hyperalgesic and nociceptive effects of (+)-TAN-67 is less clear and appears to be multifactorial.
-
Lack of δ-Opioid Agonism: (+)-TAN-67 shows almost no agonist activity at the δ-opioid receptor.
-
Potential Interaction with δ-Opioid Receptors: Interestingly, the nociceptive effects of (+)-TAN-67 can be blocked by the non-selective delta-opioid antagonist naltrindole (NTI) and by (-)-TAN-67 itself, suggesting a complex interaction at or related to the delta-opioid receptor. This could imply that (+)-TAN-67 may act as a partial agonist or an antagonist at a site on the delta receptor that, when occupied, leads to a pronociceptive signal, or it may interact with a δ-receptor heterodimer.
-
Mas-related G protein-coupled Receptor X2 (MRGPRX2) Agonism: Recent evidence suggests that this compound is an agonist at MRGPRX2, a receptor expressed on mast cells. Notably, MRGPRX2 often shows a preference for dextro-enantiomers of ligands, and (+)-TAN-67 is more potent than the racemic mixture at this receptor. Activation of MRGPRX2 on mast cells can lead to degranulation and the release of pro-inflammatory and pronociceptive mediators, which could contribute to the observed hyperalgesia.
-
Possible Nociceptin/Orphanin FQ (NOP/ORL-1) Receptor Antagonism: There is some indication that (+)-TAN-67 may have an antagonistic effect on nociceptin/orphanin FQ-induced antinociception. Antagonism of the NOP receptor can, under certain conditions, lead to pronociceptive effects.
Conclusion
The enantiomers of this compound exhibit remarkably distinct and opposing pharmacological profiles. (-)-TAN-67 is a classic, potent δ-opioid receptor agonist with clear therapeutic potential for analgesia and cardioprotection. Conversely, (+)-TAN-67, while largely inactive as an agonist at opioid receptors, induces pain-like behaviors through a more complex and not fully elucidated mechanism that may involve interactions with the δ-opioid receptor in a non-agonistic manner, activation of MRGPRX2 on mast cells, and potential antagonism of the NOP receptor. This stereochemical dichotomy underscores the intricate nature of ligand-receptor interactions and highlights the importance of chiral separation in drug development. Further research is warranted to fully characterize the molecular targets of (+)-TAN-67 to better understand its pronociceptive effects and to explore the full therapeutic potential of (-)-TAN-67.
References
- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-TAN-67 and (+)-TAN-67 Enantiomer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic derivative of (4aS, 12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, presents a compelling case of stereospecific pharmacology.[1] While the racemic mixture, (±)-TAN-67, demonstrates high affinity for the delta-opioid receptor (DOR) in vitro, its in vivo analgesic effects are weak to nonexistent.[2][3] This discrepancy is attributed to the opposing physiological activities of its constituent enantiomers, (-)-TAN-67 and (+)-TAN-67. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Receptor Binding and Functional Activity
The pharmacological activity of the this compound enantiomers is starkly divergent, with (-)-TAN-67 acting as a potent delta-opioid receptor agonist and (+)-TAN-67 exhibiting minimal to no activity at this receptor, instead producing hyperalgesic effects through a yet-to-be-fully-elucidated mechanism.[1][3]
Quantitative Analysis of Receptor Interaction and Functional Potency
The following tables summarize the key quantitative data comparing the activity of (-)-TAN-67 and (+)-TAN-67 at the delta-opioid receptor.
Table 1: Delta-Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Preparation | Reference |
| (±)-TAN-67 | Human δ | 0.647 | [3H]Naltrindole | CHO Cells | |
| (-)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |
| (+)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |
Table 2: In Vitro Functional Activity
| Compound | Assay | EC50/IC50 (nM) | Effect | Preparation | Reference |
| (-)-TAN-67 | Mouse Vas Deferens | 3.65 (IC50) | Full Agonist | Mouse Vas Deferens | |
| (-)-TAN-67 | cAMP Accumulation | 1.72 (EC50) | Inhibition | CHO Cells (human δ-OR) | |
| (+)-TAN-67 | Mouse Vas Deferens | - | No Agonist Activity | Mouse Vas Deferens | |
| (+)-TAN-67 | cAMP Accumulation | 1520 (EC50) | Low Potency | B82 Fibroblasts (human μ-OR) |
Table 3: In Vivo Effects
| Compound | Administration | Effect | Model | Reference |
| (-)-TAN-67 | Intrathecal | Antinociception | Mouse Tail-flick | |
| (+)-TAN-67 | Intrathecal | Hyperalgesia/Nociception | Mouse |
Signaling Pathways and Mechanisms of Action
The distinct in vivo effects of the this compound enantiomers are a direct consequence of their differential engagement with cellular signaling pathways.
(-)-TAN-67: Delta-Opioid Receptor Agonism
(-)-TAN-67 is a potent and selective agonist for the δ1-opioid receptor. Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to its analgesic and protective effects. For instance, its cardioprotective effects are mediated through the activation of Gi/o proteins and ATP-sensitive potassium (KATP) channels.
Caption: Signaling pathway for (-)-TAN-67-mediated cardioprotection.
(+)-TAN-67: Nociceptive Activity
The mechanism underlying the hyperalgesic effects of (+)-TAN-67 is not fully understood, with the primary receptor yet to be identified. However, it is known that its effects can be blocked by the delta-opioid receptor antagonist naltrindole (NTI) and, interestingly, by the delta-1 agonist (-)-TAN-67 itself. This suggests a complex interaction that may involve indirect modulation of the delta-opioid receptor system.
References
- 1. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-TAN-67 and (+)-TAN-67 Enantiomer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic derivative of (4aS, 12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, presents a compelling case of stereospecific pharmacology.[1] While the racemic mixture, (±)-TAN-67, demonstrates high affinity for the delta-opioid receptor (DOR) in vitro, its in vivo analgesic effects are weak to nonexistent.[2][3] This discrepancy is attributed to the opposing physiological activities of its constituent enantiomers, (-)-TAN-67 and (+)-TAN-67. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Receptor Binding and Functional Activity
The pharmacological activity of the this compound enantiomers is starkly divergent, with (-)-TAN-67 acting as a potent delta-opioid receptor agonist and (+)-TAN-67 exhibiting minimal to no activity at this receptor, instead producing hyperalgesic effects through a yet-to-be-fully-elucidated mechanism.[1][3]
Quantitative Analysis of Receptor Interaction and Functional Potency
The following tables summarize the key quantitative data comparing the activity of (-)-TAN-67 and (+)-TAN-67 at the delta-opioid receptor.
Table 1: Delta-Opioid Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Preparation | Reference |
| (±)-TAN-67 | Human δ | 0.647 | [3H]Naltrindole | CHO Cells | |
| (-)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |
| (+)-TAN-67 | Not explicitly stated in provided search results | - | - | - | - |
Table 2: In Vitro Functional Activity
| Compound | Assay | EC50/IC50 (nM) | Effect | Preparation | Reference |
| (-)-TAN-67 | Mouse Vas Deferens | 3.65 (IC50) | Full Agonist | Mouse Vas Deferens | |
| (-)-TAN-67 | cAMP Accumulation | 1.72 (EC50) | Inhibition | CHO Cells (human δ-OR) | |
| (+)-TAN-67 | Mouse Vas Deferens | - | No Agonist Activity | Mouse Vas Deferens | |
| (+)-TAN-67 | cAMP Accumulation | 1520 (EC50) | Low Potency | B82 Fibroblasts (human μ-OR) |
Table 3: In Vivo Effects
| Compound | Administration | Effect | Model | Reference |
| (-)-TAN-67 | Intrathecal | Antinociception | Mouse Tail-flick | |
| (+)-TAN-67 | Intrathecal | Hyperalgesia/Nociception | Mouse |
Signaling Pathways and Mechanisms of Action
The distinct in vivo effects of the this compound enantiomers are a direct consequence of their differential engagement with cellular signaling pathways.
(-)-TAN-67: Delta-Opioid Receptor Agonism
(-)-TAN-67 is a potent and selective agonist for the δ1-opioid receptor. Its binding to this G-protein coupled receptor initiates a signaling cascade that leads to its analgesic and protective effects. For instance, its cardioprotective effects are mediated through the activation of Gi/o proteins and ATP-sensitive potassium (KATP) channels.
Caption: Signaling pathway for (-)-TAN-67-mediated cardioprotection.
(+)-TAN-67: Nociceptive Activity
The mechanism underlying the hyperalgesic effects of (+)-TAN-67 is not fully understood, with the primary receptor yet to be identified. However, it is known that its effects can be blocked by the delta-opioid receptor antagonist naltrindole (NTI) and, interestingly, by the delta-1 agonist (-)-TAN-67 itself. This suggests a complex interaction that may involve indirect modulation of the delta-opioid receptor system.
References
- 1. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
TAN-67: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67 is a potent and highly selective non-peptidic agonist for the δ₁-opioid receptor. Its discovery marked a significant step in the development of selective δ-opioid ligands with potential therapeutic applications. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological characterization of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Discovery and History
This compound, chemically known as (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, was first synthesized and reported by Nagase and colleagues.[1] The development of this compound was driven by the need for non-peptidic δ-opioid receptor agonists with high selectivity, aiming to overcome the limitations of peptide-based ligands.
Initial studies revealed that the racemic mixture of this compound exhibited potent agonist activity in in-vitro assays.[2] However, it showed weak antinociceptive effects in vivo.[2] This led to the separation of its enantiomers, (-)-TAN-67 and (+)-TAN-67.[2][3] Subsequent pharmacological profiling demonstrated that (-)-TAN-67 is the active enantiomer, displaying potent and selective δ₁-opioid receptor agonism and producing significant antinociceptive effects. In contrast, (+)-TAN-67 was found to induce hyperalgesia, highlighting a remarkable stereoselectivity of action.
Synthesis
The synthesis of racemic and optically active this compound has been described by Fujii et al. and Nagase et al. The key starting material for the synthesis of the optically pure enantiomers is the corresponding optically active 6-oxodecahydroisoquinoline. This intermediate is obtained through fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.
General Synthesis Scheme
While the detailed, step-by-step synthesis protocol with specific reagents and reaction conditions is proprietary and not fully disclosed in the available literature, the general approach involves the construction of the tetracyclic core of this compound from the chiral 6-oxodecahydroisoquinoline precursor. This likely involves a series of reactions to build the fused acridine ring system.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the δ-opioid receptor, particularly the δ₁ subtype.
Receptor Binding Affinity
The binding affinity of this compound and its enantiomers to opioid receptors has been determined through radioligand binding assays. These assays typically utilize brain membrane preparations and a radiolabeled δ-opioid receptor antagonist, such as [³H]naltrindole.
Table 1: Opioid Receptor Binding Affinities of this compound and its Enantiomers
| Compound | Receptor | Kᵢ (nM) | Reference |
| (±)-TAN-67 | δ | 1.12 | |
| μ | >2320 | ||
| κ | >1790 | ||
| (-)-TAN-67 | human δ | 0.647 | |
| human μ | >1000 |
Functional Activity
The functional agonist activity of this compound has been assessed using various in vitro and in vivo assays.
The mouse vas deferens (MVD) assay is a classical method for evaluating the inhibitory effect of opioids on neurotransmitter release. In this assay, the electrically stimulated contractions of the vas deferens are measured in the presence of the test compound.
Table 2: Functional Potency of this compound and its Enantiomers in the Mouse Vas Deferens Assay
| Compound | IC₅₀ (nM) | Reference |
| (±)-TAN-67 | 6.61 | |
| (-)-TAN-67 | 3.65 |
δ-Opioid receptors are Gᵢ/ₒ-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is often measured in cell lines expressing the receptor, such as Chinese Hamster Ovary (CHO) cells, following stimulation with forskolin, a direct activator of adenylyl cyclase.
Table 3: Potency of this compound in the Forskolin-Stimulated cAMP Accumulation Assay
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| This compound | CHO (human δ-opioid receptor) | 1.72 | |
| This compound | B82 (human μ-opioid receptor) | 1520 |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a general representation based on similar assays for δ-opioid receptors.
-
Membrane Preparation: Whole brains from guinea pigs or mice are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: The membrane suspension is incubated with the radioligand (e.g., [³H]naltrindole) and varying concentrations of the competing ligand (this compound) in a final volume of 1 ml of 50 mM Tris-HCl buffer.
-
Incubation: The reaction mixture is incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Mouse Vas Deferens Assay (General Protocol)
-
Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to elicit twitch contractions.
-
Drug Addition: Once a stable baseline of contractions is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The inhibition of the twitch response is measured for each concentration.
-
Data Analysis: The IC₅₀ value, the concentration of the drug that produces 50% of its maximal inhibitory effect, is calculated.
Forskolin-Stimulated cAMP Accumulation Assay (General Protocol)
-
Cell Culture: CHO cells stably expressing the human δ-opioid receptor are cultured to near confluence.
-
Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Drug Treatment: Cells are incubated with varying concentrations of this compound for a short period.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a suitable assay kit (e.g., a competitive enzyme immunoassay or a radiometric assay).
-
Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is calculated.
Mechanism of Action and Signaling Pathways
The biological effects of this compound are mediated through the activation of δ₁-opioid receptors, which are coupled to inhibitory G-proteins (Gᵢ/ₒ). This initiates a cascade of intracellular signaling events.
Cardioprotective Effects
This compound has been shown to elicit a cardioprotective effect against ischemia-reperfusion injury. This effect is mediated by the activation of Gᵢ/ₒ proteins and the subsequent opening of ATP-sensitive potassium (Kₐₜₚ) channels.
Caption: Cardioprotective signaling pathway of (-)-TAN-67.
Neuroprotective Effects and Modulation of Amyloid Precursor Protein
This compound has demonstrated neuroprotective effects in models of cerebral ischemia. This neuroprotection is associated with the modulation of amyloid precursor protein (APP) expression, maturation, and processing.
Caption: Neuroprotective mechanism of this compound involving APP modulation.
Conclusion
This compound remains a critical tool for studying the pharmacology of the δ₁-opioid receptor. Its high selectivity and non-peptidic nature have made it an invaluable ligand for elucidating the physiological and pathophysiological roles of this receptor subtype. The detailed understanding of its synthesis, pharmacological profile, and signaling mechanisms provides a solid foundation for the future design and development of novel δ-opioid receptor-targeted therapeutics.
References
- 1. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
TAN-67: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67 is a potent and highly selective non-peptidic agonist for the δ₁-opioid receptor. Its discovery marked a significant step in the development of selective δ-opioid ligands with potential therapeutic applications. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological characterization of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Discovery and History
This compound, chemically known as (4aS,12aR)-4a-(3-hydroxyphenyl)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine, was first synthesized and reported by Nagase and colleagues.[1] The development of this compound was driven by the need for non-peptidic δ-opioid receptor agonists with high selectivity, aiming to overcome the limitations of peptide-based ligands.
Initial studies revealed that the racemic mixture of this compound exhibited potent agonist activity in in-vitro assays.[2] However, it showed weak antinociceptive effects in vivo.[2] This led to the separation of its enantiomers, (-)-TAN-67 and (+)-TAN-67.[2][3] Subsequent pharmacological profiling demonstrated that (-)-TAN-67 is the active enantiomer, displaying potent and selective δ₁-opioid receptor agonism and producing significant antinociceptive effects. In contrast, (+)-TAN-67 was found to induce hyperalgesia, highlighting a remarkable stereoselectivity of action.
Synthesis
The synthesis of racemic and optically active this compound has been described by Fujii et al. and Nagase et al. The key starting material for the synthesis of the optically pure enantiomers is the corresponding optically active 6-oxodecahydroisoquinoline. This intermediate is obtained through fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.
General Synthesis Scheme
While the detailed, step-by-step synthesis protocol with specific reagents and reaction conditions is proprietary and not fully disclosed in the available literature, the general approach involves the construction of the tetracyclic core of this compound from the chiral 6-oxodecahydroisoquinoline precursor. This likely involves a series of reactions to build the fused acridine ring system.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the δ-opioid receptor, particularly the δ₁ subtype.
Receptor Binding Affinity
The binding affinity of this compound and its enantiomers to opioid receptors has been determined through radioligand binding assays. These assays typically utilize brain membrane preparations and a radiolabeled δ-opioid receptor antagonist, such as [³H]naltrindole.
Table 1: Opioid Receptor Binding Affinities of this compound and its Enantiomers
| Compound | Receptor | Kᵢ (nM) | Reference |
| (±)-TAN-67 | δ | 1.12 | |
| μ | >2320 | ||
| κ | >1790 | ||
| (-)-TAN-67 | human δ | 0.647 | |
| human μ | >1000 |
Functional Activity
The functional agonist activity of this compound has been assessed using various in vitro and in vivo assays.
The mouse vas deferens (MVD) assay is a classical method for evaluating the inhibitory effect of opioids on neurotransmitter release. In this assay, the electrically stimulated contractions of the vas deferens are measured in the presence of the test compound.
Table 2: Functional Potency of this compound and its Enantiomers in the Mouse Vas Deferens Assay
| Compound | IC₅₀ (nM) | Reference |
| (±)-TAN-67 | 6.61 | |
| (-)-TAN-67 | 3.65 |
δ-Opioid receptors are Gᵢ/ₒ-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is often measured in cell lines expressing the receptor, such as Chinese Hamster Ovary (CHO) cells, following stimulation with forskolin, a direct activator of adenylyl cyclase.
Table 3: Potency of this compound in the Forskolin-Stimulated cAMP Accumulation Assay
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| This compound | CHO (human δ-opioid receptor) | 1.72 | |
| This compound | B82 (human μ-opioid receptor) | 1520 |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a general representation based on similar assays for δ-opioid receptors.
-
Membrane Preparation: Whole brains from guinea pigs or mice are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: The membrane suspension is incubated with the radioligand (e.g., [³H]naltrindole) and varying concentrations of the competing ligand (this compound) in a final volume of 1 ml of 50 mM Tris-HCl buffer.
-
Incubation: The reaction mixture is incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Mouse Vas Deferens Assay (General Protocol)
-
Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Stimulation: The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to elicit twitch contractions.
-
Drug Addition: Once a stable baseline of contractions is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The inhibition of the twitch response is measured for each concentration.
-
Data Analysis: The IC₅₀ value, the concentration of the drug that produces 50% of its maximal inhibitory effect, is calculated.
Forskolin-Stimulated cAMP Accumulation Assay (General Protocol)
-
Cell Culture: CHO cells stably expressing the human δ-opioid receptor are cultured to near confluence.
-
Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Drug Treatment: Cells are incubated with varying concentrations of this compound for a short period.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a suitable assay kit (e.g., a competitive enzyme immunoassay or a radiometric assay).
-
Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation, is calculated.
Mechanism of Action and Signaling Pathways
The biological effects of this compound are mediated through the activation of δ₁-opioid receptors, which are coupled to inhibitory G-proteins (Gᵢ/ₒ). This initiates a cascade of intracellular signaling events.
Cardioprotective Effects
This compound has been shown to elicit a cardioprotective effect against ischemia-reperfusion injury. This effect is mediated by the activation of Gᵢ/ₒ proteins and the subsequent opening of ATP-sensitive potassium (Kₐₜₚ) channels.
Caption: Cardioprotective signaling pathway of (-)-TAN-67.
Neuroprotective Effects and Modulation of Amyloid Precursor Protein
This compound has demonstrated neuroprotective effects in models of cerebral ischemia. This neuroprotection is associated with the modulation of amyloid precursor protein (APP) expression, maturation, and processing.
Caption: Neuroprotective mechanism of this compound involving APP modulation.
Conclusion
This compound remains a critical tool for studying the pharmacology of the δ₁-opioid receptor. Its high selectivity and non-peptidic nature have made it an invaluable ligand for elucidating the physiological and pathophysiological roles of this receptor subtype. The detailed understanding of its synthesis, pharmacological profile, and signaling mechanisms provides a solid foundation for the future design and development of novel δ-opioid receptor-targeted therapeutics.
References
- 1. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Delta-Opioid Receptor Binding Affinity of TAN-67
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic agonist, demonstrates high binding affinity and selectivity for the delta-opioid receptor (DOR), positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive overview of the binding characteristics of this compound to the delta-opioid receptor, detailing its affinity (Ki) and functional potency (EC50). It outlines the experimental methodologies employed for these determinations, including radioligand binding assays and functional assays measuring the inhibition of cyclic AMP (cAMP) accumulation. Furthermore, this guide elucidates the downstream signaling pathways initiated by this compound's interaction with the delta-opioid receptor, offering a complete technical resource for researchers in the field of opioid pharmacology and drug discovery.
Introduction
This compound, with the chemical name 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective non-peptide agonist for the delta-opioid receptor[1][2]. Its non-peptidic nature offers potential advantages in terms of bioavailability and metabolic stability compared to endogenous opioid peptides. Understanding the precise binding affinity and functional consequences of this compound's interaction with the delta-opioid receptor is crucial for its development as a potential therapeutic agent for various conditions, including pain and ischemic stroke[3][4][5]. This whitepaper serves as a technical guide, summarizing the key quantitative data, experimental protocols, and signaling pathways associated with this compound's activity at the delta-opioid receptor.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound for the human delta-opioid receptor have been quantified through rigorous experimental procedures. The data presented below is a summary of these key parameters.
| Parameter | Receptor | Value | Description | Reference |
| Binding Affinity (Ki) | Human Delta-Opioid Receptor | 0.647 nM | Inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity. | |
| Receptor Selectivity | Human Mu-Opioid Receptor vs. Human Delta-Opioid Receptor | > 1000-fold | This compound demonstrates a significantly higher binding affinity for the delta-opioid receptor compared to the mu-opioid receptor. | |
| Functional Potency (EC50) | Human Delta-Opioid Receptor | 1.72 nM | The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation in cells expressing the receptor. | |
| Functional Potency (EC50) | Human Mu-Opioid Receptor | 1520 nM | Demonstrates the low potency of this compound at the mu-opioid receptor in a functional assay. |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the binding and functional activity of this compound at the delta-opioid receptor.
Radioligand Binding Assay
This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.
-
Radioligand: [3H]Naltrindole, a selective delta-opioid receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing the human delta-opioid receptor are harvested and homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Naltrindole and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Naltrindole (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a second messenger, which is a hallmark of Gi/o-coupled receptor activation.
Objective: To determine the functional potency (EC50) of this compound at the delta-opioid receptor.
Materials:
-
Cells: Intact CHO cells stably expressing the human delta-opioid receptor.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., ELISA or HTRF) to quantify cAMP levels.
Procedure:
-
Cell Culture: CHO cells expressing the human delta-opioid receptor are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: The cell culture medium is replaced with a serum-free medium containing IBMX, and the cells are pre-incubated to inhibit phosphodiesterase activity.
-
Stimulation: The cells are then treated with a fixed concentration of forskolin and varying concentrations of this compound. Forskolin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The presence of a Gi-coupled receptor agonist like this compound will inhibit this forskolin-induced cAMP production.
-
Incubation: The cells are incubated for a specific time (e.g., 20 minutes) at 37°C.
-
Cell Lysis: The incubation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined by plotting the cAMP levels against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Downstream Signaling Pathways
The binding of this compound to the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).
Key Signaling Events:
-
Receptor Activation: this compound binds to the extracellular domain of the delta-opioid receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.
-
G-Protein Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key downstream effect of delta-opioid receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are a type of ATP-sensitive potassium (KATP) channel. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
-
Conclusion
This compound is a potent and selective non-peptidic agonist of the delta-opioid receptor, exhibiting high binding affinity and functional potency. The experimental protocols outlined in this document provide a framework for the continued investigation of this compound and other related compounds. The elucidation of its downstream signaling pathway, primarily through the Gi/o-mediated inhibition of adenylyl cyclase and activation of KATP channels, offers valuable insights into its mechanism of action. This comprehensive technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of opioid pharmacology and developing novel therapeutics targeting the delta-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation mechanism of ATP-sensitive K+ channels explored with real-time nucleotide binding | eLife [elifesciences.org]
- 3. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of cloned ATP-sensitive potassium channel activation by oleoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
An In-depth Technical Guide to the Delta-Opioid Receptor Binding Affinity of TAN-67
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67, a non-peptidic agonist, demonstrates high binding affinity and selectivity for the delta-opioid receptor (DOR), positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive overview of the binding characteristics of this compound to the delta-opioid receptor, detailing its affinity (Ki) and functional potency (EC50). It outlines the experimental methodologies employed for these determinations, including radioligand binding assays and functional assays measuring the inhibition of cyclic AMP (cAMP) accumulation. Furthermore, this guide elucidates the downstream signaling pathways initiated by this compound's interaction with the delta-opioid receptor, offering a complete technical resource for researchers in the field of opioid pharmacology and drug discovery.
Introduction
This compound, with the chemical name 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective non-peptide agonist for the delta-opioid receptor[1][2]. Its non-peptidic nature offers potential advantages in terms of bioavailability and metabolic stability compared to endogenous opioid peptides. Understanding the precise binding affinity and functional consequences of this compound's interaction with the delta-opioid receptor is crucial for its development as a potential therapeutic agent for various conditions, including pain and ischemic stroke[3][4][5]. This whitepaper serves as a technical guide, summarizing the key quantitative data, experimental protocols, and signaling pathways associated with this compound's activity at the delta-opioid receptor.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound for the human delta-opioid receptor have been quantified through rigorous experimental procedures. The data presented below is a summary of these key parameters.
| Parameter | Receptor | Value | Description | Reference |
| Binding Affinity (Ki) | Human Delta-Opioid Receptor | 0.647 nM | Inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies higher binding affinity. | |
| Receptor Selectivity | Human Mu-Opioid Receptor vs. Human Delta-Opioid Receptor | > 1000-fold | This compound demonstrates a significantly higher binding affinity for the delta-opioid receptor compared to the mu-opioid receptor. | |
| Functional Potency (EC50) | Human Delta-Opioid Receptor | 1.72 nM | The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation in cells expressing the receptor. | |
| Functional Potency (EC50) | Human Mu-Opioid Receptor | 1520 nM | Demonstrates the low potency of this compound at the mu-opioid receptor in a functional assay. |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the binding and functional activity of this compound at the delta-opioid receptor.
Radioligand Binding Assay
This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.
-
Radioligand: [3H]Naltrindole, a selective delta-opioid receptor antagonist.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing the human delta-opioid receptor are harvested and homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Naltrindole and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Naltrindole (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a second messenger, which is a hallmark of Gi/o-coupled receptor activation.
Objective: To determine the functional potency (EC50) of this compound at the delta-opioid receptor.
Materials:
-
Cells: Intact CHO cells stably expressing the human delta-opioid receptor.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., ELISA or HTRF) to quantify cAMP levels.
Procedure:
-
Cell Culture: CHO cells expressing the human delta-opioid receptor are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: The cell culture medium is replaced with a serum-free medium containing IBMX, and the cells are pre-incubated to inhibit phosphodiesterase activity.
-
Stimulation: The cells are then treated with a fixed concentration of forskolin and varying concentrations of this compound. Forskolin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The presence of a Gi-coupled receptor agonist like this compound will inhibit this forskolin-induced cAMP production.
-
Incubation: The cells are incubated for a specific time (e.g., 20 minutes) at 37°C.
-
Cell Lysis: The incubation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC50) is determined by plotting the cAMP levels against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Downstream Signaling Pathways
The binding of this compound to the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).
Key Signaling Events:
-
Receptor Activation: this compound binds to the extracellular domain of the delta-opioid receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.
-
G-Protein Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key downstream effect of delta-opioid receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are a type of ATP-sensitive potassium (KATP) channel. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
-
Conclusion
This compound is a potent and selective non-peptidic agonist of the delta-opioid receptor, exhibiting high binding affinity and functional potency. The experimental protocols outlined in this document provide a framework for the continued investigation of this compound and other related compounds. The elucidation of its downstream signaling pathway, primarily through the Gi/o-mediated inhibition of adenylyl cyclase and activation of KATP channels, offers valuable insights into its mechanism of action. This comprehensive technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of opioid pharmacology and developing novel therapeutics targeting the delta-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation mechanism of ATP-sensitive K+ channels explored with real-time nucleotide binding | eLife [elifesciences.org]
- 3. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of cloned ATP-sensitive potassium channel activation by oleoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
An In-depth Technical Guide to the Receptor Subtype Selectivity Profile of TAN-67
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "TAN-67." The following guide has been constructed as a detailed template to illustrate the expected content and structure for a comprehensive technical whitepaper on a novel compound's receptor subtype selectivity profile. All data, experimental protocols, and signaling pathways are representative examples and should be substituted with compound-specific information.
Introduction
The characterization of a novel compound's interaction with its biological targets is a cornerstone of modern drug discovery and development. A thorough understanding of its receptor subtype selectivity profile is critical for predicting therapeutic efficacy, understanding potential off-target effects, and guiding further optimization. This document provides a comprehensive overview of the binding and functional characteristics of the hypothetical compound, designated here as "Compound-X," at a panel of neurotransmitter receptors.
Receptor Binding Affinity Profile of Compound-X
The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Compound-X for a range of serotonin (5-HT) and dopamine (D) receptor subtypes, as determined by competitive radioligand binding assays.
Table 1: Binding Affinity (Ki) of Compound-X at Serotonin and Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | [3H]8-OH-DPAT | 1.2 ± 0.2 |
| 5-HT1B | [3H]GR125743 | 256 ± 31 |
| 5-HT2A | [3H]Ketanserin | 5.4 ± 0.7 |
| 5-HT2C | [3H]Mesulergine | 8.9 ± 1.1 |
| 5-HT7 | [3H]SB-269970 | 15.7 ± 2.3 |
| Dopamine Receptors | ||
| D1 | [3H]SCH23390 | > 10,000 |
| D2 | [3H]Spiperone | 45.3 ± 5.8 |
| D3 | [3H]7-OH-DPAT | 38.1 ± 4.2 |
| D4 | [3H]Nemonapride | 98.6 ± 12.1 |
Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Functional Activity Profile of Compound-X
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The potency (EC50 or IC50) and efficacy (Emax) provide critical insights into the compound's biological activity.
Table 2: Functional Activity (EC50/IC50 and Emax) of Compound-X at Serotonin and Dopamine Receptor Subtypes
| Receptor Subtype | Assay Type | Agonist | Potency (nM) | Efficacy (% of Standard Agonist) |
| Serotonin Receptors | ||||
| 5-HT1A | cAMP Assay | Serotonin | IC50 = 2.5 ± 0.4 | 98 ± 5 (Antagonist) |
| 5-HT2A | Calcium Flux | Serotonin | EC50 = 10.8 ± 1.5 | 85 ± 7 (Partial Agonist) |
| 5-HT2C | Calcium Flux | Serotonin | EC50 = 18.2 ± 2.1 | 92 ± 6 (Agonist) |
| Dopamine Receptors | ||||
| D2 | cAMP Assay | Dopamine | IC50 = 88.4 ± 9.7 | 102 ± 8 (Antagonist) |
EC50 values are reported for agonist and partial agonist activities, while IC50 values are for antagonist activities. Efficacy is expressed relative to the maximal response of a standard reference agonist.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Compound-X for various receptor subtypes.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions) is used.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (Compound-X).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of Compound-X that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To measure the effect of Compound-X on Gs or Gi-coupled receptors.
Procedure:
-
Cell Culture: Cells stably expressing the Gs or Gi-coupled receptor are plated in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Compound-X (for antagonist assays) or treated directly with Compound-X (for agonist assays).
-
Stimulation: For antagonist assays, cells are then stimulated with a known agonist (e.g., forskolin for Gs or an appropriate agonist for Gi).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Objective: To measure the effect of Compound-X on Gq-coupled receptors.
Procedure:
-
Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Compound-X is then added at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves and determine EC50 values.
Signaling Pathways and Experimental Workflows
Caption: Gq-protein coupled receptor signaling pathway for a 5-HT2A agonist.
An In-depth Technical Guide to the Receptor Subtype Selectivity Profile of TAN-67
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "TAN-67." The following guide has been constructed as a detailed template to illustrate the expected content and structure for a comprehensive technical whitepaper on a novel compound's receptor subtype selectivity profile. All data, experimental protocols, and signaling pathways are representative examples and should be substituted with compound-specific information.
Introduction
The characterization of a novel compound's interaction with its biological targets is a cornerstone of modern drug discovery and development. A thorough understanding of its receptor subtype selectivity profile is critical for predicting therapeutic efficacy, understanding potential off-target effects, and guiding further optimization. This document provides a comprehensive overview of the binding and functional characteristics of the hypothetical compound, designated here as "Compound-X," at a panel of neurotransmitter receptors.
Receptor Binding Affinity Profile of Compound-X
The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Compound-X for a range of serotonin (5-HT) and dopamine (D) receptor subtypes, as determined by competitive radioligand binding assays.
Table 1: Binding Affinity (Ki) of Compound-X at Serotonin and Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| Serotonin Receptors | ||
| 5-HT1A | [3H]8-OH-DPAT | 1.2 ± 0.2 |
| 5-HT1B | [3H]GR125743 | 256 ± 31 |
| 5-HT2A | [3H]Ketanserin | 5.4 ± 0.7 |
| 5-HT2C | [3H]Mesulergine | 8.9 ± 1.1 |
| 5-HT7 | [3H]SB-269970 | 15.7 ± 2.3 |
| Dopamine Receptors | ||
| D1 | [3H]SCH23390 | > 10,000 |
| D2 | [3H]Spiperone | 45.3 ± 5.8 |
| D3 | [3H]7-OH-DPAT | 38.1 ± 4.2 |
| D4 | [3H]Nemonapride | 98.6 ± 12.1 |
Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.
Functional Activity Profile of Compound-X
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The potency (EC50 or IC50) and efficacy (Emax) provide critical insights into the compound's biological activity.
Table 2: Functional Activity (EC50/IC50 and Emax) of Compound-X at Serotonin and Dopamine Receptor Subtypes
| Receptor Subtype | Assay Type | Agonist | Potency (nM) | Efficacy (% of Standard Agonist) |
| Serotonin Receptors | ||||
| 5-HT1A | cAMP Assay | Serotonin | IC50 = 2.5 ± 0.4 | 98 ± 5 (Antagonist) |
| 5-HT2A | Calcium Flux | Serotonin | EC50 = 10.8 ± 1.5 | 85 ± 7 (Partial Agonist) |
| 5-HT2C | Calcium Flux | Serotonin | EC50 = 18.2 ± 2.1 | 92 ± 6 (Agonist) |
| Dopamine Receptors | ||||
| D2 | cAMP Assay | Dopamine | IC50 = 88.4 ± 9.7 | 102 ± 8 (Antagonist) |
EC50 values are reported for agonist and partial agonist activities, while IC50 values are for antagonist activities. Efficacy is expressed relative to the maximal response of a standard reference agonist.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Compound-X for various receptor subtypes.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions) is used.
-
Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (Compound-X).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of Compound-X that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To measure the effect of Compound-X on Gs or Gi-coupled receptors.
Procedure:
-
Cell Culture: Cells stably expressing the Gs or Gi-coupled receptor are plated in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Compound-X (for antagonist assays) or treated directly with Compound-X (for agonist assays).
-
Stimulation: For antagonist assays, cells are then stimulated with a known agonist (e.g., forskolin for Gs or an appropriate agonist for Gi).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Objective: To measure the effect of Compound-X on Gq-coupled receptors.
Procedure:
-
Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured. Compound-X is then added at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves and determine EC50 values.
Signaling Pathways and Experimental Workflows
Caption: Gq-protein coupled receptor signaling pathway for a 5-HT2A agonist.
In Vitro Characterization of TAN-67: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic, selective agonist for the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its unique pharmacological profile and stereospecific activity have made it a valuable tool in opioid research. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers in pharmacology and drug development.
Data Presentation
The following tables summarize the key quantitative data for the in vitro pharmacological profile of this compound, specifically focusing on the more active (-)-enantiomer.
Table 1: Receptor Binding Affinity of (-)-TAN-67
| Parameter | Receptor | Radioligand | Cell Line/Tissue | Value (nM) | Reference |
| Kᵢ | Human δ-opioid | [³H]Naltrindole | CHO Cells | 0.647 | [1] |
| Selectivity | µ-opioid vs δ-opioid | - | - | >1000-fold | [1] |
Table 2: Functional Potency of (-)-TAN-67
| Assay | Parameter | Cell Line | Value (nM) | Reference |
| Forskolin-Stimulated cAMP Accumulation | EC₅₀ | CHO Cells | 1.72 | [1] |
| GTPγS Binding | EC₅₀ | - | Data not available in searched literature | - |
Note: While the GTPγS binding assay is a standard method for assessing GPCR activation, specific EC₅₀ values for this compound were not found in the reviewed literature. However, a general protocol for this assay is provided below.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods for opioid receptor analysis and can be adapted for specific experimental needs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]Naltrindole, a selective δ-opioid receptor antagonist.
-
Non-specific Binding Control: Naloxone or unlabeled this compound at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing the δ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of unlabeled this compound.
-
50 µL of [³H]Naltrindole (at a concentration near its Kd).
-
100 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of naloxone instead of this compound.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of this compound is then calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of adenylyl cyclase by forskolin. This is a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells: Intact CHO cells expressing the human δ-opioid receptor.
-
Stimulant: Forskolin.
-
Test Compound: (-)-TAN-67.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or HTRF-based).
Protocol:
-
Cell Plating: Seed the CHO cells in 24-well or 96-well plates and allow them to adhere and grow to near confluency.
-
Pre-incubation: Replace the growth medium with serum-free medium containing IBMX (typically 0.5 mM) and incubate for 20-30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells and incubate for 10-15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for an additional 15-20 minutes at 37°C.
-
Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined using a sigmoidal dose-response curve fit.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding to the receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell Membranes: Membranes from cells expressing the δ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of (-)-TAN-67.
-
Cell membranes (typically 10-20 µg of protein).
-
GDP (final concentration around 10-30 µM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration around 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding of [³⁵S]GTPγS. Plot the specific binding against the logarithm of the this compound concentration to determine the EC₅₀ and Emax values.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the δ-opioid receptor.
Caption: Signaling pathway of (-)-TAN-67 at the δ-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
The following diagram illustrates the steps involved in a forskolin-stimulated cAMP functional assay.
Caption: Workflow for a forskolin-stimulated cAMP functional assay.
References
In Vitro Characterization of TAN-67: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic, selective agonist for the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] Its unique pharmacological profile and stereospecific activity have made it a valuable tool in opioid research. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers in pharmacology and drug development.
Data Presentation
The following tables summarize the key quantitative data for the in vitro pharmacological profile of this compound, specifically focusing on the more active (-)-enantiomer.
Table 1: Receptor Binding Affinity of (-)-TAN-67
| Parameter | Receptor | Radioligand | Cell Line/Tissue | Value (nM) | Reference |
| Kᵢ | Human δ-opioid | [³H]Naltrindole | CHO Cells | 0.647 | [1] |
| Selectivity | µ-opioid vs δ-opioid | - | - | >1000-fold | [1] |
Table 2: Functional Potency of (-)-TAN-67
| Assay | Parameter | Cell Line | Value (nM) | Reference |
| Forskolin-Stimulated cAMP Accumulation | EC₅₀ | CHO Cells | 1.72 | [1] |
| GTPγS Binding | EC₅₀ | - | Data not available in searched literature | - |
Note: While the GTPγS binding assay is a standard method for assessing GPCR activation, specific EC₅₀ values for this compound were not found in the reviewed literature. However, a general protocol for this assay is provided below.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on established methods for opioid receptor analysis and can be adapted for specific experimental needs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]Naltrindole, a selective δ-opioid receptor antagonist.
-
Non-specific Binding Control: Naloxone or unlabeled this compound at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing the δ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of unlabeled this compound.
-
50 µL of [³H]Naltrindole (at a concentration near its Kd).
-
100 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of naloxone instead of this compound.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of this compound is then calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following the activation of adenylyl cyclase by forskolin. This is a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells: Intact CHO cells expressing the human δ-opioid receptor.
-
Stimulant: Forskolin.
-
Test Compound: (-)-TAN-67.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or HTRF-based).
Protocol:
-
Cell Plating: Seed the CHO cells in 24-well or 96-well plates and allow them to adhere and grow to near confluency.
-
Pre-incubation: Replace the growth medium with serum-free medium containing IBMX (typically 0.5 mM) and incubate for 20-30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells and incubate for 10-15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for an additional 15-20 minutes at 37°C.
-
Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is determined using a sigmoidal dose-response curve fit.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins upon agonist binding to the receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Materials:
-
Cell Membranes: Membranes from cells expressing the δ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Varying concentrations of (-)-TAN-67.
-
Cell membranes (typically 10-20 µg of protein).
-
GDP (final concentration around 10-30 µM).
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration around 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding of [³⁵S]GTPγS. Plot the specific binding against the logarithm of the this compound concentration to determine the EC₅₀ and Emax values.
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the δ-opioid receptor.
Caption: Signaling pathway of (-)-TAN-67 at the δ-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
The following diagram illustrates the steps involved in a forskolin-stimulated cAMP functional assay.
Caption: Workflow for a forskolin-stimulated cAMP functional assay.
References
TAN-67: An In-depth Technical Guide on its Effects on Intracellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the intracellular signaling cascades modulated by TAN-67, a non-peptidic, selective δ-opioid receptor agonist. It synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the molecular pathways to facilitate a comprehensive understanding of its mechanism of action.
Introduction
This compound is a highly selective, non-peptidic agonist for the δ-opioid receptor (DOR)[1][2]. Its unique structure and pharmacological profile have made it a valuable tool for investigating DOR-mediated signaling and a potential therapeutic agent for various conditions, including pain, depression, and ischemia[3][4][5]. Unlike many opioid compounds, this compound exhibits biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, which may contribute to a more favorable side-effect profile. This guide delves into the core intracellular signaling pathways affected by this compound, providing quantitative data and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: δ-Opioid Receptor Activation
The primary molecular target of this compound is the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The (-)-enantiomer of this compound is the pharmacologically active form, demonstrating high binding affinity and selectivity for the DOR. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This activation is the initial step that triggers a cascade of downstream intracellular events.
Key Intracellular Signaling Pathways Affected by this compound
G-Protein Signaling: Inhibition of Adenylyl Cyclase and cAMP Reduction
Activation of the Gi/o protein by the this compound-bound DOR leads to the dissociation of the Gαi/o subunit from the Gβγ subunit complex. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP concentrations. This is a hallmark of Gi/o-coupled receptor activation and a key mechanism underlying many of the physiological effects of this compound.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors PMID: 8566162 | MCE [medchemexpress.cn]
- 3. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
TAN-67: An In-depth Technical Guide on its Effects on Intracellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the intracellular signaling cascades modulated by TAN-67, a non-peptidic, selective δ-opioid receptor agonist. It synthesizes quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the molecular pathways to facilitate a comprehensive understanding of its mechanism of action.
Introduction
This compound is a highly selective, non-peptidic agonist for the δ-opioid receptor (DOR)[1][2]. Its unique structure and pharmacological profile have made it a valuable tool for investigating DOR-mediated signaling and a potential therapeutic agent for various conditions, including pain, depression, and ischemia[3][4][5]. Unlike many opioid compounds, this compound exhibits biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment, which may contribute to a more favorable side-effect profile. This guide delves into the core intracellular signaling pathways affected by this compound, providing quantitative data and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: δ-Opioid Receptor Activation
The primary molecular target of this compound is the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The (-)-enantiomer of this compound is the pharmacologically active form, demonstrating high binding affinity and selectivity for the DOR. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This activation is the initial step that triggers a cascade of downstream intracellular events.
Key Intracellular Signaling Pathways Affected by this compound
G-Protein Signaling: Inhibition of Adenylyl Cyclase and cAMP Reduction
Activation of the Gi/o protein by the this compound-bound DOR leads to the dissociation of the Gαi/o subunit from the Gβγ subunit complex. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP concentrations. This is a hallmark of Gi/o-coupled receptor activation and a key mechanism underlying many of the physiological effects of this compound.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors PMID: 8566162 | MCE [medchemexpress.cn]
- 3. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
TAN-67: A Technical Guide on its Therapeutic Potential in Central Nervous System Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TAN-67 is a non-peptidic, highly selective delta-opioid receptor (DOR) agonist with significant therapeutic potential for a range of Central Nervous System (CNS) disorders.[1] As a selective agonist for the δ1 subtype of the DOR, its (-)-enantiomer has demonstrated potent antinociceptive, neuroprotective, and cardioprotective effects in preclinical studies.[2][3][4] Unlike traditional opioid agonists that primarily target the mu-opioid receptor (MOR), this compound's mechanism of action may offer a favorable side-effect profile, avoiding common MOR-related issues such as respiratory depression and dependence.[5] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Introduction to this compound
This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3,-g]isoquinoline, was developed as a non-peptidic alternative to endogenous and exogenous opioid peptides. Its rigid structure allows for high selectivity for the delta-opioid receptor. Research has largely focused on its racemic form and its individual stereoisomers, (+) and (-) this compound. These enantiomers exhibit distinct pharmacological profiles; the (-)-enantiomer is a potent δ1 agonist responsible for the therapeutic effects like analgesia, whereas the (+)-enantiomer shows little agonist activity and can induce hyperalgesia.
Pharmacology and Mechanism of Action
This compound primarily exerts its effects through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The (-)-enantiomer is a potent agonist at the δ1-opioid receptor subtype.
Receptor Binding and Efficacy
This compound demonstrates high affinity and selectivity for the human delta-opioid receptor. In vitro studies have quantified its binding and functional potency, highlighting its superiority for the DOR over the MOR.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | Delta-Opioid Receptor | Human | 0.647 nM | |
| Binding Selectivity (Ki μ/δ) | Mu vs. Delta | Human | > 1000-fold | |
| Functional Potency (EC50) | Delta-Opioid Receptor | Human | 1.72 nM | |
| Functional Potency (EC50) | Mu-Opioid Receptor | Human | 1520 nM |
| Agonist Activity (IC50) | Delta-Opioid Receptor | Mouse (vas deferens) | 3.65 nM (for (-)-TAN-67) | |
Signaling Pathways
The activation of DOR by this compound initiates several downstream signaling cascades.
-
G-protein Coupling: In its cardioprotective role, this compound has been shown to signal through Gi/o proteins. This activation is a critical step leading to downstream effector modulation.
-
KATP Channel Activation: The Gi/o protein activation subsequently leads to the opening of ATP-sensitive potassium (KATP) channels. This mechanism is a key component of its protective effects against ischemic injury.
-
Dopamine Efflux Modulation: this compound enhances dopamine release in the nucleus accumbens. Interestingly, this effect appears to be independent of direct DOR activation and is instead mediated by a complex pathway involving the generation of free radicals, which trigger glutamate release and subsequent activation of N-methyl-D-aspartate (NMDA) receptors on dopaminergic terminals.
Caption: DOR-mediated protective signaling pathway of (-)-TAN-67.
Caption: Proposed pathway for this compound-induced dopamine efflux.
Therapeutic Potential in CNS Disorders
Neuroprotection in Ischemic Stroke
Preclinical studies have robustly demonstrated the neuroprotective effects of this compound in the context of cerebral ischemia. Post-ischemic administration significantly reduces neuronal damage and improves functional outcomes.
Table 2: Neuroprotective Effects of Post-Ischemic this compound Administration in Mice
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| This compound | 3 or 4.5 | Infarct Volume | Decreased | |
| This compound | 3 or 4.5 | Neuronal Loss | Decreased | |
| This compound | 3 or 4.5 | Animal Survival | Improved | |
| This compound | 3 or 4.5 | Neurobehavioral Outcomes | Improved |
| Naltrindole + this compound | 5 (Naltrindole) | Infarct Volume | Protection Abolished | |
The mechanism for this neuroprotection is linked to the modulation of Amyloid Precursor Protein (APP). This compound treatment alters APP expression, maturation, and processing, and attenuates BACE-1 expression and β-secretase activity in the ischemic cortex. These effects are blocked by the DOR antagonist naltrindole, confirming the essential role of the delta-opioid receptor.
Depression and Anxiety
While direct studies on this compound for depression and anxiety are limited, its mechanism of action suggests strong potential. The activation of DORs is known to produce antidepressant-like effects. Furthermore, the ability of this compound to enhance dopamine efflux in the nucleus accumbens—a key brain region in the reward pathway—is a pharmacological property shared by several antidepressant medications. The lack of mu-opioid side effects makes it an attractive candidate for mood disorders.
Pain Modulation
The enantiomers of this compound have opposing effects on pain perception. Intrathecal administration of (-)-TAN-67 produces significant antinociceptive effects, mediated specifically by δ1 receptors. In contrast, (+)-TAN-67 induces nociceptive behaviors like scratching and biting. This highlights the stereospecificity of its action and the importance of using the pure (-)-enantiomer for therapeutic benefit.
Experimental Protocols
In Vivo Microdialysis for Dopamine Efflux
-
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.
-
Methodology:
-
Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the nucleus accumbens.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound (or vehicle control) is administered either systemically (i.p.) or locally via reverse dialysis through the probe.
-
Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Expression: Results are expressed as a percentage change from the mean baseline dopamine concentration.
-
Focal Cerebral Ischemia/Reperfusion Model
-
Objective: To assess the neuroprotective effects of this compound in a mouse model of stroke.
-
Methodology:
-
Animal Model: Adult male mice are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament remains in place for a set duration (e.g., 1 hour) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: this compound (at doses of 1.5, 3, or 4.5 mg/kg) or vehicle is administered intravenously (e.g., via tail vein) at a specific time point after the onset of reperfusion (e.g., 1 hour).
-
Antagonist Studies: In separate groups, a DOR antagonist like naltrindole (5 mg/kg) is administered prior to this compound to confirm receptor-mediated effects.
-
Outcome Assessment (at 24h or later):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is then quantified.
-
Neurological Deficit Scoring: Animals are assessed using a standardized neurological scoring system to evaluate motor and sensory deficits.
-
Histology: Brain sections are processed for histological analysis (e.g., Nissl staining) to quantify neuronal loss in specific regions like the penumbra.
-
-
Caption: Workflow for assessing this compound neuroprotection in stroke.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human delta- or mu-opioid receptor (e.g., CHO or B82 cells).
-
Assay Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Naltrindole for DOR) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound, particularly its (-)-enantiomer, presents a compelling profile as a therapeutic agent for CNS disorders. Its high selectivity for the delta-opioid receptor, coupled with a unique mechanism for modulating dopamine, positions it as a promising candidate for neuroprotection, pain management, and potentially mood disorders. The demonstrated efficacy in preclinical stroke models is particularly noteworthy.
Future research should focus on:
-
Elucidating the potential for biased agonism at the DOR, which could further refine its therapeutic profile.
-
Conducting comprehensive preclinical studies to evaluate its efficacy in models of depression and anxiety.
-
Investigating the long-term safety and tolerability profile.
-
Advancing the most promising enantiomer, (-)-TAN-67, towards clinical trials for indications such as ischemic stroke and treatment-resistant depression.
The development of selective DOR agonists like this compound represents a significant step forward in moving beyond traditional mu-opioid-centric therapies and offers new hope for treating complex CNS disorders.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
TAN-67: A Technical Guide on its Therapeutic Potential in Central Nervous System Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TAN-67 is a non-peptidic, highly selective delta-opioid receptor (DOR) agonist with significant therapeutic potential for a range of Central Nervous System (CNS) disorders.[1] As a selective agonist for the δ1 subtype of the DOR, its (-)-enantiomer has demonstrated potent antinociceptive, neuroprotective, and cardioprotective effects in preclinical studies.[2][3][4] Unlike traditional opioid agonists that primarily target the mu-opioid receptor (MOR), this compound's mechanism of action may offer a favorable side-effect profile, avoiding common MOR-related issues such as respiratory depression and dependence.[5] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Introduction to this compound
This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3,-g]isoquinoline, was developed as a non-peptidic alternative to endogenous and exogenous opioid peptides. Its rigid structure allows for high selectivity for the delta-opioid receptor. Research has largely focused on its racemic form and its individual stereoisomers, (+) and (-) this compound. These enantiomers exhibit distinct pharmacological profiles; the (-)-enantiomer is a potent δ1 agonist responsible for the therapeutic effects like analgesia, whereas the (+)-enantiomer shows little agonist activity and can induce hyperalgesia.
Pharmacology and Mechanism of Action
This compound primarily exerts its effects through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The (-)-enantiomer is a potent agonist at the δ1-opioid receptor subtype.
Receptor Binding and Efficacy
This compound demonstrates high affinity and selectivity for the human delta-opioid receptor. In vitro studies have quantified its binding and functional potency, highlighting its superiority for the DOR over the MOR.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | Delta-Opioid Receptor | Human | 0.647 nM | |
| Binding Selectivity (Ki μ/δ) | Mu vs. Delta | Human | > 1000-fold | |
| Functional Potency (EC50) | Delta-Opioid Receptor | Human | 1.72 nM | |
| Functional Potency (EC50) | Mu-Opioid Receptor | Human | 1520 nM |
| Agonist Activity (IC50) | Delta-Opioid Receptor | Mouse (vas deferens) | 3.65 nM (for (-)-TAN-67) | |
Signaling Pathways
The activation of DOR by this compound initiates several downstream signaling cascades.
-
G-protein Coupling: In its cardioprotective role, this compound has been shown to signal through Gi/o proteins. This activation is a critical step leading to downstream effector modulation.
-
KATP Channel Activation: The Gi/o protein activation subsequently leads to the opening of ATP-sensitive potassium (KATP) channels. This mechanism is a key component of its protective effects against ischemic injury.
-
Dopamine Efflux Modulation: this compound enhances dopamine release in the nucleus accumbens. Interestingly, this effect appears to be independent of direct DOR activation and is instead mediated by a complex pathway involving the generation of free radicals, which trigger glutamate release and subsequent activation of N-methyl-D-aspartate (NMDA) receptors on dopaminergic terminals.
Caption: DOR-mediated protective signaling pathway of (-)-TAN-67.
Caption: Proposed pathway for this compound-induced dopamine efflux.
Therapeutic Potential in CNS Disorders
Neuroprotection in Ischemic Stroke
Preclinical studies have robustly demonstrated the neuroprotective effects of this compound in the context of cerebral ischemia. Post-ischemic administration significantly reduces neuronal damage and improves functional outcomes.
Table 2: Neuroprotective Effects of Post-Ischemic this compound Administration in Mice
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| This compound | 3 or 4.5 | Infarct Volume | Decreased | |
| This compound | 3 or 4.5 | Neuronal Loss | Decreased | |
| This compound | 3 or 4.5 | Animal Survival | Improved | |
| This compound | 3 or 4.5 | Neurobehavioral Outcomes | Improved |
| Naltrindole + this compound | 5 (Naltrindole) | Infarct Volume | Protection Abolished | |
The mechanism for this neuroprotection is linked to the modulation of Amyloid Precursor Protein (APP). This compound treatment alters APP expression, maturation, and processing, and attenuates BACE-1 expression and β-secretase activity in the ischemic cortex. These effects are blocked by the DOR antagonist naltrindole, confirming the essential role of the delta-opioid receptor.
Depression and Anxiety
While direct studies on this compound for depression and anxiety are limited, its mechanism of action suggests strong potential. The activation of DORs is known to produce antidepressant-like effects. Furthermore, the ability of this compound to enhance dopamine efflux in the nucleus accumbens—a key brain region in the reward pathway—is a pharmacological property shared by several antidepressant medications. The lack of mu-opioid side effects makes it an attractive candidate for mood disorders.
Pain Modulation
The enantiomers of this compound have opposing effects on pain perception. Intrathecal administration of (-)-TAN-67 produces significant antinociceptive effects, mediated specifically by δ1 receptors. In contrast, (+)-TAN-67 induces nociceptive behaviors like scratching and biting. This highlights the stereospecificity of its action and the importance of using the pure (-)-enantiomer for therapeutic benefit.
Experimental Protocols
In Vivo Microdialysis for Dopamine Efflux
-
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following this compound administration.
-
Methodology:
-
Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the nucleus accumbens.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound (or vehicle control) is administered either systemically (i.p.) or locally via reverse dialysis through the probe.
-
Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Expression: Results are expressed as a percentage change from the mean baseline dopamine concentration.
-
Focal Cerebral Ischemia/Reperfusion Model
-
Objective: To assess the neuroprotective effects of this compound in a mouse model of stroke.
-
Methodology:
-
Animal Model: Adult male mice are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament remains in place for a set duration (e.g., 1 hour) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: this compound (at doses of 1.5, 3, or 4.5 mg/kg) or vehicle is administered intravenously (e.g., via tail vein) at a specific time point after the onset of reperfusion (e.g., 1 hour).
-
Antagonist Studies: In separate groups, a DOR antagonist like naltrindole (5 mg/kg) is administered prior to this compound to confirm receptor-mediated effects.
-
Outcome Assessment (at 24h or later):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is then quantified.
-
Neurological Deficit Scoring: Animals are assessed using a standardized neurological scoring system to evaluate motor and sensory deficits.
-
Histology: Brain sections are processed for histological analysis (e.g., Nissl staining) to quantify neuronal loss in specific regions like the penumbra.
-
-
Caption: Workflow for assessing this compound neuroprotection in stroke.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human delta- or mu-opioid receptor (e.g., CHO or B82 cells).
-
Assay Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Naltrindole for DOR) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound, particularly its (-)-enantiomer, presents a compelling profile as a therapeutic agent for CNS disorders. Its high selectivity for the delta-opioid receptor, coupled with a unique mechanism for modulating dopamine, positions it as a promising candidate for neuroprotection, pain management, and potentially mood disorders. The demonstrated efficacy in preclinical stroke models is particularly noteworthy.
Future research should focus on:
-
Elucidating the potential for biased agonism at the DOR, which could further refine its therapeutic profile.
-
Conducting comprehensive preclinical studies to evaluate its efficacy in models of depression and anxiety.
-
Investigating the long-term safety and tolerability profile.
-
Advancing the most promising enantiomer, (-)-TAN-67, towards clinical trials for indications such as ischemic stroke and treatment-resistant depression.
The development of selective DOR agonists like this compound represents a significant step forward in moving beyond traditional mu-opioid-centric therapies and offers new hope for treating complex CNS disorders.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
The Dichotomous Role of TAN-67 in Nociception: A Technical Guide
An in-depth exploration of the selective delta-opioid receptor agonist, TAN-67, reveals its dual nature in pain modulation, with its enantiomers exerting opposing effects on nociceptive pathways. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, experimental validation, and quantitative data underpinning the antinociceptive and hyperalgesic properties of this compound's stereoisomers.
This compound, a non-peptidic agonist of the delta-opioid receptor, has emerged as a significant tool in pain research. Its unique characteristic lies in the contrasting pharmacological activities of its enantiomers. The (-)-TAN-67 isomer exhibits potent antinociceptive effects, making it a subject of interest for analgesic drug development. Conversely, the (+)-TAN-67 isomer induces hyperalgesia, offering a valuable pharmacological probe for studying the mechanisms of pain sensitization. This guide delves into the core data, experimental protocols, and signaling pathways that define the role of this compound in nociception.
Quantitative Analysis of this compound's Effects on Nociception
The dose-dependent effects of intrathecally administered (-)-TAN-67 and (+)-TAN-67 have been quantified in murine models using the tail-flick test, a measure of spinal nociceptive reflexes.
| Enantiomer | Dose (nmol, i.t.) | Observed Effect in Tail-Flick Test | Reference |
| (-)-TAN-67 | 17.9 - 89.4 | Dose- and time-dependent inhibition of the tail-flick response (antinociception) | [1] |
| (+)-TAN-67 | 1.8, 4.5, 8.9 | Decreased latencies of the tail-flick response (hyperalgesia) | [1] |
| (+)-TAN-67 | 17.9 - 89.4 | Scratching and biting pain-like responses | [1] |
| (+)-TAN-67 | 1 - 10 ng | Dose-dependent facilitation of the tail-flick response and marked pain-like aversive responses | [2] |
Signaling Pathways of this compound in Nociception
The antinociceptive effects of (-)-TAN-67 are mediated through the activation of the delta-1 opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity and a reduction in pain transmission. The delta-opioid receptor is coupled to inhibitory G-proteins of the Gi/o family[3].
Upon binding of (-)-TAN-67 to the delta-1 opioid receptor, the heterotrimeric Gi/o protein is activated. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then modulate the activity of downstream effector molecules.
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating various proteins, including ion channels, and its inhibition contributes to the overall reduction in neuronal excitability.
The Gβγ subunit directly interacts with and modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and inhibits voltage-gated calcium channels (VGCCs).
-
Activation of GIRK channels: The opening of these potassium channels leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability and inhibiting the transmission of nociceptive signals.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit also binds to and inhibits the opening of N-type and P/Q-type voltage-gated calcium channels. This inhibition reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate and substance P that are involved in pain signaling.
The combined effect of these signaling events is a potent inhibition of nociceptive transmission at the level of the spinal cord and in higher brain centers involved in pain perception.
Caption: Signaling pathway of (-)-TAN-67-mediated antinociception.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a widely used method to assess spinal nociception by measuring the latency of a mouse or rat to withdraw its tail from a noxious heat source.
Methodology:
-
Animal Acclimatization: Male ICR mice are acclimated to the testing room for at least 30-60 minutes before the experiment begins.
-
Apparatus: A tail-flick analgesia meter is used, which provides a focused beam of high-intensity light as the heat source.
-
Procedure:
-
Each mouse is gently restrained, often in a specialized holder, with its tail exposed.
-
The tail is positioned over the light source.
-
The heat stimulus is initiated, and a timer starts simultaneously.
-
The latency to a rapid flick or withdrawal of the tail from the heat is automatically or manually recorded.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, the heat is turned off, and the maximum latency is recorded.
-
-
Drug Administration: For intrathecal (i.t.) administration, drugs are injected into the subarachnoid space, typically between the L5 and L6 vertebrae.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Caption: Experimental workflow for the tail-flick test.
Formalin Test
The formalin test is a model of tonic pain and inflammation that involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent. The resulting nociceptive behaviors are quantified over time and are characterized by two distinct phases.
Methodology:
-
Animal Acclimatization: Mice are placed in a clear observation chamber for at least 30 minutes prior to the injection to allow for acclimatization to the environment.
-
Formalin Injection: A 20 µl volume of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 27- to 30-gauge needle.
-
Observation Periods:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase reflects inflammatory pain, involving the release of inflammatory mediators and central sensitization.
-
-
Quantification of Nociceptive Behavior: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded using a stopwatch. Observations are typically made in 5-minute intervals for the duration of the test.
-
Drug Administration: Test compounds are typically administered prior to the formalin injection (e.g., 30 minutes before for subcutaneous administration).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for both Phase 1 and Phase 2. The antinociceptive effect of a drug is determined by its ability to reduce the duration of these behaviors compared to a vehicle-treated control group.
Caption: Experimental workflow for the formalin test.
References
- 1. Coexpressed δ-, μ-, and κ-Opioid Receptors Modulate Voltage-Gated Ca2+ Channels in Gastric-Projecting Vagal Afferent Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modulatory effect of (+)-TAN-67 on the antinociceptive effects of the nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
The Dichotomous Role of TAN-67 in Nociception: A Technical Guide
An in-depth exploration of the selective delta-opioid receptor agonist, TAN-67, reveals its dual nature in pain modulation, with its enantiomers exerting opposing effects on nociceptive pathways. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, experimental validation, and quantitative data underpinning the antinociceptive and hyperalgesic properties of this compound's stereoisomers.
This compound, a non-peptidic agonist of the delta-opioid receptor, has emerged as a significant tool in pain research. Its unique characteristic lies in the contrasting pharmacological activities of its enantiomers. The (-)-TAN-67 isomer exhibits potent antinociceptive effects, making it a subject of interest for analgesic drug development. Conversely, the (+)-TAN-67 isomer induces hyperalgesia, offering a valuable pharmacological probe for studying the mechanisms of pain sensitization. This guide delves into the core data, experimental protocols, and signaling pathways that define the role of this compound in nociception.
Quantitative Analysis of this compound's Effects on Nociception
The dose-dependent effects of intrathecally administered (-)-TAN-67 and (+)-TAN-67 have been quantified in murine models using the tail-flick test, a measure of spinal nociceptive reflexes.
| Enantiomer | Dose (nmol, i.t.) | Observed Effect in Tail-Flick Test | Reference |
| (-)-TAN-67 | 17.9 - 89.4 | Dose- and time-dependent inhibition of the tail-flick response (antinociception) | [1] |
| (+)-TAN-67 | 1.8, 4.5, 8.9 | Decreased latencies of the tail-flick response (hyperalgesia) | [1] |
| (+)-TAN-67 | 17.9 - 89.4 | Scratching and biting pain-like responses | [1] |
| (+)-TAN-67 | 1 - 10 ng | Dose-dependent facilitation of the tail-flick response and marked pain-like aversive responses | [2] |
Signaling Pathways of this compound in Nociception
The antinociceptive effects of (-)-TAN-67 are mediated through the activation of the delta-1 opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity and a reduction in pain transmission. The delta-opioid receptor is coupled to inhibitory G-proteins of the Gi/o family[3].
Upon binding of (-)-TAN-67 to the delta-1 opioid receptor, the heterotrimeric Gi/o protein is activated. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits then modulate the activity of downstream effector molecules.
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating various proteins, including ion channels, and its inhibition contributes to the overall reduction in neuronal excitability.
The Gβγ subunit directly interacts with and modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and inhibits voltage-gated calcium channels (VGCCs).
-
Activation of GIRK channels: The opening of these potassium channels leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability and inhibiting the transmission of nociceptive signals.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit also binds to and inhibits the opening of N-type and P/Q-type voltage-gated calcium channels. This inhibition reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate and substance P that are involved in pain signaling.
The combined effect of these signaling events is a potent inhibition of nociceptive transmission at the level of the spinal cord and in higher brain centers involved in pain perception.
Caption: Signaling pathway of (-)-TAN-67-mediated antinociception.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a widely used method to assess spinal nociception by measuring the latency of a mouse or rat to withdraw its tail from a noxious heat source.
Methodology:
-
Animal Acclimatization: Male ICR mice are acclimated to the testing room for at least 30-60 minutes before the experiment begins.
-
Apparatus: A tail-flick analgesia meter is used, which provides a focused beam of high-intensity light as the heat source.
-
Procedure:
-
Each mouse is gently restrained, often in a specialized holder, with its tail exposed.
-
The tail is positioned over the light source.
-
The heat stimulus is initiated, and a timer starts simultaneously.
-
The latency to a rapid flick or withdrawal of the tail from the heat is automatically or manually recorded.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, the heat is turned off, and the maximum latency is recorded.
-
-
Drug Administration: For intrathecal (i.t.) administration, drugs are injected into the subarachnoid space, typically between the L5 and L6 vertebrae.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Caption: Experimental workflow for the tail-flick test.
Formalin Test
The formalin test is a model of tonic pain and inflammation that involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent. The resulting nociceptive behaviors are quantified over time and are characterized by two distinct phases.
Methodology:
-
Animal Acclimatization: Mice are placed in a clear observation chamber for at least 30 minutes prior to the injection to allow for acclimatization to the environment.
-
Formalin Injection: A 20 µl volume of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 27- to 30-gauge needle.
-
Observation Periods:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, neurogenic pain resulting from the direct chemical stimulation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase reflects inflammatory pain, involving the release of inflammatory mediators and central sensitization.
-
-
Quantification of Nociceptive Behavior: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded using a stopwatch. Observations are typically made in 5-minute intervals for the duration of the test.
-
Drug Administration: Test compounds are typically administered prior to the formalin injection (e.g., 30 minutes before for subcutaneous administration).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for both Phase 1 and Phase 2. The antinociceptive effect of a drug is determined by its ability to reduce the duration of these behaviors compared to a vehicle-treated control group.
Caption: Experimental workflow for the formalin test.
References
- 1. Coexpressed δ-, μ-, and κ-Opioid Receptors Modulate Voltage-Gated Ca2+ Channels in Gastric-Projecting Vagal Afferent Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modulatory effect of (+)-TAN-67 on the antinociceptive effects of the nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
Preclinical Profile of TAN-67: A Delta-Opioid Receptor Agonist for Pain Relief
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TAN-67, a nonpeptidic delta-opioid receptor (DOR) agonist, has emerged as a promising candidate in preclinical research for the development of novel analgesics. Unlike traditional mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression and dependence, selective DOR agonists like this compound offer the potential for effective pain relief with an improved safety profile. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological properties, efficacy in various pain models, and the underlying mechanisms of action. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Pharmacological Profile
This compound is a highly selective agonist for the delta-opioid receptor. Its pharmacological activity is stereospecific, with the (-)-enantiomer, (-)-TAN-67, being the active form responsible for its analgesic effects. The racemic mixture, (+/-)-TAN-67, has shown weaker or no antinociceptive action in some studies, while the (+)-enantiomer has been reported to induce hyperalgesia.
Receptor Binding and Functional Activity
Preclinical studies have consistently demonstrated the high affinity and selectivity of this compound for the delta-opioid receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Assay | Cell Line | Reference |
| This compound | Human delta-opioid | 0.647 | 1.72 (EC50) | cAMP accumulation inhibition | CHO cells | [1] |
| This compound | Human mu-opioid | >1000 | 1520 (EC50) | cAMP accumulation inhibition | B82 mouse fibroblast cells | [1] |
| (-)-TAN-67 | delta-opioid | - | 3.65 (IC50) | Mouse vas deferens bioassay | - | [2] |
Table 1: Receptor Binding Affinity and Functional Potency of this compound and its Enantiomer.
Preclinical Efficacy in Pain Models
The analgesic properties of (-)-TAN-67 have been evaluated in various rodent models of acute and chronic pain.
Acute Nociceptive Pain
Intrathecal (i.t.) administration of (-)-TAN-67 has been shown to produce a dose- and time-dependent antinociceptive effect in the mouse tail-flick test.[3] In contrast, the (+)-enantiomer, (+)-TAN-67, decreased the tail-flick latency, indicating a hyperalgesic effect.[3] Co-administration of this compound with morphine has been shown to enhance morphine-induced antinociception in the warm-plate test.
| Pain Model | Species | Route of Administration | Active Compound | Dose Range | Effect | Reference |
| Tail-flick test | Mouse | Intrathecal | (-)-TAN-67 | 17.9 - 89.4 nmol | Dose-dependent inhibition of tail-flick response | |
| Tail-flick test | Mouse | Intrathecal | (+)-TAN-67 | 1.8 - 8.9 nmol | Decreased tail-flick latency (hyperalgesia) | |
| Warm-plate test | Mouse | Intracerebroventricular (i.c.v.) & Subcutaneous (s.c.) | This compound (with morphine) | - | Enhanced morphine-induced antinociception |
Table 2: Efficacy of this compound in Acute Pain Models.
Neuropathic and Inflammatory Pain
Delta-opioid receptor agonists are particularly noted for their potential efficacy in chronic pain states. Studies suggest that DOR activation can reduce persistent pain and the associated negative emotional states. While specific data on this compound in chronic pain models is still emerging, the established role of DORs in these conditions provides a strong rationale for its investigation.
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects primarily through the activation of delta-1 opioid receptors. The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
Cellular Signaling Cascade
Upon binding of (-)-TAN-67, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of Gi/o proteins can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Dopaminergic System Interaction
Interestingly, studies have shown that both enantiomers of this compound can enhance the release of dopamine in the nucleus accumbens. This effect appears to be independent of opioid receptor activation and may involve a mechanism that includes glutamate and free radicals. The implications of this dopaminergic activity on the overall therapeutic profile of this compound require further investigation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO cells transfected with human delta-opioid receptor).
-
Radioligand (e.g., [3H]Naltrindole for delta-opioid receptors).
-
This compound or its enantiomers at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Tail-Flick Test
Objective: To assess the antinociceptive effect of (-)-TAN-67 on thermal pain.
Materials:
-
Male ICR mice.
-
(-)-TAN-67 solution for intrathecal administration.
-
Tail-flick apparatus with a radiant heat source.
-
Hamilton syringe for intrathecal injection.
Procedure:
-
Habituate the mice to the experimental setup and handling.
-
Administer (-)-TAN-67 intrathecally at various doses.
-
At specific time points after administration, place the mouse in the tail-flick apparatus.
-
Focus the radiant heat source on the ventral surface of the tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time is set to prevent tissue damage.
-
Record the tail-flick latency for each mouse at each time point.
-
Analyze the data to determine the dose-response and time-course of the antinociceptive effect.
Conclusion and Future Directions
The preclinical data for this compound, particularly its active enantiomer (-)-TAN-67, strongly support its potential as a novel analgesic agent. Its high selectivity for the delta-opioid receptor and demonstrated efficacy in animal models of pain, coupled with a mechanism of action distinct from mu-opioid agonists, make it an attractive candidate for further development. Future research should focus on a more comprehensive evaluation in chronic pain models, a thorough investigation of its pharmacokinetic and pharmacodynamic profile, and a detailed safety assessment to pave the way for potential clinical trials. The unique pharmacological profile of this compound holds promise for addressing the unmet need for safer and more effective pain management therapies.
References
Preclinical Profile of TAN-67: A Delta-Opioid Receptor Agonist for Pain Relief
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TAN-67, a nonpeptidic delta-opioid receptor (DOR) agonist, has emerged as a promising candidate in preclinical research for the development of novel analgesics. Unlike traditional mu-opioid receptor agonists, which are associated with significant side effects such as respiratory depression and dependence, selective DOR agonists like this compound offer the potential for effective pain relief with an improved safety profile. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological properties, efficacy in various pain models, and the underlying mechanisms of action. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.
Pharmacological Profile
This compound is a highly selective agonist for the delta-opioid receptor. Its pharmacological activity is stereospecific, with the (-)-enantiomer, (-)-TAN-67, being the active form responsible for its analgesic effects. The racemic mixture, (+/-)-TAN-67, has shown weaker or no antinociceptive action in some studies, while the (+)-enantiomer has been reported to induce hyperalgesia.
Receptor Binding and Functional Activity
Preclinical studies have consistently demonstrated the high affinity and selectivity of this compound for the delta-opioid receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Assay | Cell Line | Reference |
| This compound | Human delta-opioid | 0.647 | 1.72 (EC50) | cAMP accumulation inhibition | CHO cells | [1] |
| This compound | Human mu-opioid | >1000 | 1520 (EC50) | cAMP accumulation inhibition | B82 mouse fibroblast cells | [1] |
| (-)-TAN-67 | delta-opioid | - | 3.65 (IC50) | Mouse vas deferens bioassay | - | [2] |
Table 1: Receptor Binding Affinity and Functional Potency of this compound and its Enantiomer.
Preclinical Efficacy in Pain Models
The analgesic properties of (-)-TAN-67 have been evaluated in various rodent models of acute and chronic pain.
Acute Nociceptive Pain
Intrathecal (i.t.) administration of (-)-TAN-67 has been shown to produce a dose- and time-dependent antinociceptive effect in the mouse tail-flick test.[3] In contrast, the (+)-enantiomer, (+)-TAN-67, decreased the tail-flick latency, indicating a hyperalgesic effect.[3] Co-administration of this compound with morphine has been shown to enhance morphine-induced antinociception in the warm-plate test.
| Pain Model | Species | Route of Administration | Active Compound | Dose Range | Effect | Reference |
| Tail-flick test | Mouse | Intrathecal | (-)-TAN-67 | 17.9 - 89.4 nmol | Dose-dependent inhibition of tail-flick response | |
| Tail-flick test | Mouse | Intrathecal | (+)-TAN-67 | 1.8 - 8.9 nmol | Decreased tail-flick latency (hyperalgesia) | |
| Warm-plate test | Mouse | Intracerebroventricular (i.c.v.) & Subcutaneous (s.c.) | This compound (with morphine) | - | Enhanced morphine-induced antinociception |
Table 2: Efficacy of this compound in Acute Pain Models.
Neuropathic and Inflammatory Pain
Delta-opioid receptor agonists are particularly noted for their potential efficacy in chronic pain states. Studies suggest that DOR activation can reduce persistent pain and the associated negative emotional states. While specific data on this compound in chronic pain models is still emerging, the established role of DORs in these conditions provides a strong rationale for its investigation.
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects primarily through the activation of delta-1 opioid receptors. The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
Cellular Signaling Cascade
Upon binding of (-)-TAN-67, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of Gi/o proteins can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Dopaminergic System Interaction
Interestingly, studies have shown that both enantiomers of this compound can enhance the release of dopamine in the nucleus accumbens. This effect appears to be independent of opioid receptor activation and may involve a mechanism that includes glutamate and free radicals. The implications of this dopaminergic activity on the overall therapeutic profile of this compound require further investigation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO cells transfected with human delta-opioid receptor).
-
Radioligand (e.g., [3H]Naltrindole for delta-opioid receptors).
-
This compound or its enantiomers at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Tail-Flick Test
Objective: To assess the antinociceptive effect of (-)-TAN-67 on thermal pain.
Materials:
-
Male ICR mice.
-
(-)-TAN-67 solution for intrathecal administration.
-
Tail-flick apparatus with a radiant heat source.
-
Hamilton syringe for intrathecal injection.
Procedure:
-
Habituate the mice to the experimental setup and handling.
-
Administer (-)-TAN-67 intrathecally at various doses.
-
At specific time points after administration, place the mouse in the tail-flick apparatus.
-
Focus the radiant heat source on the ventral surface of the tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time is set to prevent tissue damage.
-
Record the tail-flick latency for each mouse at each time point.
-
Analyze the data to determine the dose-response and time-course of the antinociceptive effect.
Conclusion and Future Directions
The preclinical data for this compound, particularly its active enantiomer (-)-TAN-67, strongly support its potential as a novel analgesic agent. Its high selectivity for the delta-opioid receptor and demonstrated efficacy in animal models of pain, coupled with a mechanism of action distinct from mu-opioid agonists, make it an attractive candidate for further development. Future research should focus on a more comprehensive evaluation in chronic pain models, a thorough investigation of its pharmacokinetic and pharmacodynamic profile, and a detailed safety assessment to pave the way for potential clinical trials. The unique pharmacological profile of this compound holds promise for addressing the unmet need for safer and more effective pain management therapies.
References
An In-depth Technical Guide to the Analgesic Effects of (-)-TAN-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (δ-opioid receptor), with a particular preference for the δ₁ subtype.[1] Its unique pharmacological profile, particularly its potent antinociceptive effects without the adverse side effects commonly associated with mu-opioid receptor agonists like morphine, has positioned it as a significant compound of interest in the development of novel analgesics. In stark contrast to its enantiomer, (+)-TAN-67, which has been shown to induce hyperalgesia, (-)-TAN-67 produces profound dose- and time-dependent analgesic effects in various preclinical models of pain.[1][2] This technical guide provides a comprehensive overview of the analgesic properties of (-)-TAN-67, detailing its mechanism of action, quantitative data from key experimental studies, and the methodologies employed in this research.
Mechanism of Action
(-)-TAN-67 exerts its analgesic effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of (-)-TAN-67 to the δ-opioid receptor initiates a cascade of intracellular signaling events.
Signaling Pathway
The activation of the δ-opioid receptor by (-)-TAN-67 leads to the coupling and activation of inhibitory Gi/o proteins.[3] This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels modulates the activity of downstream protein kinases, ultimately influencing ion channel function and reducing neuronal excitability.
Simultaneously, the Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Additionally, evidence suggests the involvement of ATP-sensitive potassium (KATP) channels in δ-opioid receptor-mediated effects, which would further contribute to the hyperpolarization and inhibition of nociceptive transmission.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity, potency, and analgesic efficacy of (-)-TAN-67.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor | Value | Cell Line/Tissue | Reference |
| Kᵢ (nM) | Human δ-Opioid | 0.647 | Cloned Human Receptors | |
| EC₅₀ (nM) | Human δ-Opioid | 1.72 | CHO Cells | |
| EC₅₀ (nM) | Human μ-Opioid | 1520 | B82 Mouse Fibroblast Cells |
Kᵢ: Inhibitor constant, a measure of binding affinity. EC₅₀: Half-maximal effective concentration for inhibition of forskolin-stimulated cAMP accumulation.
Table 2: Analgesic Efficacy in the Tail-Flick Test
| Dose (nmol, i.t.) | Animal Model | Effect | Reference |
| 17.9 - 89.4 | Male ICR Mice | Dose- and time-dependent inhibition of the tail-flick response |
i.t.: intrathecal administration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of (-)-TAN-67 for the δ-opioid receptor.
Materials:
-
Radioligand: [³H]Naltrindole, a selective δ-opioid antagonist.
-
Competitor: (-)-TAN-67
-
Receptor Source: Membranes from cells expressing cloned human δ-opioid receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-radiolabeled δ-opioid antagonist (e.g., 10 µM naltrindole).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, [³H]naltrindole (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]naltrindole, and the membrane preparation.
-
Competition Binding: Add varying concentrations of (-)-TAN-67, [³H]naltrindole, and the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (-)-TAN-67 concentration.
-
Determine the IC₅₀ value (the concentration of (-)-TAN-67 that inhibits 50% of the specific binding of [³H]naltrindole) from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analgesic Effects of (-)-TAN-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (δ-opioid receptor), with a particular preference for the δ₁ subtype.[1] Its unique pharmacological profile, particularly its potent antinociceptive effects without the adverse side effects commonly associated with mu-opioid receptor agonists like morphine, has positioned it as a significant compound of interest in the development of novel analgesics. In stark contrast to its enantiomer, (+)-TAN-67, which has been shown to induce hyperalgesia, (-)-TAN-67 produces profound dose- and time-dependent analgesic effects in various preclinical models of pain.[1][2] This technical guide provides a comprehensive overview of the analgesic properties of (-)-TAN-67, detailing its mechanism of action, quantitative data from key experimental studies, and the methodologies employed in this research.
Mechanism of Action
(-)-TAN-67 exerts its analgesic effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of (-)-TAN-67 to the δ-opioid receptor initiates a cascade of intracellular signaling events.
Signaling Pathway
The activation of the δ-opioid receptor by (-)-TAN-67 leads to the coupling and activation of inhibitory Gi/o proteins.[3] This activation results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels modulates the activity of downstream protein kinases, ultimately influencing ion channel function and reducing neuronal excitability.
Simultaneously, the Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Additionally, evidence suggests the involvement of ATP-sensitive potassium (KATP) channels in δ-opioid receptor-mediated effects, which would further contribute to the hyperpolarization and inhibition of nociceptive transmission.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity, potency, and analgesic efficacy of (-)-TAN-67.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor | Value | Cell Line/Tissue | Reference |
| Kᵢ (nM) | Human δ-Opioid | 0.647 | Cloned Human Receptors | |
| EC₅₀ (nM) | Human δ-Opioid | 1.72 | CHO Cells | |
| EC₅₀ (nM) | Human μ-Opioid | 1520 | B82 Mouse Fibroblast Cells |
Kᵢ: Inhibitor constant, a measure of binding affinity. EC₅₀: Half-maximal effective concentration for inhibition of forskolin-stimulated cAMP accumulation.
Table 2: Analgesic Efficacy in the Tail-Flick Test
| Dose (nmol, i.t.) | Animal Model | Effect | Reference |
| 17.9 - 89.4 | Male ICR Mice | Dose- and time-dependent inhibition of the tail-flick response |
i.t.: intrathecal administration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of (-)-TAN-67 for the δ-opioid receptor.
Materials:
-
Radioligand: [³H]Naltrindole, a selective δ-opioid antagonist.
-
Competitor: (-)-TAN-67
-
Receptor Source: Membranes from cells expressing cloned human δ-opioid receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-radiolabeled δ-opioid antagonist (e.g., 10 µM naltrindole).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the δ-opioid receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, [³H]naltrindole (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]naltrindole, and the membrane preparation.
-
Competition Binding: Add varying concentrations of (-)-TAN-67, [³H]naltrindole, and the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (-)-TAN-67 concentration.
-
Determine the IC₅₀ value (the concentration of (-)-TAN-67 that inhibits 50% of the specific binding of [³H]naltrindole) from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pronociceptive Effects of (+)-TAN-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-TAN-67, the dextrorotatory enantiomer of the selective delta-opioid receptor agonist (-)-TAN-67, exhibits paradoxical pronociceptive, or pain-promoting, effects. Unlike its antinociceptive counterpart, (+)-TAN-67 induces hyperalgesia and pain-like behaviors following central administration. This technical guide provides a comprehensive overview of the pronociceptive properties of (+)-TAN-67, detailing the quantitative data from key studies, the experimental protocols used to elicit these findings, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the pronociceptive effects of (+)-TAN-67 administered intrathecally (i.t.) in mice.
Table 1: Dose-Dependent Pronociceptive Effects of Intrathecal (+)-TAN-67 in the Mouse Tail-Flick Test
| Dose (nmol) | Effect on Tail-Flick Latency | Citation |
| 1.8 | Decrease | [1] |
| 4.5 | Decrease | [1] |
| 8.9 | Decrease | [1] |
Table 2: Induction of Pain-Like Behaviors by Intrathecal (+)-TAN-67 in Mice
| Dose (nmol) | Observed Behaviors | Citation |
| 17.9 - 89.4 | Scratching and biting | [1] |
Table 3: Antagonism of (+)-TAN-67-Induced Pronociceptive Effects
| Antagonist | Dose | Route | Effect on (+)-TAN-67 Induced Hyperalgesia | Citation |
| Naltrindole (NTI) | Not Specified | i.t. | Blocked | [2] |
| (-)-TAN-67 | Not Specified | i.t. | Blocked | |
| GR82334 (NK1 Antagonist) | 0.1 - 1.0 nmol | i.t. | Dose-dependently blocked reduction in tail-flick latency | |
| Capsaicin | Pre-treatment | Not Specified | Abolished facilitation of tail-flick response |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intrathecal Injection in Mice
The intrathecal (i.t.) injection is a common method for delivering substances directly to the cerebrospinal fluid in the spinal cord.
Procedure:
-
Animal Restraint: The mouse is gently restrained, often manually or using a specialized device, to expose the lumbar region of the back. The spine is arched to increase the space between the vertebrae.
-
Injection Site Identification: The injection site is typically between the L5 and L6 vertebrae, which can be located by palpating the iliac crests.
-
Needle Insertion: A short, fine-gauge needle (e.g., 30-gauge) attached to a microsyringe is inserted into the intervertebral space. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.
-
Injection: The substance is slowly injected in a small volume (typically 5-10 µL).
-
Recovery: The mouse is returned to its cage and monitored for any adverse effects.
Tail-Flick Test
The tail-flick test is a widely used method to assess the spinal nociceptive threshold in response to a thermal stimulus.
Procedure:
-
Acclimation: The mouse is allowed to acclimate to the testing environment and any restraining device.
-
Stimulus Application: A focused beam of radiant heat is applied to the ventral surface of the tail.
-
Latency Measurement: The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is established to prevent tissue damage.
-
Data Analysis: A decrease in tail-flick latency compared to baseline or a control group indicates hyperalgesia (increased pain sensitivity).
Formalin Test
The formalin test is a model of tonic pain and inflammation that allows for the observation of distinct phases of nociceptive behavior.
Procedure:
-
Acclimation: The mouse is placed in an observation chamber for a period to allow for acclimation.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Behavioral Observation: The animal's behavior is observed and scored for a set period (e.g., 30-60 minutes). Nociceptive behaviors include licking, biting, and flinching of the injected paw.
-
Data Analysis: The test is characterized by two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection). The duration or frequency of nociceptive behaviors in each phase is quantified.
Signaling Pathways and Workflows
The pronociceptive effects of (+)-TAN-67 are mediated by a complex signaling cascade involving both opioid and non-opioid pathways.
Proposed Signaling Pathway of (+)-TAN-67-Induced Nociception
Caption: Proposed signaling pathway for (+)-TAN-67-induced pronociception.
Experimental Workflow for Assessing Pronociceptive Effects
Caption: Workflow for studying (+)-TAN-67's pronociceptive effects.
Conclusion
The available evidence strongly indicates that (+)-TAN-67 possesses significant pronociceptive properties when administered spinally. These effects are dose-dependent and manifest as both hyperalgesia in thermal nociceptive tests and the induction of overt pain-like behaviors. The underlying mechanism appears to involve the activation of capsaicin-sensitive primary afferent neurons, leading to the release of substance P and subsequent activation of tachykinin NK1 receptors. Interestingly, the pronociceptive effects of (+)-TAN-67 can be blocked by the delta-opioid receptor antagonist naltrindole and by its own antinociceptive enantiomer, (-)-TAN-67, suggesting a complex interaction with the delta-opioid receptor system. Further research is warranted to fully elucidate the specific receptor through which (+)-TAN-67 initiates its pronociceptive cascade and to explore the therapeutic potential of modulating this pathway in pain states.
References
An In-depth Technical Guide on the Pronociceptive Effects of (+)-TAN-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-TAN-67, the dextrorotatory enantiomer of the selective delta-opioid receptor agonist (-)-TAN-67, exhibits paradoxical pronociceptive, or pain-promoting, effects. Unlike its antinociceptive counterpart, (+)-TAN-67 induces hyperalgesia and pain-like behaviors following central administration. This technical guide provides a comprehensive overview of the pronociceptive properties of (+)-TAN-67, detailing the quantitative data from key studies, the experimental protocols used to elicit these findings, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the pronociceptive effects of (+)-TAN-67 administered intrathecally (i.t.) in mice.
Table 1: Dose-Dependent Pronociceptive Effects of Intrathecal (+)-TAN-67 in the Mouse Tail-Flick Test
| Dose (nmol) | Effect on Tail-Flick Latency | Citation |
| 1.8 | Decrease | [1] |
| 4.5 | Decrease | [1] |
| 8.9 | Decrease | [1] |
Table 2: Induction of Pain-Like Behaviors by Intrathecal (+)-TAN-67 in Mice
| Dose (nmol) | Observed Behaviors | Citation |
| 17.9 - 89.4 | Scratching and biting | [1] |
Table 3: Antagonism of (+)-TAN-67-Induced Pronociceptive Effects
| Antagonist | Dose | Route | Effect on (+)-TAN-67 Induced Hyperalgesia | Citation |
| Naltrindole (NTI) | Not Specified | i.t. | Blocked | [2] |
| (-)-TAN-67 | Not Specified | i.t. | Blocked | |
| GR82334 (NK1 Antagonist) | 0.1 - 1.0 nmol | i.t. | Dose-dependently blocked reduction in tail-flick latency | |
| Capsaicin | Pre-treatment | Not Specified | Abolished facilitation of tail-flick response |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intrathecal Injection in Mice
The intrathecal (i.t.) injection is a common method for delivering substances directly to the cerebrospinal fluid in the spinal cord.
Procedure:
-
Animal Restraint: The mouse is gently restrained, often manually or using a specialized device, to expose the lumbar region of the back. The spine is arched to increase the space between the vertebrae.
-
Injection Site Identification: The injection site is typically between the L5 and L6 vertebrae, which can be located by palpating the iliac crests.
-
Needle Insertion: A short, fine-gauge needle (e.g., 30-gauge) attached to a microsyringe is inserted into the intervertebral space. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.
-
Injection: The substance is slowly injected in a small volume (typically 5-10 µL).
-
Recovery: The mouse is returned to its cage and monitored for any adverse effects.
Tail-Flick Test
The tail-flick test is a widely used method to assess the spinal nociceptive threshold in response to a thermal stimulus.
Procedure:
-
Acclimation: The mouse is allowed to acclimate to the testing environment and any restraining device.
-
Stimulus Application: A focused beam of radiant heat is applied to the ventral surface of the tail.
-
Latency Measurement: The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is established to prevent tissue damage.
-
Data Analysis: A decrease in tail-flick latency compared to baseline or a control group indicates hyperalgesia (increased pain sensitivity).
Formalin Test
The formalin test is a model of tonic pain and inflammation that allows for the observation of distinct phases of nociceptive behavior.
Procedure:
-
Acclimation: The mouse is placed in an observation chamber for a period to allow for acclimation.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Behavioral Observation: The animal's behavior is observed and scored for a set period (e.g., 30-60 minutes). Nociceptive behaviors include licking, biting, and flinching of the injected paw.
-
Data Analysis: The test is characterized by two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection). The duration or frequency of nociceptive behaviors in each phase is quantified.
Signaling Pathways and Workflows
The pronociceptive effects of (+)-TAN-67 are mediated by a complex signaling cascade involving both opioid and non-opioid pathways.
Proposed Signaling Pathway of (+)-TAN-67-Induced Nociception
Caption: Proposed signaling pathway for (+)-TAN-67-induced pronociception.
Experimental Workflow for Assessing Pronociceptive Effects
Caption: Workflow for studying (+)-TAN-67's pronociceptive effects.
Conclusion
The available evidence strongly indicates that (+)-TAN-67 possesses significant pronociceptive properties when administered spinally. These effects are dose-dependent and manifest as both hyperalgesia in thermal nociceptive tests and the induction of overt pain-like behaviors. The underlying mechanism appears to involve the activation of capsaicin-sensitive primary afferent neurons, leading to the release of substance P and subsequent activation of tachykinin NK1 receptors. Interestingly, the pronociceptive effects of (+)-TAN-67 can be blocked by the delta-opioid receptor antagonist naltrindole and by its own antinociceptive enantiomer, (-)-TAN-67, suggesting a complex interaction with the delta-opioid receptor system. Further research is warranted to fully elucidate the specific receptor through which (+)-TAN-67 initiates its pronociceptive cascade and to explore the therapeutic potential of modulating this pathway in pain states.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of TAN-67
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of TAN-67, a selective non-peptidic delta-opioid receptor (DOR) agonist. This document includes summaries of quantitative data, detailed experimental methodologies, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound, and specifically its active enantiomer (-)-TAN-67, is a highly selective delta-opioid receptor agonist that has demonstrated significant potential in various preclinical models. Unlike the (+) enantiomer which can induce hyperalgesia, (-)-TAN-67 produces profound antinociceptive effects, offers neuroprotection against cerebral ischemia, and modulates dopamine release in the brain.[1][2][3][4] Its mechanism of action involves the activation of δ1-opioid receptors, which are coupled to Gi/o proteins and involve downstream signaling through KATP channels.[5] This document outlines key in vivo experimental protocols to investigate the pharmacological properties of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound, providing a comparative overview of its effects across different experimental paradigms.
Table 1: Antinociceptive Effects of (-)-TAN-67
| Animal Model | Assay | Administration Route | Dose | Observed Effect | Antagonist Blockade |
| Mice | Tail-flick test | Intrathecal (i.t.) | EC50 = 17.1 nM | Profound antinociceptive effects | BNTX (selective δ1 antagonist) |
| Mice | Tail-flick test | Intrathecal (i.t.) | Not specified | Weak antinociceptive effect for racemate ((+/-)-TAN-67) | Not specified |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Experimental Model | Administration Route | Dose | Timing of Administration | Observed Effect |
| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intravenous (i.v.) | 10 mg/kg | 15-minute infusion before 30-minute occlusion | Significant reduction in infarct size (from 56±2% to 27±5% of area at risk) |
Table 3: Effects of this compound on Dopamine Efflux in the Nucleus Accumbens
| Animal Model | Technique | Administration Route | Concentration | Observed Effect |
| Rats | In vivo microdialysis | Intracranial infusion into the nucleus accumbens | 25 nM and 50 nM | Transient, dose-dependent increase in extracellular dopamine levels |
| Rats | In vivo microdialysis | Intracranial infusion into the nucleus accumbens | 25 nM and 50 nM | Dopamine efflux prevented by reserpine and alpha-methyl-para-tyrosine |
Table 4: Cardioprotective Effects of this compound
| Animal Model | Experimental Model | Administration Route | Dose | Antagonist | Observed Effect |
| Rats | Coronary artery occlusion and reperfusion | Intravenous (i.v.) | 10 mg/kg | BNTX (3 mg/kg, i.v.), Glibenclamide (0.3 mg/kg, i.v.), Pertussis Toxin (10 µg/kg, i.p.) | Cardioprotective effect abolished by antagonists, indicating involvement of δ1-opioid receptors, KATP channels, and Gi/o proteins |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature for this compound.
Assessment of Antinociceptive Effects using the Tail-Flick Test
This protocol is designed to evaluate the analgesic properties of this compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainers
-
(-)-TAN-67
-
Vehicle (e.g., sterile saline)
-
Microsyringes for intrathecal injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 15-30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse in a restrainer and position its tail over the radiant heat source of the tail-flick apparatus. The heat intensity should be calibrated to elicit a tail-flick response within 3-5 seconds in naive animals. A cut-off time of 10-15 seconds is set to prevent tissue damage. Record the baseline tail-flick latency for each mouse.
-
Drug Administration: Administer (-)-TAN-67 or vehicle via intrathecal injection.
-
Post-treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Evaluation of Neuroprotective Effects in a Murine Model of Stroke
This protocol describes the transient middle cerebral artery occlusion (tMCAO) model in mice to assess the neuroprotective potential of this compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments
-
Coated monofilament suture
-
This compound
-
Vehicle (e.g., sterile saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. A coated monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle prior to or during the occlusion period.
-
Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion. Suture the incision.
-
Infarct Size Assessment: After a survival period (e.g., 24 hours), euthanize the mouse and harvest the brain. Slice the brain into coronal sections and stain with TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white.
-
Data Analysis: Quantify the infarct volume as a percentage of the total brain volume or the volume of the contralateral hemisphere.
In Vivo Microdialysis for Dopamine Measurement
This protocol details the use of in vivo microdialysis to measure extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic frame
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the nucleus accumbens and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound by adding it to the perfusion fluid (aCSF) for a defined period.
-
Sample Collection and Analysis: Continue to collect dialysate samples during and after drug administration. Analyze the dopamine concentration in each sample using HPLC-ECD.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of (-)-TAN-67 in Cardioprotection
Caption: Signaling pathway of (-)-TAN-67-induced cardioprotection.
Experimental Workflow for tMCAO Model
Caption: Experimental workflow for the tMCAO stroke model.
Logical Relationship in Dopamine Efflux Study
Caption: Proposed mechanism of (-)-TAN-67-induced dopamine efflux.
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
Application Notes and Protocols for In Vivo Studies of TAN-67
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of TAN-67, a selective non-peptidic delta-opioid receptor (DOR) agonist. This document includes summaries of quantitative data, detailed experimental methodologies, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound, and specifically its active enantiomer (-)-TAN-67, is a highly selective delta-opioid receptor agonist that has demonstrated significant potential in various preclinical models. Unlike the (+) enantiomer which can induce hyperalgesia, (-)-TAN-67 produces profound antinociceptive effects, offers neuroprotection against cerebral ischemia, and modulates dopamine release in the brain.[1][2][3][4] Its mechanism of action involves the activation of δ1-opioid receptors, which are coupled to Gi/o proteins and involve downstream signaling through KATP channels.[5] This document outlines key in vivo experimental protocols to investigate the pharmacological properties of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound, providing a comparative overview of its effects across different experimental paradigms.
Table 1: Antinociceptive Effects of (-)-TAN-67
| Animal Model | Assay | Administration Route | Dose | Observed Effect | Antagonist Blockade |
| Mice | Tail-flick test | Intrathecal (i.t.) | EC50 = 17.1 nM | Profound antinociceptive effects | BNTX (selective δ1 antagonist) |
| Mice | Tail-flick test | Intrathecal (i.t.) | Not specified | Weak antinociceptive effect for racemate ((+/-)-TAN-67) | Not specified |
Table 2: Neuroprotective Effects of this compound
| Animal Model | Experimental Model | Administration Route | Dose | Timing of Administration | Observed Effect |
| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intravenous (i.v.) | 10 mg/kg | 15-minute infusion before 30-minute occlusion | Significant reduction in infarct size (from 56±2% to 27±5% of area at risk) |
Table 3: Effects of this compound on Dopamine Efflux in the Nucleus Accumbens
| Animal Model | Technique | Administration Route | Concentration | Observed Effect |
| Rats | In vivo microdialysis | Intracranial infusion into the nucleus accumbens | 25 nM and 50 nM | Transient, dose-dependent increase in extracellular dopamine levels |
| Rats | In vivo microdialysis | Intracranial infusion into the nucleus accumbens | 25 nM and 50 nM | Dopamine efflux prevented by reserpine and alpha-methyl-para-tyrosine |
Table 4: Cardioprotective Effects of this compound
| Animal Model | Experimental Model | Administration Route | Dose | Antagonist | Observed Effect |
| Rats | Coronary artery occlusion and reperfusion | Intravenous (i.v.) | 10 mg/kg | BNTX (3 mg/kg, i.v.), Glibenclamide (0.3 mg/kg, i.v.), Pertussis Toxin (10 µg/kg, i.p.) | Cardioprotective effect abolished by antagonists, indicating involvement of δ1-opioid receptors, KATP channels, and Gi/o proteins |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature for this compound.
Assessment of Antinociceptive Effects using the Tail-Flick Test
This protocol is designed to evaluate the analgesic properties of this compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainers
-
(-)-TAN-67
-
Vehicle (e.g., sterile saline)
-
Microsyringes for intrathecal injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing room for at least 15-30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse in a restrainer and position its tail over the radiant heat source of the tail-flick apparatus. The heat intensity should be calibrated to elicit a tail-flick response within 3-5 seconds in naive animals. A cut-off time of 10-15 seconds is set to prevent tissue damage. Record the baseline tail-flick latency for each mouse.
-
Drug Administration: Administer (-)-TAN-67 or vehicle via intrathecal injection.
-
Post-treatment Latency: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Evaluation of Neuroprotective Effects in a Murine Model of Stroke
This protocol describes the transient middle cerebral artery occlusion (tMCAO) model in mice to assess the neuroprotective potential of this compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments
-
Coated monofilament suture
-
This compound
-
Vehicle (e.g., sterile saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. A coated monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle prior to or during the occlusion period.
-
Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion. Suture the incision.
-
Infarct Size Assessment: After a survival period (e.g., 24 hours), euthanize the mouse and harvest the brain. Slice the brain into coronal sections and stain with TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white.
-
Data Analysis: Quantify the infarct volume as a percentage of the total brain volume or the volume of the contralateral hemisphere.
In Vivo Microdialysis for Dopamine Measurement
This protocol details the use of in vivo microdialysis to measure extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic frame
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the nucleus accumbens and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound by adding it to the perfusion fluid (aCSF) for a defined period.
-
Sample Collection and Analysis: Continue to collect dialysate samples during and after drug administration. Analyze the dopamine concentration in each sample using HPLC-ECD.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of (-)-TAN-67 in Cardioprotection
Caption: Signaling pathway of (-)-TAN-67-induced cardioprotection.
Experimental Workflow for tMCAO Model
Caption: Experimental workflow for the tMCAO stroke model.
Logical Relationship in Dopamine Efflux Study
Caption: Proposed mechanism of (-)-TAN-67-induced dopamine efflux.
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
Application Notes and Protocols for the Dissolution of TAN-67 for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties (Inferred)
A specific datasheet with physicochemical properties for TAN-67 is not publicly available. However, based on its chemical structure (a pyrido-acridine derivative), it is presumed to be a hydrophobic molecule with low aqueous solubility. Therefore, the use of a co-solvent system is generally required for preparing aqueous solutions for injection.
Data Presentation: Recommended Vehicle Compositions
The selection of a vehicle for in vivo administration is critical and must be compatible with the animal model and the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous). The following table summarizes common vehicle compositions used for poorly water-soluble small molecules in preclinical research. It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your specific concentration of this compound.
| Vehicle Composition | Components | Maximum Recommended DMSO Concentration (for mouse) | Notes |
| Saline/DMSO | Saline (0.9% NaCl), Dimethyl sulfoxide (DMSO) | < 10% v/v | Simple to prepare. May not be suitable for higher concentrations of this compound as precipitation can occur upon dilution with saline. |
| Saline/DMSO/Tween 80 | Saline (0.9% NaCl), DMSO, Tween 80 | < 10% v/v | Tween 80 acts as a surfactant to improve the stability of the solution and prevent precipitation. A common starting formulation is 10% DMSO, 10% Tween 80, 80% Saline.[1] |
| PEG/Water | Polyethylene glycol (e.g., PEG300, PEG400), Water for Injection | N/A | PEG is a commonly used polymer to increase the solubility of hydrophobic drugs. The ratio of PEG to water will need to be optimized. |
| Ethanol/PEG/Water | Ethanol, Polyethylene glycol, Water for Injection | N/A | The addition of ethanol can further enhance solubility. A suggested starting point is 10% ethanol and 40% PEG.[1] |
Note: Always prepare a vehicle-only control group in your experiments to account for any effects of the solvent mixture.[1]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine a suitable solvent system for dissolving this compound at the desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 300 or 400 (PEG300/400), sterile
-
Ethanol, 200 proof, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To the first tube, add a minimal volume of DMSO (e.g., 10 µL) to create a concentrated stock solution. Vortex until the this compound is completely dissolved.
-
Gradually add your chosen aqueous vehicle (e.g., saline, or a mixture of saline and Tween 80) to the DMSO stock solution, vortexing between each addition.
-
Observe for any precipitation. If the solution remains clear at the desired final concentration, this vehicle system is likely suitable.
-
If precipitation occurs, repeat the process with different vehicle compositions from the table above. For example, try a higher percentage of Tween 80 or a PEG-based vehicle.
-
It is recommended to let the final formulation sit at room temperature for a period of time (e.g., 30 minutes to an hour) to ensure it remains in solution.
Protocol 2: Preparation of this compound for Injection (Example using DMSO/Tween 80/Saline)
Objective: To prepare a sterile solution of this compound for in vivo injection.
Materials:
-
This compound powder
-
DMSO, sterile, injectable grade
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Methodology:
-
In a sterile conical tube, weigh the required amount of this compound for your study.
-
Add the calculated volume of DMSO to achieve a concentrated stock solution. Ensure the final concentration of DMSO in the injectable solution will be below 10%.
-
Vortex the tube until the this compound is completely dissolved in the DMSO.
-
Add the calculated volume of Tween 80 to the solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, proceed to the next step.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the final solution is sterile.
-
The prepared this compound solution is now ready for injection. It is recommended to use the solution on the same day it is prepared.
Mandatory Visualizations
Caption: Workflow for dissolving this compound for injection.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for the Dissolution of TAN-67 for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties (Inferred)
A specific datasheet with physicochemical properties for TAN-67 is not publicly available. However, based on its chemical structure (a pyrido-acridine derivative), it is presumed to be a hydrophobic molecule with low aqueous solubility. Therefore, the use of a co-solvent system is generally required for preparing aqueous solutions for injection.
Data Presentation: Recommended Vehicle Compositions
The selection of a vehicle for in vivo administration is critical and must be compatible with the animal model and the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous). The following table summarizes common vehicle compositions used for poorly water-soluble small molecules in preclinical research. It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your specific concentration of this compound.
| Vehicle Composition | Components | Maximum Recommended DMSO Concentration (for mouse) | Notes |
| Saline/DMSO | Saline (0.9% NaCl), Dimethyl sulfoxide (DMSO) | < 10% v/v | Simple to prepare. May not be suitable for higher concentrations of this compound as precipitation can occur upon dilution with saline. |
| Saline/DMSO/Tween 80 | Saline (0.9% NaCl), DMSO, Tween 80 | < 10% v/v | Tween 80 acts as a surfactant to improve the stability of the solution and prevent precipitation. A common starting formulation is 10% DMSO, 10% Tween 80, 80% Saline.[1] |
| PEG/Water | Polyethylene glycol (e.g., PEG300, PEG400), Water for Injection | N/A | PEG is a commonly used polymer to increase the solubility of hydrophobic drugs. The ratio of PEG to water will need to be optimized. |
| Ethanol/PEG/Water | Ethanol, Polyethylene glycol, Water for Injection | N/A | The addition of ethanol can further enhance solubility. A suggested starting point is 10% ethanol and 40% PEG.[1] |
Note: Always prepare a vehicle-only control group in your experiments to account for any effects of the solvent mixture.[1]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To determine a suitable solvent system for dissolving this compound at the desired concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 300 or 400 (PEG300/400), sterile
-
Ethanol, 200 proof, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh a small, known amount of this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
To the first tube, add a minimal volume of DMSO (e.g., 10 µL) to create a concentrated stock solution. Vortex until the this compound is completely dissolved.
-
Gradually add your chosen aqueous vehicle (e.g., saline, or a mixture of saline and Tween 80) to the DMSO stock solution, vortexing between each addition.
-
Observe for any precipitation. If the solution remains clear at the desired final concentration, this vehicle system is likely suitable.
-
If precipitation occurs, repeat the process with different vehicle compositions from the table above. For example, try a higher percentage of Tween 80 or a PEG-based vehicle.
-
It is recommended to let the final formulation sit at room temperature for a period of time (e.g., 30 minutes to an hour) to ensure it remains in solution.
Protocol 2: Preparation of this compound for Injection (Example using DMSO/Tween 80/Saline)
Objective: To prepare a sterile solution of this compound for in vivo injection.
Materials:
-
This compound powder
-
DMSO, sterile, injectable grade
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Methodology:
-
In a sterile conical tube, weigh the required amount of this compound for your study.
-
Add the calculated volume of DMSO to achieve a concentrated stock solution. Ensure the final concentration of DMSO in the injectable solution will be below 10%.
-
Vortex the tube until the this compound is completely dissolved in the DMSO.
-
Add the calculated volume of Tween 80 to the solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, proceed to the next step.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the final solution is sterile.
-
The prepared this compound solution is now ready for injection. It is recommended to use the solution on the same day it is prepared.
Mandatory Visualizations
Caption: Workflow for dissolving this compound for injection.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for TAN-67 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and detailed experimental protocols for the use of TAN-67, a selective δ₁-opioid receptor agonist, in various rodent models. The information is intended to guide researchers in designing and executing experiments for assessing the therapeutic potential of this compound in preclinical studies.
Introduction
This compound is a non-peptidic, selective agonist for the δ₁-opioid receptor.[1] It has demonstrated significant potential in various preclinical models, including neuroprotection, cardioprotection, and analgesia.[1][2] Unlike traditional opioid agonists that primarily target the μ-opioid receptor, this compound's selectivity for the δ₁-opioid receptor may offer a favorable side-effect profile, making it an attractive candidate for therapeutic development. This document outlines recommended dosages, administration protocols, and experimental workflows for utilizing this compound in mice and rats.
Quantitative Data Summary
The following tables summarize the recommended dosages of this compound for various applications and rodent models based on published literature.
Table 1: Recommended this compound Dosages in Mouse Models
| Application | Strain | Route of Administration | Dosage Range | Reference |
| Neuroprotection (Ischemic Stroke) | C57BL/6 | Intravenous (i.v.) | 1.5 - 4.5 mg/kg | [2][3] |
| Analgesia (Warm-Plate Test) | - | Intracerebroventricular (i.c.v.) | Co-administered with morphine | |
| Analgesia (Warm-Plate Test) | - | Subcutaneous (s.c.) | Co-administered with morphine | |
| Behavioral Studies (Conditioned Place Preference) | - | Subcutaneous (s.c.) | 5 - 20 mg/kg |
Table 2: Recommended this compound Dosages in Rat Models
| Application | Strain | Route of Administration | Dosage Range | Reference |
| Cardioprotection (Ischemia/Reperfusion) | Wistar | Intravenous (i.v.) infusion | 10 mg/kg (infused over 15 min) | |
| Dopamine Efflux (Microdialysis) | - | Intracerebral infusion | 25 and 50 nM |
Signaling Pathway
This compound exerts its effects by activating the δ₁-opioid receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of inhibitory Gi/o proteins. This leads to downstream effects including the opening of ATP-sensitive potassium (KATP) channels and modulation of other intracellular signaling pathways such as the ERK and PI3K/AKT/mTOR pathways.
Experimental Protocols
Neuroprotection in a Mouse Model of Ischemic Stroke
This protocol describes the induction of transient middle cerebral artery occlusion (MCAO) in mice and the subsequent administration of this compound to assess its neuroprotective effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Monofilament suture for occlusion
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance). Maintain the animal's body temperature at 37°C using a heating pad.
-
Middle Cerebral Artery Occlusion (MCAO):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by a significant reduction in cerebral blood flow using a laser Doppler flowmeter.
-
-
This compound Administration: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. One hour after the start of reperfusion, administer this compound (1.5, 3, or 4.5 mg/kg) or vehicle (saline) via a tail vein injection.
-
Neurological Assessment: At 24 hours post-MCAO, perform neurological scoring to assess motor and sensory deficits.
-
Infarct Volume Measurement:
-
Euthanize the mice and collect the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Cardioprotection in a Rat Model of Myocardial Ischemia/Reperfusion
This protocol details the procedure for inducing myocardial ischemia and reperfusion in rats to evaluate the cardioprotective effects of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (dissolved in sterile saline)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Electrocardiogram (ECG) monitoring equipment
-
Evans blue dye and TTC for infarct size determination
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Place a suture around the left anterior descending (LAD) coronary artery.
-
This compound Administration: Infuse this compound (10 mg/kg) intravenously over a period of 15 minutes prior to coronary artery occlusion.
-
Ischemia and Reperfusion: Occlude the LAD for 30 minutes, followed by 2 hours of reperfusion. Monitor ECG throughout the procedure.
-
Infarct Size Determination:
-
At the end of the reperfusion period, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
-
Euthanize the rat, excise the heart, and slice it into sections.
-
Incubate the slices in 1% TTC solution to differentiate between infarcted (white) and viable (red) tissue within the AAR.
-
Calculate the infarct size as a percentage of the AAR.
-
Analgesia Assessment using the Warm-Plate Test in Mice
This protocol describes the use of the warm-plate test to assess the analgesic effects of this compound, particularly its ability to potentiate morphine-induced antinociception.
Materials:
-
Male mice
-
This compound
-
Morphine
-
Warm-plate apparatus (set to 51°C)
Procedure:
-
Drug Administration: Administer this compound and morphine via the desired route (intracerebroventricular or subcutaneous).
-
Warm-Plate Test:
-
At a predetermined time after drug administration, place the mouse on the heated surface of the warm-plate apparatus.
-
Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies between different treatment groups to determine the analgesic effect. An increase in latency indicates an antinociceptive effect.
Behavioral Assessment using the Conditioned Place Preference (CPP) Paradigm in Mice
This protocol outlines the use of the CPP paradigm to evaluate the rewarding or aversive properties of this compound and its interaction with other drugs of abuse, such as morphine.
Materials:
-
Male mice
-
This compound
-
Morphine
-
Conditioned place preference apparatus with distinct visual and tactile cues in two compartments.
Procedure:
-
Pre-Conditioning Phase: On day 1, allow the mice to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.
-
Conditioning Phase (Days 2-7):
-
This phase typically consists of alternating daily injections of the drug and vehicle.
-
On drug conditioning days, administer this compound (5-20 mg/kg, s.c.) or a combination of this compound and morphine, and confine the mouse to one of the compartments for a specific duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the mouse to the other compartment.
-
-
Test Phase (Day 8): Place the mouse in the neutral central compartment and allow it to freely access both conditioning compartments for a set period. Record the time spent in each compartment.
-
Data Analysis: An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the pharmacological effects of this compound in rodent models. The dosages and methodologies can be adapted based on the specific research question and experimental design. Careful consideration of animal welfare and adherence to institutional guidelines are paramount in all experimental procedures.
References
Application Notes and Protocols for TAN-67 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and detailed experimental protocols for the use of TAN-67, a selective δ₁-opioid receptor agonist, in various rodent models. The information is intended to guide researchers in designing and executing experiments for assessing the therapeutic potential of this compound in preclinical studies.
Introduction
This compound is a non-peptidic, selective agonist for the δ₁-opioid receptor.[1] It has demonstrated significant potential in various preclinical models, including neuroprotection, cardioprotection, and analgesia.[1][2] Unlike traditional opioid agonists that primarily target the μ-opioid receptor, this compound's selectivity for the δ₁-opioid receptor may offer a favorable side-effect profile, making it an attractive candidate for therapeutic development. This document outlines recommended dosages, administration protocols, and experimental workflows for utilizing this compound in mice and rats.
Quantitative Data Summary
The following tables summarize the recommended dosages of this compound for various applications and rodent models based on published literature.
Table 1: Recommended this compound Dosages in Mouse Models
| Application | Strain | Route of Administration | Dosage Range | Reference |
| Neuroprotection (Ischemic Stroke) | C57BL/6 | Intravenous (i.v.) | 1.5 - 4.5 mg/kg | [2][3] |
| Analgesia (Warm-Plate Test) | - | Intracerebroventricular (i.c.v.) | Co-administered with morphine | |
| Analgesia (Warm-Plate Test) | - | Subcutaneous (s.c.) | Co-administered with morphine | |
| Behavioral Studies (Conditioned Place Preference) | - | Subcutaneous (s.c.) | 5 - 20 mg/kg |
Table 2: Recommended this compound Dosages in Rat Models
| Application | Strain | Route of Administration | Dosage Range | Reference |
| Cardioprotection (Ischemia/Reperfusion) | Wistar | Intravenous (i.v.) infusion | 10 mg/kg (infused over 15 min) | |
| Dopamine Efflux (Microdialysis) | - | Intracerebral infusion | 25 and 50 nM |
Signaling Pathway
This compound exerts its effects by activating the δ₁-opioid receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of inhibitory Gi/o proteins. This leads to downstream effects including the opening of ATP-sensitive potassium (KATP) channels and modulation of other intracellular signaling pathways such as the ERK and PI3K/AKT/mTOR pathways.
Experimental Protocols
Neuroprotection in a Mouse Model of Ischemic Stroke
This protocol describes the induction of transient middle cerebral artery occlusion (MCAO) in mice and the subsequent administration of this compound to assess its neuroprotective effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Monofilament suture for occlusion
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance). Maintain the animal's body temperature at 37°C using a heating pad.
-
Middle Cerebral Artery Occlusion (MCAO):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by a significant reduction in cerebral blood flow using a laser Doppler flowmeter.
-
-
This compound Administration: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. One hour after the start of reperfusion, administer this compound (1.5, 3, or 4.5 mg/kg) or vehicle (saline) via a tail vein injection.
-
Neurological Assessment: At 24 hours post-MCAO, perform neurological scoring to assess motor and sensory deficits.
-
Infarct Volume Measurement:
-
Euthanize the mice and collect the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Cardioprotection in a Rat Model of Myocardial Ischemia/Reperfusion
This protocol details the procedure for inducing myocardial ischemia and reperfusion in rats to evaluate the cardioprotective effects of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (dissolved in sterile saline)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Electrocardiogram (ECG) monitoring equipment
-
Evans blue dye and TTC for infarct size determination
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Place a suture around the left anterior descending (LAD) coronary artery.
-
This compound Administration: Infuse this compound (10 mg/kg) intravenously over a period of 15 minutes prior to coronary artery occlusion.
-
Ischemia and Reperfusion: Occlude the LAD for 30 minutes, followed by 2 hours of reperfusion. Monitor ECG throughout the procedure.
-
Infarct Size Determination:
-
At the end of the reperfusion period, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
-
Euthanize the rat, excise the heart, and slice it into sections.
-
Incubate the slices in 1% TTC solution to differentiate between infarcted (white) and viable (red) tissue within the AAR.
-
Calculate the infarct size as a percentage of the AAR.
-
Analgesia Assessment using the Warm-Plate Test in Mice
This protocol describes the use of the warm-plate test to assess the analgesic effects of this compound, particularly its ability to potentiate morphine-induced antinociception.
Materials:
-
Male mice
-
This compound
-
Morphine
-
Warm-plate apparatus (set to 51°C)
Procedure:
-
Drug Administration: Administer this compound and morphine via the desired route (intracerebroventricular or subcutaneous).
-
Warm-Plate Test:
-
At a predetermined time after drug administration, place the mouse on the heated surface of the warm-plate apparatus.
-
Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies between different treatment groups to determine the analgesic effect. An increase in latency indicates an antinociceptive effect.
Behavioral Assessment using the Conditioned Place Preference (CPP) Paradigm in Mice
This protocol outlines the use of the CPP paradigm to evaluate the rewarding or aversive properties of this compound and its interaction with other drugs of abuse, such as morphine.
Materials:
-
Male mice
-
This compound
-
Morphine
-
Conditioned place preference apparatus with distinct visual and tactile cues in two compartments.
Procedure:
-
Pre-Conditioning Phase: On day 1, allow the mice to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.
-
Conditioning Phase (Days 2-7):
-
This phase typically consists of alternating daily injections of the drug and vehicle.
-
On drug conditioning days, administer this compound (5-20 mg/kg, s.c.) or a combination of this compound and morphine, and confine the mouse to one of the compartments for a specific duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the mouse to the other compartment.
-
-
Test Phase (Day 8): Place the mouse in the neutral central compartment and allow it to freely access both conditioning compartments for a set period. Record the time spent in each compartment.
-
Data Analysis: An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the pharmacological effects of this compound in rodent models. The dosages and methodologies can be adapted based on the specific research question and experimental design. Careful consideration of animal welfare and adherence to institutional guidelines are paramount in all experimental procedures.
References
Application Notes and Protocols for TAN-67 in Behavioral Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), demonstrating significant potential in behavioral neuroscience research.[1] Its unique pharmacological profile, particularly the distinct effects of its enantiomers, makes it a valuable tool for investigating the role of the DOR system in various behavioral paradigms, including pain modulation, mood disorders, and addiction.[2][3][4] Unlike prototypical DOR agonists, some newer compounds based on the this compound structure lack convulsive effects, enhancing their therapeutic potential.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound in preclinical behavioral research.
Pharmacological Profile and Mechanism of Action
This compound acts as a potent agonist at the δ₁-opioid receptor subtype. Opioid receptors are G-protein coupled receptors (GPCRs), and upon activation by this compound, the DOR couples to inhibitory G-proteins (Gi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, DOR activation can modulate ion channels, such as ATP-sensitive potassium (KATP) channels.
Interestingly, the enantiomers of this compound exhibit distinct pharmacological effects. The (-)-enantiomer is a potent DOR agonist and produces profound antinociceptive effects. In contrast, the (+)-enantiomer displays nociceptive behaviors and can enhance the release of dopamine in the nucleus accumbens through a mechanism involving glutamate and free radicals, which appears to be independent of DOR activation.
Data Presentation
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Species | Value | Citation |
| Binding Affinity (Ki) | Human Delta-Opioid | Human | 0.647 nM | |
| Binding Selectivity | Human Mu vs. Delta | Human | > 1000-fold | |
| Functional Potency (EC50) | Human Delta-Opioid (cAMP inhibition) | Human (CHO cells) | 1.72 nM | |
| Functional Potency (EC50) | Human Mu-Opioid (cAMP inhibition) | Human (B82 cells) | 1520 nM | |
| Functional Activity (IC50) | Mouse Delta-Opioid (MVD assay) | Mouse | 3.65 nM ((-)-TAN-67) |
This table summarizes the high affinity and selectivity of this compound for the delta-opioid receptor.
Table 2: Effective Doses of this compound in Behavioral Paradigms
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Conditioned Place Preference | Mice | s.c. | 5-20 mg/kg | No place preference alone; enhances morphine-induced preference | |
| Antinociception (Tail-Flick) | Mice | i.t. | Not specified | Profound antinociceptive effects with (-)-TAN-67 | |
| Nociception | Mice | i.t. | 3.75-15 µ g/mouse | Dose-related nociceptive behaviors with (+)-TAN-67 | |
| Dopamine Efflux (Nucleus Accumbens) | Rats | Not specified | Not specified | Enhanced dopamine efflux | |
| Cardioprotection | Rats | i.v. | 10 mg/kg | Reduced infarct size |
This table provides a reference for effective dose ranges of this compound in various behavioral and physiological assays.
Experimental Protocols
Conditioned Place Preference (CPP) to Assess Rewarding Properties
The CPP paradigm is used to evaluate the motivational effects of a drug by pairing its administration with a specific environment.
Objective: To determine if this compound has rewarding properties or modulates the rewarding effects of other drugs, such as morphine.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
This compound, vehicle (e.g., saline), and a reference rewarding drug (e.g., morphine).
-
Animal subjects (e.g., mice).
Protocol:
-
Pre-Conditioning Phase (Day 1):
-
Allow each mouse to freely explore the entire apparatus for a set period (e.g., 15 minutes).
-
Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one chamber are excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of alternating daily injections of the drug and vehicle.
-
On drug conditioning days: Administer this compound (e.g., 5-20 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days: Administer the vehicle and confine the mouse to the opposite conditioning chamber for the same duration.
-
The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across subjects.
-
-
Post-Conditioning (Test) Phase (Day 10):
-
Place the mouse in the central chamber (drug-free state) and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.
-
Note: Studies have shown that this compound alone does not produce a place preference but can enhance the preference induced by morphine.
Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a common screening tool for antidepressants, based on the principle that an animal will cease attempts to escape an aversive situation (immobility) when it perceives the situation as inescapable.
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
This compound and vehicle.
-
Animal subjects (e.g., mice or rats).
Protocol:
-
Pre-Swim Session (Day 1):
-
Place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.
-
Remove and dry the animal before returning it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (typically 30-60 minutes before the test).
-
Place the animal in the cylinder for a 5-6 minute session.
-
Record the duration of immobility during the final 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound treated group and the vehicle control group.
-
A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect. Several studies have shown that DOR agonists produce antidepressant-like effects in the forced swimming test.
-
Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Objective: To determine if this compound has anxiolytic-like properties.
Materials:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
This compound and vehicle.
-
Animal subjects (e.g., mice or rats).
Protocol:
-
Habituation:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Administration:
-
Administer this compound or vehicle (typically 30 minutes before the test).
-
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
An increase in these parameters in the this compound treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Experimental Workflow
Caption: Workflow for the Conditioned Place Preference experiment.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAN-67 in Behavioral Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), demonstrating significant potential in behavioral neuroscience research.[1] Its unique pharmacological profile, particularly the distinct effects of its enantiomers, makes it a valuable tool for investigating the role of the DOR system in various behavioral paradigms, including pain modulation, mood disorders, and addiction.[2][3][4] Unlike prototypical DOR agonists, some newer compounds based on the this compound structure lack convulsive effects, enhancing their therapeutic potential.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound in preclinical behavioral research.
Pharmacological Profile and Mechanism of Action
This compound acts as a potent agonist at the δ₁-opioid receptor subtype. Opioid receptors are G-protein coupled receptors (GPCRs), and upon activation by this compound, the DOR couples to inhibitory G-proteins (Gi/o). This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, DOR activation can modulate ion channels, such as ATP-sensitive potassium (KATP) channels.
Interestingly, the enantiomers of this compound exhibit distinct pharmacological effects. The (-)-enantiomer is a potent DOR agonist and produces profound antinociceptive effects. In contrast, the (+)-enantiomer displays nociceptive behaviors and can enhance the release of dopamine in the nucleus accumbens through a mechanism involving glutamate and free radicals, which appears to be independent of DOR activation.
Data Presentation
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Species | Value | Citation |
| Binding Affinity (Ki) | Human Delta-Opioid | Human | 0.647 nM | |
| Binding Selectivity | Human Mu vs. Delta | Human | > 1000-fold | |
| Functional Potency (EC50) | Human Delta-Opioid (cAMP inhibition) | Human (CHO cells) | 1.72 nM | |
| Functional Potency (EC50) | Human Mu-Opioid (cAMP inhibition) | Human (B82 cells) | 1520 nM | |
| Functional Activity (IC50) | Mouse Delta-Opioid (MVD assay) | Mouse | 3.65 nM ((-)-TAN-67) |
This table summarizes the high affinity and selectivity of this compound for the delta-opioid receptor.
Table 2: Effective Doses of this compound in Behavioral Paradigms
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Conditioned Place Preference | Mice | s.c. | 5-20 mg/kg | No place preference alone; enhances morphine-induced preference | |
| Antinociception (Tail-Flick) | Mice | i.t. | Not specified | Profound antinociceptive effects with (-)-TAN-67 | |
| Nociception | Mice | i.t. | 3.75-15 µ g/mouse | Dose-related nociceptive behaviors with (+)-TAN-67 | |
| Dopamine Efflux (Nucleus Accumbens) | Rats | Not specified | Not specified | Enhanced dopamine efflux | |
| Cardioprotection | Rats | i.v. | 10 mg/kg | Reduced infarct size |
This table provides a reference for effective dose ranges of this compound in various behavioral and physiological assays.
Experimental Protocols
Conditioned Place Preference (CPP) to Assess Rewarding Properties
The CPP paradigm is used to evaluate the motivational effects of a drug by pairing its administration with a specific environment.
Objective: To determine if this compound has rewarding properties or modulates the rewarding effects of other drugs, such as morphine.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.
-
This compound, vehicle (e.g., saline), and a reference rewarding drug (e.g., morphine).
-
Animal subjects (e.g., mice).
Protocol:
-
Pre-Conditioning Phase (Day 1):
-
Allow each mouse to freely explore the entire apparatus for a set period (e.g., 15 minutes).
-
Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one chamber are excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of alternating daily injections of the drug and vehicle.
-
On drug conditioning days: Administer this compound (e.g., 5-20 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days: Administer the vehicle and confine the mouse to the opposite conditioning chamber for the same duration.
-
The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across subjects.
-
-
Post-Conditioning (Test) Phase (Day 10):
-
Place the mouse in the central chamber (drug-free state) and allow it to freely explore the entire apparatus for the same duration as the pre-conditioning phase.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.
-
Note: Studies have shown that this compound alone does not produce a place preference but can enhance the preference induced by morphine.
Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a common screening tool for antidepressants, based on the principle that an animal will cease attempts to escape an aversive situation (immobility) when it perceives the situation as inescapable.
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
This compound and vehicle.
-
Animal subjects (e.g., mice or rats).
Protocol:
-
Pre-Swim Session (Day 1):
-
Place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.
-
Remove and dry the animal before returning it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (typically 30-60 minutes before the test).
-
Place the animal in the cylinder for a 5-6 minute session.
-
Record the duration of immobility during the final 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound treated group and the vehicle control group.
-
A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect. Several studies have shown that DOR agonists produce antidepressant-like effects in the forced swimming test.
-
Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Objective: To determine if this compound has anxiolytic-like properties.
Materials:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
This compound and vehicle.
-
Animal subjects (e.g., mice or rats).
Protocol:
-
Habituation:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Administration:
-
Administer this compound or vehicle (typically 30 minutes before the test).
-
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
An increase in these parameters in the this compound treated group compared to the vehicle group suggests an anxiolytic-like effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Experimental Workflow
Caption: Workflow for the Conditioned Place Preference experiment.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAN-67 Administration in Mouse Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: TAN-67 is a non-peptidic, selective delta-opioid receptor agonist. It exists as two enantiomers, (-)-TAN-67 and (+)-TAN-67, which exhibit distinct pharmacological profiles in pain modulation. This document provides detailed application notes and protocols for the administration of this compound in various mouse pain models, based on published research.
Pharmacological Profile of this compound Enantiomers
(-)-TAN-67 is a potent delta-1 opioid receptor agonist that produces significant antinociceptive effects in mice.[1][2][3][4] In contrast, (+)-TAN-67, its enantiomer, has been shown to induce hyperalgesia and pain-like behaviors such as scratching and biting.[1] The racemic mixture, (+/-)-TAN-67, demonstrates weak antinociceptive effects in vivo, despite potent in vitro activity.
Data Presentation: Quantitative Summary of this compound Effects in Mouse Pain Models
The following tables summarize the quantitative data from various studies on the administration of this compound in mice.
Table 1: Antinociceptive Effects of (-)-TAN-67 in Mouse Pain Models
| Pain Model | Administration Route | Dose Range | Observed Effect | Antagonist Blockade |
| Tail-flick test | Intrathecal (i.t.) | 17.9 - 89.4 nmol | Dose- and time-dependent inhibition of the tail-flick response. | 7-benzylidenenaltrexone (BNTX), a selective delta-1 opioid receptor antagonist. |
| Tail-flick test | Intracerebroventricular (i.c.v.) | 3 - 10 µg | Dose-dependent inhibition of the tail-flick response in both non-diabetic and diabetic mice. | 7-benzylidenenaltrexone (BNTX). |
| Morphine-induced place preference | Subcutaneous (s.c.) | 5 - 20 mg/kg | Enhanced morphine-induced place preference. | Naltrindole (non-selective delta), 7-benzylidenenaltrexone (delta-1), and naltriben (delta-2). |
| Morphine-induced antinociception (warm-plate) | Intracerebroventricular (i.c.v.) | Co-administered with morphine | Increased low-dose morphine-induced antinociception. | Naltrindole (delta) and 7-benzylidenenaltrexone (delta-1). |
Table 2: Nociceptive/Hyperalgesic Effects of (+)-TAN-67 in Mouse Pain Models
| Pain Model | Administration Route | Dose Range | Observed Effect | Antagonist Blockade |
| Tail-flick test | Intrathecal (i.t.) | 1.8 - 8.9 nmol | Decreased tail-flick latencies. | Not specified in the provided search results. |
| Behavioral Observation | Intrathecal (i.t.) | 17.9 - 89.4 nmol | Scratching and biting pain-like responses. | Naltrindole (delta antagonist) and (-)-TAN-67 (delta-1 agonist). |
| Tail-flick test | Intrathecal (i.t.) | 1 - 10 ng | Facilitated the tail-flick response in a dose-dependent manner and produced marked pain-like aversive responses. | GR82334 (tachykinin NK(1) receptor antagonist). |
| Tail-flick test | Intracerebroventricular (i.c.v.) | 3 - 30 µg | Did not produce dose-dependent inhibition of the tail-flick response. | Not applicable. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Tail-Flick Test
This test assesses the nociceptive threshold to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainer (e.g., linen glove or specialized holder).
-
Timer.
Procedure:
-
Acclimatize the mice to the testing room for at least 15-30 minutes before the experiment.
-
Gently restrain the mouse, leaving its tail exposed.
-
Position the mouse's tail such that the radiant heat source is focused on a specific point on the tail, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer simultaneously.
-
Observe the mouse for a characteristic tail flick, which is a rapid withdrawal of the tail from the heat source.
-
Stop the timer at the moment the tail flick occurs. This is the tail-flick latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-20 seconds) should be established. If the mouse does not flick its tail within this time, the heat source is turned off, and the mouse is assigned the maximum latency score.
-
Administer this compound or vehicle via the desired route (e.g., i.t., i.c.v., s.c.).
-
Measure the tail-flick latency at predetermined time points after administration to assess the analgesic or hyperalgesic effect.
Hot Plate Test
This test also measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent glass cylinder to confine the mouse to the hot plate surface.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Acclimatize the mice to the testing room.
-
Place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Stop the timer as soon as one of these behaviors is observed. This is the hot plate latency.
-
A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
-
Administer this compound or vehicle.
-
Measure the hot plate latency at various time points after administration.
Formalin Test
This model assesses the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Syringes with fine-gauge needles (e.g., 30-gauge).
-
Observation chamber with a transparent floor.
-
Timer.
Procedure:
-
Acclimatize the mouse to the observation chamber.
-
Administer this compound or vehicle prior to the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Observe the mouse and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Compare the licking/biting time between the this compound treated and control groups for each phase.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Delta-Opioid Receptor Activation
Activation of the delta-opioid receptor (DOR), a G-protein coupled receptor, by an agonist like (-)-TAN-67 initiates a signaling cascade that ultimately leads to an analgesic effect. This involves the inhibition of adenylyl cyclase, reduction of intracellular cAMP levels, and modulation of ion channel activity, which in turn reduces neuronal excitability and neurotransmitter release.
Caption: Delta-opioid receptor signaling cascade initiated by (-)-TAN-67.
Experimental Workflow for Assessing Analgesic Effects
The following diagram illustrates a typical experimental workflow for evaluating the analgesic properties of this compound in a mouse pain model.
Caption: General workflow for in vivo analgesic testing of this compound.
References
- 1. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TAN-67 Administration in Mouse Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: TAN-67 is a non-peptidic, selective delta-opioid receptor agonist. It exists as two enantiomers, (-)-TAN-67 and (+)-TAN-67, which exhibit distinct pharmacological profiles in pain modulation. This document provides detailed application notes and protocols for the administration of this compound in various mouse pain models, based on published research.
Pharmacological Profile of this compound Enantiomers
(-)-TAN-67 is a potent delta-1 opioid receptor agonist that produces significant antinociceptive effects in mice.[1][2][3][4] In contrast, (+)-TAN-67, its enantiomer, has been shown to induce hyperalgesia and pain-like behaviors such as scratching and biting.[1] The racemic mixture, (+/-)-TAN-67, demonstrates weak antinociceptive effects in vivo, despite potent in vitro activity.
Data Presentation: Quantitative Summary of this compound Effects in Mouse Pain Models
The following tables summarize the quantitative data from various studies on the administration of this compound in mice.
Table 1: Antinociceptive Effects of (-)-TAN-67 in Mouse Pain Models
| Pain Model | Administration Route | Dose Range | Observed Effect | Antagonist Blockade |
| Tail-flick test | Intrathecal (i.t.) | 17.9 - 89.4 nmol | Dose- and time-dependent inhibition of the tail-flick response. | 7-benzylidenenaltrexone (BNTX), a selective delta-1 opioid receptor antagonist. |
| Tail-flick test | Intracerebroventricular (i.c.v.) | 3 - 10 µg | Dose-dependent inhibition of the tail-flick response in both non-diabetic and diabetic mice. | 7-benzylidenenaltrexone (BNTX). |
| Morphine-induced place preference | Subcutaneous (s.c.) | 5 - 20 mg/kg | Enhanced morphine-induced place preference. | Naltrindole (non-selective delta), 7-benzylidenenaltrexone (delta-1), and naltriben (delta-2). |
| Morphine-induced antinociception (warm-plate) | Intracerebroventricular (i.c.v.) | Co-administered with morphine | Increased low-dose morphine-induced antinociception. | Naltrindole (delta) and 7-benzylidenenaltrexone (delta-1). |
Table 2: Nociceptive/Hyperalgesic Effects of (+)-TAN-67 in Mouse Pain Models
| Pain Model | Administration Route | Dose Range | Observed Effect | Antagonist Blockade |
| Tail-flick test | Intrathecal (i.t.) | 1.8 - 8.9 nmol | Decreased tail-flick latencies. | Not specified in the provided search results. |
| Behavioral Observation | Intrathecal (i.t.) | 17.9 - 89.4 nmol | Scratching and biting pain-like responses. | Naltrindole (delta antagonist) and (-)-TAN-67 (delta-1 agonist). |
| Tail-flick test | Intrathecal (i.t.) | 1 - 10 ng | Facilitated the tail-flick response in a dose-dependent manner and produced marked pain-like aversive responses. | GR82334 (tachykinin NK(1) receptor antagonist). |
| Tail-flick test | Intracerebroventricular (i.c.v.) | 3 - 30 µg | Did not produce dose-dependent inhibition of the tail-flick response. | Not applicable. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Tail-Flick Test
This test assesses the nociceptive threshold to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainer (e.g., linen glove or specialized holder).
-
Timer.
Procedure:
-
Acclimatize the mice to the testing room for at least 15-30 minutes before the experiment.
-
Gently restrain the mouse, leaving its tail exposed.
-
Position the mouse's tail such that the radiant heat source is focused on a specific point on the tail, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer simultaneously.
-
Observe the mouse for a characteristic tail flick, which is a rapid withdrawal of the tail from the heat source.
-
Stop the timer at the moment the tail flick occurs. This is the tail-flick latency.
-
To prevent tissue damage, a cut-off time (e.g., 10-20 seconds) should be established. If the mouse does not flick its tail within this time, the heat source is turned off, and the mouse is assigned the maximum latency score.
-
Administer this compound or vehicle via the desired route (e.g., i.t., i.c.v., s.c.).
-
Measure the tail-flick latency at predetermined time points after administration to assess the analgesic or hyperalgesic effect.
Hot Plate Test
This test also measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent glass cylinder to confine the mouse to the hot plate surface.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Acclimatize the mice to the testing room.
-
Place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Stop the timer as soon as one of these behaviors is observed. This is the hot plate latency.
-
A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
-
Administer this compound or vehicle.
-
Measure the hot plate latency at various time points after administration.
Formalin Test
This model assesses the response to a persistent chemical stimulus and can differentiate between nociceptive and inflammatory pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Syringes with fine-gauge needles (e.g., 30-gauge).
-
Observation chamber with a transparent floor.
-
Timer.
Procedure:
-
Acclimatize the mouse to the observation chamber.
-
Administer this compound or vehicle prior to the formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Observe the mouse and record the cumulative time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Compare the licking/biting time between the this compound treated and control groups for each phase.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Delta-Opioid Receptor Activation
Activation of the delta-opioid receptor (DOR), a G-protein coupled receptor, by an agonist like (-)-TAN-67 initiates a signaling cascade that ultimately leads to an analgesic effect. This involves the inhibition of adenylyl cyclase, reduction of intracellular cAMP levels, and modulation of ion channel activity, which in turn reduces neuronal excitability and neurotransmitter release.
Caption: Delta-opioid receptor signaling cascade initiated by (-)-TAN-67.
Experimental Workflow for Assessing Analgesic Effects
The following diagram illustrates a typical experimental workflow for evaluating the analgesic properties of this compound in a mouse pain model.
Caption: General workflow for in vivo analgesic testing of this compound.
References
- 1. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for TAN-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, or 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydroquinolino[2,3,3-g]isoquinoline, is a potent and selective non-peptidic agonist for the delta-opioid receptor, with a particular selectivity for the δ₁ subtype.[1][2] Its distinct pharmacological profile makes it a valuable tool in opioid research. Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the delta-opioid receptor.
Principle of the Assay
This assay employs a competitive binding format. A radiolabeled ligand with known affinity for the delta-opioid receptor is incubated with a preparation of cell membranes expressing the receptor. The unlabeled compound of interest, this compound, is added in increasing concentrations. This compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of this compound, the binding affinity (Ki) of this compound can be determined.
Data Presentation
The following table summarizes the binding affinity of this compound for the human delta-opioid receptor as determined by radioligand binding studies.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | IC₅₀ (nM) | Reference |
| This compound | Human Delta-Opioid | [³H]Naltrindole | Competition Binding | 0.647 | - | [3] |
| (-)-TAN-67 | Mouse Delta-Opioid | - | Bioassay (mouse vas deferens) | - | 3.65 | [4][5] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
Materials and Reagents
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human delta-opioid receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]Naltrindole, a selective delta-opioid receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled delta-opioid receptor ligand (e.g., naloxone or unlabeled naltrindole).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Bovine Serum Albumin (BSA) (optional, can be added to the assay buffer to reduce non-specific binding).
Procedure
1. Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration in assay buffer (typically 20-50 µg of protein per well, to be optimized).
2. Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]Naltrindole, and 50 µL of the diluted membrane preparation.
-
Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM naloxone), 25 µL of [³H]Naltrindole, and 50 µL of the diluted membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [³H]Naltrindole, and 50 µL of the diluted membrane preparation. The final concentration of [³H]Naltrindole should be close to its Kd value.
-
3. Incubation:
-
Incubate the plate at room temperature (or 37°C, to be optimized) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
4. Filtration:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours to allow for the dissipation of chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the radioligand binding assay.
Competitive Binding Principle
References
- 1. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a highly selective nonpeptide delta opioid receptor agonist, this compound, on morphine-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for TAN-67
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, or 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydroquinolino[2,3,3-g]isoquinoline, is a potent and selective non-peptidic agonist for the delta-opioid receptor, with a particular selectivity for the δ₁ subtype.[1][2] Its distinct pharmacological profile makes it a valuable tool in opioid research. Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the delta-opioid receptor.
Principle of the Assay
This assay employs a competitive binding format. A radiolabeled ligand with known affinity for the delta-opioid receptor is incubated with a preparation of cell membranes expressing the receptor. The unlabeled compound of interest, this compound, is added in increasing concentrations. This compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of this compound, the binding affinity (Ki) of this compound can be determined.
Data Presentation
The following table summarizes the binding affinity of this compound for the human delta-opioid receptor as determined by radioligand binding studies.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | IC₅₀ (nM) | Reference |
| This compound | Human Delta-Opioid | [³H]Naltrindole | Competition Binding | 0.647 | - | [3] |
| (-)-TAN-67 | Mouse Delta-Opioid | - | Bioassay (mouse vas deferens) | - | 3.65 | [4][5] |
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
Materials and Reagents
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human delta-opioid receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]Naltrindole, a selective delta-opioid receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled delta-opioid receptor ligand (e.g., naloxone or unlabeled naltrindole).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Bovine Serum Albumin (BSA) (optional, can be added to the assay buffer to reduce non-specific binding).
Procedure
1. Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration in assay buffer (typically 20-50 µg of protein per well, to be optimized).
2. Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]Naltrindole, and 50 µL of the diluted membrane preparation.
-
Non-specific Binding: 25 µL of non-specific binding control (e.g., 10 µM naloxone), 25 µL of [³H]Naltrindole, and 50 µL of the diluted membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [³H]Naltrindole, and 50 µL of the diluted membrane preparation. The final concentration of [³H]Naltrindole should be close to its Kd value.
-
3. Incubation:
-
Incubate the plate at room temperature (or 37°C, to be optimized) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
4. Filtration:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours to allow for the dissipation of chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the radioligand binding assay.
Competitive Binding Principle
References
- 1. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a highly selective nonpeptide delta opioid receptor agonist, this compound, on morphine-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TAN-67 Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic agonist selective for the delta-opioid receptor.[[“]][2] However, its effects on dopamine release in the nucleus accumbens are mediated by a mechanism independent of opioid receptor activation.[[“]] Both the (-)- and (+)-enantiomers of this compound have been shown to induce a transient, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens.[[“]] This effect is attributed to a unique signaling cascade involving the generation of free radicals, subsequent glutamate release, and activation of N-methyl-D-aspartate (NMDA) receptors on dopaminergic terminals.[[“]]
These application notes provide a comprehensive overview of the methodologies used to measure the effects of this compound on dopamine release, focusing on in vivo microdialysis, the primary technique used in foundational studies. Generalized protocols for other relevant techniques, such as fast-scan cyclic voltammetry and brain slice electrophysiology, are also included to offer a broader experimental context.
Data Presentation
The following tables summarize the quantitative and qualitative data regarding the effects of this compound on dopamine release based on available literature.
Table 1: Effect of this compound Enantiomers on Dopamine Release in the Nucleus Accumbens.
| Compound | Concentration | Method | Species | Brain Region | Observed Effect on Dopamine Release | Citation |
| (-)-TAN-67 | 25 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase | |
| (-)-TAN-67 | 50 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase | |
| (+)-TAN-67 | 25 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase | |
| (+)-TAN-67 | 50 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase |
Table 2: Pharmacological Characterization of this compound-Induced Dopamine Release.
| Modulator | Target | Effect on this compound Induced Dopamine Release | Citation |
| Naloxone | Opioid Receptor Antagonist | No effect | |
| Tetrodotoxin (TTX) | Voltage-gated Sodium Channel Blocker | No effect | |
| Ca2+-free Ringer's | Calcium-free solution | No effect | |
| Reserpine | Vesicular Monoamine Transporter (VMAT) Inhibitor | Prevents increase | |
| α-methyl-para-tyrosine | Tyrosine Hydroxylase Inhibitor | Prevents increase | |
| Ifenprodil | NMDA Receptor Antagonist (GluN2B subunit selective) | Reduces increase | |
| MK-801 | NMDA Receptor Antagonist (non-competitive) | Reduces increase | |
| N-2-mercaptopropionyl glycine | Free Radical Scavenger | Inhibits increase |
Signaling Pathway
The proposed signaling pathway for this compound-induced dopamine release is distinct from classical opioid receptor signaling.
Experimental Protocols
In Vivo Microdialysis for Measuring this compound Effects on Dopamine Release
This protocol is based on the methodology described in the foundational study by Kamei et al. (2005).
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following local administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., A-I type, Eicom)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Ringer's solution (in mM: 147 NaCl, 4 KCl, 2.3 CaCl2)
-
(-)-TAN-67 and (+)-TAN-67
-
Artificial cerebrospinal fluid (aCSF) for calibration
-
Anesthetics (e.g., pentobarbital)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (AP: +1.2 mm, L: +1.8 mm from bregma; V: -6.5 mm from the cortical surface).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with Ringer's solution at a constant flow rate (e.g., 2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Collect at least three consecutive baseline samples where dopamine levels vary by no more than 10%.
-
-
This compound Administration:
-
Dissolve (-)-TAN-67 or (+)-TAN-67 in the Ringer's solution to the desired final concentrations (e.g., 25 nM and 50 nM).
-
Switch the perfusion solution to the this compound-containing Ringer's solution for a defined period (e.g., 25 minutes).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals throughout the drug administration and for at least 2 hours afterward to monitor the return to baseline.
-
-
Dopamine Analysis by HPLC-ECD:
-
Inject the collected dialysate samples into the HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase column.
-
Quantify the dopamine concentration based on the peak height or area compared to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of changes in dopamine release.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection (Generalized Protocol)
Objective: To measure rapid, sub-second changes in dopamine concentration in response to a stimulus. While no specific studies using FSCV to measure this compound effects were identified, this technique is highly suitable for such investigations.
Materials:
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Voltammetry software and hardware
-
Stimulating electrode (if evoking release)
-
Brain slice preparation setup or stereotaxic apparatus for in vivo use
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Electrode Preparation and Calibration:
-
Fabricate or obtain carbon-fiber microelectrodes.
-
Calibrate the electrode with known concentrations of dopamine in aCSF to determine its sensitivity and selectivity.
-
-
Experimental Setup (Brain Slice or In Vivo):
-
For Brain Slices: Prepare acute brain slices containing the region of interest (e.g., nucleus accumbens). Place the slice in a recording chamber continuously perfused with oxygenated aCSF.
-
For In Vivo: Anesthetize the animal and use a stereotaxic frame to lower the carbon-fiber microelectrode and a stimulating electrode into the target brain region.
-
-
Recording Dopamine Release:
-
Apply a triangular waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz).
-
Record the background current.
-
Apply this compound to the bath (for slices) or administer systemically or locally (for in vivo).
-
If studying evoked release, apply an electrical or optogenetic stimulation to trigger dopamine release.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
-
Data Analysis:
-
Subtract the background current from the recorded signal to isolate the faradaic current corresponding to dopamine oxidation and reduction.
-
Convert the current to dopamine concentration using the calibration factor.
-
Analyze the kinetics of dopamine release and uptake.
-
Brain Slice Electrophysiology (Generalized Protocol)
Objective: To measure the effects of this compound on the excitability of dopamine neurons or the synaptic transmission in dopamine-releasing pathways.
Materials:
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
aCSF and intracellular solution
-
Microscope with DIC optics
Procedure:
-
Brain Slice Preparation:
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 250-300 µm thick) containing the ventral tegmental area (VTA) or nucleus accumbens using a vibratome in ice-cold, oxygenated cutting solution.
-
Allow slices to recover in oxygenated aCSF at a physiological temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using whole-cell patch-clamp, record from identified dopamine neurons in the VTA or medium spiny neurons in the nucleus accumbens.
-
Record baseline electrical activity (e.g., firing rate, postsynaptic currents).
-
-
This compound Application:
-
Bath-apply this compound at various concentrations to the slice.
-
Record changes in neuronal firing, membrane potential, or synaptic currents.
-
-
Data Analysis:
-
Analyze the electrophysiological parameters before and after this compound application.
-
Use statistical tests to determine the significance of any observed changes.
-
Conclusion
The study of this compound's effect on dopamine release provides a fascinating example of a drug inducing neurotransmitter release through an unconventional signaling pathway. The primary method for characterizing this has been in vivo microdialysis coupled with HPLC-ECD. The provided protocols offer a detailed framework for replicating and extending these findings. The use of complementary techniques such as FSCV and brain slice electrophysiology can further elucidate the rapid kinetics and cellular mechanisms underlying this compound's action. These methodologies are crucial for drug development professionals seeking to understand the full pharmacological profile of novel compounds targeting the central nervous system.
References
Application Notes and Protocols for Measuring TAN-67 Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic agonist selective for the delta-opioid receptor.[[“]][2] However, its effects on dopamine release in the nucleus accumbens are mediated by a mechanism independent of opioid receptor activation.[[“]] Both the (-)- and (+)-enantiomers of this compound have been shown to induce a transient, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens.[[“]] This effect is attributed to a unique signaling cascade involving the generation of free radicals, subsequent glutamate release, and activation of N-methyl-D-aspartate (NMDA) receptors on dopaminergic terminals.[[“]]
These application notes provide a comprehensive overview of the methodologies used to measure the effects of this compound on dopamine release, focusing on in vivo microdialysis, the primary technique used in foundational studies. Generalized protocols for other relevant techniques, such as fast-scan cyclic voltammetry and brain slice electrophysiology, are also included to offer a broader experimental context.
Data Presentation
The following tables summarize the quantitative and qualitative data regarding the effects of this compound on dopamine release based on available literature.
Table 1: Effect of this compound Enantiomers on Dopamine Release in the Nucleus Accumbens.
| Compound | Concentration | Method | Species | Brain Region | Observed Effect on Dopamine Release | Citation |
| (-)-TAN-67 | 25 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase | |
| (-)-TAN-67 | 50 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase | |
| (+)-TAN-67 | 25 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase | |
| (+)-TAN-67 | 50 nM | In Vivo Microdialysis | Rat | Nucleus Accumbens | Dose-dependent increase |
Table 2: Pharmacological Characterization of this compound-Induced Dopamine Release.
| Modulator | Target | Effect on this compound Induced Dopamine Release | Citation |
| Naloxone | Opioid Receptor Antagonist | No effect | |
| Tetrodotoxin (TTX) | Voltage-gated Sodium Channel Blocker | No effect | |
| Ca2+-free Ringer's | Calcium-free solution | No effect | |
| Reserpine | Vesicular Monoamine Transporter (VMAT) Inhibitor | Prevents increase | |
| α-methyl-para-tyrosine | Tyrosine Hydroxylase Inhibitor | Prevents increase | |
| Ifenprodil | NMDA Receptor Antagonist (GluN2B subunit selective) | Reduces increase | |
| MK-801 | NMDA Receptor Antagonist (non-competitive) | Reduces increase | |
| N-2-mercaptopropionyl glycine | Free Radical Scavenger | Inhibits increase |
Signaling Pathway
The proposed signaling pathway for this compound-induced dopamine release is distinct from classical opioid receptor signaling.
Experimental Protocols
In Vivo Microdialysis for Measuring this compound Effects on Dopamine Release
This protocol is based on the methodology described in the foundational study by Kamei et al. (2005).
Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following local administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., A-I type, Eicom)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Ringer's solution (in mM: 147 NaCl, 4 KCl, 2.3 CaCl2)
-
(-)-TAN-67 and (+)-TAN-67
-
Artificial cerebrospinal fluid (aCSF) for calibration
-
Anesthetics (e.g., pentobarbital)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (AP: +1.2 mm, L: +1.8 mm from bregma; V: -6.5 mm from the cortical surface).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with Ringer's solution at a constant flow rate (e.g., 2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Collect at least three consecutive baseline samples where dopamine levels vary by no more than 10%.
-
-
This compound Administration:
-
Dissolve (-)-TAN-67 or (+)-TAN-67 in the Ringer's solution to the desired final concentrations (e.g., 25 nM and 50 nM).
-
Switch the perfusion solution to the this compound-containing Ringer's solution for a defined period (e.g., 25 minutes).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same regular intervals throughout the drug administration and for at least 2 hours afterward to monitor the return to baseline.
-
-
Dopamine Analysis by HPLC-ECD:
-
Inject the collected dialysate samples into the HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase column.
-
Quantify the dopamine concentration based on the peak height or area compared to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of changes in dopamine release.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection (Generalized Protocol)
Objective: To measure rapid, sub-second changes in dopamine concentration in response to a stimulus. While no specific studies using FSCV to measure this compound effects were identified, this technique is highly suitable for such investigations.
Materials:
-
Carbon-fiber microelectrodes
-
Ag/AgCl reference electrode
-
Voltammetry software and hardware
-
Stimulating electrode (if evoking release)
-
Brain slice preparation setup or stereotaxic apparatus for in vivo use
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Electrode Preparation and Calibration:
-
Fabricate or obtain carbon-fiber microelectrodes.
-
Calibrate the electrode with known concentrations of dopamine in aCSF to determine its sensitivity and selectivity.
-
-
Experimental Setup (Brain Slice or In Vivo):
-
For Brain Slices: Prepare acute brain slices containing the region of interest (e.g., nucleus accumbens). Place the slice in a recording chamber continuously perfused with oxygenated aCSF.
-
For In Vivo: Anesthetize the animal and use a stereotaxic frame to lower the carbon-fiber microelectrode and a stimulating electrode into the target brain region.
-
-
Recording Dopamine Release:
-
Apply a triangular waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz).
-
Record the background current.
-
Apply this compound to the bath (for slices) or administer systemically or locally (for in vivo).
-
If studying evoked release, apply an electrical or optogenetic stimulation to trigger dopamine release.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
-
Data Analysis:
-
Subtract the background current from the recorded signal to isolate the faradaic current corresponding to dopamine oxidation and reduction.
-
Convert the current to dopamine concentration using the calibration factor.
-
Analyze the kinetics of dopamine release and uptake.
-
Brain Slice Electrophysiology (Generalized Protocol)
Objective: To measure the effects of this compound on the excitability of dopamine neurons or the synaptic transmission in dopamine-releasing pathways.
Materials:
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
aCSF and intracellular solution
-
Microscope with DIC optics
Procedure:
-
Brain Slice Preparation:
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 250-300 µm thick) containing the ventral tegmental area (VTA) or nucleus accumbens using a vibratome in ice-cold, oxygenated cutting solution.
-
Allow slices to recover in oxygenated aCSF at a physiological temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Using whole-cell patch-clamp, record from identified dopamine neurons in the VTA or medium spiny neurons in the nucleus accumbens.
-
Record baseline electrical activity (e.g., firing rate, postsynaptic currents).
-
-
This compound Application:
-
Bath-apply this compound at various concentrations to the slice.
-
Record changes in neuronal firing, membrane potential, or synaptic currents.
-
-
Data Analysis:
-
Analyze the electrophysiological parameters before and after this compound application.
-
Use statistical tests to determine the significance of any observed changes.
-
Conclusion
The study of this compound's effect on dopamine release provides a fascinating example of a drug inducing neurotransmitter release through an unconventional signaling pathway. The primary method for characterizing this has been in vivo microdialysis coupled with HPLC-ECD. The provided protocols offer a detailed framework for replicating and extending these findings. The use of complementary techniques such as FSCV and brain slice electrophysiology can further elucidate the rapid kinetics and cellular mechanisms underlying this compound's action. These methodologies are crucial for drug development professionals seeking to understand the full pharmacological profile of novel compounds targeting the central nervous system.
References
Application Notes and Protocols: Microdialysis Procedure with TAN-67 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of the delta-opioid receptor agonist, TAN-67, on dopamine efflux in the nucleus accumbens of freely moving rats.
Introduction
This compound, a non-peptidic delta-opioid receptor agonist, has been shown to modulate neurotransmitter systems.[1][2][3][4] Microdialysis is a widely used neurochemical technique to measure the levels of extracellular neurotransmitters and their metabolites in specific brain regions of awake, behaving animals.[5] This protocol outlines the procedures for stereotaxic surgery, microdialysis probe implantation, sample collection, and analysis of dopamine levels in the nucleus accumbens following local administration of this compound. The findings from such studies suggest that this compound enhances dopamine efflux through a mechanism involving glutamate and free radicals, rather than a conventional delta-opioid receptor-mediated pathway.
Data Presentation
The following table summarizes the dose-dependent effect of (-)-TAN-67 and (+)-TAN-67 on extracellular dopamine levels in the nucleus accumbens when infused directly into the region for 25 minutes. The data is presented as the peak percentage increase from the basal dopamine level.
| Enantiomer of this compound | Concentration (nM) | Peak Dopamine Efflux (% of Basal) |
| (-)-TAN-67 | 25 | Transient, dose-dependent increase |
| (-)-TAN-67 | 50 | Transient, dose-dependent increase |
| (+)-TAN-67 | 25 | Transient, dose-dependent increase |
| (+)-TAN-67 | 50 | Transient, dose-dependent increase |
Note: The cited study demonstrated a "similar transient dose-dependent increase" for both enantiomers at both concentrations but did not provide specific percentage values.
Experimental Protocols
Animal Subjects and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimatization before any experimental procedures.
Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a dental drill, create a small burr hole over the target brain region, the nucleus accumbens.
-
Implant a guide cannula (e.g., 26-gauge) aimed at the nucleus accumbens using the following stereotaxic coordinates relative to bregma:
-
Anterior-Posterior (AP): +1.5 mm
-
Medial-Lateral (ML): -0.8 mm
-
Dorsal-Ventral (DV): -7.1 mm from the skull surface
-
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover for 5-7 days post-surgery.
Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., with a 2-4 mm active membrane) through the guide cannula, ensuring it extends into the nucleus accumbens.
-
Connect the inlet of the microdialysis probe to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1.5 µL/min). A typical Ringer's solution composition is:
-
147 mM NaCl
-
4 mM KCl
-
2.2 mM CaCl₂
-
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
This compound Administration and Sample Collection
-
Following the stabilization period, collect at least three baseline samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
Administer this compound by dissolving it in the perfusion solution and switching the perfusion syringe. Infuse this compound at the desired concentrations (e.g., 25 nM and 50 nM) for a specific duration (e.g., 25 minutes).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) throughout the drug administration period and for at least 2 hours post-administration to monitor the changes in dopamine levels.
-
Store the collected dialysate samples at -80°C until analysis.
Analysis of Dopamine by HPLC-EC
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
HPLC System Components:
-
A dual-piston HPLC pump
-
A C18 reverse-phase column (e.g., 3 µm particle size, 100 mm length x 2 mm i.d.)
-
An electrochemical detector with a glassy carbon working electrode.
-
-
Mobile Phase Example: A solution containing 100 mM sodium acetate, 20 mM citric acid, 0.38 mM sodium octyl sulfate, and 0.15 mM EDTA.
-
Flow Rate: Typically 0.2 - 1.0 mL/min.
-
Electrode Potential: Set the potential of the working electrode to a level sufficient to oxidize dopamine (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
Quantify the concentration of dopamine in each sample by comparing the peak height or area to that of external standards.
-
Express the results as a percentage of the average baseline dopamine concentration.
Visualizations
Caption: Experimental workflow for microdialysis with this compound administration.
Caption: Proposed signaling pathway for this compound-induced dopamine efflux.
References
- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the highly selective and nonpeptide delta opioid receptor agonist this compound on the morphine-induced place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microdialysis Procedure with TAN-67 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to investigate the effects of the delta-opioid receptor agonist, TAN-67, on dopamine efflux in the nucleus accumbens of freely moving rats.
Introduction
This compound, a non-peptidic delta-opioid receptor agonist, has been shown to modulate neurotransmitter systems.[1][2][3][4] Microdialysis is a widely used neurochemical technique to measure the levels of extracellular neurotransmitters and their metabolites in specific brain regions of awake, behaving animals.[5] This protocol outlines the procedures for stereotaxic surgery, microdialysis probe implantation, sample collection, and analysis of dopamine levels in the nucleus accumbens following local administration of this compound. The findings from such studies suggest that this compound enhances dopamine efflux through a mechanism involving glutamate and free radicals, rather than a conventional delta-opioid receptor-mediated pathway.
Data Presentation
The following table summarizes the dose-dependent effect of (-)-TAN-67 and (+)-TAN-67 on extracellular dopamine levels in the nucleus accumbens when infused directly into the region for 25 minutes. The data is presented as the peak percentage increase from the basal dopamine level.
| Enantiomer of this compound | Concentration (nM) | Peak Dopamine Efflux (% of Basal) |
| (-)-TAN-67 | 25 | Transient, dose-dependent increase |
| (-)-TAN-67 | 50 | Transient, dose-dependent increase |
| (+)-TAN-67 | 25 | Transient, dose-dependent increase |
| (+)-TAN-67 | 50 | Transient, dose-dependent increase |
Note: The cited study demonstrated a "similar transient dose-dependent increase" for both enantiomers at both concentrations but did not provide specific percentage values.
Experimental Protocols
Animal Subjects and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimatization before any experimental procedures.
Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a dental drill, create a small burr hole over the target brain region, the nucleus accumbens.
-
Implant a guide cannula (e.g., 26-gauge) aimed at the nucleus accumbens using the following stereotaxic coordinates relative to bregma:
-
Anterior-Posterior (AP): +1.5 mm
-
Medial-Lateral (ML): -0.8 mm
-
Dorsal-Ventral (DV): -7.1 mm from the skull surface
-
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover for 5-7 days post-surgery.
Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., with a 2-4 mm active membrane) through the guide cannula, ensuring it extends into the nucleus accumbens.
-
Connect the inlet of the microdialysis probe to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1.5 µL/min). A typical Ringer's solution composition is:
-
147 mM NaCl
-
4 mM KCl
-
2.2 mM CaCl₂
-
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
This compound Administration and Sample Collection
-
Following the stabilization period, collect at least three baseline samples (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
Administer this compound by dissolving it in the perfusion solution and switching the perfusion syringe. Infuse this compound at the desired concentrations (e.g., 25 nM and 50 nM) for a specific duration (e.g., 25 minutes).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) throughout the drug administration period and for at least 2 hours post-administration to monitor the changes in dopamine levels.
-
Store the collected dialysate samples at -80°C until analysis.
Analysis of Dopamine by HPLC-EC
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
HPLC System Components:
-
A dual-piston HPLC pump
-
A C18 reverse-phase column (e.g., 3 µm particle size, 100 mm length x 2 mm i.d.)
-
An electrochemical detector with a glassy carbon working electrode.
-
-
Mobile Phase Example: A solution containing 100 mM sodium acetate, 20 mM citric acid, 0.38 mM sodium octyl sulfate, and 0.15 mM EDTA.
-
Flow Rate: Typically 0.2 - 1.0 mL/min.
-
Electrode Potential: Set the potential of the working electrode to a level sufficient to oxidize dopamine (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
Quantify the concentration of dopamine in each sample by comparing the peak height or area to that of external standards.
-
Express the results as a percentage of the average baseline dopamine concentration.
Visualizations
Caption: Experimental workflow for microdialysis with this compound administration.
Caption: Proposed signaling pathway for this compound-induced dopamine efflux.
References
- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the highly selective and nonpeptide delta opioid receptor agonist this compound on the morphine-induced place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
TAN-67: A Potent and Selective Agonist for Elucidating Delta-1 Opioid Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, a non-peptidic small molecule, is a potent and highly selective agonist for the delta-1 opioid receptor (DOR-1). Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of this receptor subtype. Unlike endogenous peptide ligands, this compound possesses a distinct chemical structure, offering advantages in terms of stability and bioavailability. These characteristics, combined with its specific pharmacological profile, have established this compound as a critical pharmacological instrument for investigating DOR-1 signaling, its role in analgesia, and its potential therapeutic applications in various neurological and cardiovascular conditions.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of DOR-1 function. It is intended to guide researchers in designing and executing experiments to probe the intricacies of delta-opioid receptor signaling and pharmacology.
Chemical Properties
-
Chemical Name: 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline[1][2]
-
Stereochemistry: The biological activity of this compound resides primarily in its (-)-enantiomer. The (+)-enantiomer has been reported to induce hyperalgesia, contrasting with the analgesic effects of the active (-) form.[5]
Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its high affinity and selectivity for the delta-1 opioid receptor.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Kᵢ (nM) | Selectivity (vs. μ) | Reference |
| Human δ-opioid | [³H]Naltrindole | CHO cells expressing human DOR | 0.647 | >1000-fold | |
| Human μ-opioid | [³H]DPDPE | B82 mouse fibroblast cells expressing human MOR | >1000 | - |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation (Inhibition of forskolin-stimulated cAMP) | CHO cells expressing human DOR | EC₅₀ | 1.72 | |
| cAMP Accumulation (Inhibition of forskolin-stimulated cAMP) | B82 mouse fibroblast cells expressing human MOR | EC₅₀ | 1520 | |
| β-arrestin 2 Recruitment | U2OS or CHO cells | EC₅₀ | Varies by study |
Signaling Pathways
Activation of the delta-1 opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). This leads to the modulation of various downstream effectors, influencing cellular excitability and function.
G-Protein Dependent Signaling
Upon binding of this compound, the Gαi/o subunit of the G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly modulate the activity of ion channels, notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The activation of GIRK channels leads to potassium ion efflux and hyperpolarization of the cell membrane, reducing neuronal excitability.
Caption: this compound activated DOR-1 G-protein signaling pathway.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to DOR-1 can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. Studies have shown that this compound exhibits a bias towards the recruitment of β-arrestin 2 over β-arrestin 1. This biased agonism may have implications for the therapeutic profile of this compound and other DOR-1 agonists.
Caption: β-arrestin 2 recruitment to DOR-1 upon activation by this compound.
Experimental Protocols
The following sections provide detailed protocols for key in vitro and in vivo assays to characterize the function of this compound at the delta-1 opioid receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the delta-1 opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human delta-1 opioid receptor (e.g., CHO-hDOR).
-
[³H]Naltrindole (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: 10 µM Naloxone.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]Naltrindole (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [³H]Naltrindole, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]Naltrindole, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the delta-1 opioid receptor.
Caption: Experimental workflow for a cAMP accumulation assay.
Materials:
-
CHO cells stably expressing the human delta-1 opioid receptor (CHO-hDOR).
-
Cell culture medium (e.g., F-12 Ham's medium with 10% FBS).
-
This compound.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
96-well cell culture plates.
-
Plate reader capable of measuring HTRF.
Procedure:
-
Cell Culture: Seed CHO-hDOR cells in a 96-well plate at a density of 10,000-20,000 cells/well and culture overnight.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add 50 µL of stimulation buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C.
-
Stimulation: Add 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) to the wells, followed by 25 µL of forskolin (final concentration ~5 µM). Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Follow the instructions provided with the cAMP assay kit to lyse the cells and measure the intracellular cAMP levels. This typically involves adding a lysis buffer containing the detection reagents.
-
Measurement: Read the plate on a plate reader according to the assay kit's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Determine the EC₅₀ value using non-linear regression analysis.
β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin 2 to the delta-1 opioid receptor upon agonist stimulation, often using a commercially available assay system like the PathHunter® assay.
Caption: Experimental workflow for a β-arrestin recruitment assay.
Materials:
-
A cell line engineered to co-express the delta-1 opioid receptor fused to a prolink (PK) tag and β-arrestin 2 fused to an enzyme acceptor (EA) fragment (e.g., PathHunter® U2OS DOR-1 β-arrestin 2 cells).
-
Cell culture medium.
-
This compound.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a 384-well plate at a density of 2,500 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Determine the EC₅₀ value using a four-parameter logistic equation.
In Vivo Analgesia Assay (Mouse Tail-Flick Test)
This protocol describes a common method to assess the antinociceptive effects of this compound in mice.
Materials:
-
Male ICR mice (20-25 g).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Tail-flick analgesia meter.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the mice to the laboratory environment and the restrainers for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, intravenous).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of delta-1 opioid receptor function. The data and protocols presented in this document provide a comprehensive resource for researchers to effectively utilize this compound in their studies. By employing these methodologies, scientists can further unravel the complex roles of the delta-1 opioid receptor in health and disease, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
TAN-67: A Potent and Selective Agonist for Elucidating Delta-1 Opioid Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, a non-peptidic small molecule, is a potent and highly selective agonist for the delta-1 opioid receptor (DOR-1). Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of this receptor subtype. Unlike endogenous peptide ligands, this compound possesses a distinct chemical structure, offering advantages in terms of stability and bioavailability. These characteristics, combined with its specific pharmacological profile, have established this compound as a critical pharmacological instrument for investigating DOR-1 signaling, its role in analgesia, and its potential therapeutic applications in various neurological and cardiovascular conditions.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of DOR-1 function. It is intended to guide researchers in designing and executing experiments to probe the intricacies of delta-opioid receptor signaling and pharmacology.
Chemical Properties
-
Chemical Name: 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline[1][2]
-
Stereochemistry: The biological activity of this compound resides primarily in its (-)-enantiomer. The (+)-enantiomer has been reported to induce hyperalgesia, contrasting with the analgesic effects of the active (-) form.[5]
Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its high affinity and selectivity for the delta-1 opioid receptor.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Kᵢ (nM) | Selectivity (vs. μ) | Reference |
| Human δ-opioid | [³H]Naltrindole | CHO cells expressing human DOR | 0.647 | >1000-fold | |
| Human μ-opioid | [³H]DPDPE | B82 mouse fibroblast cells expressing human MOR | >1000 | - |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation (Inhibition of forskolin-stimulated cAMP) | CHO cells expressing human DOR | EC₅₀ | 1.72 | |
| cAMP Accumulation (Inhibition of forskolin-stimulated cAMP) | B82 mouse fibroblast cells expressing human MOR | EC₅₀ | 1520 | |
| β-arrestin 2 Recruitment | U2OS or CHO cells | EC₅₀ | Varies by study |
Signaling Pathways
Activation of the delta-1 opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o). This leads to the modulation of various downstream effectors, influencing cellular excitability and function.
G-Protein Dependent Signaling
Upon binding of this compound, the Gαi/o subunit of the G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly modulate the activity of ion channels, notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The activation of GIRK channels leads to potassium ion efflux and hyperpolarization of the cell membrane, reducing neuronal excitability.
Caption: this compound activated DOR-1 G-protein signaling pathway.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to DOR-1 can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. Studies have shown that this compound exhibits a bias towards the recruitment of β-arrestin 2 over β-arrestin 1. This biased agonism may have implications for the therapeutic profile of this compound and other DOR-1 agonists.
Caption: β-arrestin 2 recruitment to DOR-1 upon activation by this compound.
Experimental Protocols
The following sections provide detailed protocols for key in vitro and in vivo assays to characterize the function of this compound at the delta-1 opioid receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the delta-1 opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human delta-1 opioid receptor (e.g., CHO-hDOR).
-
[³H]Naltrindole (specific activity ~30-60 Ci/mmol).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific binding control: 10 µM Naloxone.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]Naltrindole (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [³H]Naltrindole, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]Naltrindole, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the delta-1 opioid receptor.
Caption: Experimental workflow for a cAMP accumulation assay.
Materials:
-
CHO cells stably expressing the human delta-1 opioid receptor (CHO-hDOR).
-
Cell culture medium (e.g., F-12 Ham's medium with 10% FBS).
-
This compound.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
96-well cell culture plates.
-
Plate reader capable of measuring HTRF.
Procedure:
-
Cell Culture: Seed CHO-hDOR cells in a 96-well plate at a density of 10,000-20,000 cells/well and culture overnight.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with stimulation buffer. Add 50 µL of stimulation buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C.
-
Stimulation: Add 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) to the wells, followed by 25 µL of forskolin (final concentration ~5 µM). Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Follow the instructions provided with the cAMP assay kit to lyse the cells and measure the intracellular cAMP levels. This typically involves adding a lysis buffer containing the detection reagents.
-
Measurement: Read the plate on a plate reader according to the assay kit's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Determine the EC₅₀ value using non-linear regression analysis.
β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin 2 to the delta-1 opioid receptor upon agonist stimulation, often using a commercially available assay system like the PathHunter® assay.
Caption: Experimental workflow for a β-arrestin recruitment assay.
Materials:
-
A cell line engineered to co-express the delta-1 opioid receptor fused to a prolink (PK) tag and β-arrestin 2 fused to an enzyme acceptor (EA) fragment (e.g., PathHunter® U2OS DOR-1 β-arrestin 2 cells).
-
Cell culture medium.
-
This compound.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a 384-well plate at a density of 2,500 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the cell plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.
-
Detection: Add the PathHunter® detection reagents to each well according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Determine the EC₅₀ value using a four-parameter logistic equation.
In Vivo Analgesia Assay (Mouse Tail-Flick Test)
This protocol describes a common method to assess the antinociceptive effects of this compound in mice.
Materials:
-
Male ICR mice (20-25 g).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Tail-flick analgesia meter.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the mice to the laboratory environment and the restrainers for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, intravenous).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of delta-1 opioid receptor function. The data and protocols presented in this document provide a comprehensive resource for researchers to effectively utilize this compound in their studies. By employing these methodologies, scientists can further unravel the complex roles of the delta-1 opioid receptor in health and disease, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
Application of TAN-67 in Cardioprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, a selective non-peptide agonist of the delta-1 opioid receptor (δ1-OR), has emerged as a significant pharmacological tool in the investigation of cardioprotective mechanisms. Its application in preclinical studies has demonstrated a potent ability to mimic the beneficial effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. These notes provide an overview of the application of this compound in cardioprotection research, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of the δ1-opioid receptor. This activation initiates a signaling cascade that is crucial for mitigating myocardial injury following ischemia-reperfusion (I/R). The key downstream mediators of this compound's action include the inhibitory Gi/o proteins and the ATP-sensitive potassium (KATP) channels.[1][2][3] The stimulation of δ1-OR by this compound leads to the activation of Gi/o proteins, which in turn modulates the opening of KATP channels.[1][2] This sequence of events is a critical component of the cardioprotective signaling pathway. While the direct interaction with Gi/o proteins and KATP channels is well-established, other second messengers like protein kinase C (PKC) may also play a role in the protective effects.
Quantitative Data Summary
The efficacy of this compound in reducing myocardial infarct size has been quantified in several studies. The following tables summarize the key findings from in vivo rat models of myocardial ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | N | Infarct Size / Area at Risk (IS/AAR, %) | P-value vs. Control | Reference |
| Control | 5 | 56 ± 2 | - | |
| This compound (10 mg/kg) | 5 | 27 ± 5 | < 0.05 |
Data are presented as mean ± SE.
Table 2: Antagonism of this compound-Induced Cardioprotection
| Treatment Group | N | Infarct Size / Area at Risk (IS/AAR, %) | P-value vs. This compound | Reference |
| This compound | 5 | 27 ± 5 | - | |
| BNTX + this compound | 6 | 51 ± 3 | < 0.05 | |
| Glibenclamide + this compound | 6 | 53 ± 5 | < 0.05 | |
| Pertussis Toxin + this compound | 6 | 61 ± 4 | < 0.05 |
BNTX (7-benzylidenenaltrexone) is a selective δ1-OR antagonist. Glibenclamide is a KATP channel antagonist. Pertussis Toxin is a Gi/o protein inhibitor. Data are presented as mean ± SE.
Experimental Protocols
The following protocols are based on methodologies described in studies investigating this compound's cardioprotective effects in a rat model of myocardial ischemia-reperfusion.
In Vivo Rat Model of Myocardial Ischemia-Reperfusion
1. Animal Preparation:
- Adult male Wistar rats are anesthetized.
- The animals are intubated and ventilated.
- A thoracotomy is performed to expose the heart.
- A ligature is placed around the left anterior descending (LAD) coronary artery.
2. Ischemia-Reperfusion Protocol:
- Stabilization: Allow the animal to stabilize for a minimum of 15 minutes after surgical preparation.
- Ischemia: Induce regional ischemia by tightening the snare around the LAD coronary artery for 30 minutes.
- Reperfusion: Release the snare to allow for 2 hours of reperfusion.
3. Drug Administration:
- This compound: Infuse this compound (e.g., 10 mg/kg, i.v.) for 15 minutes prior to the 30-minute coronary artery occlusion.
- Antagonists/Inhibitors:
- BNTX: Administer BNTX (e.g., 3 mg/kg, i.v.) 10 minutes before the this compound infusion.
- Glibenclamide: Administer glibenclamide (e.g., 0.3 mg/kg, i.v.) 45 minutes before the this compound infusion.
- Pertussis Toxin: Administer pertussis toxin (e.g., 10 µg/kg, i.p.) 48 hours prior to the ischemia-reperfusion protocol.
4. Infarct Size Determination:
- At the end of the reperfusion period, re-occlude the LAD artery and infuse a dye (e.g., Evans blue) to delineate the area at risk (AAR).
- Excise the heart and slice the ventricles.
- Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
- Quantify the infarct size (IS) and the AAR using planimetry. Express the infarct size as a percentage of the area at risk (IS/AAR).
Visualizations
Signaling Pathway of this compound-Induced Cardioprotection
Caption: Signaling cascade initiated by this compound for cardioprotection.
Experimental Workflow for Assessing Cardioprotection
Caption: Workflow for in vivo cardioprotection studies.
References
Application of TAN-67 in Cardioprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, a selective non-peptide agonist of the delta-1 opioid receptor (δ1-OR), has emerged as a significant pharmacological tool in the investigation of cardioprotective mechanisms. Its application in preclinical studies has demonstrated a potent ability to mimic the beneficial effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. These notes provide an overview of the application of this compound in cardioprotection research, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of the δ1-opioid receptor. This activation initiates a signaling cascade that is crucial for mitigating myocardial injury following ischemia-reperfusion (I/R). The key downstream mediators of this compound's action include the inhibitory Gi/o proteins and the ATP-sensitive potassium (KATP) channels.[1][2][3] The stimulation of δ1-OR by this compound leads to the activation of Gi/o proteins, which in turn modulates the opening of KATP channels.[1][2] This sequence of events is a critical component of the cardioprotective signaling pathway. While the direct interaction with Gi/o proteins and KATP channels is well-established, other second messengers like protein kinase C (PKC) may also play a role in the protective effects.
Quantitative Data Summary
The efficacy of this compound in reducing myocardial infarct size has been quantified in several studies. The following tables summarize the key findings from in vivo rat models of myocardial ischemia-reperfusion injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | N | Infarct Size / Area at Risk (IS/AAR, %) | P-value vs. Control | Reference |
| Control | 5 | 56 ± 2 | - | |
| This compound (10 mg/kg) | 5 | 27 ± 5 | < 0.05 |
Data are presented as mean ± SE.
Table 2: Antagonism of this compound-Induced Cardioprotection
| Treatment Group | N | Infarct Size / Area at Risk (IS/AAR, %) | P-value vs. This compound | Reference |
| This compound | 5 | 27 ± 5 | - | |
| BNTX + this compound | 6 | 51 ± 3 | < 0.05 | |
| Glibenclamide + this compound | 6 | 53 ± 5 | < 0.05 | |
| Pertussis Toxin + this compound | 6 | 61 ± 4 | < 0.05 |
BNTX (7-benzylidenenaltrexone) is a selective δ1-OR antagonist. Glibenclamide is a KATP channel antagonist. Pertussis Toxin is a Gi/o protein inhibitor. Data are presented as mean ± SE.
Experimental Protocols
The following protocols are based on methodologies described in studies investigating this compound's cardioprotective effects in a rat model of myocardial ischemia-reperfusion.
In Vivo Rat Model of Myocardial Ischemia-Reperfusion
1. Animal Preparation:
- Adult male Wistar rats are anesthetized.
- The animals are intubated and ventilated.
- A thoracotomy is performed to expose the heart.
- A ligature is placed around the left anterior descending (LAD) coronary artery.
2. Ischemia-Reperfusion Protocol:
- Stabilization: Allow the animal to stabilize for a minimum of 15 minutes after surgical preparation.
- Ischemia: Induce regional ischemia by tightening the snare around the LAD coronary artery for 30 minutes.
- Reperfusion: Release the snare to allow for 2 hours of reperfusion.
3. Drug Administration:
- This compound: Infuse this compound (e.g., 10 mg/kg, i.v.) for 15 minutes prior to the 30-minute coronary artery occlusion.
- Antagonists/Inhibitors:
- BNTX: Administer BNTX (e.g., 3 mg/kg, i.v.) 10 minutes before the this compound infusion.
- Glibenclamide: Administer glibenclamide (e.g., 0.3 mg/kg, i.v.) 45 minutes before the this compound infusion.
- Pertussis Toxin: Administer pertussis toxin (e.g., 10 µg/kg, i.p.) 48 hours prior to the ischemia-reperfusion protocol.
4. Infarct Size Determination:
- At the end of the reperfusion period, re-occlude the LAD artery and infuse a dye (e.g., Evans blue) to delineate the area at risk (AAR).
- Excise the heart and slice the ventricles.
- Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
- Quantify the infarct size (IS) and the AAR using planimetry. Express the infarct size as a percentage of the area at risk (IS/AAR).
Visualizations
Signaling Pathway of this compound-Induced Cardioprotection
Caption: Signaling cascade initiated by this compound for cardioprotection.
Experimental Workflow for Assessing Cardioprotection
Caption: Workflow for in vivo cardioprotection studies.
References
Synthesizing Optically Pure Enantiomers of TAN-67: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of optically pure enantiomers of TAN-67, a potent and selective δ-opioid receptor agonist. The synthesis of racemic this compound is outlined, followed by a robust protocol for the optical resolution of a key intermediate via fractional crystallization of diastereomeric salts. Furthermore, this guide includes detailed analytical methods for assessing enantiomeric purity. The (-)-enantiomer of this compound is a highly selective δ₁-opioid receptor agonist, exhibiting profound antinociceptive effects, while the (+)-enantiomer displays hyperalgesic properties.[1][2][3] The distinct pharmacological profiles of each enantiomer necessitate their separation and purification for targeted drug development and research applications.
Introduction
This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydroquinolino[2,3,3-g]isoquinoline, is a non-peptidic δ-opioid receptor agonist.[1] Initial studies on the racemic mixture of this compound revealed potent in vitro activity but a weak antinociceptive effect in vivo. This led to the resolution of the individual enantiomers, which demonstrated strikingly different pharmacological activities. The (-)-TAN-67 isomer is a potent agonist at the δ₁-opioid receptor, responsible for significant pain modulation, whereas (+)-TAN-67 induces nociceptive behaviors.[1]
The synthesis of optically pure this compound hinges on the resolution of the key intermediate, (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one. This is achieved through classical resolution by forming diastereomeric salts with an optically pure resolving agent, followed by separation through fractional recrystallization. The separated enantiomers of the key intermediate are then carried forward to synthesize the respective optically pure enantiomers of this compound.
Signaling Pathway of (-)-TAN-67
The cardioprotective and antinociceptive effects of (-)-TAN-67 are mediated through its agonist activity at the δ₁-opioid receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving Gi/o proteins. This leads to downstream effects, including the activation of ATP-sensitive potassium (KATP) channels, which play a role in cellular protection.
Caption: Signaling pathway of (-)-TAN-67.
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of racemic this compound is a multi-step process that begins with the formation of the key intermediate, (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one, which is then converted to the final product.
Protocol 1: Synthesis of Racemic (±)-TAN-67
A detailed experimental protocol for the synthesis of racemic this compound can be found in the publication by Nagase et al. in Chemical & Pharmaceutical Bulletin, 1998, 46(11), 1695-702.
Optical Resolution of the Key Intermediate
The critical step in obtaining optically pure this compound is the resolution of the racemic ketone intermediate, (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one. This is achieved by fractional recrystallization of its diastereomeric salt with (+)-di-p-toluoyl-D-tartaric acid.
Protocol 2: Optical Resolution of (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one
The detailed procedure for the optical resolution can be found in the publication by Fujii et al. in Drug Design and Discovery, 2001, 17(4), 325-30.
Synthesis of Optically Pure Enantiomers of this compound
Once the optically pure enantiomers of the key ketone intermediate are obtained, they are individually converted to the corresponding enantiomers of this compound using the same synthetic route as for the racemic compound.
Protocol 3: Synthesis of (-)-TAN-67 and (+)-TAN-67
The synthesis of the individual enantiomers from the resolved intermediates is detailed in Fujii et al., Drug Design and Discovery, 2001, 17(4), 325-30.
Experimental Workflow
The overall workflow for the synthesis of optically pure this compound enantiomers is depicted below.
Caption: Workflow for the synthesis of optically pure this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound enantiomers.
Table 1: Pharmacological Data
| Compound | Bioassay | IC₅₀ (nM) | Reference |
| (-)-TAN-67 | Mouse Vas Deferens | 3.65 | |
| (+)-TAN-67 | Mouse Vas Deferens | No significant agonist activity | |
| (±)-TAN-67 | Mouse Vas Deferens | 6.61 |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Selectivity (μ/δ) | Reference |
| (±)-TAN-67 | δ-opioid (guinea pig cerebrum) | 1.12 | 2070 | |
| (±)-TAN-67 | μ-opioid (guinea pig cerebrum) | 2320 | - | |
| (±)-TAN-67 | κ-opioid (guinea pig cerebrum) | 1790 | - |
Analytical Methods
Determination of Enantiomeric Excess
The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 4: Chiral HPLC Analysis of this compound Enantiomers
A validated method for the chiral separation of this compound enantiomers would typically involve a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak® series), with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact conditions would need to be optimized for the specific column and instrumentation used.
Table 3: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based chiral column |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Column Temperature | 25 °C |
Note: These are general conditions and may require optimization.
Conclusion
The synthesis of optically pure enantiomers of this compound is a critical process for the advancement of research into δ-opioid receptor pharmacology. The protocols and data presented in this document provide a comprehensive guide for researchers in the field. The distinct biological activities of the (+) and (-) enantiomers underscore the importance of stereochemistry in drug design and development. The successful synthesis and separation of these enantiomers will facilitate more precise studies into their therapeutic potential and mechanisms of action.
References
- 1. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesizing Optically Pure Enantiomers of TAN-67: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of optically pure enantiomers of TAN-67, a potent and selective δ-opioid receptor agonist. The synthesis of racemic this compound is outlined, followed by a robust protocol for the optical resolution of a key intermediate via fractional crystallization of diastereomeric salts. Furthermore, this guide includes detailed analytical methods for assessing enantiomeric purity. The (-)-enantiomer of this compound is a highly selective δ₁-opioid receptor agonist, exhibiting profound antinociceptive effects, while the (+)-enantiomer displays hyperalgesic properties.[1][2][3] The distinct pharmacological profiles of each enantiomer necessitate their separation and purification for targeted drug development and research applications.
Introduction
This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydroquinolino[2,3,3-g]isoquinoline, is a non-peptidic δ-opioid receptor agonist.[1] Initial studies on the racemic mixture of this compound revealed potent in vitro activity but a weak antinociceptive effect in vivo. This led to the resolution of the individual enantiomers, which demonstrated strikingly different pharmacological activities. The (-)-TAN-67 isomer is a potent agonist at the δ₁-opioid receptor, responsible for significant pain modulation, whereas (+)-TAN-67 induces nociceptive behaviors.[1]
The synthesis of optically pure this compound hinges on the resolution of the key intermediate, (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one. This is achieved through classical resolution by forming diastereomeric salts with an optically pure resolving agent, followed by separation through fractional recrystallization. The separated enantiomers of the key intermediate are then carried forward to synthesize the respective optically pure enantiomers of this compound.
Signaling Pathway of (-)-TAN-67
The cardioprotective and antinociceptive effects of (-)-TAN-67 are mediated through its agonist activity at the δ₁-opioid receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving Gi/o proteins. This leads to downstream effects, including the activation of ATP-sensitive potassium (KATP) channels, which play a role in cellular protection.
Caption: Signaling pathway of (-)-TAN-67.
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of racemic this compound is a multi-step process that begins with the formation of the key intermediate, (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one, which is then converted to the final product.
Protocol 1: Synthesis of Racemic (±)-TAN-67
A detailed experimental protocol for the synthesis of racemic this compound can be found in the publication by Nagase et al. in Chemical & Pharmaceutical Bulletin, 1998, 46(11), 1695-702.
Optical Resolution of the Key Intermediate
The critical step in obtaining optically pure this compound is the resolution of the racemic ketone intermediate, (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one. This is achieved by fractional recrystallization of its diastereomeric salt with (+)-di-p-toluoyl-D-tartaric acid.
Protocol 2: Optical Resolution of (±)-4a-(3-methoxyphenyl)-2-methyl-decahydroisoquinolin-6-one
The detailed procedure for the optical resolution can be found in the publication by Fujii et al. in Drug Design and Discovery, 2001, 17(4), 325-30.
Synthesis of Optically Pure Enantiomers of this compound
Once the optically pure enantiomers of the key ketone intermediate are obtained, they are individually converted to the corresponding enantiomers of this compound using the same synthetic route as for the racemic compound.
Protocol 3: Synthesis of (-)-TAN-67 and (+)-TAN-67
The synthesis of the individual enantiomers from the resolved intermediates is detailed in Fujii et al., Drug Design and Discovery, 2001, 17(4), 325-30.
Experimental Workflow
The overall workflow for the synthesis of optically pure this compound enantiomers is depicted below.
Caption: Workflow for the synthesis of optically pure this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound enantiomers.
Table 1: Pharmacological Data
| Compound | Bioassay | IC₅₀ (nM) | Reference |
| (-)-TAN-67 | Mouse Vas Deferens | 3.65 | |
| (+)-TAN-67 | Mouse Vas Deferens | No significant agonist activity | |
| (±)-TAN-67 | Mouse Vas Deferens | 6.61 |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Selectivity (μ/δ) | Reference |
| (±)-TAN-67 | δ-opioid (guinea pig cerebrum) | 1.12 | 2070 | |
| (±)-TAN-67 | μ-opioid (guinea pig cerebrum) | 2320 | - | |
| (±)-TAN-67 | κ-opioid (guinea pig cerebrum) | 1790 | - |
Analytical Methods
Determination of Enantiomeric Excess
The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 4: Chiral HPLC Analysis of this compound Enantiomers
A validated method for the chiral separation of this compound enantiomers would typically involve a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak® series), with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact conditions would need to be optimized for the specific column and instrumentation used.
Table 3: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based chiral column |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Column Temperature | 25 °C |
Note: These are general conditions and may require optimization.
Conclusion
The synthesis of optically pure enantiomers of this compound is a critical process for the advancement of research into δ-opioid receptor pharmacology. The protocols and data presented in this document provide a comprehensive guide for researchers in the field. The distinct biological activities of the (+) and (-) enantiomers underscore the importance of stereochemistry in drug design and development. The successful synthesis and separation of these enantiomers will facilitate more precise studies into their therapeutic potential and mechanisms of action.
References
- 1. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of TAN-67 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a potent and selective non-peptidic agonist for the δ-opioid receptor, showing potential for therapeutic applications, including neuroprotection.[1] Accurate quantification of this compound in tissue samples is crucial for preclinical pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analytical methods applicable to this compound quantification in tissue matrices. While specific validated protocols for this compound in tissue are not widely published, the following methods are based on established procedures for other non-peptidic opioid agonists and small molecules in biological tissues.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₂O | PubChem |
| Molecular Weight | 344.45 g/mol | PubChem |
| IUPAC Name | 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol | PubChem |
| CAS Number | 148545-09-9 | PubChem |
In Vitro Receptor Binding Affinity
Quantitative data from in vitro studies demonstrate the high affinity and selectivity of this compound for the human δ-opioid receptor.
| Parameter | Value | Cell Line | Assay | Reference |
| Ki (human δ-opioid receptor) | 0.647 nM | CHO | Radioligand Binding | [1] |
| EC₅₀ (cAMP inhibition) | 1.72 nM | CHO (expressing human δ-opioid receptor) | Forskolin-stimulated cAMP accumulation | [1] |
| EC₅₀ (cAMP inhibition) | 1520 nM | B82 (expressing human μ-opioid receptor) | Forskolin-stimulated cAMP accumulation | [1] |
Signaling Pathway of this compound
This compound, as a δ-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Application Notes and Protocols for the Quantification of TAN-67 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a potent and selective non-peptidic agonist for the δ-opioid receptor, showing potential for therapeutic applications, including neuroprotection.[1] Accurate quantification of this compound in tissue samples is crucial for preclinical pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analytical methods applicable to this compound quantification in tissue matrices. While specific validated protocols for this compound in tissue are not widely published, the following methods are based on established procedures for other non-peptidic opioid agonists and small molecules in biological tissues.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₂O | PubChem |
| Molecular Weight | 344.45 g/mol | PubChem |
| IUPAC Name | 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol | PubChem |
| CAS Number | 148545-09-9 | PubChem |
In Vitro Receptor Binding Affinity
Quantitative data from in vitro studies demonstrate the high affinity and selectivity of this compound for the human δ-opioid receptor.
| Parameter | Value | Cell Line | Assay | Reference |
| Ki (human δ-opioid receptor) | 0.647 nM | CHO | Radioligand Binding | [1] |
| EC₅₀ (cAMP inhibition) | 1.72 nM | CHO (expressing human δ-opioid receptor) | Forskolin-stimulated cAMP accumulation | [1] |
| EC₅₀ (cAMP inhibition) | 1520 nM | B82 (expressing human μ-opioid receptor) | Forskolin-stimulated cAMP accumulation | [1] |
Signaling Pathway of this compound
This compound, as a δ-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Application Notes and Protocols for Cellular Assays to Determine TAN-67 Activity at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) belonging to the opioid receptor family. Upon activation, DOR primarily couples to inhibitory Gαi/o proteins, initiating a cascade of intracellular signaling events. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of extracellular signal-regulated kinases (ERK). Furthermore, agonist binding to DOR promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can also initiate G-protein-independent signaling pathways. The differential activation of these pathways by various ligands is known as biased agonism. This document provides detailed protocols for key in vitro cell-based assays to characterize the activity and signaling profile of this compound.
Key Signaling Pathways of the Delta-Opioid Receptor
Activation of the delta-opioid receptor by an agonist like this compound triggers two primary signaling cascades: G-protein dependent signaling and β-arrestin recruitment.
Data Presentation: Summary of this compound Activity
The following tables summarize the potency (EC50/IC50) and efficacy (Emax) of this compound in various functional assays, with comparisons to the well-characterized DOR agonist SNC80 and the endogenous ligand Leu-enkephalin. These assays were conducted in Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR).
Table 1: G-Protein Dependent Signaling
| Compound | Assay | Potency (EC50/IC50, nM) | Efficacy (Emax, % of Control) | Reference |
| This compound | cAMP Inhibition | 1.72 | Not Reported | [1] |
| SNC80 | cAMP Inhibition | 26 (ED50) | Not Reported | [2] |
| Leu-enkephalin | cAMP Inhibition | Not Found | Not Found | |
| This compound | ERK Phosphorylation | Not Found | Not Found | |
| SNC80 | ERK Phosphorylation | 12.6 ± 1.1 | 100 ± 3.4 | [1] |
| Leu-enkephalin | ERK Phosphorylation | Not Found | Not Found |
Table 2: β-Arrestin Recruitment
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of Leu-enkephalin) | Reference |
| This compound | β-Arrestin 1 Recruitment | Not Reported | Significantly lower than β-Arrestin 2 | [3] |
| This compound | β-Arrestin 2 Recruitment | Not Reported | Higher than β-Arrestin 1 | [3] |
| SNC80 | β-Arrestin 1 Recruitment | 39.8 | 113.8 ± 3.9 | |
| SNC80 | β-Arrestin 2 Recruitment | 25.1 | 128.8 ± 7.9 | |
| Leu-enkephalin | β-Arrestin 1 Recruitment | 158.5 | 100 | |
| Leu-enkephalin | β-Arrestin 2 Recruitment | 199.5 | 100 |
Note: this compound demonstrates biased agonism, showing a higher efficacy for recruiting β-arrestin 2 over β-arrestin 1.
Experimental Protocols
cAMP Inhibition Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity following DOR activation.
Materials:
-
CHO-hDOR (Chinese Hamster Ovary cells stably expressing human delta-opioid receptor)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Serum-free medium
-
This compound and reference compounds
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP detection kit
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed CHO-hDOR cells into a 384-well white plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO2.
-
Cell Starvation: Gently replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer containing IBMX to inhibit phosphodiesterase activity.
-
Cell Treatment: Add the diluted compounds to the respective wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and add the HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor).
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The amount of cAMP is inversely proportional to this ratio. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
Materials:
-
CHO-hDOR cells
-
96-well clear bottom plates
-
Serum-free medium
-
This compound and reference compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed CHO-hDOR cells into 96-well plates at a density of 25,000 cells/well and culture for 24-36 hours.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours.
-
Agonist Stimulation: Stimulate cells with various concentrations of this compound for 5 minutes at 37°C. This time point is typically the peak for ERK phosphorylation.
-
Fixation: Rapidly fix the cells by adding 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with blocking buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against phospho-ERK and total-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies for 60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and scan the plate using an infrared imaging system.
Data Analysis: Quantify the fluorescence intensity in the 700 nm (total ERK) and 800 nm (phospho-ERK) channels. Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin 2 Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin 2 to the activated DOR using an enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® CHO-K1 hDOR β-arrestin 2 cells
-
Cell plating reagent
-
This compound and reference compounds
-
PathHunter® detection reagents
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 2,500 cells/well in the appropriate cell plating reagent.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cell plate.
-
Agonist Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
Data Analysis: Normalize the data to the vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
The assays described provide a comprehensive framework for characterizing the cellular activity of this compound at the delta-opioid receptor. By quantifying its effects on G-protein signaling (cAMP and ERK phosphorylation) and β-arrestin recruitment, researchers can gain a detailed understanding of its potency, efficacy, and potential for biased agonism. This information is crucial for the development of novel therapeutics targeting the delta-opioid receptor.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays to Determine TAN-67 Activity at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) belonging to the opioid receptor family. Upon activation, DOR primarily couples to inhibitory Gαi/o proteins, initiating a cascade of intracellular signaling events. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of extracellular signal-regulated kinases (ERK). Furthermore, agonist binding to DOR promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can also initiate G-protein-independent signaling pathways. The differential activation of these pathways by various ligands is known as biased agonism. This document provides detailed protocols for key in vitro cell-based assays to characterize the activity and signaling profile of this compound.
Key Signaling Pathways of the Delta-Opioid Receptor
Activation of the delta-opioid receptor by an agonist like this compound triggers two primary signaling cascades: G-protein dependent signaling and β-arrestin recruitment.
Data Presentation: Summary of this compound Activity
The following tables summarize the potency (EC50/IC50) and efficacy (Emax) of this compound in various functional assays, with comparisons to the well-characterized DOR agonist SNC80 and the endogenous ligand Leu-enkephalin. These assays were conducted in Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR).
Table 1: G-Protein Dependent Signaling
| Compound | Assay | Potency (EC50/IC50, nM) | Efficacy (Emax, % of Control) | Reference |
| This compound | cAMP Inhibition | 1.72 | Not Reported | [1] |
| SNC80 | cAMP Inhibition | 26 (ED50) | Not Reported | [2] |
| Leu-enkephalin | cAMP Inhibition | Not Found | Not Found | |
| This compound | ERK Phosphorylation | Not Found | Not Found | |
| SNC80 | ERK Phosphorylation | 12.6 ± 1.1 | 100 ± 3.4 | [1] |
| Leu-enkephalin | ERK Phosphorylation | Not Found | Not Found |
Table 2: β-Arrestin Recruitment
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of Leu-enkephalin) | Reference |
| This compound | β-Arrestin 1 Recruitment | Not Reported | Significantly lower than β-Arrestin 2 | [3] |
| This compound | β-Arrestin 2 Recruitment | Not Reported | Higher than β-Arrestin 1 | [3] |
| SNC80 | β-Arrestin 1 Recruitment | 39.8 | 113.8 ± 3.9 | |
| SNC80 | β-Arrestin 2 Recruitment | 25.1 | 128.8 ± 7.9 | |
| Leu-enkephalin | β-Arrestin 1 Recruitment | 158.5 | 100 | |
| Leu-enkephalin | β-Arrestin 2 Recruitment | 199.5 | 100 |
Note: this compound demonstrates biased agonism, showing a higher efficacy for recruiting β-arrestin 2 over β-arrestin 1.
Experimental Protocols
cAMP Inhibition Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity following DOR activation.
Materials:
-
CHO-hDOR (Chinese Hamster Ovary cells stably expressing human delta-opioid receptor)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Serum-free medium
-
This compound and reference compounds
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP detection kit
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed CHO-hDOR cells into a 384-well white plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C, 5% CO2.
-
Cell Starvation: Gently replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer containing IBMX to inhibit phosphodiesterase activity.
-
Cell Treatment: Add the diluted compounds to the respective wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and add the HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor).
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The amount of cAMP is inversely proportional to this ratio. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
Materials:
-
CHO-hDOR cells
-
96-well clear bottom plates
-
Serum-free medium
-
This compound and reference compounds
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed CHO-hDOR cells into 96-well plates at a density of 25,000 cells/well and culture for 24-36 hours.
-
Cell Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours.
-
Agonist Stimulation: Stimulate cells with various concentrations of this compound for 5 minutes at 37°C. This time point is typically the peak for ERK phosphorylation.
-
Fixation: Rapidly fix the cells by adding 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with blocking buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against phospho-ERK and total-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies for 60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and scan the plate using an infrared imaging system.
Data Analysis: Quantify the fluorescence intensity in the 700 nm (total ERK) and 800 nm (phospho-ERK) channels. Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin 2 Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin 2 to the activated DOR using an enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® CHO-K1 hDOR β-arrestin 2 cells
-
Cell plating reagent
-
This compound and reference compounds
-
PathHunter® detection reagents
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 2,500 cells/well in the appropriate cell plating reagent.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cell plate.
-
Agonist Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
Data Analysis: Normalize the data to the vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Conclusion
The assays described provide a comprehensive framework for characterizing the cellular activity of this compound at the delta-opioid receptor. By quantifying its effects on G-protein signaling (cAMP and ERK phosphorylation) and β-arrestin recruitment, researchers can gain a detailed understanding of its potency, efficacy, and potential for biased agonism. This information is crucial for the development of novel therapeutics targeting the delta-opioid receptor.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Studies with TAN-67
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiology studies using TAN-67, a non-peptidic δ-opioid receptor agonist. The information is intended to facilitate research into the cellular mechanisms of this compound and its potential therapeutic applications.
Introduction
This compound is a selective non-peptidic agonist for the δ-opioid receptor, with its (-)-enantiomer showing high selectivity for the δ₁-subtype.[1] It has demonstrated profound antinociceptive effects and potential neuroprotective and cardioprotective roles.[1][2][3] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action at the cellular level. These notes provide quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this endeavor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its binding affinity and functional potency.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | Human δ-opioid | Human | 0.647 nM | [4] |
| Binding Selectivity | Human μ-opioid vs. δ-opioid | Human | > 1000-fold | |
| Functional Potency (EC₅₀) | Inhibition of forskolin-stimulated cAMP accumulation | Human δ-opioid (in CHO cells) | 1.72 nM | |
| Functional Potency (EC₅₀) | Inhibition of forskolin-stimulated cAMP accumulation | Human μ-opioid (in B82 mouse fibroblast cells) | 1520 nM |
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the δ-opioid receptor initiates a signaling cascade that leads to the modulation of ion channel activity and subsequent changes in neuronal excitability.
Caption: Signaling pathway of this compound leading to neuronal hyperpolarization.
Experimental Protocols
This section outlines a detailed protocol for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.
Objective
To measure the effect of this compound on the resting membrane potential and input resistance of a neuron, and to characterize the this compound-induced current.
Materials
-
Cell Type: Primary cultured neurons (e.g., hippocampal or dorsal root ganglion neurons) or a cell line expressing δ-opioid receptors (e.g., CHO or HEK293 cells).
-
Recording Equipment: Patch-clamp amplifier, digitizer, micromanipulator, microscope with DIC optics, perfusion system, and data acquisition software.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. The solution should be bubbled with 95% O₂/5% CO₂ to a pH of 7.4.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
Naltrindole (a selective δ-opioid receptor antagonist) for control experiments.
-
Experimental Workflow
Caption: Experimental workflow for a patch-clamp study of this compound.
Step-by-Step Procedure
-
Preparation:
-
Prepare fresh aCSF and intracellular solution on the day of the experiment. Ensure the aCSF is continuously bubbled with 95% O₂/5% CO₂.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the cell culture dish on the microscope stage and perfuse with aCSF at a rate of 1-2 mL/min.
-
-
Establishing a Recording:
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp:
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the cell's input resistance and firing properties.
-
-
Voltage-Clamp:
-
Switch to voltage-clamp mode and hold the neuron at a potential of -60 mV.
-
Apply voltage steps to elicit voltage-gated currents.
-
-
-
Application of this compound:
-
After recording a stable baseline for 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-1000 nM).
-
In current-clamp mode, monitor for a change in the resting membrane potential (hyperpolarization is expected).
-
In voltage-clamp mode, monitor for an outward current, which is indicative of K⁺ channel opening.
-
-
Data Analysis:
-
Measure the change in resting membrane potential and input resistance before and after this compound application.
-
In voltage-clamp, subtract the baseline current from the current during this compound application to isolate the this compound-induced current.
-
Construct a current-voltage (I-V) relationship for the this compound-induced current by applying a series of voltage ramps or steps.
-
-
Control Experiment:
-
To confirm that the observed effects are mediated by δ-opioid receptors, perform a control experiment where the cells are pre-incubated with a selective antagonist like naltrindole (e.g., 1 µM) for 10-15 minutes before co-applying this compound and naltrindole. The effects of this compound should be blocked.
-
Expected Results
Application of this compound to neurons expressing δ-opioid receptors is expected to cause:
-
A hyperpolarization of the resting membrane potential in current-clamp mode.
-
A decrease in the input resistance due to the opening of K⁺ channels.
-
An outward current in voltage-clamp mode, consistent with the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
These electrophysiological changes lead to a decrease in neuronal excitability, which is the cellular basis for many of the physiological effects of this compound.
Troubleshooting
-
No response to this compound:
-
Confirm the expression of functional δ-opioid receptors in the chosen cell type.
-
Check the concentration and viability of the this compound stock solution.
-
Ensure the intracellular solution contains GTP, which is necessary for G-protein signaling.
-
-
Unstable recordings:
-
Ensure a stable GΩ seal before breaking into the cell.
-
Check for vibrations in the recording setup.
-
Ensure the health of the cell culture.
-
By following these guidelines, researchers can effectively utilize electrophysiology to investigate the cellular and molecular actions of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with TAN-67
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiology studies using TAN-67, a non-peptidic δ-opioid receptor agonist. The information is intended to facilitate research into the cellular mechanisms of this compound and its potential therapeutic applications.
Introduction
This compound is a selective non-peptidic agonist for the δ-opioid receptor, with its (-)-enantiomer showing high selectivity for the δ₁-subtype.[1] It has demonstrated profound antinociceptive effects and potential neuroprotective and cardioprotective roles.[1][2][3] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action at the cellular level. These notes provide quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this endeavor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its binding affinity and functional potency.
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | Human δ-opioid | Human | 0.647 nM | [4] |
| Binding Selectivity | Human μ-opioid vs. δ-opioid | Human | > 1000-fold | |
| Functional Potency (EC₅₀) | Inhibition of forskolin-stimulated cAMP accumulation | Human δ-opioid (in CHO cells) | 1.72 nM | |
| Functional Potency (EC₅₀) | Inhibition of forskolin-stimulated cAMP accumulation | Human μ-opioid (in B82 mouse fibroblast cells) | 1520 nM |
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the δ-opioid receptor initiates a signaling cascade that leads to the modulation of ion channel activity and subsequent changes in neuronal excitability.
Caption: Signaling pathway of this compound leading to neuronal hyperpolarization.
Experimental Protocols
This section outlines a detailed protocol for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.
Objective
To measure the effect of this compound on the resting membrane potential and input resistance of a neuron, and to characterize the this compound-induced current.
Materials
-
Cell Type: Primary cultured neurons (e.g., hippocampal or dorsal root ganglion neurons) or a cell line expressing δ-opioid receptors (e.g., CHO or HEK293 cells).
-
Recording Equipment: Patch-clamp amplifier, digitizer, micromanipulator, microscope with DIC optics, perfusion system, and data acquisition software.
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. The solution should be bubbled with 95% O₂/5% CO₂ to a pH of 7.4.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
Naltrindole (a selective δ-opioid receptor antagonist) for control experiments.
-
Experimental Workflow
Caption: Experimental workflow for a patch-clamp study of this compound.
Step-by-Step Procedure
-
Preparation:
-
Prepare fresh aCSF and intracellular solution on the day of the experiment. Ensure the aCSF is continuously bubbled with 95% O₂/5% CO₂.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the cell culture dish on the microscope stage and perfuse with aCSF at a rate of 1-2 mL/min.
-
-
Establishing a Recording:
-
Under visual guidance, approach a healthy-looking neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp:
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the cell's input resistance and firing properties.
-
-
Voltage-Clamp:
-
Switch to voltage-clamp mode and hold the neuron at a potential of -60 mV.
-
Apply voltage steps to elicit voltage-gated currents.
-
-
-
Application of this compound:
-
After recording a stable baseline for 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-1000 nM).
-
In current-clamp mode, monitor for a change in the resting membrane potential (hyperpolarization is expected).
-
In voltage-clamp mode, monitor for an outward current, which is indicative of K⁺ channel opening.
-
-
Data Analysis:
-
Measure the change in resting membrane potential and input resistance before and after this compound application.
-
In voltage-clamp, subtract the baseline current from the current during this compound application to isolate the this compound-induced current.
-
Construct a current-voltage (I-V) relationship for the this compound-induced current by applying a series of voltage ramps or steps.
-
-
Control Experiment:
-
To confirm that the observed effects are mediated by δ-opioid receptors, perform a control experiment where the cells are pre-incubated with a selective antagonist like naltrindole (e.g., 1 µM) for 10-15 minutes before co-applying this compound and naltrindole. The effects of this compound should be blocked.
-
Expected Results
Application of this compound to neurons expressing δ-opioid receptors is expected to cause:
-
A hyperpolarization of the resting membrane potential in current-clamp mode.
-
A decrease in the input resistance due to the opening of K⁺ channels.
-
An outward current in voltage-clamp mode, consistent with the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
These electrophysiological changes lead to a decrease in neuronal excitability, which is the cellular basis for many of the physiological effects of this compound.
Troubleshooting
-
No response to this compound:
-
Confirm the expression of functional δ-opioid receptors in the chosen cell type.
-
Check the concentration and viability of the this compound stock solution.
-
Ensure the intracellular solution contains GTP, which is necessary for G-protein signaling.
-
-
Unstable recordings:
-
Ensure a stable GΩ seal before breaking into the cell.
-
Check for vibrations in the recording setup.
-
Ensure the health of the cell culture.
-
By following these guidelines, researchers can effectively utilize electrophysiology to investigate the cellular and molecular actions of this compound, contributing to a better understanding of its therapeutic potential.
References
- 1. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TAN-67 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of TAN-67.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective nonpeptidic δ-opioid receptor agonist. It is primarily used in scientific research to study the role of the δ1-opioid receptor in various physiological processes.
Q2: What is the common form of this compound used in experiments?
A2: this compound is often supplied as this compound dihydrobromide. This salt form can influence its solubility characteristics.
Q3: What are the known solvents for this compound dihydrobromide?
A3: this compound dihydrobromide is known to be soluble in water and dimethyl sulfoxide (DMSO).
Q4: How should I store this compound dihydrobromide solutions?
A4: It is recommended to aliquot stock solutions and store them at -80°C for up to six months or at -20°C for up to one month. This helps to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature is too high. | Ensure the storage temperature is consistently maintained at or below -20°C. Consider preparing a slightly lower concentration stock solution. |
| Difficulty dissolving the compound. | The solvent may be impure or at an inappropriate temperature. The compound may require more energy to dissolve. | Use high-purity, anhydrous solvents. Gentle warming and vortexing or sonication can aid in dissolution. |
| Inconsistent experimental results. | Improper storage and handling of the stock solution leading to degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Protect from light. |
Data Presentation
This compound Dihydrobromide Solubility
| Solvent | Reported Solubility | Molar Mass (Dihydrobromide) |
| Water | Soluble to 100 mM | 506.28 g/mol |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 506.28 g/mol |
| Ethanol | Data not available. It is recommended to test solubility starting with a small amount of compound in the desired solvent. | 506.28 g/mol |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound Dihydrobromide in DMSO
Materials:
-
This compound dihydrobromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound dihydrobromide needed. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol )
-
Mass = 0.010 mol/L * 0.001 L * 506.28 g/mol = 0.0050628 g = 5.06 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound dihydrobromide powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
Signaling Pathway of this compound
This compound acts as a selective agonist for the δ1-opioid receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events.
Caption: this compound signaling cascade.
Experimental Workflow for Solution Preparation
This workflow outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for this compound solution preparation.
TAN-67 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of TAN-67.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective nonpeptidic δ-opioid receptor agonist. It is primarily used in scientific research to study the role of the δ1-opioid receptor in various physiological processes.
Q2: What is the common form of this compound used in experiments?
A2: this compound is often supplied as this compound dihydrobromide. This salt form can influence its solubility characteristics.
Q3: What are the known solvents for this compound dihydrobromide?
A3: this compound dihydrobromide is known to be soluble in water and dimethyl sulfoxide (DMSO).
Q4: How should I store this compound dihydrobromide solutions?
A4: It is recommended to aliquot stock solutions and store them at -80°C for up to six months or at -20°C for up to one month. This helps to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature is too high. | Ensure the storage temperature is consistently maintained at or below -20°C. Consider preparing a slightly lower concentration stock solution. |
| Difficulty dissolving the compound. | The solvent may be impure or at an inappropriate temperature. The compound may require more energy to dissolve. | Use high-purity, anhydrous solvents. Gentle warming and vortexing or sonication can aid in dissolution. |
| Inconsistent experimental results. | Improper storage and handling of the stock solution leading to degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Protect from light. |
Data Presentation
This compound Dihydrobromide Solubility
| Solvent | Reported Solubility | Molar Mass (Dihydrobromide) |
| Water | Soluble to 100 mM | 506.28 g/mol |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 506.28 g/mol |
| Ethanol | Data not available. It is recommended to test solubility starting with a small amount of compound in the desired solvent. | 506.28 g/mol |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound Dihydrobromide in DMSO
Materials:
-
This compound dihydrobromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound dihydrobromide needed. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol )
-
Mass = 0.010 mol/L * 0.001 L * 506.28 g/mol = 0.0050628 g = 5.06 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound dihydrobromide powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
Signaling Pathway of this compound
This compound acts as a selective agonist for the δ1-opioid receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular events.
Caption: this compound signaling cascade.
Experimental Workflow for Solution Preparation
This workflow outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for this compound solution preparation.
Navigating the Challenges of In Vivo Stability with TAN-67: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering in vivo stability challenges with TAN-67, a potent and selective nonpeptidic δ-opioid receptor agonist. This resource offers troubleshooting advice and frequently asked questions to facilitate smoother experimental workflows and ensure the integrity of your research data.
Troubleshooting Guide: Common Issues and Solutions
Researchers working with this compound may face several common hurdles related to its stability in biological systems. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Lower than Expected In Vivo Efficacy or High Variability in Results
Possible Cause: Rapid degradation or metabolism of this compound in the biological system, leading to concentrations below the therapeutic threshold at the target site.
Troubleshooting Steps:
-
Pharmacokinetic Assessment:
-
Hypothesis: The in vivo half-life of this compound is shorter than anticipated in your experimental model.
-
Recommendation: Conduct a preliminary pharmacokinetic study to determine the concentration-time profile of TAN- 67 in plasma and, if possible, in the target tissue. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Formulation Optimization:
-
Hypothesis: The current formulation does not adequately protect this compound from metabolic enzymes or chemical degradation.
-
Recommendation: Explore alternative formulation strategies to enhance stability. For non-peptidic small molecules like this compound, consider the following:
-
Encapsulation: Utilize liposomes or polymeric nanoparticles to shield the compound from enzymatic degradation.
-
Prodrug Approach: Synthesize a less active, more stable prodrug that is converted to the active this compound at the target site.
-
Use of Excipients: Incorporate stabilizers such as antioxidants or cyclodextrins into the formulation.
-
-
-
Route of Administration:
-
Hypothesis: The chosen route of administration exposes this compound to extensive first-pass metabolism (e.g., oral administration).
-
Recommendation: If therapeutically relevant, consider alternative routes that bypass first-pass metabolism, such as intravenous, subcutaneous, or intraperitoneal injection.
-
Problem 2: Difficulty in Detecting and Quantifying this compound in Biological Samples
Possible Cause: Inadequate sensitivity or specificity of the analytical method for detecting this compound and its potential metabolites in complex biological matrices.
Troubleshooting Steps:
-
Method Validation:
-
Hypothesis: The current analytical method (e.g., HPLC) is not optimized for the low concentrations of this compound present in in vivo samples.
-
Recommendation: Develop and validate a highly sensitive and specific stability-indicating analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method should be able to separate the parent drug from any degradation products.
-
-
Sample Preparation:
-
Hypothesis: The sample extraction procedure leads to significant loss of this compound or co-extraction of interfering substances.
-
Recommendation: Optimize the sample preparation protocol. Techniques like solid-phase extraction (SPE) can effectively clean up samples and concentrate the analyte of interest.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo stability of this compound.
Q1: What are the known degradation pathways for nonpeptidic δ-opioid agonists like this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, nonpeptidic small molecules can be susceptible to several metabolic processes in vivo. These primarily include:
-
Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
-
Hydrolysis: Cleavage of labile functional groups.
Identifying the primary metabolic routes for this compound in your specific experimental model is crucial for developing strategies to improve its stability.
Q2: Are there any chemical modifications to the this compound structure that could improve its in vivo stability?
Structural modifications can be a powerful tool to enhance the pharmacokinetic profile of a drug candidate. For this compound, potential strategies could involve:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down enzymatic degradation.
-
Introduction of Steric Hindrance: Adding bulky chemical groups near metabolic hotspots can prevent enzyme access.
-
Modification of Functional Groups: Altering functional groups susceptible to metabolic attack.
It is important to note that any chemical modification must be carefully evaluated to ensure that it does not negatively impact the compound's affinity and efficacy for the δ-opioid receptor.
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the in vivo stability and pharmacokinetics of this compound. The table below is a template that researchers can use to structure their own experimental data for clear comparison of different formulations or analogs.
| Formulation/Analog | Route of Administration | Half-Life (t½) (hours) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| This compound (Standard) | e.g., IV | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Formulation A | e.g., IV | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Formulation B | e.g., Oral | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Analog X | e.g., IV | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Key Experimental Protocols
Protocol 1: In Vivo Stability Assessment in Plasma
-
Animal Model: Select the appropriate animal model (e.g., rats, mice).
-
Drug Administration: Administer this compound at a predetermined dose and route.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract this compound from the plasma using a validated method (e.g., protein precipitation followed by solid-phase extraction).
-
Analysis: Quantify the concentration of this compound in the extracted samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters, including half-life, Cmax, Tmax, and AUC.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[1]
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., 80°C for 48 hours (in solid state and solution).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate the parent drug from any degradation products.
-
Peak Purity Analysis: Assess the peak purity of the parent drug peak to ensure that no degradation products are co-eluting.
-
Identification of Degradants: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques such as mass spectrometry.
Visualizing Key Pathways and Workflows
δ-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events.[2][3] The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[4] Furthermore, δ-opioid receptor activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: δ-Opioid receptor signaling cascade.
Experimental Workflow for In Vivo Stability Assessment
The following diagram outlines the key steps involved in a typical in vivo stability study for a compound like this compound.
Caption: In vivo stability assessment workflow.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo Stability with TAN-67: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering in vivo stability challenges with TAN-67, a potent and selective nonpeptidic δ-opioid receptor agonist. This resource offers troubleshooting advice and frequently asked questions to facilitate smoother experimental workflows and ensure the integrity of your research data.
Troubleshooting Guide: Common Issues and Solutions
Researchers working with this compound may face several common hurdles related to its stability in biological systems. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Lower than Expected In Vivo Efficacy or High Variability in Results
Possible Cause: Rapid degradation or metabolism of this compound in the biological system, leading to concentrations below the therapeutic threshold at the target site.
Troubleshooting Steps:
-
Pharmacokinetic Assessment:
-
Hypothesis: The in vivo half-life of this compound is shorter than anticipated in your experimental model.
-
Recommendation: Conduct a preliminary pharmacokinetic study to determine the concentration-time profile of TAN- 67 in plasma and, if possible, in the target tissue. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Formulation Optimization:
-
Hypothesis: The current formulation does not adequately protect this compound from metabolic enzymes or chemical degradation.
-
Recommendation: Explore alternative formulation strategies to enhance stability. For non-peptidic small molecules like this compound, consider the following:
-
Encapsulation: Utilize liposomes or polymeric nanoparticles to shield the compound from enzymatic degradation.
-
Prodrug Approach: Synthesize a less active, more stable prodrug that is converted to the active this compound at the target site.
-
Use of Excipients: Incorporate stabilizers such as antioxidants or cyclodextrins into the formulation.
-
-
-
Route of Administration:
-
Hypothesis: The chosen route of administration exposes this compound to extensive first-pass metabolism (e.g., oral administration).
-
Recommendation: If therapeutically relevant, consider alternative routes that bypass first-pass metabolism, such as intravenous, subcutaneous, or intraperitoneal injection.
-
Problem 2: Difficulty in Detecting and Quantifying this compound in Biological Samples
Possible Cause: Inadequate sensitivity or specificity of the analytical method for detecting this compound and its potential metabolites in complex biological matrices.
Troubleshooting Steps:
-
Method Validation:
-
Hypothesis: The current analytical method (e.g., HPLC) is not optimized for the low concentrations of this compound present in in vivo samples.
-
Recommendation: Develop and validate a highly sensitive and specific stability-indicating analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method should be able to separate the parent drug from any degradation products.
-
-
Sample Preparation:
-
Hypothesis: The sample extraction procedure leads to significant loss of this compound or co-extraction of interfering substances.
-
Recommendation: Optimize the sample preparation protocol. Techniques like solid-phase extraction (SPE) can effectively clean up samples and concentrate the analyte of interest.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo stability of this compound.
Q1: What are the known degradation pathways for nonpeptidic δ-opioid agonists like this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, nonpeptidic small molecules can be susceptible to several metabolic processes in vivo. These primarily include:
-
Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
-
Hydrolysis: Cleavage of labile functional groups.
Identifying the primary metabolic routes for this compound in your specific experimental model is crucial for developing strategies to improve its stability.
Q2: Are there any chemical modifications to the this compound structure that could improve its in vivo stability?
Structural modifications can be a powerful tool to enhance the pharmacokinetic profile of a drug candidate. For this compound, potential strategies could involve:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down enzymatic degradation.
-
Introduction of Steric Hindrance: Adding bulky chemical groups near metabolic hotspots can prevent enzyme access.
-
Modification of Functional Groups: Altering functional groups susceptible to metabolic attack.
It is important to note that any chemical modification must be carefully evaluated to ensure that it does not negatively impact the compound's affinity and efficacy for the δ-opioid receptor.
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the in vivo stability and pharmacokinetics of this compound. The table below is a template that researchers can use to structure their own experimental data for clear comparison of different formulations or analogs.
| Formulation/Analog | Route of Administration | Half-Life (t½) (hours) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| This compound (Standard) | e.g., IV | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Formulation A | e.g., IV | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Formulation B | e.g., Oral | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Analog X | e.g., IV | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Key Experimental Protocols
Protocol 1: In Vivo Stability Assessment in Plasma
-
Animal Model: Select the appropriate animal model (e.g., rats, mice).
-
Drug Administration: Administer this compound at a predetermined dose and route.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract this compound from the plasma using a validated method (e.g., protein precipitation followed by solid-phase extraction).
-
Analysis: Quantify the concentration of this compound in the extracted samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters, including half-life, Cmax, Tmax, and AUC.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[1]
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., 80°C for 48 hours (in solid state and solution).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate the parent drug from any degradation products.
-
Peak Purity Analysis: Assess the peak purity of the parent drug peak to ensure that no degradation products are co-eluting.
-
Identification of Degradants: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques such as mass spectrometry.
Visualizing Key Pathways and Workflows
δ-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events.[2][3] The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[4] Furthermore, δ-opioid receptor activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: δ-Opioid receptor signaling cascade.
Experimental Workflow for In Vivo Stability Assessment
The following diagram outlines the key steps involved in a typical in vivo stability study for a compound like this compound.
Caption: In vivo stability assessment workflow.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of TAN-67
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of TAN-67. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Summary of this compound Selectivity and Off-Target Effects
This compound is a non-peptidic agonist with high affinity and selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR). However, research has revealed several potential off-target effects that are critical to consider during experimental design and data interpretation. The compound is a racemic mixture, and its enantiomers exhibit distinct pharmacological profiles. The (-)-enantiomer is a potent delta-1 opioid receptor agonist responsible for its antinociceptive effects. Conversely, the (+)-enantiomer induces hyperalgesia through a mechanism that is not fully elucidated but appears to be independent of opioid receptors. Furthermore, this compound has been identified as an agonist for the Mas-related G protein-coupled receptor member X2 (MRGPRX2), an orphan GPCR implicated in non-IgE-mediated hypersensitivity reactions. Additionally, studies suggest that this compound can modulate dopamine efflux in the nucleus accumbens through a mechanism independent of delta-opioid receptor activation, potentially involving glutamate and free radicals.
Data Presentation: Quantitative Analysis of this compound Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at various receptors.
Table 1: Opioid Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | Ligand/Parameter | Value | Reference |
| Delta-Opioid Receptor (DOR) | Human | Radioligand Binding ([³H]Naltrindole) | Ki | 0.647 nM | [1] |
| Mu-Opioid Receptor (MOR) | Human | Radioligand Binding | Ki | >1000-fold selectivity for DOR | [1] |
| Delta-Opioid Receptor (DOR) | Human | cAMP Accumulation (CHO cells) | EC50 | 1.72 nM | [1] |
| Mu-Opioid Receptor (MOR) | Mouse | cAMP Accumulation (B82 cells) | EC50 | 1520 nM | [1] |
| Delta-Opioid Receptor | Mouse | Vas Deferens Bioassay | IC50 ((-)-TAN-67) | 3.65 nM | [2] |
| Delta-Opioid Receptor | Mouse | Vas Deferens Bioassay | Agonist Activity ((+)-TAN-67) | Almost none |
Table 2: Off-Target Activity Profile of this compound
| Target | Species | Assay Type | Effect | Potency (EC50) | Reference |
| MRGPRX2 | Human | Calcium Mobilization / PRESTO-Tango | Agonist | 290 nM ((+)-TAN-67) vs 740 nM ((±)-TAN-67) | |
| Dopamine Efflux (Nucleus Accumbens) | Rat | In vivo microdialysis | Increase | - |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Naltrindole for DOR, [³H]DAMGO for MOR)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor (e.g., Naloxone for non-specific binding)
-
This compound solutions at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay). Dilute the membranes to the desired concentration in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled competitor (e.g., 10 µM Naloxone), 50 µL of radioligand, 100 µL of membrane preparation.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of radioligand, 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) of this compound at Gαi-coupled opioid receptors.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO or HEK293)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Forskolin
-
This compound solutions at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture cells to the appropriate confluency in T-flasks.
-
Cell Plating: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to attach overnight.
-
Assay:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add this compound at various concentrations to the respective wells.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guides and FAQs
Radioligand Binding Assays
Q1: Why is my non-specific binding (NSB) so high?
A1: High NSB can be caused by several factors:
-
Radioligand concentration is too high: Use a radioligand concentration at or near its Kd.
-
Insufficient washing: Increase the number or volume of washes with ice-cold buffer.
-
Filter binding: Ensure filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.
-
Hydrophobic interactions: Add a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) to the binding buffer to block non-specific sites.
Q2: Why is my specific binding signal too low?
A2: A low signal can result from:
-
Low receptor expression: Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
-
Degraded radioligand: Check the age and storage conditions of your radioligand.
-
Suboptimal binding conditions: Optimize incubation time, temperature, and buffer composition (pH, ions).
-
Inactive receptor preparation: Ensure proper storage and handling of cell membranes to maintain receptor integrity.
Q3: My competition curve is flat or does not reach 100% displacement.
A3: This could be due to:
-
Insoluble test compound: Ensure this compound is fully dissolved in the assay buffer. Consider using a different solvent or sonication.
-
Compound degradation: Verify the stability of this compound under your assay conditions.
-
Insufficient concentration range: Test a wider range of this compound concentrations.
-
Complex binding kinetics: The interaction may not be a simple competitive one. Consider allosteric effects or multiple binding sites.
cAMP Functional Assays
Q1: I am not seeing an inhibitory effect of this compound on forskolin-stimulated cAMP levels.
A1: Possible reasons include:
-
Low receptor expression or coupling: Confirm receptor expression and its ability to couple to Gαi proteins.
-
Inactive compound: Verify the integrity and concentration of your this compound stock solution.
-
Suboptimal forskolin concentration: The concentration of forskolin may be too high, making it difficult to observe inhibition. Titrate the forskolin concentration to find an optimal level (typically around the EC80).
-
Cell health: Ensure cells are healthy and not over-confluent, as this can affect signaling pathways.
Q2: There is a high variability between my replicate wells.
A2: High variability can be caused by:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and proper pipetting technique when seeding plates.
-
Pipetting errors: Use calibrated pipettes and be precise when adding reagents, especially small volumes.
-
Edge effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
-
Incomplete cell lysis: Ensure complete cell lysis according to the assay kit protocol to release all intracellular cAMP.
Q3: My dose-response curve is not sigmoidal.
A3: A non-sigmoidal curve may indicate:
-
Compound cytotoxicity: At high concentrations, this compound may be causing cell death, leading to a drop in the response. Perform a cell viability assay in parallel.
-
Complex pharmacology: The compound may have mixed agonist/antagonist properties or interact with multiple signaling pathways within the cell.
-
Assay artifact: Ensure that none of the assay components are interfering with the detection system at the concentrations of this compound used.
In Vivo Pain Assays (Hyperalgesia)
Q1: How can I reliably measure hyperalgesia induced by (+)-TAN-67?
A1: The hot plate test and tail-flick test are common methods to assess thermal hyperalgesia.
-
Hot Plate Test Protocol:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Set the hot plate to a constant temperature (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors such as paw licking, shaking, or jumping.
-
Record the latency to the first response.
-
Remove the mouse immediately after a response or after a pre-determined cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Administer (+)-TAN-67 and repeat the test at various time points to assess changes in withdrawal latency. A decrease in latency indicates hyperalgesia.
-
-
Tail-Flick Test Protocol:
-
Gently restrain the mouse.
-
Apply a focused beam of radiant heat to the ventral surface of the tail.
-
Measure the time it takes for the mouse to flick its tail away from the heat source.
-
A shorter latency after administration of (+)-TAN-67 indicates hyperalgesia.
-
Q2: What are common issues in in vivo pain assays?
A2:
-
Stress-induced analgesia: Handling and restraint can cause stress, which may alter baseline pain responses. Ensure proper acclimatization and gentle handling.
-
Learning effects: Animals may learn to anticipate the stimulus, especially in repeated testing. Randomize the order of testing and include appropriate control groups.
-
Observer bias: The experimenter should be blinded to the treatment groups to avoid bias in scoring behavioral responses.
-
Variability in response: Factors such as age, sex, and strain of the animal can influence pain sensitivity. Use age- and sex-matched animals and be consistent with the strain used.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of TAN-67
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of TAN-67. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Summary of this compound Selectivity and Off-Target Effects
This compound is a non-peptidic agonist with high affinity and selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR). However, research has revealed several potential off-target effects that are critical to consider during experimental design and data interpretation. The compound is a racemic mixture, and its enantiomers exhibit distinct pharmacological profiles. The (-)-enantiomer is a potent delta-1 opioid receptor agonist responsible for its antinociceptive effects. Conversely, the (+)-enantiomer induces hyperalgesia through a mechanism that is not fully elucidated but appears to be independent of opioid receptors. Furthermore, this compound has been identified as an agonist for the Mas-related G protein-coupled receptor member X2 (MRGPRX2), an orphan GPCR implicated in non-IgE-mediated hypersensitivity reactions. Additionally, studies suggest that this compound can modulate dopamine efflux in the nucleus accumbens through a mechanism independent of delta-opioid receptor activation, potentially involving glutamate and free radicals.
Data Presentation: Quantitative Analysis of this compound Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at various receptors.
Table 1: Opioid Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | Ligand/Parameter | Value | Reference |
| Delta-Opioid Receptor (DOR) | Human | Radioligand Binding ([³H]Naltrindole) | Ki | 0.647 nM | [1] |
| Mu-Opioid Receptor (MOR) | Human | Radioligand Binding | Ki | >1000-fold selectivity for DOR | [1] |
| Delta-Opioid Receptor (DOR) | Human | cAMP Accumulation (CHO cells) | EC50 | 1.72 nM | [1] |
| Mu-Opioid Receptor (MOR) | Mouse | cAMP Accumulation (B82 cells) | EC50 | 1520 nM | [1] |
| Delta-Opioid Receptor | Mouse | Vas Deferens Bioassay | IC50 ((-)-TAN-67) | 3.65 nM | [2] |
| Delta-Opioid Receptor | Mouse | Vas Deferens Bioassay | Agonist Activity ((+)-TAN-67) | Almost none |
Table 2: Off-Target Activity Profile of this compound
| Target | Species | Assay Type | Effect | Potency (EC50) | Reference |
| MRGPRX2 | Human | Calcium Mobilization / PRESTO-Tango | Agonist | 290 nM ((+)-TAN-67) vs 740 nM ((±)-TAN-67) | |
| Dopamine Efflux (Nucleus Accumbens) | Rat | In vivo microdialysis | Increase | - |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Naltrindole for DOR, [³H]DAMGO for MOR)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor (e.g., Naloxone for non-specific binding)
-
This compound solutions at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay). Dilute the membranes to the desired concentration in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled competitor (e.g., 10 µM Naloxone), 50 µL of radioligand, 100 µL of membrane preparation.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of radioligand, 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) of this compound at Gαi-coupled opioid receptors.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., CHO or HEK293)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
Forskolin
-
This compound solutions at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture cells to the appropriate confluency in T-flasks.
-
Cell Plating: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to attach overnight.
-
Assay:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add this compound at various concentrations to the respective wells.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guides and FAQs
Radioligand Binding Assays
Q1: Why is my non-specific binding (NSB) so high?
A1: High NSB can be caused by several factors:
-
Radioligand concentration is too high: Use a radioligand concentration at or near its Kd.
-
Insufficient washing: Increase the number or volume of washes with ice-cold buffer.
-
Filter binding: Ensure filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.
-
Hydrophobic interactions: Add a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) to the binding buffer to block non-specific sites.
Q2: Why is my specific binding signal too low?
A2: A low signal can result from:
-
Low receptor expression: Use a cell line with higher receptor expression or increase the amount of membrane protein per well.
-
Degraded radioligand: Check the age and storage conditions of your radioligand.
-
Suboptimal binding conditions: Optimize incubation time, temperature, and buffer composition (pH, ions).
-
Inactive receptor preparation: Ensure proper storage and handling of cell membranes to maintain receptor integrity.
Q3: My competition curve is flat or does not reach 100% displacement.
A3: This could be due to:
-
Insoluble test compound: Ensure this compound is fully dissolved in the assay buffer. Consider using a different solvent or sonication.
-
Compound degradation: Verify the stability of this compound under your assay conditions.
-
Insufficient concentration range: Test a wider range of this compound concentrations.
-
Complex binding kinetics: The interaction may not be a simple competitive one. Consider allosteric effects or multiple binding sites.
cAMP Functional Assays
Q1: I am not seeing an inhibitory effect of this compound on forskolin-stimulated cAMP levels.
A1: Possible reasons include:
-
Low receptor expression or coupling: Confirm receptor expression and its ability to couple to Gαi proteins.
-
Inactive compound: Verify the integrity and concentration of your this compound stock solution.
-
Suboptimal forskolin concentration: The concentration of forskolin may be too high, making it difficult to observe inhibition. Titrate the forskolin concentration to find an optimal level (typically around the EC80).
-
Cell health: Ensure cells are healthy and not over-confluent, as this can affect signaling pathways.
Q2: There is a high variability between my replicate wells.
A2: High variability can be caused by:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and proper pipetting technique when seeding plates.
-
Pipetting errors: Use calibrated pipettes and be precise when adding reagents, especially small volumes.
-
Edge effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
-
Incomplete cell lysis: Ensure complete cell lysis according to the assay kit protocol to release all intracellular cAMP.
Q3: My dose-response curve is not sigmoidal.
A3: A non-sigmoidal curve may indicate:
-
Compound cytotoxicity: At high concentrations, this compound may be causing cell death, leading to a drop in the response. Perform a cell viability assay in parallel.
-
Complex pharmacology: The compound may have mixed agonist/antagonist properties or interact with multiple signaling pathways within the cell.
-
Assay artifact: Ensure that none of the assay components are interfering with the detection system at the concentrations of this compound used.
In Vivo Pain Assays (Hyperalgesia)
Q1: How can I reliably measure hyperalgesia induced by (+)-TAN-67?
A1: The hot plate test and tail-flick test are common methods to assess thermal hyperalgesia.
-
Hot Plate Test Protocol:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Set the hot plate to a constant temperature (e.g., 52-55°C).
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors such as paw licking, shaking, or jumping.
-
Record the latency to the first response.
-
Remove the mouse immediately after a response or after a pre-determined cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Administer (+)-TAN-67 and repeat the test at various time points to assess changes in withdrawal latency. A decrease in latency indicates hyperalgesia.
-
-
Tail-Flick Test Protocol:
-
Gently restrain the mouse.
-
Apply a focused beam of radiant heat to the ventral surface of the tail.
-
Measure the time it takes for the mouse to flick its tail away from the heat source.
-
A shorter latency after administration of (+)-TAN-67 indicates hyperalgesia.
-
Q2: What are common issues in in vivo pain assays?
A2:
-
Stress-induced analgesia: Handling and restraint can cause stress, which may alter baseline pain responses. Ensure proper acclimatization and gentle handling.
-
Learning effects: Animals may learn to anticipate the stimulus, especially in repeated testing. Randomize the order of testing and include appropriate control groups.
-
Observer bias: The experimenter should be blinded to the treatment groups to avoid bias in scoring behavioral responses.
-
Variability in response: Factors such as age, sex, and strain of the animal can influence pain sensitivity. Use age- and sex-matched animals and be consistent with the strain used.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Convulsive Side Effects of Delta-Opioid Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the convulsive side effects associated with delta-opioid (δ-opioid) receptor agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving delta-opioid agonists and provides potential solutions.
Issue 1: Observed convulsive or seizure-like behavior in animal models after administration of a δ-opioid agonist.
-
Question: My animal model is exhibiting convulsions after I administered a δ-opioid agonist. What are the potential causes and how can I minimize this effect?
Answer: Convulsive side effects are a known issue with certain δ-opioid agonists, particularly those of the 'SNC80-type'.[1][2][3] The underlying mechanisms are complex but have been linked to the activation of δ-opioid receptors on forebrain GABAergic neurons and the recruitment of the β-arrestin 2 signaling pathway.[1][4]
Troubleshooting Steps:
-
Agonist Selection: The propensity to induce seizures is agonist-dependent.
-
High-Risk Agonists: SNC80 and BW373U86 are well-documented to induce convulsions.
-
Low-Risk Agonists: Consider using agonists with a lower reported incidence of convulsive effects, such as ADL5859, ADL5747, ARM390, or KNT-127. These agonists often exhibit biased signaling, favoring G-protein pathways over β-arrestin recruitment.
-
-
Dose and Administration Rate: The convulsive effects of SNC80 are dose-dependent.
-
Dose-Response Curve: If you have not already, perform a dose-response study to identify the minimal effective dose for your desired analgesic or other therapeutic effect and the threshold for convulsive activity.
-
Rate of Administration: Slowing the rate of agonist administration can significantly reduce or eliminate convulsive effects without compromising antidepressant-like properties in rats. Consider transitioning from bolus injections (e.g., i.v. push) to slower infusion methods.
-
-
Co-administration with Anticonvulsants: The convulsive effects of δ-opioid agonists can be prevented by drugs that attenuate absence seizures. While not ideal for developing a standalone therapeutic, this can be a useful tool for mechanistic studies.
-
Issue 2: Difficulty dissociating the desired therapeutic effect (e.g., analgesia) from convulsive side effects.
-
Question: How can I design my experiment to separate the therapeutic window from the convulsive liability of a δ-opioid agonist?
Answer: The analgesic and convulsive effects of δ-opioid agonists appear to be mediated by distinct mechanisms, making their separation feasible.
Experimental Strategies:
-
Biased Agonism: Utilize δ-opioid agonists that are G-protein biased and show weak recruitment of β-arrestin 2. This is a key strategy in developing safer agonists. Agonists like KNT-127, which under-recruit β-arrestin 2, do not cause seizures.
-
Pharmacokinetic Profiling: The rate of drug entry into the central nervous system can influence the likelihood of convulsions. As mentioned, slower administration rates can be beneficial.
-
Tolerance Development: Tolerance develops rapidly to the convulsive effects of SNC80. Pre-exposure to the agonist may reduce the convulsive response upon subsequent administrations, although this may also impact the desired therapeutic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind δ-opioid agonist-induced convulsions?
A1: The leading hypothesis is that these convulsions arise from the activation of δ-opioid receptors located on GABAergic neurons in the forebrain, including the hippocampus. This activation likely inhibits these neurons, leading to a disinhibition of downstream circuits and resulting in seizure activity. Additionally, the β-arrestin 2 signaling pathway has been strongly implicated. Agonists that potently recruit β-arrestin 2, like SNC80, are more likely to be pro-convulsant. Conversely, β-arrestin 1 may have a protective role.
Q2: Are all δ-opioid agonists pro-convulsant?
A2: No. There is a clear distinction between different classes of δ-opioid agonists. First-generation non-peptidic agonists like SNC80 and BW373U86 are known to have convulsive properties. However, many second-generation agonists, such as ADL5859, ADL5747, and ARM390, do not appear to have these effects at therapeutic doses.
Q3: What role does G protein-coupled receptor kinase (GRK) play in the side effects of δ-opioid agonists?
A3: GRKs are crucial for the phosphorylation of the δ-opioid receptor, which is a key step leading to β-arrestin recruitment and subsequent receptor internalization and signaling. The ability of an agonist to promote GRK-dependent phosphorylation of the receptor is linked to its ability to recruit β-arrestin. Therefore, agonists that are poor substrates for GRK-mediated phosphorylation are less likely to recruit β-arrestin and may have a lower propensity for inducing convulsions.
Q4: Can tolerance be developed to the convulsive effects?
A4: Yes, tolerance to the convulsive effects of SNC80 has been shown to develop rapidly. This suggests that with repeated administration, the seizure-inducing properties may diminish.
Data Presentation
Table 1: Convulsive Profile of Selected Delta-Opioid Agonists
| Agonist | Chemical Class | Convulsive Potential | Notes |
| SNC80 | Piperazinyl-benzamide | High | Prototypical pro-convulsant δ-opioid agonist. |
| BW373U86 | Piperazinyl-benzamide | High | Another first-generation agonist with known convulsive effects. |
| ADL5859 | Benzamide | Low | Did not induce seizures in rodents at high doses. |
| ADL5747 | Benzamide | Low | Reported to lack seizure-inducing properties. |
| ARM390 | Non-peptidic | Low | Considered a low-internalizing agonist with no reported convulsive effects. |
| KNT-127 | Non-peptidic | Low | Under-recruits β-arrestin and does not cause seizures. |
Table 2: Dose-Dependent Convulsive Effects of SNC80 in Mice
| Dose of SNC80 (mg/kg) | Effect on Seizure Latency | Effect on Seizure Duration |
| 4.5 | No detectable change | No detectable change |
| 9 | Non-significant modification | Non-significant modification |
| 13.5 | Dose-dependent decrease | Dose-dependent increase |
| 32 | Strong, significant decrease | Strong, significant increase |
Data adapted from studies on the effects of SNC80 on electroencephalograms (EEGs) in control mice.
Experimental Protocols
Protocol 1: Assessment of Convulsive Behavior in Rodents
This protocol outlines a general procedure for observing and quantifying seizure-like behaviors induced by δ-opioid agonists in rodents.
Materials:
-
Delta-opioid agonist of interest (e.g., SNC80)
-
Vehicle control (e.g., saline, DMSO solution)
-
Animal model (e.g., male Wistar rats or C57BL/6 mice)
-
Observation chamber
-
Video recording equipment
-
EEG recording system (optional, for more detailed analysis)
-
Racine scale for seizure scoring
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the observation chamber for at least 30 minutes before drug administration.
-
Drug Administration: Administer the δ-opioid agonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
-
Observation Period: Immediately after administration, begin observing the animals for a predetermined period (e.g., 60-180 minutes).
-
Behavioral Scoring: Score the severity of any convulsive behavior using a standardized scale, such as the Racine scale. This scale typically ranges from mild behavioral changes (e.g., facial clonus) to severe, generalized tonic-clonic seizures.
-
Latency and Duration: Record the latency to the first observed seizure and the total duration of seizure activity for each animal.
-
EEG Monitoring (Optional): For a more quantitative assessment, implant electrodes for EEG recording to detect epileptiform discharges.
-
Data Analysis: Compare the incidence, severity, latency, and duration of seizures between the agonist-treated and vehicle-treated groups.
Protocol 2: In Vitro β-Arrestin Recruitment Assay
This protocol describes a method to assess the ability of a δ-opioid agonist to recruit β-arrestin, a key indicator of its potential convulsive liability.
Materials:
-
Cell line expressing the δ-opioid receptor and a β-arrestin biosensor system (e.g., PathHunter® β-Arrestin assay)
-
Delta-opioid agonist of interest
-
Reference agonist (e.g., Leu-enkephalin)
-
Assay buffer and detection reagents
-
Microplate reader
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and incubate until they form a confluent monolayer.
-
Agonist Preparation: Prepare serial dilutions of the test agonist and the reference agonist.
-
Agonist Treatment: Add the agonist solutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal (e.g., chemiluminescence) using a microplate reader.
-
Data Analysis: Plot the signal as a function of agonist concentration to generate dose-response curves. Calculate the Emax (maximum effect) and EC50 (half-maximal effective concentration) values for β-arrestin recruitment for each agonist. Compare the efficacy of the test agonist to the reference agonist.
Visualizations
Caption: Signaling pathways of δ-opioid receptor activation.
Caption: Workflow for assessing convulsive side effects.
References
- 1. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 3. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Convulsive Side Effects of Delta-Opioid Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the convulsive side effects associated with delta-opioid (δ-opioid) receptor agonists.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving delta-opioid agonists and provides potential solutions.
Issue 1: Observed convulsive or seizure-like behavior in animal models after administration of a δ-opioid agonist.
-
Question: My animal model is exhibiting convulsions after I administered a δ-opioid agonist. What are the potential causes and how can I minimize this effect?
Answer: Convulsive side effects are a known issue with certain δ-opioid agonists, particularly those of the 'SNC80-type'.[1][2][3] The underlying mechanisms are complex but have been linked to the activation of δ-opioid receptors on forebrain GABAergic neurons and the recruitment of the β-arrestin 2 signaling pathway.[1][4]
Troubleshooting Steps:
-
Agonist Selection: The propensity to induce seizures is agonist-dependent.
-
High-Risk Agonists: SNC80 and BW373U86 are well-documented to induce convulsions.
-
Low-Risk Agonists: Consider using agonists with a lower reported incidence of convulsive effects, such as ADL5859, ADL5747, ARM390, or KNT-127. These agonists often exhibit biased signaling, favoring G-protein pathways over β-arrestin recruitment.
-
-
Dose and Administration Rate: The convulsive effects of SNC80 are dose-dependent.
-
Dose-Response Curve: If you have not already, perform a dose-response study to identify the minimal effective dose for your desired analgesic or other therapeutic effect and the threshold for convulsive activity.
-
Rate of Administration: Slowing the rate of agonist administration can significantly reduce or eliminate convulsive effects without compromising antidepressant-like properties in rats. Consider transitioning from bolus injections (e.g., i.v. push) to slower infusion methods.
-
-
Co-administration with Anticonvulsants: The convulsive effects of δ-opioid agonists can be prevented by drugs that attenuate absence seizures. While not ideal for developing a standalone therapeutic, this can be a useful tool for mechanistic studies.
-
Issue 2: Difficulty dissociating the desired therapeutic effect (e.g., analgesia) from convulsive side effects.
-
Question: How can I design my experiment to separate the therapeutic window from the convulsive liability of a δ-opioid agonist?
Answer: The analgesic and convulsive effects of δ-opioid agonists appear to be mediated by distinct mechanisms, making their separation feasible.
Experimental Strategies:
-
Biased Agonism: Utilize δ-opioid agonists that are G-protein biased and show weak recruitment of β-arrestin 2. This is a key strategy in developing safer agonists. Agonists like KNT-127, which under-recruit β-arrestin 2, do not cause seizures.
-
Pharmacokinetic Profiling: The rate of drug entry into the central nervous system can influence the likelihood of convulsions. As mentioned, slower administration rates can be beneficial.
-
Tolerance Development: Tolerance develops rapidly to the convulsive effects of SNC80. Pre-exposure to the agonist may reduce the convulsive response upon subsequent administrations, although this may also impact the desired therapeutic effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind δ-opioid agonist-induced convulsions?
A1: The leading hypothesis is that these convulsions arise from the activation of δ-opioid receptors located on GABAergic neurons in the forebrain, including the hippocampus. This activation likely inhibits these neurons, leading to a disinhibition of downstream circuits and resulting in seizure activity. Additionally, the β-arrestin 2 signaling pathway has been strongly implicated. Agonists that potently recruit β-arrestin 2, like SNC80, are more likely to be pro-convulsant. Conversely, β-arrestin 1 may have a protective role.
Q2: Are all δ-opioid agonists pro-convulsant?
A2: No. There is a clear distinction between different classes of δ-opioid agonists. First-generation non-peptidic agonists like SNC80 and BW373U86 are known to have convulsive properties. However, many second-generation agonists, such as ADL5859, ADL5747, and ARM390, do not appear to have these effects at therapeutic doses.
Q3: What role does G protein-coupled receptor kinase (GRK) play in the side effects of δ-opioid agonists?
A3: GRKs are crucial for the phosphorylation of the δ-opioid receptor, which is a key step leading to β-arrestin recruitment and subsequent receptor internalization and signaling. The ability of an agonist to promote GRK-dependent phosphorylation of the receptor is linked to its ability to recruit β-arrestin. Therefore, agonists that are poor substrates for GRK-mediated phosphorylation are less likely to recruit β-arrestin and may have a lower propensity for inducing convulsions.
Q4: Can tolerance be developed to the convulsive effects?
A4: Yes, tolerance to the convulsive effects of SNC80 has been shown to develop rapidly. This suggests that with repeated administration, the seizure-inducing properties may diminish.
Data Presentation
Table 1: Convulsive Profile of Selected Delta-Opioid Agonists
| Agonist | Chemical Class | Convulsive Potential | Notes |
| SNC80 | Piperazinyl-benzamide | High | Prototypical pro-convulsant δ-opioid agonist. |
| BW373U86 | Piperazinyl-benzamide | High | Another first-generation agonist with known convulsive effects. |
| ADL5859 | Benzamide | Low | Did not induce seizures in rodents at high doses. |
| ADL5747 | Benzamide | Low | Reported to lack seizure-inducing properties. |
| ARM390 | Non-peptidic | Low | Considered a low-internalizing agonist with no reported convulsive effects. |
| KNT-127 | Non-peptidic | Low | Under-recruits β-arrestin and does not cause seizures. |
Table 2: Dose-Dependent Convulsive Effects of SNC80 in Mice
| Dose of SNC80 (mg/kg) | Effect on Seizure Latency | Effect on Seizure Duration |
| 4.5 | No detectable change | No detectable change |
| 9 | Non-significant modification | Non-significant modification |
| 13.5 | Dose-dependent decrease | Dose-dependent increase |
| 32 | Strong, significant decrease | Strong, significant increase |
Data adapted from studies on the effects of SNC80 on electroencephalograms (EEGs) in control mice.
Experimental Protocols
Protocol 1: Assessment of Convulsive Behavior in Rodents
This protocol outlines a general procedure for observing and quantifying seizure-like behaviors induced by δ-opioid agonists in rodents.
Materials:
-
Delta-opioid agonist of interest (e.g., SNC80)
-
Vehicle control (e.g., saline, DMSO solution)
-
Animal model (e.g., male Wistar rats or C57BL/6 mice)
-
Observation chamber
-
Video recording equipment
-
EEG recording system (optional, for more detailed analysis)
-
Racine scale for seizure scoring
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the observation chamber for at least 30 minutes before drug administration.
-
Drug Administration: Administer the δ-opioid agonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
-
Observation Period: Immediately after administration, begin observing the animals for a predetermined period (e.g., 60-180 minutes).
-
Behavioral Scoring: Score the severity of any convulsive behavior using a standardized scale, such as the Racine scale. This scale typically ranges from mild behavioral changes (e.g., facial clonus) to severe, generalized tonic-clonic seizures.
-
Latency and Duration: Record the latency to the first observed seizure and the total duration of seizure activity for each animal.
-
EEG Monitoring (Optional): For a more quantitative assessment, implant electrodes for EEG recording to detect epileptiform discharges.
-
Data Analysis: Compare the incidence, severity, latency, and duration of seizures between the agonist-treated and vehicle-treated groups.
Protocol 2: In Vitro β-Arrestin Recruitment Assay
This protocol describes a method to assess the ability of a δ-opioid agonist to recruit β-arrestin, a key indicator of its potential convulsive liability.
Materials:
-
Cell line expressing the δ-opioid receptor and a β-arrestin biosensor system (e.g., PathHunter® β-Arrestin assay)
-
Delta-opioid agonist of interest
-
Reference agonist (e.g., Leu-enkephalin)
-
Assay buffer and detection reagents
-
Microplate reader
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and incubate until they form a confluent monolayer.
-
Agonist Preparation: Prepare serial dilutions of the test agonist and the reference agonist.
-
Agonist Treatment: Add the agonist solutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal (e.g., chemiluminescence) using a microplate reader.
-
Data Analysis: Plot the signal as a function of agonist concentration to generate dose-response curves. Calculate the Emax (maximum effect) and EC50 (half-maximal effective concentration) values for β-arrestin recruitment for each agonist. Compare the efficacy of the test agonist to the reference agonist.
Visualizations
Caption: Signaling pathways of δ-opioid receptor activation.
Caption: Workflow for assessing convulsive side effects.
References
- 1. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 3. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
TAN-67 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAN-67 in dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflow and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR)[1]. Its primary mechanism of action is to bind to and activate DORs, which are G-protein coupled receptors (GPCRs). This activation can initiate various downstream signaling cascades.
Q2: What are the expected Ki and EC50 values for this compound?
The reported binding affinity (Ki) and potency (EC50) of this compound can vary depending on the experimental system. One study reported a high binding affinity at the human delta-opioid receptor with a Ki of 0.647 nM and a high potency in inhibiting forskolin-stimulated cAMP accumulation with an EC50 of 1.72 nM in CHO cells expressing the human DOR[1]. It is important to establish these values in your specific experimental setup.
Q3: What cell lines are suitable for this compound experiments?
Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor are a commonly used and effective model system for studying the effects of this compound, particularly in assays measuring cAMP accumulation[1]. Other cell lines endogenously or recombinantly expressing DORs may also be suitable, but validation is recommended.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding. |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix of the diluted compound for each concentration to add to replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation at high concentrations. | Visually inspect the highest concentration wells for any precipitate. If observed, prepare a new, lower concentration stock solution or test a different solvent. | |
| Flat or Noisy Dose-Response Curve | Incorrect concentration range. | Perform a wider range of dilutions (e.g., log or half-log dilutions) to ensure the full dose-response range is captured. |
| Low receptor expression in the cell line. | Verify the expression level of the delta-opioid receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. | |
| Compound degradation. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2) over the time course of your assay. | |
| Assay interference. | Run appropriate controls, including vehicle-only and positive controls (e.g., another known DOR agonist), to ensure the assay is performing as expected. | |
| Unexpectedly High or Low EC50 Value | Inaccurate compound concentration. | Verify the concentration of your this compound stock solution. |
| Differences in experimental conditions (cell type, passage number, serum concentration). | Standardize all experimental parameters and keep detailed records. | |
| Ligand-biased signaling. | Be aware that this compound may preferentially activate certain downstream pathways. The observed EC50 can differ depending on the signaling readout being measured (e.g., cAMP vs. β-arrestin recruitment). | |
| Cell Death at High Concentrations | Cytotoxicity of this compound or the solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of this compound and the solvent. |
Data Presentation
This compound In Vitro Activity Profile
| Parameter | Value | Cell Line | Assay | Reference |
| Ki (human δ-opioid receptor) | 0.647 nM | - | Radioligand binding inhibition | [1] |
| EC50 (cAMP inhibition) | 1.72 nM | CHO (human DOR) | Forskolin-stimulated cAMP accumulation | [1] |
| EC50 (cAMP inhibition) | 1520 nM | B82 (human μ-opioid receptor) | Forskolin-stimulated cAMP accumulation |
Experimental Protocols
Protocol: this compound Dose-Response Curve using a cAMP Accumulation Assay
This protocol is a general guideline and may require optimization for your specific cell line and assay reagents.
1. Cell Preparation and Seeding: a. Culture CHO cells stably expressing the human delta-opioid receptor in appropriate growth medium. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh growth medium and perform a cell count. d. Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of the assay, perform a serial dilution of the this compound stock solution in serum-free medium or an appropriate assay buffer to generate a range of concentrations (e.g., 10-point, 1:10 dilution series).
3. cAMP Accumulation Assay: a. Wash the cells once with pre-warmed PBS or serum-free medium. b. Add the diluted this compound or vehicle control to the respective wells. c. Add a known concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis: a. Normalize the data to the forskolin-only control (100% response) and the basal control (0% response). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
References
TAN-67 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAN-67 in dose-response curve experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflow and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR)[1]. Its primary mechanism of action is to bind to and activate DORs, which are G-protein coupled receptors (GPCRs). This activation can initiate various downstream signaling cascades.
Q2: What are the expected Ki and EC50 values for this compound?
The reported binding affinity (Ki) and potency (EC50) of this compound can vary depending on the experimental system. One study reported a high binding affinity at the human delta-opioid receptor with a Ki of 0.647 nM and a high potency in inhibiting forskolin-stimulated cAMP accumulation with an EC50 of 1.72 nM in CHO cells expressing the human DOR[1]. It is important to establish these values in your specific experimental setup.
Q3: What cell lines are suitable for this compound experiments?
Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor are a commonly used and effective model system for studying the effects of this compound, particularly in assays measuring cAMP accumulation[1]. Other cell lines endogenously or recombinantly expressing DORs may also be suitable, but validation is recommended.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding. |
| Pipetting errors during compound dilution or addition. | Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix of the diluted compound for each concentration to add to replicate wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation at high concentrations. | Visually inspect the highest concentration wells for any precipitate. If observed, prepare a new, lower concentration stock solution or test a different solvent. | |
| Flat or Noisy Dose-Response Curve | Incorrect concentration range. | Perform a wider range of dilutions (e.g., log or half-log dilutions) to ensure the full dose-response range is captured. |
| Low receptor expression in the cell line. | Verify the expression level of the delta-opioid receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. | |
| Compound degradation. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2) over the time course of your assay. | |
| Assay interference. | Run appropriate controls, including vehicle-only and positive controls (e.g., another known DOR agonist), to ensure the assay is performing as expected. | |
| Unexpectedly High or Low EC50 Value | Inaccurate compound concentration. | Verify the concentration of your this compound stock solution. |
| Differences in experimental conditions (cell type, passage number, serum concentration). | Standardize all experimental parameters and keep detailed records. | |
| Ligand-biased signaling. | Be aware that this compound may preferentially activate certain downstream pathways. The observed EC50 can differ depending on the signaling readout being measured (e.g., cAMP vs. β-arrestin recruitment). | |
| Cell Death at High Concentrations | Cytotoxicity of this compound or the solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of this compound and the solvent. |
Data Presentation
This compound In Vitro Activity Profile
| Parameter | Value | Cell Line | Assay | Reference |
| Ki (human δ-opioid receptor) | 0.647 nM | - | Radioligand binding inhibition | [1] |
| EC50 (cAMP inhibition) | 1.72 nM | CHO (human DOR) | Forskolin-stimulated cAMP accumulation | [1] |
| EC50 (cAMP inhibition) | 1520 nM | B82 (human μ-opioid receptor) | Forskolin-stimulated cAMP accumulation |
Experimental Protocols
Protocol: this compound Dose-Response Curve using a cAMP Accumulation Assay
This protocol is a general guideline and may require optimization for your specific cell line and assay reagents.
1. Cell Preparation and Seeding: a. Culture CHO cells stably expressing the human delta-opioid receptor in appropriate growth medium. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh growth medium and perform a cell count. d. Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of the assay, perform a serial dilution of the this compound stock solution in serum-free medium or an appropriate assay buffer to generate a range of concentrations (e.g., 10-point, 1:10 dilution series).
3. cAMP Accumulation Assay: a. Wash the cells once with pre-warmed PBS or serum-free medium. b. Add the diluted this compound or vehicle control to the respective wells. c. Add a known concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis: a. Normalize the data to the forskolin-only control (100% response) and the basal control (0% response). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
References
Technical Support Center: TAN-67 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding issues with TAN-67 blood-brain barrier (BBB) penetration.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound where brain concentrations are lower than expected.
Q1: My in vivo experiments show low brain-to-plasma ratios for this compound. What are the potential primary causes?
Low brain-to-plasma concentration ratios (Kp) for this compound could stem from two main factors:
-
Poor Passive Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the blood-brain barrier.
-
Active Efflux: this compound might be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[1]
Q2: How do the physicochemical properties of this compound potentially limit its BBB penetration?
Based on its chemical structure, the predicted physicochemical properties of this compound are:
-
Molecular Weight: 344.45 g/mol
-
Predicted Lipophilicity (XlogP): 4.3[2]
-
Topological Polar Surface Area (TPSA): 36.1 Ų
While the molecular weight is within a favorable range for BBB penetration (< 400-500 Da), the high predicted lipophilicity (XlogP > 4) might lead to high non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to cross the BBB.[1][3] The low TPSA is generally favorable for BBB penetration.[3]
Q3: I suspect active efflux is limiting this compound's brain entry. How can I confirm this?
To determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp), you can perform the following experiments:
-
In Vitro MDCK-MDR1 Permeability Assay: This assay uses a cell line overexpressing human P-gp. An efflux ratio (Papp(B-A)/Papp(A-B)) significantly greater than 2 is a strong indicator of active efflux.
-
In Vivo Co-administration with a P-gp Inhibitor: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, quinidine). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm its role as a P-gp substrate.
Q4: My analytical method for quantifying this compound in brain and plasma seems unreliable. What should I check?
-
Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity in both plasma and brain homogenate matrices.
-
Brain Homogenization and Extraction: Optimize your brain tissue homogenization and drug extraction procedures to ensure complete tissue disruption and high recovery of this compound.
-
Correction for Residual Blood: The brain tissue will contain residual blood, which can artificially inflate the measured brain concentration. It is crucial to correct for this, for example by using a vascular marker or a drug-specific correction method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
This compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). Delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gi/o). This leads to downstream signaling cascades that can modulate neuronal activity.
Q2: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a better measure of BBB penetration than the total brain-to-plasma ratio (Kp)?
The Kp,uu is the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma at steady state. It is considered the gold standard for assessing BBB penetration because only the unbound fraction of a drug is available to interact with its target receptors in the brain. The total brain-to-plasma ratio (Kp) can be misleading as it is heavily influenced by non-specific binding to brain lipids and plasma proteins.
Q3: Are there any strategies to improve the BBB penetration of this compound?
If poor BBB penetration is confirmed, several strategies can be explored:
-
Prodrug Approach: A more lipophilic prodrug of this compound could be synthesized to enhance its passive diffusion across the BBB, which would then be enzymatically cleaved in the brain to release the active compound.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from metabolism and efflux transporters. The nanoparticle surface can also be modified with ligands to target specific receptors on the BBB for enhanced transport.
-
Co-administration with P-gp Inhibitors: As mentioned in the troubleshooting guide, this can be an effective strategy, but potential drug-drug interactions must be considered.
Data Presentation
The following tables summarize key physicochemical properties and BBB penetration data for this compound (with hypothetical experimental values for illustration) and selected CNS drugs for comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |
| This compound | 344.45 | 4.3 (XlogP) | 36.1 |
| Diazepam | 284.7 | 2.82 | 32.7 |
| Morphine | 285.3 | 0.99 | 41.9 |
| Loperamide | 477.0 | 4.4 | 45.4 |
Table 2: In Vitro and In Vivo BBB Penetration Data (Illustrative for this compound)
| Compound | Papp (A-B) (10⁻⁶ cm/s) (MDCK-MDR1) | Efflux Ratio (MDCK-MDR1) | Kp (Total Brain/Plasma) | Kp,uu (Unbound Brain/Plasma) |
| This compound (Hypothetical) | 2.5 | 8.0 | 0.5 | 0.1 |
| Diazepam | 20.1 | 1.2 | 1.8 | 1.0 |
| Morphine | 1.5 | 4.5 | 0.4 | 0.2 |
| Loperamide | 10.5 | >50 | 0.1 | <0.01 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
-
Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane.
-
Coat the filter of the 96-well filter plate with the lipid solution.
-
Add the this compound solution in PBS to the donor wells.
-
Add PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking.
-
After the incubation period, determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
2. MDCK-MDR1 Permeability Assay
This assay determines if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
-
Materials: MDCK-MDR1 cells, transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS).
-
Procedure:
-
Seed MDCK-MDR1 cells on transwell inserts and culture until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
-
3. In Situ Brain Perfusion
This technique measures the rate of drug uptake into the brain in an intact animal model.
-
Materials: Anesthetized rodent, perfusion pump, perfusion buffer containing this compound and a vascular marker (e.g., [¹⁴C]sucrose), surgical instruments.
-
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Insert a catheter into the common carotid artery for perfusion.
-
Begin perfusion with the buffer containing this compound at a constant rate.
-
After a short perfusion time (e.g., 1-5 minutes), stop the perfusion and collect the brain.
-
Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker.
-
Calculate the brain uptake clearance (Kin) to determine the rate of transport across the BBB.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound after crossing the blood-brain barrier.
Caption: Workflow for troubleshooting poor BBB penetration of this compound.
Caption: Factors influencing the blood-brain barrier penetration of this compound.
References
Technical Support Center: TAN-67 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding issues with TAN-67 blood-brain barrier (BBB) penetration.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound where brain concentrations are lower than expected.
Q1: My in vivo experiments show low brain-to-plasma ratios for this compound. What are the potential primary causes?
Low brain-to-plasma concentration ratios (Kp) for this compound could stem from two main factors:
-
Poor Passive Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the blood-brain barrier.
-
Active Efflux: this compound might be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[1]
Q2: How do the physicochemical properties of this compound potentially limit its BBB penetration?
Based on its chemical structure, the predicted physicochemical properties of this compound are:
-
Molecular Weight: 344.45 g/mol
-
Predicted Lipophilicity (XlogP): 4.3[2]
-
Topological Polar Surface Area (TPSA): 36.1 Ų
While the molecular weight is within a favorable range for BBB penetration (< 400-500 Da), the high predicted lipophilicity (XlogP > 4) might lead to high non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to cross the BBB.[1][3] The low TPSA is generally favorable for BBB penetration.[3]
Q3: I suspect active efflux is limiting this compound's brain entry. How can I confirm this?
To determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp), you can perform the following experiments:
-
In Vitro MDCK-MDR1 Permeability Assay: This assay uses a cell line overexpressing human P-gp. An efflux ratio (Papp(B-A)/Papp(A-B)) significantly greater than 2 is a strong indicator of active efflux.
-
In Vivo Co-administration with a P-gp Inhibitor: In your animal model, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, quinidine). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm its role as a P-gp substrate.
Q4: My analytical method for quantifying this compound in brain and plasma seems unreliable. What should I check?
-
Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity in both plasma and brain homogenate matrices.
-
Brain Homogenization and Extraction: Optimize your brain tissue homogenization and drug extraction procedures to ensure complete tissue disruption and high recovery of this compound.
-
Correction for Residual Blood: The brain tissue will contain residual blood, which can artificially inflate the measured brain concentration. It is crucial to correct for this, for example by using a vascular marker or a drug-specific correction method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
This compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). Delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to inhibitory G-proteins (Gi/o). This leads to downstream signaling cascades that can modulate neuronal activity.
Q2: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a better measure of BBB penetration than the total brain-to-plasma ratio (Kp)?
The Kp,uu is the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma at steady state. It is considered the gold standard for assessing BBB penetration because only the unbound fraction of a drug is available to interact with its target receptors in the brain. The total brain-to-plasma ratio (Kp) can be misleading as it is heavily influenced by non-specific binding to brain lipids and plasma proteins.
Q3: Are there any strategies to improve the BBB penetration of this compound?
If poor BBB penetration is confirmed, several strategies can be explored:
-
Prodrug Approach: A more lipophilic prodrug of this compound could be synthesized to enhance its passive diffusion across the BBB, which would then be enzymatically cleaved in the brain to release the active compound.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can protect it from metabolism and efflux transporters. The nanoparticle surface can also be modified with ligands to target specific receptors on the BBB for enhanced transport.
-
Co-administration with P-gp Inhibitors: As mentioned in the troubleshooting guide, this can be an effective strategy, but potential drug-drug interactions must be considered.
Data Presentation
The following tables summarize key physicochemical properties and BBB penetration data for this compound (with hypothetical experimental values for illustration) and selected CNS drugs for comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |
| This compound | 344.45 | 4.3 (XlogP) | 36.1 |
| Diazepam | 284.7 | 2.82 | 32.7 |
| Morphine | 285.3 | 0.99 | 41.9 |
| Loperamide | 477.0 | 4.4 | 45.4 |
Table 2: In Vitro and In Vivo BBB Penetration Data (Illustrative for this compound)
| Compound | Papp (A-B) (10⁻⁶ cm/s) (MDCK-MDR1) | Efflux Ratio (MDCK-MDR1) | Kp (Total Brain/Plasma) | Kp,uu (Unbound Brain/Plasma) |
| This compound (Hypothetical) | 2.5 | 8.0 | 0.5 | 0.1 |
| Diazepam | 20.1 | 1.2 | 1.8 | 1.0 |
| Morphine | 1.5 | 4.5 | 0.4 | 0.2 |
| Loperamide | 10.5 | >50 | 0.1 | <0.01 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts passive, transcellular permeability across the BBB.
-
Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare the artificial membrane by dissolving porcine brain lipid in dodecane.
-
Coat the filter of the 96-well filter plate with the lipid solution.
-
Add the this compound solution in PBS to the donor wells.
-
Add PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking.
-
After the incubation period, determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
2. MDCK-MDR1 Permeability Assay
This assay determines if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
-
Materials: MDCK-MDR1 cells, transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS).
-
Procedure:
-
Seed MDCK-MDR1 cells on transwell inserts and culture until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
-
3. In Situ Brain Perfusion
This technique measures the rate of drug uptake into the brain in an intact animal model.
-
Materials: Anesthetized rodent, perfusion pump, perfusion buffer containing this compound and a vascular marker (e.g., [¹⁴C]sucrose), surgical instruments.
-
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Insert a catheter into the common carotid artery for perfusion.
-
Begin perfusion with the buffer containing this compound at a constant rate.
-
After a short perfusion time (e.g., 1-5 minutes), stop the perfusion and collect the brain.
-
Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker.
-
Calculate the brain uptake clearance (Kin) to determine the rate of transport across the BBB.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound after crossing the blood-brain barrier.
Caption: Workflow for troubleshooting poor BBB penetration of this compound.
Caption: Factors influencing the blood-brain barrier penetration of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in TAN-67 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with TAN-67, a nonpeptidic delta-opioid receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my this compound binding affinity (Ki) values between experiments?
A1: High variability in Ki values is a common issue in radioligand binding assays and can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Inconsistent Reagent Preparation: Ensure all buffers, radioligands, and membrane preparations are prepared consistently for each experiment. Use a standardized protocol for membrane preparation to ensure consistent receptor concentration and activity.
-
Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled compound (e.g., [³H]Naltrindole). If degradation is suspected, consider purchasing a fresh batch.
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant variability. Use calibrated pipettes and consider using automated liquid handling systems for greater precision.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence binding. Ensure these are kept constant across all experiments. The presence and concentration of ions, particularly sodium, can also affect agonist binding to opioid receptors.
-
Data Analysis: Use a consistent and appropriate nonlinear regression model to calculate Ki values from your IC50 data. Ensure the Cheng-Prusoff equation is correctly applied, using an accurate Kd value for the radioligand.
Q2: My functional assay results (e.g., cAMP inhibition) with this compound are not reproducible. What should I check?
A2: Inconsistent results in functional assays like cAMP inhibition can be due to a variety of factors related to both the compound and the cells.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling.
-
Cell Density: The number of cells seeded per well is critical. Optimize cell density to ensure a robust and reproducible signal window.
-
Agonist Stimulation Time: Ensure that the stimulation time with this compound is sufficient to reach equilibrium. This may need to be optimized for your specific cell line and assay conditions.
-
Forskolin Concentration (for cAMP inhibition assays): The concentration of forskolin used to stimulate adenylyl cyclase should be optimized to produce a submaximal but robust cAMP signal, allowing for a clear window to observe inhibition by this compound.
-
Functional Selectivity: Be aware that this compound exists as enantiomers ((+) and (-)), which can have different pharmacological properties. The racemic mixture may produce different or more variable results than a pure enantiomer. For instance, the (-) enantiomer of this compound is reported to be a potent agonist, while the (+) enantiomer may have different or even opposing effects. Ensure you are using the correct and pure form of the compound.
Q3: I am observing low specific binding of my radioligand in the presence of this compound. What are the potential causes?
A3: Low specific binding can make it difficult to obtain reliable data. Here are some troubleshooting steps:
-
Receptor Preparation Activity: Confirm that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bmax). A low receptor number will result in a low signal.
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays. This provides optimal conditions for detecting competitive binding.
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and this compound.
-
Buffer Composition: Check the pH and ionic strength of your binding buffer. The presence of specific ions can be critical for maintaining receptor conformation and ligand binding.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature. Note that values can vary depending on the specific experimental conditions.
| Parameter | Value | Receptor | Cell Line | Assay Type | Reference |
| Ki | 0.647 nM | Human δ-opioid | - | Radioligand Binding ([³H]Naltrindole) | [1] |
| EC50 | 1.72 nM | Human δ-opioid | CHO cells | cAMP Accumulation Inhibition | [1] |
| EC50 | 1520 nM | Human μ-opioid | B82 mouse fibroblast cells | cAMP Accumulation Inhibition | [1] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from standard procedures for opioid receptor binding assays and is tailored for determining the binding affinity (Ki) of this compound at the human delta-opioid receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human delta-opioid receptor.
-
[³H]Naltrindole (Radioligand)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human delta-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]Naltrindole (at a final concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]Naltrindole, 50 µL of 10 µM Naloxone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of [³H]Naltrindole, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for this compound
This protocol describes a method to determine the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the delta-opioid receptor.
Materials:
-
CHO cells stably expressing the human delta-opioid receptor.
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Plate the CHO cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, remove the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final forskolin concentration should be one that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production, using non-linear regression analysis.
Visualizations
Caption: Canonical signaling pathway of this compound via the delta-opioid receptor.
Caption: General experimental workflow for characterizing this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in TAN-67 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with TAN-67, a nonpeptidic delta-opioid receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my this compound binding affinity (Ki) values between experiments?
A1: High variability in Ki values is a common issue in radioligand binding assays and can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Inconsistent Reagent Preparation: Ensure all buffers, radioligands, and membrane preparations are prepared consistently for each experiment. Use a standardized protocol for membrane preparation to ensure consistent receptor concentration and activity.
-
Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled compound (e.g., [³H]Naltrindole). If degradation is suspected, consider purchasing a fresh batch.
-
Pipetting Errors: Small inaccuracies in pipetting can lead to significant variability. Use calibrated pipettes and consider using automated liquid handling systems for greater precision.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence binding. Ensure these are kept constant across all experiments. The presence and concentration of ions, particularly sodium, can also affect agonist binding to opioid receptors.
-
Data Analysis: Use a consistent and appropriate nonlinear regression model to calculate Ki values from your IC50 data. Ensure the Cheng-Prusoff equation is correctly applied, using an accurate Kd value for the radioligand.
Q2: My functional assay results (e.g., cAMP inhibition) with this compound are not reproducible. What should I check?
A2: Inconsistent results in functional assays like cAMP inhibition can be due to a variety of factors related to both the compound and the cells.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling.
-
Cell Density: The number of cells seeded per well is critical. Optimize cell density to ensure a robust and reproducible signal window.
-
Agonist Stimulation Time: Ensure that the stimulation time with this compound is sufficient to reach equilibrium. This may need to be optimized for your specific cell line and assay conditions.
-
Forskolin Concentration (for cAMP inhibition assays): The concentration of forskolin used to stimulate adenylyl cyclase should be optimized to produce a submaximal but robust cAMP signal, allowing for a clear window to observe inhibition by this compound.
-
Functional Selectivity: Be aware that this compound exists as enantiomers ((+) and (-)), which can have different pharmacological properties. The racemic mixture may produce different or more variable results than a pure enantiomer. For instance, the (-) enantiomer of this compound is reported to be a potent agonist, while the (+) enantiomer may have different or even opposing effects. Ensure you are using the correct and pure form of the compound.
Q3: I am observing low specific binding of my radioligand in the presence of this compound. What are the potential causes?
A3: Low specific binding can make it difficult to obtain reliable data. Here are some troubleshooting steps:
-
Receptor Preparation Activity: Confirm that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bmax). A low receptor number will result in a low signal.
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays. This provides optimal conditions for detecting competitive binding.
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and this compound.
-
Buffer Composition: Check the pH and ionic strength of your binding buffer. The presence of specific ions can be critical for maintaining receptor conformation and ligand binding.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature. Note that values can vary depending on the specific experimental conditions.
| Parameter | Value | Receptor | Cell Line | Assay Type | Reference |
| Ki | 0.647 nM | Human δ-opioid | - | Radioligand Binding ([³H]Naltrindole) | [1] |
| EC50 | 1.72 nM | Human δ-opioid | CHO cells | cAMP Accumulation Inhibition | [1] |
| EC50 | 1520 nM | Human μ-opioid | B82 mouse fibroblast cells | cAMP Accumulation Inhibition | [1] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from standard procedures for opioid receptor binding assays and is tailored for determining the binding affinity (Ki) of this compound at the human delta-opioid receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human delta-opioid receptor.
-
[³H]Naltrindole (Radioligand)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human delta-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]Naltrindole (at a final concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [³H]Naltrindole, 50 µL of 10 µM Naloxone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of [³H]Naltrindole, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for this compound
This protocol describes a method to determine the functional potency (EC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the delta-opioid receptor.
Materials:
-
CHO cells stably expressing the human delta-opioid receptor.
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Culture: Plate the CHO cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, remove the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final forskolin concentration should be one that elicits a submaximal cAMP response.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production, using non-linear regression analysis.
Visualizations
Caption: Canonical signaling pathway of this compound via the delta-opioid receptor.
Caption: General experimental workflow for characterizing this compound.
References
Technical Support Center: Long-Term Stability of TAN-67 in Solution
Disclaimer: This document provides general guidance on the stability of small molecules in solution, with specific recommendations for TAN-67 where applicable based on its chemical class. As no specific, peer-reviewed long-term stability data for this compound has been published, it is imperative for researchers to perform their own stability assessments for their specific experimental conditions and solvent systems.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after I diluted it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic molecules. Here are several troubleshooting steps:
-
Decrease Final Concentration: The most likely cause is that the concentration of this compound has surpassed its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1][2] Experiment with different pH values within the tolerated range of your assay to find the optimal pH for this compound solubility.
-
Use a Co-solvent or Excipient: Consider if your experimental design can tolerate the use of a co-solvent system or a solubilizing excipient.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock, centrifuge the vial to pellet any undissolved powder. Prepare fresh dilutions immediately before use.[1]
Q2: How should I prepare and store my stock solutions of this compound in DMSO?
A2: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Use High-Quality Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Absorbed water can decrease the solubility of your compound and potentially lead to degradation over time. Use anhydrous, high-purity DMSO.
-
Ensure Complete Dissolution: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate it. Visually inspect the solution to ensure it is clear and free of particulates before storage.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles and moisture absorption, aliquot the stock solution into single-use volumes in inert vials (e.g., amber glass or polypropylene).
-
Store Appropriately: Store aliquots at -20°C or -80°C for long-term stability.
Q3: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A3: If you observe inconsistent results or a loss of compound activity, degradation may be the cause.
-
Perform a Time-Course Experiment: Measure the activity of this compound at different time points after its addition to the assay medium. A time-dependent decrease in activity suggests instability in the medium.
-
Use HPLC Analysis: The most definitive way to confirm chemical degradation is to use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). Over time, you would expect to see a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Q4: What general factors can affect the stability of this compound in solution?
A4: The stability of any small molecule in solution is influenced by several environmental factors:
-
Temperature: Higher temperatures accelerate the rates of chemical reactions, including degradation pathways like hydrolysis and oxidation.
-
pH: The stability of many compounds is pH-dependent. Acidic or alkaline conditions can catalyze degradation. Most drugs are most stable in the pH range of 4-8.
-
Light: Exposure to UV or visible light can induce photochemical degradation (photolysis). Light-sensitive compounds should always be stored in amber vials or containers wrapped in foil.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation, especially for susceptible chemical moieties. To mitigate this, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem often linked to the degradation of the small molecule in solution. Use the following logical workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
When conducting your own stability studies, it is crucial to present the data clearly. Below are templates for organizing your findings.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Key Considerations |
| Primary Stock | Anhydrous DMSO | -20°C or -80°C | Long-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light by using amber vials. |
| Working Dilutions | Aqueous Buffer | 2-8°C | Short-term (<24 hours) | Prepare fresh daily. Visually inspect for precipitation before use. Keep on ice during experiments if possible. |
Table 2: Example Data Table for HPLC Stability Study of this compound
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
| Time Point | Storage Condition | % Initial this compound Peak Area | Peak Area of Degradant 1 | Peak Area of Degradant 2 | Visual Observation |
| T = 0 | - | 100.0% | 0.0% | 0.0% | Clear, colorless solution |
| T = 24h | 4°C, Dark | 99.5% | 0.3% | 0.2% | Clear, colorless solution |
| T = 24h | RT, Light | 92.1% | 5.8% | 2.1% | Slight yellowing of solution |
| T = 1 week | 4°C, Dark | 97.2% | 1.9% | 0.9% | Clear, colorless solution |
| T = 1 week | RT, Light | 75.4% | 18.3% | 6.3% | Noticeable yellowing |
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC.
Objective: To assess the degradation of this compound under specific storage conditions (e.g., in an aqueous buffer at room temperature).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Desired buffer or medium for testing
-
HPLC system with UV or PDA detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Quenching solution (e.g., cold acetonitrile or methanol)
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer at the final working concentration.
-
Immediately take a T=0 aliquot.
-
Quench the reaction/degradation by diluting the aliquot into a suitable solvent for HPLC analysis (e.g., mobile phase or a solvent that ensures solubility and stops further reactions).
-
Analyze the T=0 sample by HPLC. Record the chromatogram, noting the retention time and peak area of the main this compound peak.
-
-
Store Samples:
-
Store the remaining bulk solution under the conditions you wish to test (e.g., room temperature exposed to light, 4°C in the dark, etc.).
-
-
Analyze Subsequent Timepoints:
-
At predetermined intervals (e.g., 2, 4, 8, 24 hours; 1 week), take another aliquot from the stored solution.
-
Process the sample identically to the T=0 sample.
-
Analyze by HPLC using the same method.
-
-
Data Analysis:
-
For each timepoint, compare the peak area of this compound to the peak area at T=0. A decrease in the main peak area indicates degradation.
-
Look for the appearance of new peaks in the chromatogram, which are indicative of degradation products.
-
Calculate the percentage of this compound remaining at each timepoint relative to T=0.
-
Caption: Experimental workflow for an HPLC-based stability study.
Mandatory Visualizations
This compound Signaling Pathway
This compound is a δ₁-opioid receptor agonist. Its cardioprotective effects have been shown to be mediated via the activation of inhibitory G-proteins (Gi/o) and the subsequent opening of ATP-sensitive potassium (KATP) channels.
Caption: Simplified signaling pathway for this compound-mediated cardioprotection.
References
Technical Support Center: Long-Term Stability of TAN-67 in Solution
Disclaimer: This document provides general guidance on the stability of small molecules in solution, with specific recommendations for TAN-67 where applicable based on its chemical class. As no specific, peer-reviewed long-term stability data for this compound has been published, it is imperative for researchers to perform their own stability assessments for their specific experimental conditions and solvent systems.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after I diluted it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic molecules. Here are several troubleshooting steps:
-
Decrease Final Concentration: The most likely cause is that the concentration of this compound has surpassed its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1][2] Experiment with different pH values within the tolerated range of your assay to find the optimal pH for this compound solubility.
-
Use a Co-solvent or Excipient: Consider if your experimental design can tolerate the use of a co-solvent system or a solubilizing excipient.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock, centrifuge the vial to pellet any undissolved powder. Prepare fresh dilutions immediately before use.[1]
Q2: How should I prepare and store my stock solutions of this compound in DMSO?
A2: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Use High-Quality Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Absorbed water can decrease the solubility of your compound and potentially lead to degradation over time. Use anhydrous, high-purity DMSO.
-
Ensure Complete Dissolution: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate it. Visually inspect the solution to ensure it is clear and free of particulates before storage.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles and moisture absorption, aliquot the stock solution into single-use volumes in inert vials (e.g., amber glass or polypropylene).
-
Store Appropriately: Store aliquots at -20°C or -80°C for long-term stability.
Q3: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A3: If you observe inconsistent results or a loss of compound activity, degradation may be the cause.
-
Perform a Time-Course Experiment: Measure the activity of this compound at different time points after its addition to the assay medium. A time-dependent decrease in activity suggests instability in the medium.
-
Use HPLC Analysis: The most definitive way to confirm chemical degradation is to use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). Over time, you would expect to see a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Q4: What general factors can affect the stability of this compound in solution?
A4: The stability of any small molecule in solution is influenced by several environmental factors:
-
Temperature: Higher temperatures accelerate the rates of chemical reactions, including degradation pathways like hydrolysis and oxidation.
-
pH: The stability of many compounds is pH-dependent. Acidic or alkaline conditions can catalyze degradation. Most drugs are most stable in the pH range of 4-8.
-
Light: Exposure to UV or visible light can induce photochemical degradation (photolysis). Light-sensitive compounds should always be stored in amber vials or containers wrapped in foil.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation, especially for susceptible chemical moieties. To mitigate this, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem often linked to the degradation of the small molecule in solution. Use the following logical workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
When conducting your own stability studies, it is crucial to present the data clearly. Below are templates for organizing your findings.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Key Considerations |
| Primary Stock | Anhydrous DMSO | -20°C or -80°C | Long-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light by using amber vials. |
| Working Dilutions | Aqueous Buffer | 2-8°C | Short-term (<24 hours) | Prepare fresh daily. Visually inspect for precipitation before use. Keep on ice during experiments if possible. |
Table 2: Example Data Table for HPLC Stability Study of this compound
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
| Time Point | Storage Condition | % Initial this compound Peak Area | Peak Area of Degradant 1 | Peak Area of Degradant 2 | Visual Observation |
| T = 0 | - | 100.0% | 0.0% | 0.0% | Clear, colorless solution |
| T = 24h | 4°C, Dark | 99.5% | 0.3% | 0.2% | Clear, colorless solution |
| T = 24h | RT, Light | 92.1% | 5.8% | 2.1% | Slight yellowing of solution |
| T = 1 week | 4°C, Dark | 97.2% | 1.9% | 0.9% | Clear, colorless solution |
| T = 1 week | RT, Light | 75.4% | 18.3% | 6.3% | Noticeable yellowing |
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC.
Objective: To assess the degradation of this compound under specific storage conditions (e.g., in an aqueous buffer at room temperature).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Desired buffer or medium for testing
-
HPLC system with UV or PDA detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
Quenching solution (e.g., cold acetonitrile or methanol)
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer at the final working concentration.
-
Immediately take a T=0 aliquot.
-
Quench the reaction/degradation by diluting the aliquot into a suitable solvent for HPLC analysis (e.g., mobile phase or a solvent that ensures solubility and stops further reactions).
-
Analyze the T=0 sample by HPLC. Record the chromatogram, noting the retention time and peak area of the main this compound peak.
-
-
Store Samples:
-
Store the remaining bulk solution under the conditions you wish to test (e.g., room temperature exposed to light, 4°C in the dark, etc.).
-
-
Analyze Subsequent Timepoints:
-
At predetermined intervals (e.g., 2, 4, 8, 24 hours; 1 week), take another aliquot from the stored solution.
-
Process the sample identically to the T=0 sample.
-
Analyze by HPLC using the same method.
-
-
Data Analysis:
-
For each timepoint, compare the peak area of this compound to the peak area at T=0. A decrease in the main peak area indicates degradation.
-
Look for the appearance of new peaks in the chromatogram, which are indicative of degradation products.
-
Calculate the percentage of this compound remaining at each timepoint relative to T=0.
-
Caption: Experimental workflow for an HPLC-based stability study.
Mandatory Visualizations
This compound Signaling Pathway
This compound is a δ₁-opioid receptor agonist. Its cardioprotective effects have been shown to be mediated via the activation of inhibitory G-proteins (Gi/o) and the subsequent opening of ATP-sensitive potassium (KATP) channels.
Caption: Simplified signaling pathway for this compound-mediated cardioprotection.
References
Technical Support Center: Addressing TAN-67 Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity of TAN-67 with other receptors during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor target?
This compound is a non-peptidic small molecule that acts as a selective agonist for the delta-opioid receptor (δ-opioid receptor). It exists as two enantiomers, (-)-TAN-67 and (+)-TAN-67, which exhibit different pharmacological profiles. The (-)-enantiomer is a potent and selective agonist for the delta-1 (δ₁) opioid receptor subtype.
Q2: What is the known cross-reactivity profile of this compound?
While (-)-TAN-67 is highly selective for the δ-opioid receptor over the mu-opioid receptor (μ-opioid receptor), both the racemic mixture ((+/-)-TAN-67) and the (+)-enantiomer have been shown to act as agonists at the Mas-related G protein-coupled receptor X2 (MRGPRX2). This off-target activity is a critical consideration in experimental design and data interpretation.
Q3: Why am I observing unexpected or contradictory results in my experiments with this compound?
Unexpected results could be due to the cross-reactivity of this compound, particularly if you are using the racemic mixture or the (+)-enantiomer. Activation of MRGPRX2 can trigger distinct signaling pathways compared to the δ-opioid receptor, potentially leading to confounding effects. It is also crucial to consider the specific enantiomer used, as they have different receptor affinities and functional activities.
Q4: How can I minimize the impact of this compound cross-reactivity in my experiments?
To minimize the impact of cross-reactivity, it is highly recommended to use the purified (-)-TAN-67 enantiomer if your primary target is the δ-opioid receptor. If you must use the racemic mixture or are investigating the effects of the (+)-enantiomer, it is essential to include appropriate controls, such as cell lines that do not express MRGPRX2 or using an MRGPRX2 antagonist, to dissect the on-target versus off-target effects.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound enantiomers at the δ-opioid receptor and MRGPRX2.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Compound | Receptor | Ki (nM) | Selectivity (vs. μ-opioid) |
| This compound (racemate) | human δ-opioid | 0.647[1] | >1000-fold[1] |
| This compound (racemate) | human μ-opioid | >1000 | - |
Table 2: Functional Potency (EC50) of this compound Enantiomers at MRGPRX2
| Compound | Receptor | Assay | EC50 (nM) |
| (+/-)-TAN-67 | MRGPRX2 | Gαq Activation | 740 |
| (+)-TAN-67 | MRGPRX2 | Gαq Activation | 290 |
Signaling Pathways
Understanding the distinct signaling pathways activated by this compound at its primary and off-target receptors is crucial for interpreting experimental results.
Delta-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor, a Gi/o-coupled GPCR, by (-)-TAN-67 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated Gβγ subunits can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by (+)-TAN-67 or the racemic mixture initiates a bifurcated signaling cascade involving both Gq and Gi proteins. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Gi activation can lead to the inhibition of adenylyl cyclase.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand with known affinity for the target receptor (e.g., [³H]DPDPE for δ-opioid receptor)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Naloxone for opioid receptors)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and cocktail
Workflow:
cAMP Functional Assay
This protocol measures the ability of a compound to modulate the activity of adenylyl cyclase, typically for Gi/o or Gs-coupled receptors.
Materials:
-
Cells expressing the receptor of interest
-
Test compound (e.g., this compound)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
-
Plate reader
Workflow:
Troubleshooting Guide
Issue: High Non-Specific Binding in Radioligand Assay
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd. - Check the purity of the radioligand; impurities can increase non-specific binding. - Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to have higher non-specific binding. |
| Membrane Preparation | - Reduce the amount of membrane protein per well (a typical range is 100-500 µg). - Ensure thorough homogenization and washing of membranes to remove any endogenous ligands. |
| Assay Conditions | - Optimize incubation time and temperature; shorter times may reduce non-specific binding. - Modify the assay buffer by including agents like bovine serum albumin (BSA) or detergents. - Pre-coat filters with BSA or polyethyleneimine (PEI). |
| Washing Steps | - Increase the number and/or volume of washes with ice-cold wash buffer. - Ensure filters do not dry out between washes. |
Issue: Low Signal-to-Noise Ratio in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm receptor expression levels using a complementary technique (e.g., Western blot, qPCR). - Use a cell line with higher receptor expression or optimize transfection/transduction conditions. |
| Cell Health | - Ensure cells are healthy and within an optimal passage number. - Check for cell viability before and after the assay. |
| Suboptimal Agonist/Antagonist Concentration | - Perform a full dose-response curve to ensure you are using an appropriate concentration range. |
| Incorrect Assay Buffer | - Verify that the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for your receptor. |
| Instrument Settings | - Ensure the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimized for your assay. |
References
Technical Support Center: Addressing TAN-67 Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity of TAN-67 with other receptors during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor target?
This compound is a non-peptidic small molecule that acts as a selective agonist for the delta-opioid receptor (δ-opioid receptor). It exists as two enantiomers, (-)-TAN-67 and (+)-TAN-67, which exhibit different pharmacological profiles. The (-)-enantiomer is a potent and selective agonist for the delta-1 (δ₁) opioid receptor subtype.
Q2: What is the known cross-reactivity profile of this compound?
While (-)-TAN-67 is highly selective for the δ-opioid receptor over the mu-opioid receptor (μ-opioid receptor), both the racemic mixture ((+/-)-TAN-67) and the (+)-enantiomer have been shown to act as agonists at the Mas-related G protein-coupled receptor X2 (MRGPRX2). This off-target activity is a critical consideration in experimental design and data interpretation.
Q3: Why am I observing unexpected or contradictory results in my experiments with this compound?
Unexpected results could be due to the cross-reactivity of this compound, particularly if you are using the racemic mixture or the (+)-enantiomer. Activation of MRGPRX2 can trigger distinct signaling pathways compared to the δ-opioid receptor, potentially leading to confounding effects. It is also crucial to consider the specific enantiomer used, as they have different receptor affinities and functional activities.
Q4: How can I minimize the impact of this compound cross-reactivity in my experiments?
To minimize the impact of cross-reactivity, it is highly recommended to use the purified (-)-TAN-67 enantiomer if your primary target is the δ-opioid receptor. If you must use the racemic mixture or are investigating the effects of the (+)-enantiomer, it is essential to include appropriate controls, such as cell lines that do not express MRGPRX2 or using an MRGPRX2 antagonist, to dissect the on-target versus off-target effects.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound enantiomers at the δ-opioid receptor and MRGPRX2.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors
| Compound | Receptor | Ki (nM) | Selectivity (vs. μ-opioid) |
| This compound (racemate) | human δ-opioid | 0.647[1] | >1000-fold[1] |
| This compound (racemate) | human μ-opioid | >1000 | - |
Table 2: Functional Potency (EC50) of this compound Enantiomers at MRGPRX2
| Compound | Receptor | Assay | EC50 (nM) |
| (+/-)-TAN-67 | MRGPRX2 | Gαq Activation | 740 |
| (+)-TAN-67 | MRGPRX2 | Gαq Activation | 290 |
Signaling Pathways
Understanding the distinct signaling pathways activated by this compound at its primary and off-target receptors is crucial for interpreting experimental results.
Delta-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor, a Gi/o-coupled GPCR, by (-)-TAN-67 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated Gβγ subunits can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by (+)-TAN-67 or the racemic mixture initiates a bifurcated signaling cascade involving both Gq and Gi proteins. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Gi activation can lead to the inhibition of adenylyl cyclase.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand with known affinity for the target receptor (e.g., [³H]DPDPE for δ-opioid receptor)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Naloxone for opioid receptors)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and cocktail
Workflow:
cAMP Functional Assay
This protocol measures the ability of a compound to modulate the activity of adenylyl cyclase, typically for Gi/o or Gs-coupled receptors.
Materials:
-
Cells expressing the receptor of interest
-
Test compound (e.g., this compound)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and plates
-
Plate reader
Workflow:
Troubleshooting Guide
Issue: High Non-Specific Binding in Radioligand Assay
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd. - Check the purity of the radioligand; impurities can increase non-specific binding. - Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to have higher non-specific binding. |
| Membrane Preparation | - Reduce the amount of membrane protein per well (a typical range is 100-500 µg). - Ensure thorough homogenization and washing of membranes to remove any endogenous ligands. |
| Assay Conditions | - Optimize incubation time and temperature; shorter times may reduce non-specific binding. - Modify the assay buffer by including agents like bovine serum albumin (BSA) or detergents. - Pre-coat filters with BSA or polyethyleneimine (PEI). |
| Washing Steps | - Increase the number and/or volume of washes with ice-cold wash buffer. - Ensure filters do not dry out between washes. |
Issue: Low Signal-to-Noise Ratio in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm receptor expression levels using a complementary technique (e.g., Western blot, qPCR). - Use a cell line with higher receptor expression or optimize transfection/transduction conditions. |
| Cell Health | - Ensure cells are healthy and within an optimal passage number. - Check for cell viability before and after the assay. |
| Suboptimal Agonist/Antagonist Concentration | - Perform a full dose-response curve to ensure you are using an appropriate concentration range. |
| Incorrect Assay Buffer | - Verify that the pH, ionic strength, and any necessary co-factors in the assay buffer are optimal for your receptor. |
| Instrument Settings | - Ensure the plate reader settings (e.g., gain, excitation/emission wavelengths) are optimized for your assay. |
References
challenges in working with TAN-67 enantiomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TAN-67 enantiomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it crucial to work with its individual enantiomers?
A1: this compound is a non-peptidic, highly selective delta-opioid receptor agonist.[1][2] It exists as a racemic mixture, meaning it contains two enantiomers (mirror-image isomers): (-)-TAN-67 and (+)-TAN-67.[1][3] It is critical to work with the separated, optically pure enantiomers because they possess dramatically different, and in some cases opposing, pharmacological activities.[1] While the racemic mixture shows high potency in in-vitro assays, its in-vivo effects can be weak or absent due to the conflicting actions of the two enantiomers.
Q2: What are the specific pharmacological effects of each this compound enantiomer?
A2: The two enantiomers have distinct and contrasting effects:
-
(-)-TAN-67: This enantiomer is a potent and full agonist at the δ1-opioid receptor. It is responsible for the therapeutic effects associated with this compound, including profound antinociceptive (pain relief), cardioprotective, and neuroprotective activities.
-
(+)-TAN-67: This enantiomer displays almost no agonist activity at the delta-opioid receptor. Instead of providing pain relief, it induces dose-related nociceptive behaviors, such as scratching, biting, and licking, effectively causing a pain-like response (hyperalgesia).
Q3: My racemic (+/-)-TAN-67 shows high binding affinity in vitro but weak analgesic effects in my animal models. Is this expected?
A3: Yes, this is a well-documented challenge. The potent antinociceptive effects of the (-)-TAN-67 enantiomer are counteracted by the nociceptive (pain-inducing) effects of the (+)-TAN-67 enantiomer. This opposition results in a weak or negligible overall analgesic effect when the racemic mixture is used in vivo, despite the high potency observed in isolated receptor binding or cell-based assays.
Q4: Are all effects of this compound enantiomers mediated by delta-opioid receptors?
A4: Not exclusively. While the primary antinociceptive and cardioprotective effects of (-)-TAN-67 are mediated through δ1-opioid receptors, other mechanisms have been identified. For instance, both enantiomers can enhance dopamine efflux in the nucleus accumbens. This effect is not blocked by delta-opioid antagonists and appears to be mediated by a separate pathway involving the generation of free radicals and subsequent glutamate release, which activates NMDA receptors.
Q5: How can I obtain enantiomerically pure (-)-TAN-67 or (+)-TAN-67?
A5: Obtaining optically pure enantiomers is a key experimental step. The published method involves chemical synthesis followed by resolution. The process separates the enantiomers of a key intermediate, 6-oxodecahydroisoquinoline, through fractional recrystallization using an optically pure resolving agent like di-p-toluoyl tartaric acid salt. From there, the synthesis to the final pure enantiomer can be completed.
Section 2: Troubleshooting Guides
Problem: My experiment using racemic this compound failed to produce the expected antinociceptive (pain relief) effect.
-
Likely Cause: You are using the racemic mixture ((+/-)-TAN-67). The desired analgesic effect of the (-) enantiomer is being masked or cancelled out by the hyperalgesic (pain-inducing) effect of the (+) enantiomer.
-
Troubleshooting Steps:
-
Verify Compound: Confirm that your sample is indeed the racemic mixture and not an incorrectly labeled enantiomer.
-
Acquire Pure Enantiomer: The definitive solution is to obtain and use enantiomerically pure (-)-TAN-67 for your experiments to observe the desired antinociceptive effects.
-
Review Literature: Published studies demonstrating analgesia consistently use the isolated (-)-TAN-67 enantiomer.
-
Problem: My animal subjects are displaying unexpected pain-like behaviors (e.g., excessive scratching, biting) after administration of this compound.
-
Likely Cause: These are the known pharmacological effects of the (+)-TAN-67 enantiomer. Your sample is likely either pure (+)-TAN-67 or a racemic mixture containing it.
-
Troubleshooting Steps:
-
Check Purity and Identity: Perform chiral chromatography or other analytical methods to determine the enantiomeric composition of your sample.
-
Isolate the Cause: To confirm the effect is δ-opioid receptor-related, pre-treat with a selective delta antagonist like naltrindole (NTI). The nociceptive effect of (+)-TAN-67 should be blocked.
-
Refine Experimental Compound: For studies on analgesia, ensure you are using only the (-)-TAN-67 enantiomer.
-
Problem: I am studying dopamine release and my results are not consistent with delta-opioid receptor activation (e.g., effects are not blocked by NTI).
-
Likely Cause: Both this compound enantiomers can induce dopamine efflux in the nucleus accumbens through a mechanism that is independent of delta-opioid receptors. This pathway involves free radicals and glutamate signaling via NMDA receptors.
-
Troubleshooting Steps:
-
Probe the Alternative Pathway: Use an NMDA receptor antagonist (e.g., ifenprodil, MK-801) or a free radical scavenger (e.g., N-2-mercaptopropionyl glycine) as a negative control. These should inhibit the this compound-induced dopamine release.
-
Re-evaluate Assumptions: Recognize that this compound's effects on the dopaminergic system may be distinct from its opioid-mediated analgesic pathway. Design experiments to investigate these parallel effects.
-
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Comparative Pharmacology of this compound Enantiomers
| Enantiomer | Primary Target | In Vitro Activity | Key In Vivo Effect | Citation(s) |
| (-)-TAN-67 | δ1-Opioid Receptor | Full Agonist | Antinociception (Pain Relief) | |
| (+)-TAN-67 | Unknown | Very Low/No Agonist Activity | Nociception (Pain Induction) | |
| (+/-)-TAN-67 | δ-Opioid Receptor | Potent Agonist | Weak/No Analgesic Effect |
Table 2: Receptor Binding and Functional Activity Data
| Compound | Receptor | Assay Type | Value | Citation(s) |
| (-)-TAN-67 | δ-Opioid | Agonist Activity (MVD) | IC₅₀ = 3.65 nM | |
| This compound (form not specified) | Human δ-Opioid | Binding Affinity | Kᵢ = 0.647 nM | |
| This compound (form not specified) | Human δ-Opioid | cAMP Inhibition | EC₅₀ = 1.72 nM | |
| This compound (form not specified) | Human µ-Opioid | cAMP Inhibition | EC₅₀ = 1520 nM |
Experimental Protocols
Protocol 1: Conceptual Workflow for Enantiomeric Resolution
This protocol is a conceptual summary based on published descriptions. Researchers should consult the primary literature for detailed stoichiometry, solvents, and conditions.
-
Synthesis of Racemic Intermediate: Synthesize the racemic intermediate, (±)-6-oxodecahydroisoquinoline.
-
Diastereomeric Salt Formation: Dissolve the racemic intermediate in a suitable solvent and add an optically pure resolving agent, such as (+)-di-p-toluoyl tartaric acid. This forms two diastereomeric salts.
-
Fractional Recrystallization: Exploit the different solubilities of the two diastereomeric salts. Through a careful process of heating, cooling, and filtration, one diastereomer will crystallize out of the solution preferentially.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base to remove the chiral resolving agent, yielding the enantiomerically pure intermediate.
-
Synthesis of Final Compound: Use the optically pure intermediate to complete the synthesis of (-)-TAN-67 or (+)-TAN-67.
-
Purity Confirmation: Confirm the enantiomeric excess (e.e.) of the final product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Conceptual Workflow for In Vivo Antinociception (Tail-Flick Test)
This protocol is a generalized workflow based on common practices cited in the literature.
-
Acclimatization: Acclimate mice to the testing environment and apparatus to minimize stress-induced responses.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., pure (-)-TAN-67), vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intrathecal, i.t.).
-
Post-Treatment Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.
-
Data Analysis: Calculate the antinociceptive effect, often expressed as the Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Antagonist Confirmation (Optional): To confirm receptor-specific action, a separate group can be pre-treated with a δ-opioid antagonist (e.g., NTI) before (-)-TAN-67 administration. The antagonist should block the antinociceptive effect.
Section 4: Mandatory Visualizations
Caption: Logical workflow of the opposing in-vivo effects of this compound enantiomers.
Caption: Signaling pathway for (-)-TAN-67-induced cardioprotection.
Caption: Experimental workflow for the enantiomeric resolution of this compound.
Caption: Non-opioid pathway for this compound-induced dopamine efflux.
References
- 1. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in working with TAN-67 enantiomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TAN-67 enantiomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it crucial to work with its individual enantiomers?
A1: this compound is a non-peptidic, highly selective delta-opioid receptor agonist.[1][2] It exists as a racemic mixture, meaning it contains two enantiomers (mirror-image isomers): (-)-TAN-67 and (+)-TAN-67.[1][3] It is critical to work with the separated, optically pure enantiomers because they possess dramatically different, and in some cases opposing, pharmacological activities.[1] While the racemic mixture shows high potency in in-vitro assays, its in-vivo effects can be weak or absent due to the conflicting actions of the two enantiomers.
Q2: What are the specific pharmacological effects of each this compound enantiomer?
A2: The two enantiomers have distinct and contrasting effects:
-
(-)-TAN-67: This enantiomer is a potent and full agonist at the δ1-opioid receptor. It is responsible for the therapeutic effects associated with this compound, including profound antinociceptive (pain relief), cardioprotective, and neuroprotective activities.
-
(+)-TAN-67: This enantiomer displays almost no agonist activity at the delta-opioid receptor. Instead of providing pain relief, it induces dose-related nociceptive behaviors, such as scratching, biting, and licking, effectively causing a pain-like response (hyperalgesia).
Q3: My racemic (+/-)-TAN-67 shows high binding affinity in vitro but weak analgesic effects in my animal models. Is this expected?
A3: Yes, this is a well-documented challenge. The potent antinociceptive effects of the (-)-TAN-67 enantiomer are counteracted by the nociceptive (pain-inducing) effects of the (+)-TAN-67 enantiomer. This opposition results in a weak or negligible overall analgesic effect when the racemic mixture is used in vivo, despite the high potency observed in isolated receptor binding or cell-based assays.
Q4: Are all effects of this compound enantiomers mediated by delta-opioid receptors?
A4: Not exclusively. While the primary antinociceptive and cardioprotective effects of (-)-TAN-67 are mediated through δ1-opioid receptors, other mechanisms have been identified. For instance, both enantiomers can enhance dopamine efflux in the nucleus accumbens. This effect is not blocked by delta-opioid antagonists and appears to be mediated by a separate pathway involving the generation of free radicals and subsequent glutamate release, which activates NMDA receptors.
Q5: How can I obtain enantiomerically pure (-)-TAN-67 or (+)-TAN-67?
A5: Obtaining optically pure enantiomers is a key experimental step. The published method involves chemical synthesis followed by resolution. The process separates the enantiomers of a key intermediate, 6-oxodecahydroisoquinoline, through fractional recrystallization using an optically pure resolving agent like di-p-toluoyl tartaric acid salt. From there, the synthesis to the final pure enantiomer can be completed.
Section 2: Troubleshooting Guides
Problem: My experiment using racemic this compound failed to produce the expected antinociceptive (pain relief) effect.
-
Likely Cause: You are using the racemic mixture ((+/-)-TAN-67). The desired analgesic effect of the (-) enantiomer is being masked or cancelled out by the hyperalgesic (pain-inducing) effect of the (+) enantiomer.
-
Troubleshooting Steps:
-
Verify Compound: Confirm that your sample is indeed the racemic mixture and not an incorrectly labeled enantiomer.
-
Acquire Pure Enantiomer: The definitive solution is to obtain and use enantiomerically pure (-)-TAN-67 for your experiments to observe the desired antinociceptive effects.
-
Review Literature: Published studies demonstrating analgesia consistently use the isolated (-)-TAN-67 enantiomer.
-
Problem: My animal subjects are displaying unexpected pain-like behaviors (e.g., excessive scratching, biting) after administration of this compound.
-
Likely Cause: These are the known pharmacological effects of the (+)-TAN-67 enantiomer. Your sample is likely either pure (+)-TAN-67 or a racemic mixture containing it.
-
Troubleshooting Steps:
-
Check Purity and Identity: Perform chiral chromatography or other analytical methods to determine the enantiomeric composition of your sample.
-
Isolate the Cause: To confirm the effect is δ-opioid receptor-related, pre-treat with a selective delta antagonist like naltrindole (NTI). The nociceptive effect of (+)-TAN-67 should be blocked.
-
Refine Experimental Compound: For studies on analgesia, ensure you are using only the (-)-TAN-67 enantiomer.
-
Problem: I am studying dopamine release and my results are not consistent with delta-opioid receptor activation (e.g., effects are not blocked by NTI).
-
Likely Cause: Both this compound enantiomers can induce dopamine efflux in the nucleus accumbens through a mechanism that is independent of delta-opioid receptors. This pathway involves free radicals and glutamate signaling via NMDA receptors.
-
Troubleshooting Steps:
-
Probe the Alternative Pathway: Use an NMDA receptor antagonist (e.g., ifenprodil, MK-801) or a free radical scavenger (e.g., N-2-mercaptopropionyl glycine) as a negative control. These should inhibit the this compound-induced dopamine release.
-
Re-evaluate Assumptions: Recognize that this compound's effects on the dopaminergic system may be distinct from its opioid-mediated analgesic pathway. Design experiments to investigate these parallel effects.
-
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Comparative Pharmacology of this compound Enantiomers
| Enantiomer | Primary Target | In Vitro Activity | Key In Vivo Effect | Citation(s) |
| (-)-TAN-67 | δ1-Opioid Receptor | Full Agonist | Antinociception (Pain Relief) | |
| (+)-TAN-67 | Unknown | Very Low/No Agonist Activity | Nociception (Pain Induction) | |
| (+/-)-TAN-67 | δ-Opioid Receptor | Potent Agonist | Weak/No Analgesic Effect |
Table 2: Receptor Binding and Functional Activity Data
| Compound | Receptor | Assay Type | Value | Citation(s) |
| (-)-TAN-67 | δ-Opioid | Agonist Activity (MVD) | IC₅₀ = 3.65 nM | |
| This compound (form not specified) | Human δ-Opioid | Binding Affinity | Kᵢ = 0.647 nM | |
| This compound (form not specified) | Human δ-Opioid | cAMP Inhibition | EC₅₀ = 1.72 nM | |
| This compound (form not specified) | Human µ-Opioid | cAMP Inhibition | EC₅₀ = 1520 nM |
Experimental Protocols
Protocol 1: Conceptual Workflow for Enantiomeric Resolution
This protocol is a conceptual summary based on published descriptions. Researchers should consult the primary literature for detailed stoichiometry, solvents, and conditions.
-
Synthesis of Racemic Intermediate: Synthesize the racemic intermediate, (±)-6-oxodecahydroisoquinoline.
-
Diastereomeric Salt Formation: Dissolve the racemic intermediate in a suitable solvent and add an optically pure resolving agent, such as (+)-di-p-toluoyl tartaric acid. This forms two diastereomeric salts.
-
Fractional Recrystallization: Exploit the different solubilities of the two diastereomeric salts. Through a careful process of heating, cooling, and filtration, one diastereomer will crystallize out of the solution preferentially.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base to remove the chiral resolving agent, yielding the enantiomerically pure intermediate.
-
Synthesis of Final Compound: Use the optically pure intermediate to complete the synthesis of (-)-TAN-67 or (+)-TAN-67.
-
Purity Confirmation: Confirm the enantiomeric excess (e.e.) of the final product using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Conceptual Workflow for In Vivo Antinociception (Tail-Flick Test)
This protocol is a generalized workflow based on common practices cited in the literature.
-
Acclimatization: Acclimate mice to the testing environment and apparatus to minimize stress-induced responses.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., pure (-)-TAN-67), vehicle control, or positive control (e.g., morphine) via the desired route (e.g., intrathecal, i.t.).
-
Post-Treatment Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.
-
Data Analysis: Calculate the antinociceptive effect, often expressed as the Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Antagonist Confirmation (Optional): To confirm receptor-specific action, a separate group can be pre-treated with a δ-opioid antagonist (e.g., NTI) before (-)-TAN-67 administration. The antagonist should block the antinociceptive effect.
Section 4: Mandatory Visualizations
Caption: Logical workflow of the opposing in-vivo effects of this compound enantiomers.
Caption: Signaling pathway for (-)-TAN-67-induced cardioprotection.
Caption: Experimental workflow for the enantiomeric resolution of this compound.
Caption: Non-opioid pathway for this compound-induced dopamine efflux.
References
- 1. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAN-67 Delivery for CNS Targeting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAN-67. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the delivery of this compound to the central nervous system (CNS).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the CNS?
A1: this compound is a non-peptidic, selective delta-opioid receptor (DOR) agonist.[1][2] While it shows high affinity for DORs, some of its effects in the CNS, such as enhancing dopamine efflux in the nucleus accumbens, appear to be independent of DOR activation and are instead mediated by glutamate and free radicals.[3] The racemic mixture, (+/-) this compound, has potent in vitro activity, but the (-)-enantiomer is primarily responsible for the in vivo antinociceptive effects through delta-1 opioid receptors.[4]
Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?
A2: The ability of a small molecule to cross the blood-brain barrier (BBB) is influenced by its physicochemical properties. Key properties for this compound are summarized in Table 1. Its high lipophilicity (XLogP3 = 4.3) is generally favorable for passive diffusion across the BBB.
Q3: What are the main challenges in delivering this compound to the CNS?
A3: The primary challenge is overcoming the blood-brain barrier (BBB), a tightly regulated interface that restricts the passage of most drugs from the bloodstream into the brain.[5] For lipophilic compounds like this compound, challenges may include:
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters at the BBB can actively pump the drug back into the bloodstream, reducing its brain concentration.
-
Non-Specific Binding: Due to its hydrophobicity, this compound may exhibit high non-specific binding to plasma proteins and various components of experimental systems (e.g., tubing, vials), which can lead to inaccurate measurements.
-
Metabolism: this compound may be metabolized by enzymes present in the brain endothelial cells.
Q4: Which experimental models are suitable for evaluating this compound's CNS delivery?
A4: A combination of in vitro and in vivo models is recommended:
-
In Vitro BBB Models: These models, typically using brain endothelial cells cultured on Transwell inserts, are useful for initial screening of permeability and identifying potential interactions with efflux transporters.
-
In Vivo Models: Animal models, most commonly rodents, are essential for determining the pharmacokinetic profile (including brain and plasma concentrations) and biodistribution of this compound. Microdialysis is a key technique for measuring the unbound, pharmacologically active concentration of the drug in the brain's extracellular fluid.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound for CNS targeting.
A. In Vitro Blood-Brain Barrier (BBB) Permeability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent Trans-Endothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation.2. Loss of tight junction integrity due to excessive passaging of cells.3. Suboptimal cell culture conditions (e.g., media, supplements). | 1. Verify cell confluence visually before starting the assay.2. Use low-passage number brain endothelial cells.3. Co-culture endothelial cells with astrocytes or pericytes to induce and maintain a tighter barrier.4. Supplement the media with hydrocortisone to enhance tight junction formation. |
| High variability in permeability (Papp) values | 1. Inconsistent TEER values across different wells.2. Non-specific binding of this compound to the Transwell membrane or plate.3. Inaccurate quantification of this compound. | 1. Ensure consistent and stable TEER readings before adding the compound.2. Pre-incubate the Transwell plates with a solution of a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.3. Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision in the relevant matrix. |
| High efflux ratio suggesting P-gp substrate activity | This compound is actively transported out of the cells by P-glycoprotein (P-gp) or other efflux pumps. | 1. Confirm P-gp interaction by co-incubating with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity.2. Consider structural modifications of this compound to reduce its affinity for efflux transporters. |
B. In Vivo Pharmacokinetic and Microdialysis Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio (Kp) | 1. Poor BBB penetration.2. High P-gp efflux.3. Rapid metabolism in the brain. | 1. Review the physicochemical properties of this compound; consider formulation strategies to enhance lipophilicity if it is suboptimal.2. Co-administer with a P-gp inhibitor in preclinical models to assess the impact of efflux on brain exposure.3. Investigate the metabolic stability of this compound in brain homogenates or microsomes. |
| Low and variable recovery in microdialysis | 1. Non-specific binding of the highly lipophilic this compound to the microdialysis probe, tubing, and collection vials.2. Suboptimal perfusion flow rate. | 1. Add a carrier protein like bovine serum albumin (BSA) to the perfusate to reduce non-specific binding.2. Pre-treat the microdialysis system by flushing with a solution of this compound to saturate non-specific binding sites.3. Use tubing made of materials with low drug adsorption, such as FEP (fluorinated ethylene propylene).4. Optimize the flow rate to balance recovery and temporal resolution. |
| Discrepancy between total brain concentration (from homogenate) and unbound concentration (from microdialysis) | High non-specific binding of this compound to brain tissue. | This is expected for a lipophilic compound. The key parameter for assessing CNS efficacy is the unbound brain concentration (Cu,brain) or the unbound brain-to-plasma ratio (Kp,uu). Focus on correlating the unbound concentrations with the pharmacological effect. |
III. Data Presentation
The following tables provide a template for presenting key data for this compound. Note: The pharmacokinetic and biodistribution data are hypothetical and for illustrative purposes, as specific data for this compound is not publicly available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for CNS Delivery |
| Molecular Weight | 344.4 g/mol | Favorable (< 500 Da) for passive diffusion across the BBB. |
| XLogP3 | 4.3 | Indicates high lipophilicity, which generally favors BBB penetration but may increase non-specific binding. |
| Hydrogen Bond Donors | 1 | Favorable (low number) for BBB permeability. |
| Hydrogen Bond Acceptors | 3 | Favorable (low number) for BBB permeability. |
Source: PubChem CID 9950038
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 1.5 |
| Cmax (ng/mL) | 250 | 180 |
| AUC0-inf (ng*h/mL) | 850 | 1200 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 14 |
| Brain-to-Plasma Ratio (Kp) at 2h | 1.2 | 1.1 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) at 2h | 0.3 | 0.28 |
Table 3: Hypothetical Biodistribution of this compound in Mice (% Injected Dose per Gram of Tissue) 2 Hours Post-IV Administration
| Organ | % ID/g |
| Blood | 2.5 |
| Brain | 0.8 |
| Heart | 3.1 |
| Lungs | 8.5 |
| Liver | 25.0 |
| Kidneys | 15.2 |
| Spleen | 4.3 |
IV. Experimental Protocols
A. In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
Objective: To determine the apparent permeability (Papp) of this compound across a cell-based in vitro BBB model and to assess its potential as a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture primary rat brain endothelial cells (RBECs) on collagen-coated flasks.
-
Culture primary rat astrocytes on separate flasks.
-
For co-culture models, seed astrocytes on the bottom of the Transwell plate wells.
-
-
Transwell Setup:
-
Coat Transwell inserts (0.4 µm pore size) with collagen.
-
Seed RBECs on the apical side of the inserts at a high density.
-
Culture for 3-4 days to allow for the formation of a tight monolayer.
-
-
TEER Measurement:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) daily using an EVOM2 meter to monitor the integrity of the monolayer. The assay should only proceed once TEER values are stable and sufficiently high (e.g., >150 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound solution (e.g., 10 µM) to the apical (A) chamber (for A-to-B transport) or the basolateral (B) chamber (for B-to-A transport).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests active efflux.
-
B. In Vivo Microdialysis for CNS Pharmacokinetics
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid and in plasma of freely moving rats.
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). To mitigate non-specific binding of this compound, include a low concentration of BSA (e.g., 0.1%) in the aCSF.
-
Allow the system to equilibrate for at least 1-2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect blood samples at corresponding time points to determine plasma concentrations.
-
-
Probe Calibration:
-
Determine the in vivo recovery of the probe using the retrodialysis method by perfusing a known concentration of this compound and measuring its loss.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.
-
Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for the in vivo recovery.
-
Determine the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by the unbound fraction in plasma (determined by equilibrium dialysis).
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Cu,brain / Cu,plasma.
-
V. Visualizations
Caption: Experimental workflow for evaluating CNS delivery of this compound.
Caption: Troubleshooting logic for low brain exposure of this compound.
Caption: Proposed signaling pathway for this compound-induced dopamine efflux.
References
- 1. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proventainternational.com [proventainternational.com]
Technical Support Center: Optimizing TAN-67 Delivery for CNS Targeting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAN-67. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the delivery of this compound to the central nervous system (CNS).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the CNS?
A1: this compound is a non-peptidic, selective delta-opioid receptor (DOR) agonist.[1][2] While it shows high affinity for DORs, some of its effects in the CNS, such as enhancing dopamine efflux in the nucleus accumbens, appear to be independent of DOR activation and are instead mediated by glutamate and free radicals.[3] The racemic mixture, (+/-) this compound, has potent in vitro activity, but the (-)-enantiomer is primarily responsible for the in vivo antinociceptive effects through delta-1 opioid receptors.[4]
Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?
A2: The ability of a small molecule to cross the blood-brain barrier (BBB) is influenced by its physicochemical properties. Key properties for this compound are summarized in Table 1. Its high lipophilicity (XLogP3 = 4.3) is generally favorable for passive diffusion across the BBB.
Q3: What are the main challenges in delivering this compound to the CNS?
A3: The primary challenge is overcoming the blood-brain barrier (BBB), a tightly regulated interface that restricts the passage of most drugs from the bloodstream into the brain.[5] For lipophilic compounds like this compound, challenges may include:
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters at the BBB can actively pump the drug back into the bloodstream, reducing its brain concentration.
-
Non-Specific Binding: Due to its hydrophobicity, this compound may exhibit high non-specific binding to plasma proteins and various components of experimental systems (e.g., tubing, vials), which can lead to inaccurate measurements.
-
Metabolism: this compound may be metabolized by enzymes present in the brain endothelial cells.
Q4: Which experimental models are suitable for evaluating this compound's CNS delivery?
A4: A combination of in vitro and in vivo models is recommended:
-
In Vitro BBB Models: These models, typically using brain endothelial cells cultured on Transwell inserts, are useful for initial screening of permeability and identifying potential interactions with efflux transporters.
-
In Vivo Models: Animal models, most commonly rodents, are essential for determining the pharmacokinetic profile (including brain and plasma concentrations) and biodistribution of this compound. Microdialysis is a key technique for measuring the unbound, pharmacologically active concentration of the drug in the brain's extracellular fluid.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound for CNS targeting.
A. In Vitro Blood-Brain Barrier (BBB) Permeability Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent Trans-Endothelial Electrical Resistance (TEER) values | 1. Incomplete cell monolayer formation.2. Loss of tight junction integrity due to excessive passaging of cells.3. Suboptimal cell culture conditions (e.g., media, supplements). | 1. Verify cell confluence visually before starting the assay.2. Use low-passage number brain endothelial cells.3. Co-culture endothelial cells with astrocytes or pericytes to induce and maintain a tighter barrier.4. Supplement the media with hydrocortisone to enhance tight junction formation. |
| High variability in permeability (Papp) values | 1. Inconsistent TEER values across different wells.2. Non-specific binding of this compound to the Transwell membrane or plate.3. Inaccurate quantification of this compound. | 1. Ensure consistent and stable TEER readings before adding the compound.2. Pre-incubate the Transwell plates with a solution of a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.3. Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision in the relevant matrix. |
| High efflux ratio suggesting P-gp substrate activity | This compound is actively transported out of the cells by P-glycoprotein (P-gp) or other efflux pumps. | 1. Confirm P-gp interaction by co-incubating with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity.2. Consider structural modifications of this compound to reduce its affinity for efflux transporters. |
B. In Vivo Pharmacokinetic and Microdialysis Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio (Kp) | 1. Poor BBB penetration.2. High P-gp efflux.3. Rapid metabolism in the brain. | 1. Review the physicochemical properties of this compound; consider formulation strategies to enhance lipophilicity if it is suboptimal.2. Co-administer with a P-gp inhibitor in preclinical models to assess the impact of efflux on brain exposure.3. Investigate the metabolic stability of this compound in brain homogenates or microsomes. |
| Low and variable recovery in microdialysis | 1. Non-specific binding of the highly lipophilic this compound to the microdialysis probe, tubing, and collection vials.2. Suboptimal perfusion flow rate. | 1. Add a carrier protein like bovine serum albumin (BSA) to the perfusate to reduce non-specific binding.2. Pre-treat the microdialysis system by flushing with a solution of this compound to saturate non-specific binding sites.3. Use tubing made of materials with low drug adsorption, such as FEP (fluorinated ethylene propylene).4. Optimize the flow rate to balance recovery and temporal resolution. |
| Discrepancy between total brain concentration (from homogenate) and unbound concentration (from microdialysis) | High non-specific binding of this compound to brain tissue. | This is expected for a lipophilic compound. The key parameter for assessing CNS efficacy is the unbound brain concentration (Cu,brain) or the unbound brain-to-plasma ratio (Kp,uu). Focus on correlating the unbound concentrations with the pharmacological effect. |
III. Data Presentation
The following tables provide a template for presenting key data for this compound. Note: The pharmacokinetic and biodistribution data are hypothetical and for illustrative purposes, as specific data for this compound is not publicly available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for CNS Delivery |
| Molecular Weight | 344.4 g/mol | Favorable (< 500 Da) for passive diffusion across the BBB. |
| XLogP3 | 4.3 | Indicates high lipophilicity, which generally favors BBB penetration but may increase non-specific binding. |
| Hydrogen Bond Donors | 1 | Favorable (low number) for BBB permeability. |
| Hydrogen Bond Acceptors | 3 | Favorable (low number) for BBB permeability. |
Source: PubChem CID 9950038
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 1.5 |
| Cmax (ng/mL) | 250 | 180 |
| AUC0-inf (ng*h/mL) | 850 | 1200 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 14 |
| Brain-to-Plasma Ratio (Kp) at 2h | 1.2 | 1.1 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) at 2h | 0.3 | 0.28 |
Table 3: Hypothetical Biodistribution of this compound in Mice (% Injected Dose per Gram of Tissue) 2 Hours Post-IV Administration
| Organ | % ID/g |
| Blood | 2.5 |
| Brain | 0.8 |
| Heart | 3.1 |
| Lungs | 8.5 |
| Liver | 25.0 |
| Kidneys | 15.2 |
| Spleen | 4.3 |
IV. Experimental Protocols
A. In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
Objective: To determine the apparent permeability (Papp) of this compound across a cell-based in vitro BBB model and to assess its potential as a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture primary rat brain endothelial cells (RBECs) on collagen-coated flasks.
-
Culture primary rat astrocytes on separate flasks.
-
For co-culture models, seed astrocytes on the bottom of the Transwell plate wells.
-
-
Transwell Setup:
-
Coat Transwell inserts (0.4 µm pore size) with collagen.
-
Seed RBECs on the apical side of the inserts at a high density.
-
Culture for 3-4 days to allow for the formation of a tight monolayer.
-
-
TEER Measurement:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) daily using an EVOM2 meter to monitor the integrity of the monolayer. The assay should only proceed once TEER values are stable and sufficiently high (e.g., >150 Ω·cm²).
-
-
Permeability Assay:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound solution (e.g., 10 µM) to the apical (A) chamber (for A-to-B transport) or the basolateral (B) chamber (for B-to-A transport).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests active efflux.
-
B. In Vivo Microdialysis for CNS Pharmacokinetics
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid and in plasma of freely moving rats.
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). To mitigate non-specific binding of this compound, include a low concentration of BSA (e.g., 0.1%) in the aCSF.
-
Allow the system to equilibrate for at least 1-2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect blood samples at corresponding time points to determine plasma concentrations.
-
-
Probe Calibration:
-
Determine the in vivo recovery of the probe using the retrodialysis method by perfusing a known concentration of this compound and measuring its loss.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.
-
Calculate the unbound brain concentration (Cu,brain) by correcting the dialysate concentration for the in vivo recovery.
-
Determine the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by the unbound fraction in plasma (determined by equilibrium dialysis).
-
Calculate the unbound brain-to-plasma ratio: Kp,uu = Cu,brain / Cu,plasma.
-
V. Visualizations
Caption: Experimental workflow for evaluating CNS delivery of this compound.
Caption: Troubleshooting logic for low brain exposure of this compound.
Caption: Proposed signaling pathway for this compound-induced dopamine efflux.
References
- 1. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proventainternational.com [proventainternational.com]
interpreting unexpected behavioral effects of TAN-67
Welcome to the technical support center for TAN-67. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-peptidic, selective delta-opioid receptor (DOR) agonist, with a preference for the δ₁ subtype.[1][2][3] It is a valuable tool for investigating the role of the delta-opioid system in various physiological processes, including pain modulation, neuroprotection, and cardioprotection.[4][5]
Q2: What are the expected behavioral effects of this compound?
The racemic mixture, (±)-TAN-67, has shown weak antinociceptive effects in some studies. However, the behavioral effects are largely dependent on the specific enantiomer used. The (-)-enantiomer of this compound is expected to produce dose-dependent antinociceptive (pain-relieving) effects.
Q3: Are there any known unexpected or paradoxical behavioral effects of this compound?
Yes, the (+)-enantiomer of this compound has been observed to produce nociceptive (pain-promoting) behaviors, such as scratching, biting, and licking, in a dose-dependent manner. This is a critical consideration when interpreting results from studies using the racemic mixture or the (+)-enantiomer. Additionally, both enantiomers of this compound can enhance dopamine efflux in the nucleus accumbens through a mechanism that appears to be independent of the delta-opioid receptor.
Q4: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable solvent, such as sterile saline or a vehicle appropriate for your experimental model. Solubility information should be consulted from the supplier's datasheet.
Troubleshooting Guide
Unexpected Nociceptive or Hyperalgesic Effects
Problem: I administered this compound and observed an increase in pain-related behaviors (e.g., scratching, licking, decreased withdrawal latency) instead of the expected analgesia.
Possible Causes and Solutions:
-
Enantiomer-Specific Effects: You may be using the racemic mixture (±)-TAN-67 or the (+)-enantiomer. The (+)-enantiomer is known to induce nociceptive behaviors.
-
Solution: Ensure you are using the (-)-enantiomer of this compound for antinociceptive studies. If using the racemate, be aware that the opposing effects of the enantiomers may lead to a diminished or absent net analgesic effect.
-
-
Dose-Related Effects: While (-)-TAN-67 is generally antinociceptive, high doses of some opioids can lead to opioid-induced hyperalgesia (OIH), a state of paradoxical increased pain sensitivity.
-
Solution: Perform a dose-response study to determine the optimal analgesic dose for your specific model and route of administration. Lowering the dose may alleviate hyperalgesic effects.
-
-
Off-Target Effects: The observed effects may be mediated by a non-opioid receptor mechanism.
-
Solution: To confirm the involvement of delta-opioid receptors, pre-treat animals with a selective delta-opioid antagonist like naltrindole. If the nociceptive behavior is blocked, it suggests a delta-opioid receptor-mediated effect. If not, consider other potential targets.
-
Lack of Expected Antinociceptive Effect
Problem: I administered (-)-TAN-67 but did not observe a significant analgesic effect in my behavioral assay.
Possible Causes and Solutions:
-
Inappropriate Dose or Route of Administration: The dose may be too low to elicit a significant effect, or the route of administration may not be optimal for reaching the target site.
-
Solution: Conduct a thorough dose-response study. Consider alternative routes of administration (e.g., intrathecal vs. systemic) that may be more effective for your experimental question.
-
-
Assay Sensitivity: The behavioral assay you are using may not be sensitive enough to detect the analgesic effects of this compound at the doses tested.
-
Solution: Consider using a different nociceptive assay. For example, if the tail-flick test is not yielding results, a hot plate test or a chemical nociception model (e.g., formalin test) might be more sensitive.
-
-
Drug Stability: The this compound solution may have degraded.
-
Solution: Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock compound.
-
Data Presentation
Receptor Binding and Functional Potency
| Compound | Receptor | Assay Type | Preparation | Ki (nM) | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| (±)-TAN-67 | Human Delta-Opioid | Radioligand Binding ([³H]Naltrindole) | CHO Cells | 0.647 | |||
| (±)-TAN-67 | Human Mu-Opioid | Radioligand Binding ([³H]DAMGO) | B82 Cells | >1000 | |||
| (±)-TAN-67 | Human Delta-Opioid | cAMP Accumulation | CHO Cells | 1.72 | |||
| (±)-TAN-67 | Human Mu-Opioid | cAMP Accumulation | B82 Cells | 1520 | |||
| (-)-TAN-67 | Delta-Opioid | Mouse Vas Deferens | Mouse | 3.65 |
In Vivo Behavioral Effects
| Compound | Species | Assay | Route of Administration | Dose Range | Observed Effect | Reference |
| (-)-TAN-67 | Mouse | Tail-Flick Test | Intrathecal | 17.9 - 89.4 nmol | Dose-dependent antinociception | |
| (+)-TAN-67 | Mouse | Tail-Flick Test | Intrathecal | 1.8 - 8.9 nmol | Decreased tail-flick latency (hyperalgesia) | |
| (+)-TAN-67 | Mouse | Observation | Intrathecal | 17.9 - 89.4 nmol | Scratching and biting behavior | |
| (+)-TAN-67 | Mouse | Tail-Flick Test | Intrathecal | 1 - 10 ng | Dose-dependent facilitation of tail-flick response |
Experimental Protocols
Protocol 1: Tail-Flick Test for Antinociception
This protocol is adapted from standard methods to assess thermal nociception.
Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainers.
-
(-)-TAN-67 solution and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Acclimate the mice to the restrainers for several short periods on the days leading up to the experiment to minimize stress.
-
Baseline Latency: Gently place the mouse in the restrainer. Position the mouse's tail over the radiant heat source. Activate the heat source and start the timer. The timer stops automatically when the mouse flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (-)-TAN-67 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick measurement.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Quantifying Nociceptive Behaviors (Scratching and Licking)
This protocol is based on observational methods for assessing pain-related behaviors.
Objective: To quantify the frequency and duration of scratching and licking behaviors as an indicator of nociception.
Materials:
-
Clear observation chambers.
-
Video recording equipment.
-
(+)-TAN-67 solution and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer (+)-TAN-67 or vehicle via the desired route (e.g., intrathecal).
-
Behavioral Observation: Immediately after administration, place the mouse in the observation chamber and begin video recording for a set period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, should score the videos. The following parameters should be quantified:
-
Frequency of scratching/licking bouts: The number of distinct episodes of scratching or licking directed at the injection site or other body parts.
-
Duration of scratching/licking: The total time spent engaged in scratching or licking behaviors.
-
-
Data Analysis: Compare the frequency and duration of nociceptive behaviors between the (+)-TAN-67 and vehicle-treated groups.
Mandatory Visualizations
Caption: Canonical Delta-Opioid Receptor Signaling Pathway of this compound.
Caption: Proposed Mechanism for this compound-Induced Dopamine Efflux.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
References
- 1. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected behavioral effects of TAN-67
Welcome to the technical support center for TAN-67. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-peptidic, selective delta-opioid receptor (DOR) agonist, with a preference for the δ₁ subtype.[1][2][3] It is a valuable tool for investigating the role of the delta-opioid system in various physiological processes, including pain modulation, neuroprotection, and cardioprotection.[4][5]
Q2: What are the expected behavioral effects of this compound?
The racemic mixture, (±)-TAN-67, has shown weak antinociceptive effects in some studies. However, the behavioral effects are largely dependent on the specific enantiomer used. The (-)-enantiomer of this compound is expected to produce dose-dependent antinociceptive (pain-relieving) effects.
Q3: Are there any known unexpected or paradoxical behavioral effects of this compound?
Yes, the (+)-enantiomer of this compound has been observed to produce nociceptive (pain-promoting) behaviors, such as scratching, biting, and licking, in a dose-dependent manner. This is a critical consideration when interpreting results from studies using the racemic mixture or the (+)-enantiomer. Additionally, both enantiomers of this compound can enhance dopamine efflux in the nucleus accumbens through a mechanism that appears to be independent of the delta-opioid receptor.
Q4: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable solvent, such as sterile saline or a vehicle appropriate for your experimental model. Solubility information should be consulted from the supplier's datasheet.
Troubleshooting Guide
Unexpected Nociceptive or Hyperalgesic Effects
Problem: I administered this compound and observed an increase in pain-related behaviors (e.g., scratching, licking, decreased withdrawal latency) instead of the expected analgesia.
Possible Causes and Solutions:
-
Enantiomer-Specific Effects: You may be using the racemic mixture (±)-TAN-67 or the (+)-enantiomer. The (+)-enantiomer is known to induce nociceptive behaviors.
-
Solution: Ensure you are using the (-)-enantiomer of this compound for antinociceptive studies. If using the racemate, be aware that the opposing effects of the enantiomers may lead to a diminished or absent net analgesic effect.
-
-
Dose-Related Effects: While (-)-TAN-67 is generally antinociceptive, high doses of some opioids can lead to opioid-induced hyperalgesia (OIH), a state of paradoxical increased pain sensitivity.
-
Solution: Perform a dose-response study to determine the optimal analgesic dose for your specific model and route of administration. Lowering the dose may alleviate hyperalgesic effects.
-
-
Off-Target Effects: The observed effects may be mediated by a non-opioid receptor mechanism.
-
Solution: To confirm the involvement of delta-opioid receptors, pre-treat animals with a selective delta-opioid antagonist like naltrindole. If the nociceptive behavior is blocked, it suggests a delta-opioid receptor-mediated effect. If not, consider other potential targets.
-
Lack of Expected Antinociceptive Effect
Problem: I administered (-)-TAN-67 but did not observe a significant analgesic effect in my behavioral assay.
Possible Causes and Solutions:
-
Inappropriate Dose or Route of Administration: The dose may be too low to elicit a significant effect, or the route of administration may not be optimal for reaching the target site.
-
Solution: Conduct a thorough dose-response study. Consider alternative routes of administration (e.g., intrathecal vs. systemic) that may be more effective for your experimental question.
-
-
Assay Sensitivity: The behavioral assay you are using may not be sensitive enough to detect the analgesic effects of this compound at the doses tested.
-
Solution: Consider using a different nociceptive assay. For example, if the tail-flick test is not yielding results, a hot plate test or a chemical nociception model (e.g., formalin test) might be more sensitive.
-
-
Drug Stability: The this compound solution may have degraded.
-
Solution: Prepare fresh solutions of this compound for each experiment. Ensure proper storage of the stock compound.
-
Data Presentation
Receptor Binding and Functional Potency
| Compound | Receptor | Assay Type | Preparation | Ki (nM) | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| (±)-TAN-67 | Human Delta-Opioid | Radioligand Binding ([³H]Naltrindole) | CHO Cells | 0.647 | |||
| (±)-TAN-67 | Human Mu-Opioid | Radioligand Binding ([³H]DAMGO) | B82 Cells | >1000 | |||
| (±)-TAN-67 | Human Delta-Opioid | cAMP Accumulation | CHO Cells | 1.72 | |||
| (±)-TAN-67 | Human Mu-Opioid | cAMP Accumulation | B82 Cells | 1520 | |||
| (-)-TAN-67 | Delta-Opioid | Mouse Vas Deferens | Mouse | 3.65 |
In Vivo Behavioral Effects
| Compound | Species | Assay | Route of Administration | Dose Range | Observed Effect | Reference |
| (-)-TAN-67 | Mouse | Tail-Flick Test | Intrathecal | 17.9 - 89.4 nmol | Dose-dependent antinociception | |
| (+)-TAN-67 | Mouse | Tail-Flick Test | Intrathecal | 1.8 - 8.9 nmol | Decreased tail-flick latency (hyperalgesia) | |
| (+)-TAN-67 | Mouse | Observation | Intrathecal | 17.9 - 89.4 nmol | Scratching and biting behavior | |
| (+)-TAN-67 | Mouse | Tail-Flick Test | Intrathecal | 1 - 10 ng | Dose-dependent facilitation of tail-flick response |
Experimental Protocols
Protocol 1: Tail-Flick Test for Antinociception
This protocol is adapted from standard methods to assess thermal nociception.
Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mouse restrainers.
-
(-)-TAN-67 solution and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Acclimate the mice to the restrainers for several short periods on the days leading up to the experiment to minimize stress.
-
Baseline Latency: Gently place the mouse in the restrainer. Position the mouse's tail over the radiant heat source. Activate the heat source and start the timer. The timer stops automatically when the mouse flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (-)-TAN-67 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick measurement.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Quantifying Nociceptive Behaviors (Scratching and Licking)
This protocol is based on observational methods for assessing pain-related behaviors.
Objective: To quantify the frequency and duration of scratching and licking behaviors as an indicator of nociception.
Materials:
-
Clear observation chambers.
-
Video recording equipment.
-
(+)-TAN-67 solution and vehicle control.
-
Syringes for administration.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer (+)-TAN-67 or vehicle via the desired route (e.g., intrathecal).
-
Behavioral Observation: Immediately after administration, place the mouse in the observation chamber and begin video recording for a set period (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, should score the videos. The following parameters should be quantified:
-
Frequency of scratching/licking bouts: The number of distinct episodes of scratching or licking directed at the injection site or other body parts.
-
Duration of scratching/licking: The total time spent engaged in scratching or licking behaviors.
-
-
Data Analysis: Compare the frequency and duration of nociceptive behaviors between the (+)-TAN-67 and vehicle-treated groups.
Mandatory Visualizations
Caption: Canonical Delta-Opioid Receptor Signaling Pathway of this compound.
Caption: Proposed Mechanism for this compound-Induced Dopamine Efflux.
Caption: Troubleshooting Workflow for Unexpected this compound Effects.
References
- 1. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
avoiding TAN-67 degradation during experiments
Welcome to the Technical Support Center for TAN-67. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound.
| Question/Issue | Answer/Solution |
| My experimental results with this compound are inconsistent. Could degradation be the cause? | Yes, inconsistent results are a common indicator of compound degradation. Factors such as improper storage, handling, solution pH, light exposure, and temperature can all contribute to the breakdown of this compound, leading to variability in your experiments. Review your storage and handling procedures against the recommendations in this guide. |
| What are the visible signs of this compound degradation? | While visual inspection is not a definitive method for determining degradation, any change in the color or clarity of your this compound solution could indicate a problem. However, significant degradation can occur without any visible changes. Analytical methods like HPLC are required for accurate assessment. |
| How can I confirm if my this compound sample has degraded? | The most reliable way to assess the purity and degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of its purity. |
| What are the likely degradation pathways for this compound? | Based on its chemical structure, which includes a phenol and a tertiary amine, this compound is potentially susceptible to oxidation and photodegradation . Phenolic compounds can be prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Complex amine compounds can also undergo photodegradation when exposed to light, particularly UV light.[1][2] Hydrolysis is another common degradation pathway for many drugs, although the specific susceptibility of this compound to hydrolysis is not well-documented in publicly available literature. |
| I suspect my DMSO stock solution of this compound has degraded. What could be the cause? | Dimethyl sulfoxide (DMSO) is a common solvent, but it can be hygroscopic, meaning it readily absorbs moisture from the air. This moisture can potentially lead to the hydrolysis of this compound over time.[3] It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed containers with desiccant to minimize moisture exposure. |
II. Storage and Handling Protocols
Proper storage and handling are critical for preventing the degradation of this compound.
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Store in a tightly sealed, light-resistant container, away from moisture. |
| Stock Solution (in DMSO) | -20°C | 1 month | Store in a tightly sealed, light-resistant container, away from moisture. |
| -80°C | 6 months | Store in a tightly sealed, light-resistant container, away from moisture. |
Best Practices for Handling
-
Light Protection: this compound is potentially photosensitive. Protect solid samples and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Avoid working with this compound under direct, bright laboratory lights for extended periods.
-
Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Weighing and Aliquoting: When preparing solutions, allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation. Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
-
Solvent Selection: While DMSO is a common solvent, ensure it is of high purity and anhydrous to prevent degradation. The compatibility of this compound with other solvents should be experimentally determined if required for a specific assay.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and preventing this compound degradation.
A. Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Amber vials or clear vials with aluminum foil
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed this compound to a volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the solid. Gentle vortexing or sonication may be used to aid dissolution.
-
Once dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber vial or a clear vial wrapped in aluminum foil.
-
Store the stock solution at -20°C or -80°C as recommended.
B. Stability-Indicating HPLC Method (General Protocol)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products. Note: As a specific validated method for this compound is not publicly available, this protocol provides a general framework for method development.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical starting point would be a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
Sample Preparation for Analysis:
-
Dilute a sample of your this compound solution (from your experiment or stability study) to a suitable concentration with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Forced Degradation Study (for method validation):
To ensure the HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
IV. Visualizations
Delta-Opioid Receptor Signaling Pathway
This compound is a selective agonist for the delta-1 opioid receptor (δ1-OR), which is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Simplified signaling pathway of the delta-opioid receptor upon activation by an agonist like this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a general workflow for conducting a stability study of this compound in solution.
Caption: General workflow for conducting a stability assessment of this compound.
References
avoiding TAN-67 degradation during experiments
Welcome to the Technical Support Center for TAN-67. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound.
| Question/Issue | Answer/Solution |
| My experimental results with this compound are inconsistent. Could degradation be the cause? | Yes, inconsistent results are a common indicator of compound degradation. Factors such as improper storage, handling, solution pH, light exposure, and temperature can all contribute to the breakdown of this compound, leading to variability in your experiments. Review your storage and handling procedures against the recommendations in this guide. |
| What are the visible signs of this compound degradation? | While visual inspection is not a definitive method for determining degradation, any change in the color or clarity of your this compound solution could indicate a problem. However, significant degradation can occur without any visible changes. Analytical methods like HPLC are required for accurate assessment. |
| How can I confirm if my this compound sample has degraded? | The most reliable way to assess the purity and degradation of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact drug from its degradation products, allowing for quantification of its purity. |
| What are the likely degradation pathways for this compound? | Based on its chemical structure, which includes a phenol and a tertiary amine, this compound is potentially susceptible to oxidation and photodegradation . Phenolic compounds can be prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. Complex amine compounds can also undergo photodegradation when exposed to light, particularly UV light.[1][2] Hydrolysis is another common degradation pathway for many drugs, although the specific susceptibility of this compound to hydrolysis is not well-documented in publicly available literature. |
| I suspect my DMSO stock solution of this compound has degraded. What could be the cause? | Dimethyl sulfoxide (DMSO) is a common solvent, but it can be hygroscopic, meaning it readily absorbs moisture from the air. This moisture can potentially lead to the hydrolysis of this compound over time.[3] It is crucial to use anhydrous DMSO and to store stock solutions in tightly sealed containers with desiccant to minimize moisture exposure. |
II. Storage and Handling Protocols
Proper storage and handling are critical for preventing the degradation of this compound.
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Store in a tightly sealed, light-resistant container, away from moisture. |
| Stock Solution (in DMSO) | -20°C | 1 month | Store in a tightly sealed, light-resistant container, away from moisture. |
| -80°C | 6 months | Store in a tightly sealed, light-resistant container, away from moisture. |
Best Practices for Handling
-
Light Protection: this compound is potentially photosensitive. Protect solid samples and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Avoid working with this compound under direct, bright laboratory lights for extended periods.
-
Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Weighing and Aliquoting: When preparing solutions, allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation. Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
-
Solvent Selection: While DMSO is a common solvent, ensure it is of high purity and anhydrous to prevent degradation. The compatibility of this compound with other solvents should be experimentally determined if required for a specific assay.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and preventing this compound degradation.
A. Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Amber vials or clear vials with aluminum foil
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed this compound to a volumetric flask.
-
Add a small amount of anhydrous DMSO to dissolve the solid. Gentle vortexing or sonication may be used to aid dissolution.
-
Once dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber vial or a clear vial wrapped in aluminum foil.
-
Store the stock solution at -20°C or -80°C as recommended.
B. Stability-Indicating HPLC Method (General Protocol)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products. Note: As a specific validated method for this compound is not publicly available, this protocol provides a general framework for method development.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical starting point would be a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
Sample Preparation for Analysis:
-
Dilute a sample of your this compound solution (from your experiment or stability study) to a suitable concentration with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Forced Degradation Study (for method validation):
To ensure the HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
IV. Visualizations
Delta-Opioid Receptor Signaling Pathway
This compound is a selective agonist for the delta-1 opioid receptor (δ1-OR), which is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Caption: Simplified signaling pathway of the delta-opioid receptor upon activation by an agonist like this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a general workflow for conducting a stability study of this compound in solution.
Caption: General workflow for conducting a stability assessment of this compound.
References
Technical Support Center: Delta-Opioid Receptor Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during delta-opioid receptor (DOR) agonist studies.
Frequently Asked Questions (FAQs)
Q1: My DOR agonist shows lower potency in my cellular assay than expected based on binding affinity. What are the potential reasons?
A1: Discrepancies between binding affinity (Ki) and functional potency (EC50 or IC50) are a common observation. Several factors can contribute to this:
-
Receptor Reserve: The expression level of DORs in your cell system can significantly impact agonist potency. In systems with high receptor expression (high receptor reserve), a maximal response may be achieved with only a fraction of receptors occupied, leading to a lower EC50 value (higher potency) than the Kd. Conversely, in systems with low receptor density, the EC50 may be closer to the Kd.
-
Assay-Dependent Efficacy: The observed potency can depend on the specific signaling pathway being measured (e.g., cAMP inhibition vs. β-arrestin recruitment vs. ERK phosphorylation). An agonist might be more potent in activating one pathway over another, a phenomenon known as biased agonism.[1][2]
-
Cellular Context: The cellular environment, including the expression of G proteins, kinases (like GRKs), and β-arrestins, can influence agonist potency.[1][3] These components can differ between recombinant cell lines and primary neurons.
-
Ligand Properties: The agonist's intrinsic efficacy and its ability to stabilize an active receptor conformation play a crucial role. A partial agonist will have lower potency and a lower maximal effect compared to a full agonist, even with high binding affinity.
Q2: I am observing significant off-target effects with my novel DOR agonist. How can I confirm and mitigate this?
A2: Off-target effects are a major challenge in drug development. To address this:
-
Confirm with Antagonists: Use a selective DOR antagonist, such as naltrindole, to determine if the observed effect is mediated by DORs. If the antagonist blocks the effect, it is likely DOR-mediated. If not, off-target effects are probable.
-
Counter-Screening: Screen your compound against a panel of other opioid receptors (mu- and kappa-) and a broader panel of non-opioid GPCRs and ion channels to identify potential off-target interactions.[4]
-
Use a Structurally Unrelated Agonist: Compare the effects of your novel agonist with a well-characterized, structurally different DOR agonist (e.g., SNC80, DPDPE). If both compounds produce the same effect, it is more likely to be a DOR-mediated response.
-
Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to use cell lines or animal models where the delta-opioid receptor has been knocked out or knocked down. The agonist should have no effect in these models.
Q3: My DOR agonist shows strong analgesic effects in vitro but has little to no effect in my in vivo pain model. What could be the cause?
A3: The translation from in vitro efficacy to in vivo therapeutic effects is a significant hurdle. Potential reasons for this discrepancy include:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. It might not reach the target tissue in sufficient concentrations or for a long enough duration to exert its effect.
-
Blood-Brain Barrier Penetration: For centrally-mediated analgesia, the agonist must effectively cross the blood-brain barrier. Many compounds that are potent in vitro fail in vivo due to poor CNS penetration.
-
Receptor Desensitization and Internalization: Rapid desensitization and internalization of DORs upon agonist binding can lead to a transient analgesic effect that is difficult to detect in some behavioral models. Agonists that cause high levels of internalization may lead to rapid tolerance.
-
Pain Model Specificity: The analgesic effects of DOR agonists can be more pronounced in models of chronic inflammatory or neuropathic pain compared to acute pain models. The choice of animal model is critical.
-
Biased Agonism: The in vivo effects of a DOR agonist are the net result of its signaling through multiple pathways (e.g., G-protein vs. β-arrestin). An agonist's in vitro profile in a single pathway may not be predictive of its overall in vivo effect.
Q4: I am seeing rapid desensitization of the DOR response with repeated agonist application. What is the underlying mechanism?
A4: Rapid desensitization of DORs is a well-documented phenomenon primarily mediated by:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor, where they phosphorylate serine and threonine residues in the C-terminal tail.
-
β-Arrestin Recruitment: Phosphorylation of the receptor creates a high-affinity binding site for β-arrestins. The binding of β-arrestin sterically hinders the coupling of the receptor to G proteins, thereby uncoupling it from downstream signaling.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote the internalization of the receptor into endosomes. This removes receptors from the cell surface, further contributing to desensitization.
Troubleshooting Guides
Issue 1: Inconsistent results in cAMP accumulation assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression/signaling. |
| Forskolin Concentration | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. The concentration should be sufficient to produce a robust signal without causing cytotoxicity. Perform a dose-response curve for forskolin. |
| Agonist Incubation Time | The kinetics of cAMP inhibition can vary between agonists. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your agonist. |
| Reagent Quality | Use fresh, high-quality reagents. Ensure proper storage of forskolin, IBMX (if used), and your agonist. |
| Assay Plate and Edge Effects | Be mindful of "edge effects" in multi-well plates. Avoid using the outer wells or ensure they are filled with a buffer to maintain humidity. |
Issue 2: No or weak signal in ERK1/2 phosphorylation Western blot.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | ERK1/2 phosphorylation is often transient, peaking within 5-15 minutes of agonist stimulation. Conduct a time-course experiment to identify the peak response time for your specific agonist and cell system. |
| Low Receptor Expression | Confirm DOR expression in your cell line using a validated method (e.g., radioligand binding, qPCR). |
| Serum Starvation | Inadequate serum starvation can lead to high basal ERK1/2 phosphorylation, masking the agonist-induced signal. Starve cells in serum-free media for at least 4-12 hours before agonist stimulation. |
| Antibody Quality | Use validated primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Ensure you are using the correct secondary antibody and that it is not expired. |
| Lysis Buffer and Phosphatase Inhibitors | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of ERK1/2 after cell lysis. |
| Protein Loading | Ensure equal protein loading across all lanes of your gel. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. |
Issue 3: Difficulty in quantifying receptor internalization.
| Potential Cause | Troubleshooting Steps |
| Agonist Choice | Not all DOR agonists induce robust internalization. Use a well-characterized internalizing agonist like SNC80 as a positive control. Some agonists, like ARM390, are known to be low-internalizing. |
| Incubation Time and Temperature | Internalization is a time- and temperature-dependent process. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) at 37°C to determine the optimal conditions. |
| Imaging and Quantification Method | The choice of assay can impact results. Options include ELISA-based methods for surface receptor quantification, flow cytometry, or high-content imaging of fluorescently tagged receptors. Ensure your imaging and analysis parameters are optimized and consistent. |
| Cell Line | The machinery for receptor internalization can vary between cell types. HEK293 cells are commonly used, but results may differ in neuronal cell lines or primary neurons. |
| Antibody Accessibility (for non-tagged receptors) | If using an antibody-based method to detect surface receptors, ensure the epitope is accessible and not masked by the agonist or other proteins. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Properties of Common DOR Agonists
| Agonist | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) | Internalization Profile |
| SNC80 | ~1-5 | ~10-50 | ~100-500 | High |
| DPDPE | ~1-10 | ~5-20 | >1000 | Moderate |
| Deltorphin II | ~0.1-1 | ~1-10 | ~50-200 | High |
| ARM390 | ~1-5 | ~10-50 | >10,000 | Low |
| TAN-67 | ~10-50 | ~100-300 | >10,000 | Low |
Note: The values presented are approximate and can vary depending on the cell line, assay conditions, and specific study. Data compiled from multiple sources.
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing DORs
-
Radiolabeled ligand (e.g., [³H]DPDPE or [³H]naltrindole)
-
Unlabeled test compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone)
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes (10-20 µg protein/well), a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled ligand).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To measure agonist-induced activation of the MAPK/ERK signaling pathway.
-
Materials:
-
Cells expressing DORs
-
Serum-free cell culture medium
-
DOR agonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Stimulate the cells with the DOR agonist at various concentrations for the predetermined optimal time (e.g., 5-15 minutes).
-
Place the plate on ice, aspirate the media, and lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Visualizations
Caption: DOR Signaling Pathways.
Caption: Western Blot Workflow for p-ERK1/2.
Caption: Troubleshooting In Vivo Results.
References
- 1. Signaling diversity of mu- and delta- opioid receptor ligands: Re-evaluating the benefits of β-arrestin/G protein signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Delta-Opioid Receptor Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during delta-opioid receptor (DOR) agonist studies.
Frequently Asked Questions (FAQs)
Q1: My DOR agonist shows lower potency in my cellular assay than expected based on binding affinity. What are the potential reasons?
A1: Discrepancies between binding affinity (Ki) and functional potency (EC50 or IC50) are a common observation. Several factors can contribute to this:
-
Receptor Reserve: The expression level of DORs in your cell system can significantly impact agonist potency. In systems with high receptor expression (high receptor reserve), a maximal response may be achieved with only a fraction of receptors occupied, leading to a lower EC50 value (higher potency) than the Kd. Conversely, in systems with low receptor density, the EC50 may be closer to the Kd.
-
Assay-Dependent Efficacy: The observed potency can depend on the specific signaling pathway being measured (e.g., cAMP inhibition vs. β-arrestin recruitment vs. ERK phosphorylation). An agonist might be more potent in activating one pathway over another, a phenomenon known as biased agonism.[1][2]
-
Cellular Context: The cellular environment, including the expression of G proteins, kinases (like GRKs), and β-arrestins, can influence agonist potency.[1][3] These components can differ between recombinant cell lines and primary neurons.
-
Ligand Properties: The agonist's intrinsic efficacy and its ability to stabilize an active receptor conformation play a crucial role. A partial agonist will have lower potency and a lower maximal effect compared to a full agonist, even with high binding affinity.
Q2: I am observing significant off-target effects with my novel DOR agonist. How can I confirm and mitigate this?
A2: Off-target effects are a major challenge in drug development. To address this:
-
Confirm with Antagonists: Use a selective DOR antagonist, such as naltrindole, to determine if the observed effect is mediated by DORs. If the antagonist blocks the effect, it is likely DOR-mediated. If not, off-target effects are probable.
-
Counter-Screening: Screen your compound against a panel of other opioid receptors (mu- and kappa-) and a broader panel of non-opioid GPCRs and ion channels to identify potential off-target interactions.[4]
-
Use a Structurally Unrelated Agonist: Compare the effects of your novel agonist with a well-characterized, structurally different DOR agonist (e.g., SNC80, DPDPE). If both compounds produce the same effect, it is more likely to be a DOR-mediated response.
-
Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to use cell lines or animal models where the delta-opioid receptor has been knocked out or knocked down. The agonist should have no effect in these models.
Q3: My DOR agonist shows strong analgesic effects in vitro but has little to no effect in my in vivo pain model. What could be the cause?
A3: The translation from in vitro efficacy to in vivo therapeutic effects is a significant hurdle. Potential reasons for this discrepancy include:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties. It might not reach the target tissue in sufficient concentrations or for a long enough duration to exert its effect.
-
Blood-Brain Barrier Penetration: For centrally-mediated analgesia, the agonist must effectively cross the blood-brain barrier. Many compounds that are potent in vitro fail in vivo due to poor CNS penetration.
-
Receptor Desensitization and Internalization: Rapid desensitization and internalization of DORs upon agonist binding can lead to a transient analgesic effect that is difficult to detect in some behavioral models. Agonists that cause high levels of internalization may lead to rapid tolerance.
-
Pain Model Specificity: The analgesic effects of DOR agonists can be more pronounced in models of chronic inflammatory or neuropathic pain compared to acute pain models. The choice of animal model is critical.
-
Biased Agonism: The in vivo effects of a DOR agonist are the net result of its signaling through multiple pathways (e.g., G-protein vs. β-arrestin). An agonist's in vitro profile in a single pathway may not be predictive of its overall in vivo effect.
Q4: I am seeing rapid desensitization of the DOR response with repeated agonist application. What is the underlying mechanism?
A4: Rapid desensitization of DORs is a well-documented phenomenon primarily mediated by:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the receptor, where they phosphorylate serine and threonine residues in the C-terminal tail.
-
β-Arrestin Recruitment: Phosphorylation of the receptor creates a high-affinity binding site for β-arrestins. The binding of β-arrestin sterically hinders the coupling of the receptor to G proteins, thereby uncoupling it from downstream signaling.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote the internalization of the receptor into endosomes. This removes receptors from the cell surface, further contributing to desensitization.
Troubleshooting Guides
Issue 1: Inconsistent results in cAMP accumulation assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression/signaling. |
| Forskolin Concentration | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. The concentration should be sufficient to produce a robust signal without causing cytotoxicity. Perform a dose-response curve for forskolin. |
| Agonist Incubation Time | The kinetics of cAMP inhibition can vary between agonists. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your agonist. |
| Reagent Quality | Use fresh, high-quality reagents. Ensure proper storage of forskolin, IBMX (if used), and your agonist. |
| Assay Plate and Edge Effects | Be mindful of "edge effects" in multi-well plates. Avoid using the outer wells or ensure they are filled with a buffer to maintain humidity. |
Issue 2: No or weak signal in ERK1/2 phosphorylation Western blot.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | ERK1/2 phosphorylation is often transient, peaking within 5-15 minutes of agonist stimulation. Conduct a time-course experiment to identify the peak response time for your specific agonist and cell system. |
| Low Receptor Expression | Confirm DOR expression in your cell line using a validated method (e.g., radioligand binding, qPCR). |
| Serum Starvation | Inadequate serum starvation can lead to high basal ERK1/2 phosphorylation, masking the agonist-induced signal. Starve cells in serum-free media for at least 4-12 hours before agonist stimulation. |
| Antibody Quality | Use validated primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Ensure you are using the correct secondary antibody and that it is not expired. |
| Lysis Buffer and Phosphatase Inhibitors | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of ERK1/2 after cell lysis. |
| Protein Loading | Ensure equal protein loading across all lanes of your gel. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample. |
Issue 3: Difficulty in quantifying receptor internalization.
| Potential Cause | Troubleshooting Steps |
| Agonist Choice | Not all DOR agonists induce robust internalization. Use a well-characterized internalizing agonist like SNC80 as a positive control. Some agonists, like ARM390, are known to be low-internalizing. |
| Incubation Time and Temperature | Internalization is a time- and temperature-dependent process. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) at 37°C to determine the optimal conditions. |
| Imaging and Quantification Method | The choice of assay can impact results. Options include ELISA-based methods for surface receptor quantification, flow cytometry, or high-content imaging of fluorescently tagged receptors. Ensure your imaging and analysis parameters are optimized and consistent. |
| Cell Line | The machinery for receptor internalization can vary between cell types. HEK293 cells are commonly used, but results may differ in neuronal cell lines or primary neurons. |
| Antibody Accessibility (for non-tagged receptors) | If using an antibody-based method to detect surface receptors, ensure the epitope is accessible and not masked by the agonist or other proteins. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Properties of Common DOR Agonists
| Agonist | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) | Internalization Profile |
| SNC80 | ~1-5 | ~10-50 | ~100-500 | High |
| DPDPE | ~1-10 | ~5-20 | >1000 | Moderate |
| Deltorphin II | ~0.1-1 | ~1-10 | ~50-200 | High |
| ARM390 | ~1-5 | ~10-50 | >10,000 | Low |
| TAN-67 | ~10-50 | ~100-300 | >10,000 | Low |
Note: The values presented are approximate and can vary depending on the cell line, assay conditions, and specific study. Data compiled from multiple sources.
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing DORs
-
Radiolabeled ligand (e.g., [³H]DPDPE or [³H]naltrindole)
-
Unlabeled test compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM naloxone)
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes (10-20 µg protein/well), a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled ligand).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To measure agonist-induced activation of the MAPK/ERK signaling pathway.
-
Materials:
-
Cells expressing DORs
-
Serum-free cell culture medium
-
DOR agonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Stimulate the cells with the DOR agonist at various concentrations for the predetermined optimal time (e.g., 5-15 minutes).
-
Place the plate on ice, aspirate the media, and lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Visualizations
Caption: DOR Signaling Pathways.
Caption: Western Blot Workflow for p-ERK1/2.
Caption: Troubleshooting In Vivo Results.
References
- 1. Signaling diversity of mu- and delta- opioid receptor ligands: Re-evaluating the benefits of β-arrestin/G protein signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
ensuring consistent TAN-67 potency between batches
Welcome to the technical support center for TAN-67. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring consistent potency and obtaining reliable results in their experiments with this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor), which is a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action involves binding to the δ-opioid receptor, leading to the activation of inhibitory Gi/o proteins. This activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, the activation of Gi/o proteins can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to study the physiological and pathological roles of the delta-opioid receptor. Due to its agonistic properties, it is often used in studies related to pain modulation, neuroprotection, and cardiovascular function. It serves as a tool to investigate the downstream signaling pathways of the δ-opioid receptor and to explore its therapeutic potential.
Q3: How is the potency of this compound typically measured?
The potency of this compound is most commonly determined by its ability to inhibit the production of cAMP in cells expressing the delta-opioid receptor. A widely used method is the forskolin-stimulated cAMP accumulation assay. In this assay, forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels. The addition of this compound will inhibit this process in a dose-dependent manner, and the concentration at which it produces 50% of its maximal inhibition is known as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for inhibition.
Troubleshooting Guide: Inconsistent this compound Potency
Variability in the potency of this compound between different batches can be a significant source of experimental irreproducibility. This guide provides a structured approach to identifying and resolving such issues.
Initial Batch-to-Batch Potency Verification
It is crucial to perform a potency test on each new batch of this compound before its use in extensive experiments. A standardized cAMP accumulation assay is recommended for this purpose.
Problem: A new batch of this compound shows a significantly different IC50 value compared to the previous batch.
-
Possible Cause 1: Compound Purity and Integrity.
-
Solution: Verify the purity of the new batch using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Compare the results with the certificate of analysis provided by the supplier. Ensure the compound has not degraded during storage.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Re-verify the calculations used for preparing the stock solution. If possible, confirm the concentration of the stock solution using a spectrophotometric method if a chromophore is present and a reference standard is available.
-
-
Possible Cause 3: Variability in Experimental Conditions.
-
Solution: Ensure that all experimental parameters, including cell passage number, cell density, incubation times, and reagent concentrations, are kept consistent between experiments. Refer to the detailed experimental protocol below.
-
Data Presentation: Example of Batch-to-Batch Variability
The following table illustrates a hypothetical scenario of inconsistent potency between three batches of this compound as determined by a cAMP accumulation assay.
| Batch ID | Purity (HPLC) | IC50 (nM) | Maximal Inhibition (%) |
| This compound-001 | 99.2% | 15.5 | 95 |
| This compound-002 | 98.9% | 35.2 | 92 |
| This compound-003 | 95.5% | 78.1 | 85 |
In this example, Batch this compound-003 shows a lower purity which correlates with a significantly higher IC50 value (lower potency) and a reduced maximal inhibition.
Experimental Protocols
Key Experiment: Forskolin-Stimulated cAMP Accumulation Assay
This protocol details the steps to determine the IC50 value of this compound.
Materials:
-
Cells stably expressing the human delta-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Culture: Culture the cells in the appropriate medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer (e.g., PBS with 0.5 mM IBMX).
-
Agonist Stimulation:
-
Wash the cells once with warm PBS.
-
Add the serially diluted this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Potency Testing
Caption: Workflow for this compound potency testing.
Troubleshooting Logic for Inconsistent Potency
Caption: Troubleshooting logic for potency issues.
References
- 1. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
ensuring consistent TAN-67 potency between batches
Welcome to the technical support center for TAN-67. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring consistent potency and obtaining reliable results in their experiments with this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonpeptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor), which is a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action involves binding to the δ-opioid receptor, leading to the activation of inhibitory Gi/o proteins. This activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, the activation of Gi/o proteins can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to study the physiological and pathological roles of the delta-opioid receptor. Due to its agonistic properties, it is often used in studies related to pain modulation, neuroprotection, and cardiovascular function. It serves as a tool to investigate the downstream signaling pathways of the δ-opioid receptor and to explore its therapeutic potential.
Q3: How is the potency of this compound typically measured?
The potency of this compound is most commonly determined by its ability to inhibit the production of cAMP in cells expressing the delta-opioid receptor. A widely used method is the forskolin-stimulated cAMP accumulation assay. In this assay, forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels. The addition of this compound will inhibit this process in a dose-dependent manner, and the concentration at which it produces 50% of its maximal inhibition is known as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for inhibition.
Troubleshooting Guide: Inconsistent this compound Potency
Variability in the potency of this compound between different batches can be a significant source of experimental irreproducibility. This guide provides a structured approach to identifying and resolving such issues.
Initial Batch-to-Batch Potency Verification
It is crucial to perform a potency test on each new batch of this compound before its use in extensive experiments. A standardized cAMP accumulation assay is recommended for this purpose.
Problem: A new batch of this compound shows a significantly different IC50 value compared to the previous batch.
-
Possible Cause 1: Compound Purity and Integrity.
-
Solution: Verify the purity of the new batch using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Compare the results with the certificate of analysis provided by the supplier. Ensure the compound has not degraded during storage.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Solution: Re-verify the calculations used for preparing the stock solution. If possible, confirm the concentration of the stock solution using a spectrophotometric method if a chromophore is present and a reference standard is available.
-
-
Possible Cause 3: Variability in Experimental Conditions.
-
Solution: Ensure that all experimental parameters, including cell passage number, cell density, incubation times, and reagent concentrations, are kept consistent between experiments. Refer to the detailed experimental protocol below.
-
Data Presentation: Example of Batch-to-Batch Variability
The following table illustrates a hypothetical scenario of inconsistent potency between three batches of this compound as determined by a cAMP accumulation assay.
| Batch ID | Purity (HPLC) | IC50 (nM) | Maximal Inhibition (%) |
| This compound-001 | 99.2% | 15.5 | 95 |
| This compound-002 | 98.9% | 35.2 | 92 |
| This compound-003 | 95.5% | 78.1 | 85 |
In this example, Batch this compound-003 shows a lower purity which correlates with a significantly higher IC50 value (lower potency) and a reduced maximal inhibition.
Experimental Protocols
Key Experiment: Forskolin-Stimulated cAMP Accumulation Assay
This protocol details the steps to determine the IC50 value of this compound.
Materials:
-
Cells stably expressing the human delta-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Culture: Culture the cells in the appropriate medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer (e.g., PBS with 0.5 mM IBMX).
-
Agonist Stimulation:
-
Wash the cells once with warm PBS.
-
Add the serially diluted this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Potency Testing
Caption: Workflow for this compound potency testing.
Troubleshooting Logic for Inconsistent Potency
Caption: Troubleshooting logic for potency issues.
References
- 1. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
A Comparative In Vivo Analysis of the Delta-Opioid Receptor Agonists TAN-67 and SNC80
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of two prominent delta-opioid receptor (DOR) agonists, TAN-67 and SNC80. The information presented is collated from preclinical experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies.
Executive Summary
This compound and SNC80 are both selective non-peptidic DOR agonists, yet they exhibit distinct pharmacological profiles in vivo. A key differentiator lies in their signaling pathways: this compound is characterized as a G-protein biased agonist, primarily signaling through Gαi/o proteins. In contrast, SNC80 demonstrates significant β-arrestin-2 biased agonism. This fundamental difference in signaling translates to contrasting in vivo effects, particularly concerning adverse effect profiles and their influence on reward-related behaviors. While both compounds have shown potential therapeutic effects, such as analgesia and antidepressant-like activity, SNC80 is notably associated with a significant risk of convulsions at higher doses, a side effect not reported for this compound. Furthermore, they exert opposing effects on alcohol consumption, with this compound reducing and SNC80 increasing intake in animal models. Recent evidence also suggests that the in vivo effects of SNC80 may be mediated, at least in part, through the activation of μ–δ opioid receptor (MOR-DOR) heteromers.
Data Presentation
Table 1: Comparative In Vivo Efficacy in Analgesic, Antidepressant, and Anxiolytic Models
| In Vivo Model | Test Parameter | This compound | SNC80 | Key Findings & Citations |
| Analgesia | Acetic Acid Writhing Test | Effective | Effective | Both compounds demonstrate antinociceptive effects in models of visceral pain. SNC80 showed significant effect in the writhing test.[1] A derivative of this compound showed superior potency to this compound in the formalin paw test.[2] |
| Inflammatory Pain (Formalin Test) | Effective | Limited Efficacy | A derivative of this compound showed potent inhibition in both phases of the formalin test.[2] SNC80 showed limited efficacy in a model of inflammation-induced thermal hypersensitivity, suggesting potential utility in some forms of inflammatory pain.[1] | |
| Antidepressant-like Effects | Forced Swim Test (FST) | Effective | Effective | Both compounds reduce immobility time, indicative of antidepressant-like activity.[3] SNC80's antidepressant-like effects are enhanced in rats with inflammatory pain. |
| Anxiolytic-like Effects | Elevated Plus Maze (EPM) | Anxiolytic-like effects suggested | Dose-dependently increases time in open arms | SNC80 demonstrates clear anxiolytic-like effects. The rewarding effects of this compound in some models may be related to anxiolytic-like properties. |
Table 2: Comparative Adverse Effect Profile and Other In Vivo Effects
| Feature | This compound | SNC80 | Key Findings & Citations |
| Convulsive Liability | Not reported to induce convulsions. | Induces convulsions at higher doses. | SNC80 produces dose-dependent seizures. This effect is a significant limitation for its therapeutic potential. This compound and its derivatives are noted for their lack of convulsive effects. |
| Ethanol Consumption | Decreases voluntary intake. | Increases voluntary intake in wild-type mice. | This opposing effect is linked to their differential signaling pathways. |
| Ethanol-Induced Conditioned Place Preference (CPP) | Enhances ethanol-induced CPP. | Abolishes ethanol-induced CPP. | Suggests a complex interaction with the rewarding and aversive effects of ethanol. |
| Dopamine Efflux in Nucleus Accumbens | Enhances dopamine efflux. | Does not directly stimulate dopamine efflux alone but potentiates amphetamine-mediated efflux. | The mechanism for this compound involves glutamate and free radicals and is independent of neural activity. |
| Receptor Selectivity | High selectivity for DOR over MOR (>1000-fold). | Highly selective for DOR. | SNC80's in vivo antinociceptive effects are diminished in both μ- and δ-opioid receptor knockout mice, suggesting action at μ–δ heteromers. |
Experimental Protocols
Hot Plate Test (Analgesia)
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).
-
A mouse is placed on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage.
-
Baseline latency is measured before drug administration.
-
The test compound (this compound or SNC80) or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
The latency is measured again at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
An increase in latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect.
Forced Swim Test (Antidepressant-like Effects)
Objective: To evaluate antidepressant-like activity by measuring the duration of immobility in an inescapable water tank.
Methodology:
-
A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (e.g., 25-30°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm).
-
Mice are placed in the water for a total of 6 minutes.
-
The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test.
-
The test compound (this compound or SNC80) or a standard antidepressant (e.g., desipramine) is administered prior to the test.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Elevated Plus Maze (Anxiolytic-like Effects)
Objective: To assess anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Gi/o-Protein Biased Agonist)
Caption: this compound's Gi/o-protein biased signaling pathway.
Signaling Pathway of SNC80 (β-Arrestin-2 Biased Agonist)
Caption: SNC80's β-arrestin-2 biased signaling pathway.
Proposed Signaling of SNC80 at MOR-DOR Heteromers
Caption: SNC80's proposed action at μ–δ opioid receptor heteromers.
Experimental Workflow for In Vivo Comparison
Caption: General workflow for in vivo comparison of this compound and SNC80.
References
- 1. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel synthesis and biological activity of a new class of high affinity and selective delta-opioid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of the Delta-Opioid Receptor Agonists TAN-67 and SNC80
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of two prominent delta-opioid receptor (DOR) agonists, TAN-67 and SNC80. The information presented is collated from preclinical experimental data to assist researchers in selecting the appropriate pharmacological tool for their studies.
Executive Summary
This compound and SNC80 are both selective non-peptidic DOR agonists, yet they exhibit distinct pharmacological profiles in vivo. A key differentiator lies in their signaling pathways: this compound is characterized as a G-protein biased agonist, primarily signaling through Gαi/o proteins. In contrast, SNC80 demonstrates significant β-arrestin-2 biased agonism. This fundamental difference in signaling translates to contrasting in vivo effects, particularly concerning adverse effect profiles and their influence on reward-related behaviors. While both compounds have shown potential therapeutic effects, such as analgesia and antidepressant-like activity, SNC80 is notably associated with a significant risk of convulsions at higher doses, a side effect not reported for this compound. Furthermore, they exert opposing effects on alcohol consumption, with this compound reducing and SNC80 increasing intake in animal models. Recent evidence also suggests that the in vivo effects of SNC80 may be mediated, at least in part, through the activation of μ–δ opioid receptor (MOR-DOR) heteromers.
Data Presentation
Table 1: Comparative In Vivo Efficacy in Analgesic, Antidepressant, and Anxiolytic Models
| In Vivo Model | Test Parameter | This compound | SNC80 | Key Findings & Citations |
| Analgesia | Acetic Acid Writhing Test | Effective | Effective | Both compounds demonstrate antinociceptive effects in models of visceral pain. SNC80 showed significant effect in the writhing test.[1] A derivative of this compound showed superior potency to this compound in the formalin paw test.[2] |
| Inflammatory Pain (Formalin Test) | Effective | Limited Efficacy | A derivative of this compound showed potent inhibition in both phases of the formalin test.[2] SNC80 showed limited efficacy in a model of inflammation-induced thermal hypersensitivity, suggesting potential utility in some forms of inflammatory pain.[1] | |
| Antidepressant-like Effects | Forced Swim Test (FST) | Effective | Effective | Both compounds reduce immobility time, indicative of antidepressant-like activity.[3] SNC80's antidepressant-like effects are enhanced in rats with inflammatory pain. |
| Anxiolytic-like Effects | Elevated Plus Maze (EPM) | Anxiolytic-like effects suggested | Dose-dependently increases time in open arms | SNC80 demonstrates clear anxiolytic-like effects. The rewarding effects of this compound in some models may be related to anxiolytic-like properties. |
Table 2: Comparative Adverse Effect Profile and Other In Vivo Effects
| Feature | This compound | SNC80 | Key Findings & Citations |
| Convulsive Liability | Not reported to induce convulsions. | Induces convulsions at higher doses. | SNC80 produces dose-dependent seizures. This effect is a significant limitation for its therapeutic potential. This compound and its derivatives are noted for their lack of convulsive effects. |
| Ethanol Consumption | Decreases voluntary intake. | Increases voluntary intake in wild-type mice. | This opposing effect is linked to their differential signaling pathways. |
| Ethanol-Induced Conditioned Place Preference (CPP) | Enhances ethanol-induced CPP. | Abolishes ethanol-induced CPP. | Suggests a complex interaction with the rewarding and aversive effects of ethanol. |
| Dopamine Efflux in Nucleus Accumbens | Enhances dopamine efflux. | Does not directly stimulate dopamine efflux alone but potentiates amphetamine-mediated efflux. | The mechanism for this compound involves glutamate and free radicals and is independent of neural activity. |
| Receptor Selectivity | High selectivity for DOR over MOR (>1000-fold). | Highly selective for DOR. | SNC80's in vivo antinociceptive effects are diminished in both μ- and δ-opioid receptor knockout mice, suggesting action at μ–δ heteromers. |
Experimental Protocols
Hot Plate Test (Analgesia)
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
Methodology:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).
-
A mouse is placed on the heated surface, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage.
-
Baseline latency is measured before drug administration.
-
The test compound (this compound or SNC80) or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
The latency is measured again at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
An increase in latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect.
Forced Swim Test (Antidepressant-like Effects)
Objective: To evaluate antidepressant-like activity by measuring the duration of immobility in an inescapable water tank.
Methodology:
-
A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (e.g., 25-30°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm).
-
Mice are placed in the water for a total of 6 minutes.
-
The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test.
-
The test compound (this compound or SNC80) or a standard antidepressant (e.g., desipramine) is administered prior to the test.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Elevated Plus Maze (Anxiolytic-like Effects)
Objective: To assess anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound (Gi/o-Protein Biased Agonist)
Caption: this compound's Gi/o-protein biased signaling pathway.
Signaling Pathway of SNC80 (β-Arrestin-2 Biased Agonist)
Caption: SNC80's β-arrestin-2 biased signaling pathway.
Proposed Signaling of SNC80 at MOR-DOR Heteromers
Caption: SNC80's proposed action at μ–δ opioid receptor heteromers.
Experimental Workflow for In Vivo Comparison
Caption: General workflow for in vivo comparison of this compound and SNC80.
References
- 1. A comparison of the antinociceptive and adverse effects of the mu-opioid agonist morphine and the delta-opioid agonist SNC80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel synthesis and biological activity of a new class of high affinity and selective delta-opioid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to TAN-67 and Deltorphin II in Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of two prominent delta-opioid receptor agonists, TAN-67 and deltorphin II. The information presented is based on experimental data from preclinical studies, offering insights into their respective potencies, receptor selectivities, and mechanisms of action.
Introduction
This compound is a non-peptide, selective agonist for the delta-1 (δ₁) opioid receptor subtype.[1] In contrast, deltorphin II is a naturally occurring peptide agonist with high selectivity for the delta-2 (δ₂) opioid receptor.[2] This distinction in receptor subtype preference forms the basis for their differential pharmacological profiles in various models of analgesia. This guide will delve into their comparative efficacy, the experimental methods used to evaluate them, and their underlying signaling pathways.
Quantitative Comparison of Analgesic Potency
The following tables summarize the available quantitative data on the analgesic potency of the active enantiomer of this compound, (-)-TAN-67, and deltorphin II in common thermal nociception models. It is important to note that the data are compiled from different studies and variations in experimental conditions (e.g., animal strain, specific protocol parameters) may influence the absolute values.
Table 1: Analgesic Potency in the Tail-Flick Test
| Compound | Administration Route | ED₅₀/EC₅₀ | Animal Model | Reference |
| (-)-TAN-67 | Intrathecal | EC₅₀ = 17.1 nM | Mouse | [1] |
| Deltorphin II | Intracerebroventricular | ED₅₀ = 16.5 nmol | Mouse | [3] |
Table 2: Analgesic Potency in the Hot-Plate Test
| Compound | Administration Route | ED₅₀ | Animal Model | Reference |
| Deltorphin II | Intracerebroventricular | 5.05 nmol | Mouse | [3] |
| (-)-TAN-67 | Not Reported | - | - |
Note: A direct head-to-head study comparing the ED₅₀ values of (-)-TAN-67 and deltorphin II in the same analgesia model was not identified in the literature. The EC₅₀ value for (-)-TAN-67 is a measure of the concentration required to produce 50% of the maximal effect in the tail-flick test following intrathecal administration. The ED₅₀ values for deltorphin II represent the dose required to produce a half-maximal analgesic effect after intracerebroventricular injection.
Experimental Protocols
Detailed methodologies for the key in vivo analgesia assays are provided below to allow for a comprehensive understanding of the experimental context.
Tail-Flick Test
The tail-flick test is a widely used method to assess spinal analgesia.
Objective: To measure the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source (e.g., a high-intensity light beam).
-
A restraining device to hold the animal gently.
Procedure:
-
Acclimatization: Animals are habituated to the testing room and the restraining device to minimize stress-induced analgesia.
-
Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound or deltorphin II) or vehicle is administered via the desired route (e.g., intrathecal, intracerebroventricular).
-
Post-treatment Latency: The tail-flick latency is measured again at predetermined time points after drug administration.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test is used to evaluate supraspinally mediated analgesia.
Objective: To measure the reaction time of an animal to a thermal stimulus applied to its paws.
Apparatus:
-
A hot-plate apparatus with a precisely controlled temperature.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Baseline Latency: The animal is placed on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The hot-plate latency is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is quantified by the increase in reaction time compared to baseline or vehicle-treated animals. The %MPE can also be calculated.
Signaling Pathways
Both this compound and deltorphin II exert their effects by activating G-protein coupled receptors (GPCRs). As delta-opioid receptor agonists, they couple to inhibitory G-proteins (Gi/o). The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
While the general mechanism of Gi/o-coupled receptor signaling is understood, the specific downstream pathways that differentiate the analgesic effects of δ₁ and δ₂ receptor activation are still under investigation. Below are generalized diagrams of the proposed signaling pathways.
Caption: Proposed signaling pathway for (-)-TAN-67 mediated analgesia.
Caption: Proposed signaling pathway for Deltorphin II mediated analgesia.
Experimental Workflow
The general workflow for evaluating the analgesic effects of these compounds in vivo is as follows:
Caption: General workflow for in vivo analgesic testing.
Summary and Conclusion
Both (-)-TAN-67 and deltorphin II demonstrate significant analgesic properties, mediated through their respective actions on δ₁ and δ₂-opioid receptors. The available data suggests that both compounds are potent analgesics, though a direct comparison of their potency is challenging due to the lack of head-to-head studies. Deltorphin II has shown efficacy in both spinal and supraspinal models of pain. (-)-TAN-67 has been shown to produce profound antinociceptive effects through spinal δ₁ receptors.
The distinct receptor subtype selectivity of these compounds offers a valuable tool for researchers to dissect the specific roles of δ₁ and δ₂ receptors in pain modulation. Further studies directly comparing the analgesic efficacy and side-effect profiles of this compound and deltorphin II in various pain models are warranted to fully elucidate their therapeutic potential. The development of subtype-selective delta-opioid agonists remains a promising avenue for the discovery of novel analgesics with improved safety profiles.
References
A Comparative Guide to TAN-67 and Deltorphin II in Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of two prominent delta-opioid receptor agonists, TAN-67 and deltorphin II. The information presented is based on experimental data from preclinical studies, offering insights into their respective potencies, receptor selectivities, and mechanisms of action.
Introduction
This compound is a non-peptide, selective agonist for the delta-1 (δ₁) opioid receptor subtype.[1] In contrast, deltorphin II is a naturally occurring peptide agonist with high selectivity for the delta-2 (δ₂) opioid receptor.[2] This distinction in receptor subtype preference forms the basis for their differential pharmacological profiles in various models of analgesia. This guide will delve into their comparative efficacy, the experimental methods used to evaluate them, and their underlying signaling pathways.
Quantitative Comparison of Analgesic Potency
The following tables summarize the available quantitative data on the analgesic potency of the active enantiomer of this compound, (-)-TAN-67, and deltorphin II in common thermal nociception models. It is important to note that the data are compiled from different studies and variations in experimental conditions (e.g., animal strain, specific protocol parameters) may influence the absolute values.
Table 1: Analgesic Potency in the Tail-Flick Test
| Compound | Administration Route | ED₅₀/EC₅₀ | Animal Model | Reference |
| (-)-TAN-67 | Intrathecal | EC₅₀ = 17.1 nM | Mouse | [1] |
| Deltorphin II | Intracerebroventricular | ED₅₀ = 16.5 nmol | Mouse | [3] |
Table 2: Analgesic Potency in the Hot-Plate Test
| Compound | Administration Route | ED₅₀ | Animal Model | Reference |
| Deltorphin II | Intracerebroventricular | 5.05 nmol | Mouse | [3] |
| (-)-TAN-67 | Not Reported | - | - |
Note: A direct head-to-head study comparing the ED₅₀ values of (-)-TAN-67 and deltorphin II in the same analgesia model was not identified in the literature. The EC₅₀ value for (-)-TAN-67 is a measure of the concentration required to produce 50% of the maximal effect in the tail-flick test following intrathecal administration. The ED₅₀ values for deltorphin II represent the dose required to produce a half-maximal analgesic effect after intracerebroventricular injection.
Experimental Protocols
Detailed methodologies for the key in vivo analgesia assays are provided below to allow for a comprehensive understanding of the experimental context.
Tail-Flick Test
The tail-flick test is a widely used method to assess spinal analgesia.
Objective: To measure the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick meter with a radiant heat source (e.g., a high-intensity light beam).
-
A restraining device to hold the animal gently.
Procedure:
-
Acclimatization: Animals are habituated to the testing room and the restraining device to minimize stress-induced analgesia.
-
Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound or deltorphin II) or vehicle is administered via the desired route (e.g., intrathecal, intracerebroventricular).
-
Post-treatment Latency: The tail-flick latency is measured again at predetermined time points after drug administration.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test is used to evaluate supraspinally mediated analgesia.
Objective: To measure the reaction time of an animal to a thermal stimulus applied to its paws.
Apparatus:
-
A hot-plate apparatus with a precisely controlled temperature.
-
A transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimatization: Animals are allowed to acclimate to the testing environment.
-
Baseline Latency: The animal is placed on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The hot-plate latency is measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is quantified by the increase in reaction time compared to baseline or vehicle-treated animals. The %MPE can also be calculated.
Signaling Pathways
Both this compound and deltorphin II exert their effects by activating G-protein coupled receptors (GPCRs). As delta-opioid receptor agonists, they couple to inhibitory G-proteins (Gi/o). The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
While the general mechanism of Gi/o-coupled receptor signaling is understood, the specific downstream pathways that differentiate the analgesic effects of δ₁ and δ₂ receptor activation are still under investigation. Below are generalized diagrams of the proposed signaling pathways.
Caption: Proposed signaling pathway for (-)-TAN-67 mediated analgesia.
Caption: Proposed signaling pathway for Deltorphin II mediated analgesia.
Experimental Workflow
The general workflow for evaluating the analgesic effects of these compounds in vivo is as follows:
Caption: General workflow for in vivo analgesic testing.
Summary and Conclusion
Both (-)-TAN-67 and deltorphin II demonstrate significant analgesic properties, mediated through their respective actions on δ₁ and δ₂-opioid receptors. The available data suggests that both compounds are potent analgesics, though a direct comparison of their potency is challenging due to the lack of head-to-head studies. Deltorphin II has shown efficacy in both spinal and supraspinal models of pain. (-)-TAN-67 has been shown to produce profound antinociceptive effects through spinal δ₁ receptors.
The distinct receptor subtype selectivity of these compounds offers a valuable tool for researchers to dissect the specific roles of δ₁ and δ₂ receptors in pain modulation. Further studies directly comparing the analgesic efficacy and side-effect profiles of this compound and deltorphin II in various pain models are warranted to fully elucidate their therapeutic potential. The development of subtype-selective delta-opioid agonists remains a promising avenue for the discovery of novel analgesics with improved safety profiles.
References
Validating TAN-67's Selectivity for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAN-67's performance against other delta-opioid receptor agonists, supported by experimental data. We delve into the specifics of its binding affinity and functional potency, offering a clear perspective on its selectivity profile. Detailed methodologies for key experiments are provided to ensure reproducibility and transparency.
Quantitative Data Summary: A Comparative Analysis
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other common delta-opioid receptor agonists. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values signify greater functional potency. The selectivity ratio, calculated as the Ki or EC50 for the mu-opioid receptor divided by the Ki or EC50 for the delta-opioid receptor, highlights the compound's preference for the delta receptor.
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | δ/μ Selectivity Ratio | Reference |
| Binding Affinity (Ki, nM) | |||||
| (-)-TAN-67 | 1.12 | 2320 | 1790 | ~2071 | [1] |
| SNC80 | 0.625 | 5500 | - | ~8800 | [2] |
| DPDPE | 1.4 | 1100 | 5400 | ~786 | [3] |
| Deltorphin II | 1.5 | >1000 | >1000 | >667 | [4] |
| Functional Potency (EC50/IC50, nM) | |||||
| (-)-TAN-67 (cAMP) | 1.72 | 1520 | - | ~884 | [5] |
| (-)-TAN-67 (MVD) | 3.65 | - | - | - | |
| SNC80 (cAMP) | 9.2 | - | - | - | |
| SNC80 (Ca2+ flux) | 52.8 | >5000 | - | >95 | |
| DPDPE (GTPγS) | - | - | - | - | |
| Deltorphin II (cAMP) | - | - | - | - |
MVD: Mouse Vas Deferens Assay
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other agonists for the delta, mu, and kappa opioid receptors.
Materials:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta, mu, or kappa opioid receptor.
-
Radioligands:
-
Delta-receptor: [³H]-Naltrindole
-
Mu-receptor: [³H]-DAMGO
-
Kappa-receptor: [³H]-U69,593
-
-
Test Compounds: this compound, SNC80, DPDPE, Deltorphin II at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Opioid receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Objective: To determine the functional potency (EC50) of this compound and other agonists at the delta and mu opioid receptors.
Materials:
-
Cells: Intact CHO or HEK293 cells stably expressing the human delta or mu opioid receptor.
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compounds: this compound, SNC80, DPDPE, Deltorphin II at various concentrations.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based).
-
Cell Culture Medium.
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Agonist binding to the δ-opioid receptor inhibits cAMP production.
Experimental Workflow: Radioligand Binding Assay
Caption: Step-by-step workflow for the radioligand binding assay.
Logical Relationship: this compound Delta-Receptor Selectivity
Caption: Factors contributing to this compound's high delta-receptor selectivity.
References
Validating TAN-67's Selectivity for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAN-67's performance against other delta-opioid receptor agonists, supported by experimental data. We delve into the specifics of its binding affinity and functional potency, offering a clear perspective on its selectivity profile. Detailed methodologies for key experiments are provided to ensure reproducibility and transparency.
Quantitative Data Summary: A Comparative Analysis
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other common delta-opioid receptor agonists. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values signify greater functional potency. The selectivity ratio, calculated as the Ki or EC50 for the mu-opioid receptor divided by the Ki or EC50 for the delta-opioid receptor, highlights the compound's preference for the delta receptor.
| Compound | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | δ/μ Selectivity Ratio | Reference |
| Binding Affinity (Ki, nM) | |||||
| (-)-TAN-67 | 1.12 | 2320 | 1790 | ~2071 | [1] |
| SNC80 | 0.625 | 5500 | - | ~8800 | [2] |
| DPDPE | 1.4 | 1100 | 5400 | ~786 | [3] |
| Deltorphin II | 1.5 | >1000 | >1000 | >667 | [4] |
| Functional Potency (EC50/IC50, nM) | |||||
| (-)-TAN-67 (cAMP) | 1.72 | 1520 | - | ~884 | [5] |
| (-)-TAN-67 (MVD) | 3.65 | - | - | - | |
| SNC80 (cAMP) | 9.2 | - | - | - | |
| SNC80 (Ca2+ flux) | 52.8 | >5000 | - | >95 | |
| DPDPE (GTPγS) | - | - | - | - | |
| Deltorphin II (cAMP) | - | - | - | - |
MVD: Mouse Vas Deferens Assay
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other agonists for the delta, mu, and kappa opioid receptors.
Materials:
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta, mu, or kappa opioid receptor.
-
Radioligands:
-
Delta-receptor: [³H]-Naltrindole
-
Mu-receptor: [³H]-DAMGO
-
Kappa-receptor: [³H]-U69,593
-
-
Test Compounds: this compound, SNC80, DPDPE, Deltorphin II at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Opioid receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis.
Objective: To determine the functional potency (EC50) of this compound and other agonists at the delta and mu opioid receptors.
Materials:
-
Cells: Intact CHO or HEK293 cells stably expressing the human delta or mu opioid receptor.
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compounds: this compound, SNC80, DPDPE, Deltorphin II at various concentrations.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based).
-
Cell Culture Medium.
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Agonist binding to the δ-opioid receptor inhibits cAMP production.
Experimental Workflow: Radioligand Binding Assay
Caption: Step-by-step workflow for the radioligand binding assay.
Logical Relationship: this compound Delta-Receptor Selectivity
Caption: Factors contributing to this compound's high delta-receptor selectivity.
References
The Antagonistic Dance: A Comparative Guide to Naltrindole's Blockade of TAN-67 Effects at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological interaction between the selective delta-opioid receptor (DOR) agonist, TAN-67, and the selective DOR antagonist, naltrindole. Through an objective analysis of experimental data, this document elucidates the mechanism and consequences of naltrindole's blockade of this compound-induced effects, offering valuable insights for researchers in opioid pharmacology and drug development.
At a Glance: Quantitative Comparison of Naltrindole and this compound
The following tables summarize the key pharmacological parameters of naltrindole and this compound, highlighting their high affinity and selectivity for the delta-opioid receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) |
| Naltrindole | Delta-Opioid | Human | [³H]Naltrindole | 0.07 - 0.33 |
| Delta-Opioid | Mouse | [³H]Naltrindole | 0.056 | |
| Mu-Opioid | Human | Various | > 100 | |
| Kappa-Opioid | Human | Various | > 100 | |
| This compound | Delta-Opioid | Human | [³H]Naltrindole | 0.647 |
| Mu-Opioid | Human | [³H]DAMGO | > 1000 |
Table 2: In Vitro Functional Potency
| Agonist | Antagonist | Assay | Cell Line | Parameter | Value (nM) |
| This compound | - | cAMP Inhibition | CHO (human DOR) | EC₅₀ | 1.72 |
| This compound | Naltrindole | cAMP Inhibition | CHO (human DOR) | IC₅₀ | 1.4 |
| (-)-TAN-67 | - | Mouse Vas Deferens | - | IC₅₀ | 3.65 |
The Mechanism of Action: Competitive Antagonism
Signaling Pathways: A Visual Representation
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the DOR primarily couples to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, DOR activation can modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK). Naltrindole, by blocking the binding of this compound, prevents the initiation of these downstream signaling events.
Caption: Signaling pathway of this compound and naltrindole at the delta-opioid receptor.
Experimental Evidence: In Vivo Blockade of this compound Effects
Naltrindole has been effectively used in numerous in vivo studies to block the physiological effects of this compound and other delta-opioid agonists. A prominent example is the attenuation of this compound-induced antinociception in rodent models.
Experimental Workflow: Mouse Tail-Flick Test
The tail-flick test is a common assay to assess the analgesic properties of compounds. The latency of a mouse to flick its tail from a heat source is measured as an indicator of pain perception.
The Antagonistic Dance: A Comparative Guide to Naltrindole's Blockade of TAN-67 Effects at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological interaction between the selective delta-opioid receptor (DOR) agonist, TAN-67, and the selective DOR antagonist, naltrindole. Through an objective analysis of experimental data, this document elucidates the mechanism and consequences of naltrindole's blockade of this compound-induced effects, offering valuable insights for researchers in opioid pharmacology and drug development.
At a Glance: Quantitative Comparison of Naltrindole and this compound
The following tables summarize the key pharmacological parameters of naltrindole and this compound, highlighting their high affinity and selectivity for the delta-opioid receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) |
| Naltrindole | Delta-Opioid | Human | [³H]Naltrindole | 0.07 - 0.33 |
| Delta-Opioid | Mouse | [³H]Naltrindole | 0.056 | |
| Mu-Opioid | Human | Various | > 100 | |
| Kappa-Opioid | Human | Various | > 100 | |
| This compound | Delta-Opioid | Human | [³H]Naltrindole | 0.647 |
| Mu-Opioid | Human | [³H]DAMGO | > 1000 |
Table 2: In Vitro Functional Potency
| Agonist | Antagonist | Assay | Cell Line | Parameter | Value (nM) |
| This compound | - | cAMP Inhibition | CHO (human DOR) | EC₅₀ | 1.72 |
| This compound | Naltrindole | cAMP Inhibition | CHO (human DOR) | IC₅₀ | 1.4 |
| (-)-TAN-67 | - | Mouse Vas Deferens | - | IC₅₀ | 3.65 |
The Mechanism of Action: Competitive Antagonism
Signaling Pathways: A Visual Representation
Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the DOR primarily couples to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, DOR activation can modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK). Naltrindole, by blocking the binding of this compound, prevents the initiation of these downstream signaling events.
Caption: Signaling pathway of this compound and naltrindole at the delta-opioid receptor.
Experimental Evidence: In Vivo Blockade of this compound Effects
Naltrindole has been effectively used in numerous in vivo studies to block the physiological effects of this compound and other delta-opioid agonists. A prominent example is the attenuation of this compound-induced antinociception in rodent models.
Experimental Workflow: Mouse Tail-Flick Test
The tail-flick test is a common assay to assess the analgesic properties of compounds. The latency of a mouse to flick its tail from a heat source is measured as an indicator of pain perception.
A Comparative Pharmacological Guide to TAN-67 and DPDPE
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid research, the delta-opioid receptor (DOR) has emerged as a compelling target for the development of novel analgesics with potentially fewer side effects than classical mu-opioid receptor agonists. Among the myriad of tools available to probe the function of this receptor, the non-peptide agonist TAN-67 and the peptide agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE) are prominent. This guide provides a detailed comparative analysis of their pharmacological properties, supported by experimental data, to aid researchers in the selection and application of these critical research compounds.
Introduction to the Compounds
This compound is a non-peptidic, highly selective delta-opioid receptor agonist.[1][2] Its chemical structure, 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, confers upon it good bioavailability and blood-brain barrier permeability.[3]
DPDPE , or [D-Pen²,D-Pen⁵]enkephalin, is a synthetic, cyclic pentapeptide analogue of the endogenous opioid met-enkephalin.[3] It was the first highly selective agonist developed for the delta-opioid receptor and has been an invaluable tool in opioid system research.[3] Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, provides resistance to proteolytic degradation.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and DPDPE for the delta-opioid receptor (DOR), as well as their selectivity over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) | Species/Tissue |
| This compound | 0.647 | >1000 | - | >1545 | - | Human (cloned) |
| DPDPE | 1.4 - 4.5 | 438.1 - 1100 | 5400 | ~97 - 786 | ~1200 - 3857 | Rat/Monkey Brain |
Table 2: Functional Potency (EC50, nM)
| Compound | Assay | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | Species/Cell Line |
| This compound | cAMP Inhibition | 1.72 | 1520 | Human DOR in CHO / Human MOR in B82 |
| DPDPE | Mouse Vas Deferens | 5.2 | >10,000 | Mouse |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and DPDPE for the delta-, mu-, and kappa-opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing the opioid receptors of interest (e.g., rat brain or CHO cells stably expressing human opioid receptors).
-
Radioligands selective for each receptor:
-
Delta: [³H]Naltrindole or [³H]DPDPE
-
Mu: [³H]DAMGO
-
Kappa: [³H]U-69,593
-
-
Unlabeled this compound and DPDPE at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound or DPDPE) or buffer for total binding. For non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
-
Add the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data obtained is used to calculate the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and DPDPE in activating G-proteins coupled to the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the opioid receptor of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
[³⁵S]GTPγS (radiolabeled).
-
Guanosine diphosphate (GDP).
-
Test compounds (this compound, DPDPE) and a reference agonist.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Filter plates and a cell harvester or SPA beads and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A specific concentration of GDP (e.g., 10-100 µM).
-
Serial dilutions of the test compounds (this compound or DPDPE) or a reference agonist. For non-specific binding, add an excess of unlabeled GTPγS.
-
Add the cell membranes to each well.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Generate concentration-response curves and calculate EC50 and Emax values using non-linear regression.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Both this compound and DPDPE are agonists at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). Their binding initiates a cascade of intracellular signaling events primarily mediated by inhibitory G-proteins (Gi/o).
Canonical signaling pathway for this compound and DPDPE.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the Ki of a test compound.
Workflow for a competition radioligand binding assay.
Comparative Pharmacology: A Logical Overview
The pharmacological profiles of this compound and DPDPE, while both being selective DOR agonists, exhibit key differences that are important for experimental design and interpretation.
Logical relationship of this compound and DPDPE pharmacology.
Discussion and Conclusion
Both this compound and DPDPE are potent and selective agonists of the delta-opioid receptor. This compound, as a non-peptide, generally exhibits higher binding affinity and selectivity for the human delta-opioid receptor compared to the peptide-based DPDPE. This, combined with its predicted better in vivo stability and blood-brain barrier penetration, makes it a valuable tool for in vivo studies. Both compounds have been shown to be agonists at the delta-1 subtype of the opioid receptor.
DPDPE, as the prototypical selective delta-opioid agonist, has a vast body of literature supporting its use and characterization. Its peptidic nature, however, may limit its in vivo applications without modification.
The choice between this compound and DPDPE will ultimately depend on the specific experimental context. For studies requiring high receptor selectivity and in vivo administration, this compound may be the preferred compound. For researchers looking to compare their results with a large volume of historical data, DPDPE remains an excellent choice. This guide provides the foundational data and protocols to make an informed decision and to properly design and execute experiments involving these two important pharmacological tools.
References
A Comparative Pharmacological Guide to TAN-67 and DPDPE
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of opioid research, the delta-opioid receptor (DOR) has emerged as a compelling target for the development of novel analgesics with potentially fewer side effects than classical mu-opioid receptor agonists. Among the myriad of tools available to probe the function of this receptor, the non-peptide agonist TAN-67 and the peptide agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE) are prominent. This guide provides a detailed comparative analysis of their pharmacological properties, supported by experimental data, to aid researchers in the selection and application of these critical research compounds.
Introduction to the Compounds
This compound is a non-peptidic, highly selective delta-opioid receptor agonist.[1][2] Its chemical structure, 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, confers upon it good bioavailability and blood-brain barrier permeability.[3]
DPDPE , or [D-Pen²,D-Pen⁵]enkephalin, is a synthetic, cyclic pentapeptide analogue of the endogenous opioid met-enkephalin.[3] It was the first highly selective agonist developed for the delta-opioid receptor and has been an invaluable tool in opioid system research.[3] Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, provides resistance to proteolytic degradation.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and DPDPE for the delta-opioid receptor (DOR), as well as their selectivity over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) | Species/Tissue |
| This compound | 0.647 | >1000 | - | >1545 | - | Human (cloned) |
| DPDPE | 1.4 - 4.5 | 438.1 - 1100 | 5400 | ~97 - 786 | ~1200 - 3857 | Rat/Monkey Brain |
Table 2: Functional Potency (EC50, nM)
| Compound | Assay | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | Species/Cell Line |
| This compound | cAMP Inhibition | 1.72 | 1520 | Human DOR in CHO / Human MOR in B82 |
| DPDPE | Mouse Vas Deferens | 5.2 | >10,000 | Mouse |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and DPDPE for the delta-, mu-, and kappa-opioid receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing the opioid receptors of interest (e.g., rat brain or CHO cells stably expressing human opioid receptors).
-
Radioligands selective for each receptor:
-
Delta: [³H]Naltrindole or [³H]DPDPE
-
Mu: [³H]DAMGO
-
Kappa: [³H]U-69,593
-
-
Unlabeled this compound and DPDPE at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound or DPDPE) or buffer for total binding. For non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
-
Add the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data obtained is used to calculate the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and DPDPE in activating G-proteins coupled to the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the opioid receptor of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
[³⁵S]GTPγS (radiolabeled).
-
Guanosine diphosphate (GDP).
-
Test compounds (this compound, DPDPE) and a reference agonist.
-
Unlabeled GTPγS (for non-specific binding determination).
-
Filter plates and a cell harvester or SPA beads and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A specific concentration of GDP (e.g., 10-100 µM).
-
Serial dilutions of the test compounds (this compound or DPDPE) or a reference agonist. For non-specific binding, add an excess of unlabeled GTPγS.
-
Add the cell membranes to each well.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Generate concentration-response curves and calculate EC50 and Emax values using non-linear regression.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Both this compound and DPDPE are agonists at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). Their binding initiates a cascade of intracellular signaling events primarily mediated by inhibitory G-proteins (Gi/o).
Canonical signaling pathway for this compound and DPDPE.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the Ki of a test compound.
Workflow for a competition radioligand binding assay.
Comparative Pharmacology: A Logical Overview
The pharmacological profiles of this compound and DPDPE, while both being selective DOR agonists, exhibit key differences that are important for experimental design and interpretation.
Logical relationship of this compound and DPDPE pharmacology.
Discussion and Conclusion
Both this compound and DPDPE are potent and selective agonists of the delta-opioid receptor. This compound, as a non-peptide, generally exhibits higher binding affinity and selectivity for the human delta-opioid receptor compared to the peptide-based DPDPE. This, combined with its predicted better in vivo stability and blood-brain barrier penetration, makes it a valuable tool for in vivo studies. Both compounds have been shown to be agonists at the delta-1 subtype of the opioid receptor.
DPDPE, as the prototypical selective delta-opioid agonist, has a vast body of literature supporting its use and characterization. Its peptidic nature, however, may limit its in vivo applications without modification.
The choice between this compound and DPDPE will ultimately depend on the specific experimental context. For studies requiring high receptor selectivity and in vivo administration, this compound may be the preferred compound. For researchers looking to compare their results with a large volume of historical data, DPDPE remains an excellent choice. This guide provides the foundational data and protocols to make an informed decision and to properly design and execute experiments involving these two important pharmacological tools.
References
A Head-to-Head Comparison of TAN-67 and Other Non-Peptidic Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the non-peptidic delta-opioid receptor (DOR) agonist TAN-67 with other notable non-peptidic agonists. The information is curated to assist researchers in evaluating the pharmacological profiles of these compounds for further investigation and drug development.
Introduction to Non-Peptidic Delta-Opioid Agonists
The delta-opioid receptor is a promising therapeutic target for managing pain and other neurological disorders, potentially offering a safer alternative to traditional mu-opioid receptor agonists with a reduced risk of side effects like respiratory depression and dependence[1]. Non-peptidic agonists are of particular interest due to their potential for better oral bioavailability and blood-brain barrier penetration compared to their peptide-based counterparts.
This compound is a potent and highly selective non-peptidic DOR agonist[2][3]. Its discovery, along with compounds like SNC80 and BW373U86, has spurred further research into the therapeutic potential of targeting the delta-opioid system[4]. This guide will focus on a head-to-head comparison of these key non-peptidic agonists.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of this compound, SNC80, and other relevant non-peptidic DOR agonists at human opioid receptors. The data is compiled from various studies and presented to facilitate a direct comparison of their binding affinities and functional activities.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Standard) | Reference |
| This compound | Delta (δ) | 0.647 | 1.72 (cAMP) | - | [3] |
| Mu (μ) | >1000 | 1520 (cAMP) | - | ||
| Kappa (κ) | - | - | - | ||
| SNC80 | Delta (δ) | - | - | - | |
| Mu (μ) | - | - | - | ||
| Kappa (κ) | - | - | - | ||
| (-)-TAN-67 | Delta (δ) | - | 3.65 (MVD) | Full Agonist | |
| (+)-TAN-67 | Delta (δ) | - | No Agonist Activity | - |
MVD: Mouse Vas Deferens assay
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Naltrindole for DOR)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the radioligand, varying concentrations of the test compound, and the cell membrane suspension. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled GTPγS (for non-specific binding)
-
Filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot it against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values can be determined.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Intact cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound
-
cAMP detection kit (e.g., HTRF-based)
-
Cell culture medium and buffers
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Assay:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured. The results are plotted as a dose-response curve to determine the EC50 and efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the characterization of non-peptidic delta-opioid agonists.
References
A Head-to-Head Comparison of TAN-67 and Other Non-Peptidic Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the non-peptidic delta-opioid receptor (DOR) agonist TAN-67 with other notable non-peptidic agonists. The information is curated to assist researchers in evaluating the pharmacological profiles of these compounds for further investigation and drug development.
Introduction to Non-Peptidic Delta-Opioid Agonists
The delta-opioid receptor is a promising therapeutic target for managing pain and other neurological disorders, potentially offering a safer alternative to traditional mu-opioid receptor agonists with a reduced risk of side effects like respiratory depression and dependence[1]. Non-peptidic agonists are of particular interest due to their potential for better oral bioavailability and blood-brain barrier penetration compared to their peptide-based counterparts.
This compound is a potent and highly selective non-peptidic DOR agonist[2][3]. Its discovery, along with compounds like SNC80 and BW373U86, has spurred further research into the therapeutic potential of targeting the delta-opioid system[4]. This guide will focus on a head-to-head comparison of these key non-peptidic agonists.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of this compound, SNC80, and other relevant non-peptidic DOR agonists at human opioid receptors. The data is compiled from various studies and presented to facilitate a direct comparison of their binding affinities and functional activities.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Standard) | Reference |
| This compound | Delta (δ) | 0.647 | 1.72 (cAMP) | - | [3] |
| Mu (μ) | >1000 | 1520 (cAMP) | - | ||
| Kappa (κ) | - | - | - | ||
| SNC80 | Delta (δ) | - | - | - | |
| Mu (μ) | - | - | - | ||
| Kappa (κ) | - | - | - | ||
| (-)-TAN-67 | Delta (δ) | - | 3.65 (MVD) | Full Agonist | |
| (+)-TAN-67 | Delta (δ) | - | No Agonist Activity | - |
MVD: Mouse Vas Deferens assay
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]Naltrindole for DOR)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the radioligand, varying concentrations of the test compound, and the cell membrane suspension. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled GTPγS (for non-specific binding)
-
Filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot it against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) values can be determined.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Intact cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Test compound
-
cAMP detection kit (e.g., HTRF-based)
-
Cell culture medium and buffers
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Assay:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured. The results are plotted as a dose-response curve to determine the EC50 and efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the characterization of non-peptidic delta-opioid agonists.
References
Validating TAN-67's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAN-67's performance with alternative delta-opioid receptor (DOR) agonists, supported by experimental data from knockout models and other validation techniques. The guide details the on-target and potential off-target mechanisms of this compound, offering a comprehensive overview for informed experimental design.
On-Target Efficacy at the Delta-Opioid Receptor
This compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR), with the (-)-enantiomer being the pharmacologically active form for its primary antinociceptive and neuroprotective effects. Its mechanism of action has been validated through studies utilizing DOR knockout mice and selective antagonists, which demonstrate that the primary effects of this compound are mediated through the delta-1 subtype of the opioid receptor.
Validation in DOR Knockout Models
The most definitive method for validating the on-target mechanism of a ligand is through the use of knockout animal models. Studies in DOR knockout mice have been instrumental in confirming that the therapeutic effects of this compound are indeed mediated by the delta-opioid receptor.
One key study investigated the role of DORs in alcohol withdrawal-induced mechanical allodynia. In this model, DOR knockout mice exhibited exacerbated and prolonged allodynia compared to wild-type controls.[1] The analgesic effects of this compound observed in wild-type mice were significantly attenuated in the DOR knockout mice, providing direct evidence that the antiallodynic action of this compound is dependent on the presence of the delta-opioid receptor.[1]
Downstream Signaling Pathway
Upon binding to the delta-1 opioid receptor, this compound initiates a downstream signaling cascade. This process begins with the activation of inhibitory Gi/o proteins.[4] The activation of these G-proteins leads to the subsequent opening of ATP-sensitive potassium (KATP) channels. This signaling pathway is crucial for the cardioprotective and neuroprotective effects of the compound. The inhibition of forskolin-stimulated cAMP accumulation is a hallmark of Gi/o-coupled receptor activation, and this compound demonstrates high potency in this assay.
Off-Target Considerations and Enantiomeric Specificity
An important aspect of this compound's pharmacology is the distinct activity of its enantiomers. While the (-)-enantiomer of this compound produces the desired antinociceptive effects, the (+)-enantiomer has been shown to induce hyperalgesia, suggesting activity at other, currently unidentified, receptor systems.
Furthermore, some studies have indicated that this compound can enhance dopamine efflux in the nucleus accumbens. However, this effect appears to be independent of opioid receptors and is instead mediated by a mechanism involving glutamate and free radicals. This highlights a potential for opioid receptor-independent effects that should be considered in experimental design.
There is currently no direct evidence to suggest that this compound interacts with the sigma-1 receptor. Radioligand binding assays would be required to definitively rule out this interaction.
Comparison with Alternative Delta-Opioid Receptor Agonists
The selection of a DOR agonist for research can significantly impact experimental outcomes due to differences in biased agonism, side-effect profiles, and in vivo activity. Here, we compare this compound with two other commonly studied DOR agonists: SNC80 and KNT-127.
| Feature | This compound | SNC80 | KNT-127 |
| Receptor Selectivity | High for δ-opioid receptor | High for δ-opioid receptor | High for δ-opioid receptor |
| Biased Agonism | Gi/o protein biased | β-arrestin biased | Low β-arrestin recruitment |
| Convulsive Effects | Not reported to be convulsive | Pro-convulsant | Non-convulsant |
| In Vivo Effects | Antinociceptive, neuroprotective, antidepressant-like | Antinociceptive, antidepressant-like, hyperlocomotion | Antinociceptive, antidepressant-like, no hyperlocomotion |
| DOR Internalization | Not reported to induce significant internalization | Induces receptor internalization | Does not induce receptor internalization |
SNC80 , a potent and selective DOR agonist, is known for its pro-convulsant activity, which has limited its clinical development. This effect is thought to be related to its bias towards β-arrestin signaling. In contrast, This compound shows a bias towards the Gi/o protein pathway, which is associated with its therapeutic effects without the convulsive liability.
KNT-127 is a newer, non-convulsant DOR agonist that, like this compound, exhibits potent antidepressant-like and antinociceptive effects. A key difference is that KNT-127 does not induce significant DOR internalization in vivo, unlike SNC80. This property may contribute to a more favorable therapeutic profile with reduced tolerance development.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is used to induce focal cerebral ischemia to model stroke and assess the neuroprotective effects of compounds like this compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a silicone-coated tip
-
Dissecting microscope
-
Microvascular clips
-
Surgical instruments
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicone-coated monofilament.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes for transient MCAO.
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the mouse and remove the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct area (unstained tissue) versus viable tissue (red-stained).
-
Quantify the infarct volume using image analysis software.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus, which is an indicator of mechanical sensitivity and allodynia.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers for individual mice
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a filament in the middle of the force range (e.g., 0.6 g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a specific formula.
cAMP Accumulation Assay
This in vitro assay measures the ability of a compound to inhibit the production of cyclic AMP, which is a downstream effect of Gi/o protein activation.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO-DOR cells)
-
Forskolin (an adenylyl cyclase activator)
-
This compound or other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Plate the DOR-expressing cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the Gi-coupled DOR. The results are typically expressed as the IC50 value, which is the concentration of the compound that produces 50% inhibition.
References
- 1. Involvement of delta opioid receptors in alcohol withdrawal-induced mechanical allodynia in male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TAN-67's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAN-67's performance with alternative delta-opioid receptor (DOR) agonists, supported by experimental data from knockout models and other validation techniques. The guide details the on-target and potential off-target mechanisms of this compound, offering a comprehensive overview for informed experimental design.
On-Target Efficacy at the Delta-Opioid Receptor
This compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR), with the (-)-enantiomer being the pharmacologically active form for its primary antinociceptive and neuroprotective effects. Its mechanism of action has been validated through studies utilizing DOR knockout mice and selective antagonists, which demonstrate that the primary effects of this compound are mediated through the delta-1 subtype of the opioid receptor.
Validation in DOR Knockout Models
The most definitive method for validating the on-target mechanism of a ligand is through the use of knockout animal models. Studies in DOR knockout mice have been instrumental in confirming that the therapeutic effects of this compound are indeed mediated by the delta-opioid receptor.
One key study investigated the role of DORs in alcohol withdrawal-induced mechanical allodynia. In this model, DOR knockout mice exhibited exacerbated and prolonged allodynia compared to wild-type controls.[1] The analgesic effects of this compound observed in wild-type mice were significantly attenuated in the DOR knockout mice, providing direct evidence that the antiallodynic action of this compound is dependent on the presence of the delta-opioid receptor.[1]
Downstream Signaling Pathway
Upon binding to the delta-1 opioid receptor, this compound initiates a downstream signaling cascade. This process begins with the activation of inhibitory Gi/o proteins.[4] The activation of these G-proteins leads to the subsequent opening of ATP-sensitive potassium (KATP) channels. This signaling pathway is crucial for the cardioprotective and neuroprotective effects of the compound. The inhibition of forskolin-stimulated cAMP accumulation is a hallmark of Gi/o-coupled receptor activation, and this compound demonstrates high potency in this assay.
Off-Target Considerations and Enantiomeric Specificity
An important aspect of this compound's pharmacology is the distinct activity of its enantiomers. While the (-)-enantiomer of this compound produces the desired antinociceptive effects, the (+)-enantiomer has been shown to induce hyperalgesia, suggesting activity at other, currently unidentified, receptor systems.
Furthermore, some studies have indicated that this compound can enhance dopamine efflux in the nucleus accumbens. However, this effect appears to be independent of opioid receptors and is instead mediated by a mechanism involving glutamate and free radicals. This highlights a potential for opioid receptor-independent effects that should be considered in experimental design.
There is currently no direct evidence to suggest that this compound interacts with the sigma-1 receptor. Radioligand binding assays would be required to definitively rule out this interaction.
Comparison with Alternative Delta-Opioid Receptor Agonists
The selection of a DOR agonist for research can significantly impact experimental outcomes due to differences in biased agonism, side-effect profiles, and in vivo activity. Here, we compare this compound with two other commonly studied DOR agonists: SNC80 and KNT-127.
| Feature | This compound | SNC80 | KNT-127 |
| Receptor Selectivity | High for δ-opioid receptor | High for δ-opioid receptor | High for δ-opioid receptor |
| Biased Agonism | Gi/o protein biased | β-arrestin biased | Low β-arrestin recruitment |
| Convulsive Effects | Not reported to be convulsive | Pro-convulsant | Non-convulsant |
| In Vivo Effects | Antinociceptive, neuroprotective, antidepressant-like | Antinociceptive, antidepressant-like, hyperlocomotion | Antinociceptive, antidepressant-like, no hyperlocomotion |
| DOR Internalization | Not reported to induce significant internalization | Induces receptor internalization | Does not induce receptor internalization |
SNC80 , a potent and selective DOR agonist, is known for its pro-convulsant activity, which has limited its clinical development. This effect is thought to be related to its bias towards β-arrestin signaling. In contrast, This compound shows a bias towards the Gi/o protein pathway, which is associated with its therapeutic effects without the convulsive liability.
KNT-127 is a newer, non-convulsant DOR agonist that, like this compound, exhibits potent antidepressant-like and antinociceptive effects. A key difference is that KNT-127 does not induce significant DOR internalization in vivo, unlike SNC80. This property may contribute to a more favorable therapeutic profile with reduced tolerance development.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is used to induce focal cerebral ischemia to model stroke and assess the neuroprotective effects of compounds like this compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a silicone-coated tip
-
Dissecting microscope
-
Microvascular clips
-
Surgical instruments
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA and insert the silicone-coated monofilament.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes for transient MCAO.
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the mouse and remove the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct area (unstained tissue) versus viable tissue (red-stained).
-
Quantify the infarct volume using image analysis software.
Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold in response to a mechanical stimulus, which is an indicator of mechanical sensitivity and allodynia.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers for individual mice
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 30 minutes before testing.
-
Begin with a filament in the middle of the force range (e.g., 0.6 g).
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a specific formula.
cAMP Accumulation Assay
This in vitro assay measures the ability of a compound to inhibit the production of cyclic AMP, which is a downstream effect of Gi/o protein activation.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO-DOR cells)
-
Forskolin (an adenylyl cyclase activator)
-
This compound or other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Plate the DOR-expressing cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.
-
The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the Gi-coupled DOR. The results are typically expressed as the IC50 value, which is the concentration of the compound that produces 50% inhibition.
References
- 1. Involvement of delta opioid receptors in alcohol withdrawal-induced mechanical allodynia in male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biased Agonism of TAN-67: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the delta-opioid receptor (DOR) agonist TAN-67 with other relevant ligands, focusing on the concept of biased agonism. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another when binding to the same receptor. In the context of opioid research, developing G-protein biased agonists is a key strategy to potentially separate the therapeutic analgesic effects from the adverse side effects associated with β-arrestin recruitment.
This compound has emerged as a significant tool compound due to its strong bias towards the Gαi/o-protein signaling pathway, which is linked to analgesia, and away from the β-arrestin pathway, which is implicated in side effects like tolerance and respiratory depression. This guide presents quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the signaling pathways to facilitate a deeper understanding of the pharmacological profile of this compound in comparison to other DOR agonists.
Quantitative Comparison of DOR Agonist Activity
The following tables summarize the potency (EC₅₀/pIC₅₀) and efficacy (Eₘₐₓ) of this compound and other selected DOR agonists in assays measuring G-protein activation (cAMP inhibition), β-arrestin recruitment, and ERK phosphorylation. These data highlight the distinct signaling profiles of each compound.
Table 1: G-Protein Activation (cAMP Inhibition Assay)
| Ligand | EC₅₀ (nM) / pIC₅₀ | Eₘₐₓ (% of control) | Cell Line | Reference |
| This compound | 1.72 | Not Reported | CHO | [1] |
| SNC80 | 7.8 ± 0.3 (pIC₅₀) | Not Reported | hDOR | [2] |
| Leu-enkephalin | 8.7 ± 0.2 (pIC₅₀) | 100% (reference) | hDOR | [2] |
| Deltorphin II | Not Reported | Not Reported | Not Reported |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration.
Table 2: β-Arrestin-2 Recruitment Assay
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of Leu-enkephalin) | Cell Line | Reference |
| This compound | Weak/Partial Agonist | Low | Not Specified | |
| SNC80 | Not Reported | High | CHO-DOR | [3] |
| Leu-enkephalin | 8.9 | 100% (reference) | CHO | [4] |
| Deltorphin II | Not Reported | Not Reported | Not Reported |
Table 3: ERK Phosphorylation Assay
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Cell Line | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| SNC80 | 1.6 ± 0.3 | 100% (reference) | CHO-K1-hDOR | |
| Leu-enkephalin | Not Reported | Not Reported | Not Reported | |
| Deltorphin II | 10 | Not Reported | HEK-293 |
Table 4: Bias Factor Comparison
| Ligand | Bias Factor (cAMP vs. β-arrestin-2) | Reference Ligand | Reference |
| This compound | -1.4 (cAMP biased) | SNC80 | |
| SNC80 | +0.85 (β-arrestin-2 biased) | Not Applicable |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by DOR agonists and the general workflows of the experimental assays used to assess biased agonism.
Detailed Experimental Protocols
cAMP Inhibition Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled receptors like the DOR.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (hDOR) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and resuspended in a stimulation buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent cAMP degradation.
-
Cells are plated in a 384-well white plate.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to induce a measurable level of cAMP.
-
Serial dilutions of the test compounds (e.g., this compound, SNC80) are added to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes).
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, including a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog, are added.
-
The plate is incubated for 1 hour at room temperature.
-
-
Data Analysis: The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in intracellular cAMP levels. The IC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated DOR, a key step in receptor desensitization and G-protein-independent signaling.
-
Cell Culture: A cell line (e.g., CHO-K1) engineered to co-express the DOR fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
-
Assay Procedure:
-
Cells are plated in a 384-well white plate and incubated overnight.
-
Serial dilutions of the test compounds are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
The PathHunter® detection reagent, containing the substrate for the complemented enzyme, is added.
-
-
Data Analysis: The chemiluminescent signal, generated upon enzyme complementation, is measured using a luminometer. The EC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve.
ERK Phosphorylation Assay (In-Cell Western/Western Blot)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both G-protein and β-arrestin signaling pathways.
-
Cell Culture: Cells stably expressing the hDOR (e.g., CHO-K1-hDOR) are plated in 96-well plates.
-
Assay Procedure:
-
Cells are serum-starved overnight to reduce basal ERK phosphorylation.
-
Cells are stimulated with various concentrations of the test compounds for a short period (e.g., 5-10 minutes) at 37°C.
-
The cells are then fixed with paraformaldehyde and permeabilized.
-
For Western Blot:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against both phosphorylated ERK (p-ERK) and total ERK, followed by appropriate secondary antibodies.
-
-
For In-Cell Western:
-
The fixed and permeabilized cells are incubated with primary antibodies against p-ERK and a normalization protein (e.g., total ERK or GAPDH), followed by fluorescently labeled secondary antibodies.
-
-
-
Data Analysis:
-
For Western Blot, the band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal.
-
For In-Cell Western, the fluorescence intensity is measured using an imaging system, and the p-ERK signal is normalized.
-
The normalized data are plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a potent G-protein biased DOR agonist. Its preference for the Gαi/o pathway, coupled with weak engagement of the β-arrestin pathway, distinguishes it from balanced agonists like Leu-enkephalin and β-arrestin biased agonists like SNC80. This pharmacological profile makes this compound a valuable tool for investigating the distinct physiological roles of these two major signaling arms of the delta-opioid receptor and for the development of novel analgesics with potentially improved safety profiles.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biased Agonism of TAN-67: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the delta-opioid receptor (DOR) agonist TAN-67 with other relevant ligands, focusing on the concept of biased agonism. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another when binding to the same receptor. In the context of opioid research, developing G-protein biased agonists is a key strategy to potentially separate the therapeutic analgesic effects from the adverse side effects associated with β-arrestin recruitment.
This compound has emerged as a significant tool compound due to its strong bias towards the Gαi/o-protein signaling pathway, which is linked to analgesia, and away from the β-arrestin pathway, which is implicated in side effects like tolerance and respiratory depression. This guide presents quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the signaling pathways to facilitate a deeper understanding of the pharmacological profile of this compound in comparison to other DOR agonists.
Quantitative Comparison of DOR Agonist Activity
The following tables summarize the potency (EC₅₀/pIC₅₀) and efficacy (Eₘₐₓ) of this compound and other selected DOR agonists in assays measuring G-protein activation (cAMP inhibition), β-arrestin recruitment, and ERK phosphorylation. These data highlight the distinct signaling profiles of each compound.
Table 1: G-Protein Activation (cAMP Inhibition Assay)
| Ligand | EC₅₀ (nM) / pIC₅₀ | Eₘₐₓ (% of control) | Cell Line | Reference |
| This compound | 1.72 | Not Reported | CHO | [1] |
| SNC80 | 7.8 ± 0.3 (pIC₅₀) | Not Reported | hDOR | [2] |
| Leu-enkephalin | 8.7 ± 0.2 (pIC₅₀) | 100% (reference) | hDOR | [2] |
| Deltorphin II | Not Reported | Not Reported | Not Reported |
Note: pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration.
Table 2: β-Arrestin-2 Recruitment Assay
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of Leu-enkephalin) | Cell Line | Reference |
| This compound | Weak/Partial Agonist | Low | Not Specified | |
| SNC80 | Not Reported | High | CHO-DOR | [3] |
| Leu-enkephalin | 8.9 | 100% (reference) | CHO | [4] |
| Deltorphin II | Not Reported | Not Reported | Not Reported |
Table 3: ERK Phosphorylation Assay
| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of SNC80) | Cell Line | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| SNC80 | 1.6 ± 0.3 | 100% (reference) | CHO-K1-hDOR | |
| Leu-enkephalin | Not Reported | Not Reported | Not Reported | |
| Deltorphin II | 10 | Not Reported | HEK-293 |
Table 4: Bias Factor Comparison
| Ligand | Bias Factor (cAMP vs. β-arrestin-2) | Reference Ligand | Reference |
| This compound | -1.4 (cAMP biased) | SNC80 | |
| SNC80 | +0.85 (β-arrestin-2 biased) | Not Applicable |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by DOR agonists and the general workflows of the experimental assays used to assess biased agonism.
Detailed Experimental Protocols
cAMP Inhibition Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled receptors like the DOR.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (hDOR) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and resuspended in a stimulation buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent cAMP degradation.
-
Cells are plated in a 384-well white plate.
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to induce a measurable level of cAMP.
-
Serial dilutions of the test compounds (e.g., this compound, SNC80) are added to the wells.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes).
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, including a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog, are added.
-
The plate is incubated for 1 hour at room temperature.
-
-
Data Analysis: The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in intracellular cAMP levels. The IC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated DOR, a key step in receptor desensitization and G-protein-independent signaling.
-
Cell Culture: A cell line (e.g., CHO-K1) engineered to co-express the DOR fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.
-
Assay Procedure:
-
Cells are plated in a 384-well white plate and incubated overnight.
-
Serial dilutions of the test compounds are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
The PathHunter® detection reagent, containing the substrate for the complemented enzyme, is added.
-
-
Data Analysis: The chemiluminescent signal, generated upon enzyme complementation, is measured using a luminometer. The EC₅₀ and Eₘₐₓ values are determined by fitting the data to a sigmoidal dose-response curve.
ERK Phosphorylation Assay (In-Cell Western/Western Blot)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both G-protein and β-arrestin signaling pathways.
-
Cell Culture: Cells stably expressing the hDOR (e.g., CHO-K1-hDOR) are plated in 96-well plates.
-
Assay Procedure:
-
Cells are serum-starved overnight to reduce basal ERK phosphorylation.
-
Cells are stimulated with various concentrations of the test compounds for a short period (e.g., 5-10 minutes) at 37°C.
-
The cells are then fixed with paraformaldehyde and permeabilized.
-
For Western Blot:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against both phosphorylated ERK (p-ERK) and total ERK, followed by appropriate secondary antibodies.
-
-
For In-Cell Western:
-
The fixed and permeabilized cells are incubated with primary antibodies against p-ERK and a normalization protein (e.g., total ERK or GAPDH), followed by fluorescently labeled secondary antibodies.
-
-
-
Data Analysis:
-
For Western Blot, the band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal.
-
For In-Cell Western, the fluorescence intensity is measured using an imaging system, and the p-ERK signal is normalized.
-
The normalized data are plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
-
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a potent G-protein biased DOR agonist. Its preference for the Gαi/o pathway, coupled with weak engagement of the β-arrestin pathway, distinguishes it from balanced agonists like Leu-enkephalin and β-arrestin biased agonists like SNC80. This pharmacological profile makes this compound a valuable tool for investigating the distinct physiological roles of these two major signaling arms of the delta-opioid receptor and for the development of novel analgesics with potentially improved safety profiles.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 4. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: TAN-67 Versus Morphine for Chronic Pain Management
An in-depth comparison of the selective delta-opioid agonist TAN-67 and the classical mu-opioid agonist morphine, evaluating their potential as treatments for chronic pain based on preclinical evidence. This guide scrutinizes their mechanisms of action, analgesic efficacy, and side-effect profiles, offering valuable insights for researchers and drug development professionals.
In the relentless pursuit of safer and more effective analgesics for chronic pain, the focus has increasingly turned towards alternatives to traditional mu-opioid receptor agonists like morphine. One such promising alternative is this compound, a non-peptidic, selective delta-1 opioid receptor agonist. This guide provides a comprehensive, data-driven comparison of this compound and morphine, drawing upon available preclinical studies to objectively assess their performance and therapeutic potential.
Mechanism of Action: A Tale of Two Receptors
The analgesic and side-effect profiles of this compound and morphine are fundamentally dictated by their differential engagement with the opioid receptor system. Morphine, the gold standard for severe pain management, primarily exerts its effects through the activation of mu-opioid receptors (μORs) located in the central nervous system (CNS).[1][2] This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[3] However, the widespread distribution of μORs throughout the body also accounts for morphine's significant and often debilitating side effects, including respiratory depression, constipation, and a high potential for addiction.[4][5]
In contrast, this compound selectively targets the delta-opioid receptor (δOR), specifically the delta-1 subtype. This selectivity offers a potential therapeutic advantage, as δORs have a distinct distribution and functional profile compared to μORs. Preclinical evidence suggests that activation of δORs can produce potent analgesia with a potentially more favorable side-effect profile.
References
- 1. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response relationship of opioids in nociceptive and neuropathic postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The modulatory effect of (+)-TAN-67 on the antinociceptive effects of the nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: TAN-67 Versus Morphine for Chronic Pain Management
An in-depth comparison of the selective delta-opioid agonist TAN-67 and the classical mu-opioid agonist morphine, evaluating their potential as treatments for chronic pain based on preclinical evidence. This guide scrutinizes their mechanisms of action, analgesic efficacy, and side-effect profiles, offering valuable insights for researchers and drug development professionals.
In the relentless pursuit of safer and more effective analgesics for chronic pain, the focus has increasingly turned towards alternatives to traditional mu-opioid receptor agonists like morphine. One such promising alternative is this compound, a non-peptidic, selective delta-1 opioid receptor agonist. This guide provides a comprehensive, data-driven comparison of this compound and morphine, drawing upon available preclinical studies to objectively assess their performance and therapeutic potential.
Mechanism of Action: A Tale of Two Receptors
The analgesic and side-effect profiles of this compound and morphine are fundamentally dictated by their differential engagement with the opioid receptor system. Morphine, the gold standard for severe pain management, primarily exerts its effects through the activation of mu-opioid receptors (μORs) located in the central nervous system (CNS).[1][2] This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[3] However, the widespread distribution of μORs throughout the body also accounts for morphine's significant and often debilitating side effects, including respiratory depression, constipation, and a high potential for addiction.[4][5]
In contrast, this compound selectively targets the delta-opioid receptor (δOR), specifically the delta-1 subtype. This selectivity offers a potential therapeutic advantage, as δORs have a distinct distribution and functional profile compared to μORs. Preclinical evidence suggests that activation of δORs can produce potent analgesia with a potentially more favorable side-effect profile.
References
- 1. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response relationship of opioids in nociceptive and neuropathic postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The modulatory effect of (+)-TAN-67 on the antinociceptive effects of the nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tan-67: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the δ-Opioid Agonist Tan-67 (CAS 148545-09-9)
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a potent and selective δ-opioid agonist used in scientific research. The procedures outlined below are designed for researchers, scientists, and drug development professionals to manage waste containing this compound, minimizing risks of environmental contamination and accidental exposure. The primary recommended method for the disposal of this compound is through chemical deactivation using an activated carbon-based system, which has been shown to be highly effective in adsorbing and deactivating opioid medications[1].
Immediate Safety Precautions
Before beginning any disposal procedures, it is crucial to adhere to the following safety measures:
-
Designated Area: All disposal procedures should be conducted in a designated area within a certified laboratory chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).
-
Avoid Contamination: Do not eat, drink, or smoke in the area where this compound is being handled.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical exposure.
Disposal Plan: Deactivation and Disposal
The recommended procedure for the disposal of this compound waste involves a two-stage process: chemical deactivation followed by disposal as hazardous waste.
Quantitative Data on Opioid Deactivation by Activated Carbon
| Parameter | Value | Source |
| Adsorption of Opioid Medications by Activated Carbon (within 8 hours) | 98.72% (average) | [2] |
| Deactivation of Opioid Medications by Activated Carbon (at 28 days) | >99.99% | [2] |
| Leaching of Adsorbed Drug in Water | Almost none | |
| Leaching of Adsorbed Drug in Ethanol | <1.3% |
Experimental Protocol: Deactivation of this compound Waste
This protocol is adapted from studies on the deactivation of potent opioid drugs using activated carbon.
Materials:
-
Waste this compound (in solid form or dissolved in a compatible solvent)
-
Activated carbon (granular or powder)
-
A dedicated, sealable, and clearly labeled hazardous waste container compatible with the waste solvent (if applicable)
-
Warm water
-
Scoop or spatula
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Prepare the Deactivation Mixture:
-
For every 1 part of this compound waste (by weight), add at least 10 parts of activated carbon to the designated hazardous waste container.
-
Add a sufficient amount of warm water to create a slurry. The water helps to facilitate the adsorption of the this compound onto the activated carbon.
-
-
Mix Thoroughly:
-
Securely seal the waste container.
-
Shake the container to ensure thorough mixing of the this compound waste with the activated carbon slurry.
-
-
Allow for Deactivation:
-
Store the sealed container in a designated hazardous waste accumulation area for at least 28 days to ensure maximum deactivation of the opioid. The area should be secure and away from general laboratory traffic.
-
-
Final Disposal:
-
After the deactivation period, the container with the solidified or slurry mixture should be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and federal regulations for the disposal of hazardous waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.
-
Ensure the container is properly labeled with its contents (e.g., "Deactivated this compound waste with activated carbon") and any applicable hazard warnings.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Proper Disposal of Tan-67: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the δ-Opioid Agonist Tan-67 (CAS 148545-09-9)
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a potent and selective δ-opioid agonist used in scientific research. The procedures outlined below are designed for researchers, scientists, and drug development professionals to manage waste containing this compound, minimizing risks of environmental contamination and accidental exposure. The primary recommended method for the disposal of this compound is through chemical deactivation using an activated carbon-based system, which has been shown to be highly effective in adsorbing and deactivating opioid medications[1].
Immediate Safety Precautions
Before beginning any disposal procedures, it is crucial to adhere to the following safety measures:
-
Designated Area: All disposal procedures should be conducted in a designated area within a certified laboratory chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).
-
Avoid Contamination: Do not eat, drink, or smoke in the area where this compound is being handled.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical exposure.
Disposal Plan: Deactivation and Disposal
The recommended procedure for the disposal of this compound waste involves a two-stage process: chemical deactivation followed by disposal as hazardous waste.
Quantitative Data on Opioid Deactivation by Activated Carbon
| Parameter | Value | Source |
| Adsorption of Opioid Medications by Activated Carbon (within 8 hours) | 98.72% (average) | [2] |
| Deactivation of Opioid Medications by Activated Carbon (at 28 days) | >99.99% | [2] |
| Leaching of Adsorbed Drug in Water | Almost none | |
| Leaching of Adsorbed Drug in Ethanol | <1.3% |
Experimental Protocol: Deactivation of this compound Waste
This protocol is adapted from studies on the deactivation of potent opioid drugs using activated carbon.
Materials:
-
Waste this compound (in solid form or dissolved in a compatible solvent)
-
Activated carbon (granular or powder)
-
A dedicated, sealable, and clearly labeled hazardous waste container compatible with the waste solvent (if applicable)
-
Warm water
-
Scoop or spatula
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Prepare the Deactivation Mixture:
-
For every 1 part of this compound waste (by weight), add at least 10 parts of activated carbon to the designated hazardous waste container.
-
Add a sufficient amount of warm water to create a slurry. The water helps to facilitate the adsorption of the this compound onto the activated carbon.
-
-
Mix Thoroughly:
-
Securely seal the waste container.
-
Shake the container to ensure thorough mixing of the this compound waste with the activated carbon slurry.
-
-
Allow for Deactivation:
-
Store the sealed container in a designated hazardous waste accumulation area for at least 28 days to ensure maximum deactivation of the opioid. The area should be secure and away from general laboratory traffic.
-
-
Final Disposal:
-
After the deactivation period, the container with the solidified or slurry mixture should be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and federal regulations for the disposal of hazardous waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.
-
Ensure the container is properly labeled with its contents (e.g., "Deactivated this compound waste with activated carbon") and any applicable hazard warnings.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
